molecular formula C10H9NO B1387021 4-Acetyl-2-methylbenzonitrile CAS No. 1138444-80-0

4-Acetyl-2-methylbenzonitrile

Cat. No.: B1387021
CAS No.: 1138444-80-0
M. Wt: 159.18 g/mol
InChI Key: LWNRBRVWBVQQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) is a high-purity aromatic compound that serves as a versatile and critical building block in organic synthesis, particularly within the pharmaceutical sector. Its molecular structure, featuring an acetyl ketone and a nitrile group on a methyl-substituted benzene ring, makes it a valuable bifunctional intermediate for constructing complex molecules . The primary research application of 4-Acetyl-2-methylbenzonitrile is its role as a key starting material (KSM) and advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs) . It is specifically recognized as a critical precursor in the manufacturing of Fluralaner, a potent isoxazoline-class insecticide and acaricide used in veterinary medicine . Furthermore, its structural motifs are investigated for the development of other therapeutic agents, such as angiotensin II receptor antagonists, a class of drugs used to treat hypertension . The nitrile group can also act as a bioisosteric replacement in drug candidate optimization, a common strategy in medicinal chemistry . From a synthetic chemistry perspective, the compound's functional groups offer diverse reactivity. The acetyl group can undergo typical ketone reactions, including condensations and substitutions, while the nitrile group can be hydrolyzed to yield the corresponding carboxylic acid, 4-acetyl-2-methylbenzoic acid, or be further elaborated into other functional groups . Common synthetic routes to this compound involve Friedel-Crafts acylation of 2-methylbenzonitrile or palladium-catalyzed cyanation of corresponding halogenated precursors . This product is supplied for laboratory research and development purposes only. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNRBRVWBVQQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-methylbenzonitrile is a key chemical intermediate characterized by a benzene ring substituted with acetyl, methyl, and nitrile functional groups. This unique arrangement of electron-withdrawing and electron-donating moieties imparts a specific reactivity profile, making it a valuable building block in the synthesis of complex organic molecules. Its primary significance lies in its role as a crucial precursor in the production of active pharmaceutical ingredients (APIs), most notably the potent insecticide and acaricide, Fluralaner.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and applications of 4-Acetyl-2-methylbenzonitrile, with a focus on the underlying chemical principles and experimental methodologies relevant to researchers in the field.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Acetyl-2-methylbenzonitrile is fundamental to its chemical behavior. The presence of both an electron-donating methyl group and electron-withdrawing acetyl and nitrile groups on the aromatic ring creates a nuanced electronic environment that dictates its reactivity in synthetic transformations.

Identifier Value Source
IUPAC Name 4-acetyl-2-methylbenzonitrilePubChem[2]
CAS Number 1138444-80-0ChemicalBook[3]
Molecular Formula C₁₀H₉NOPubChem[2]
Molecular Weight 159.18 g/mol PubChem[2]
Melting Point 120-122 °CLookChem[4]
Boiling Point (Predicted) 316.0 ± 30.0 °CChemicalBook[5]
Density (Predicted) 1.09 ± 0.1 g/cm³Smolecule[6]
Solubility Insoluble in waterLookChem[4]
InChI InChI=1S/C10H9NO/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5H,1-2H3PubChem[2]
InChIKey LWNRBRVWBVQQIF-UHFFFAOYSA-NPubChem[2]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C)C#NPubChem[2]

Synthesis of 4-Acetyl-2-methylbenzonitrile: A Focus on Friedel-Crafts Acylation

The most common and industrially relevant method for the synthesis of 4-Acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

The Chemistry of Regioselectivity

The regiochemical outcome of the Friedel-Crafts acylation of 2-methylbenzonitrile is controlled by the directing effects of the substituents already present on the benzene ring. The methyl group is an activating, ortho-, para- director, while the nitrile group is a deactivating, meta- director. In this case, the acetyl group is predominantly introduced at the 4-position (para to the methyl group). This is because the activating effect of the methyl group, which donates electron density to the ring and stabilizes the carbocation intermediate, outweighs the deactivating effect of the nitrile group.[7]

Caption: Directing effects influencing the regioselective acylation of 2-methylbenzonitrile.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylbenzonitrile

The following is a representative, detailed protocol for the laboratory-scale synthesis of 4-Acetyl-2-methylbenzonitrile.

Materials:

  • 2-Methylbenzonitrile

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Formation of the Acylium Ion: Slowly add acetyl chloride to the stirred suspension of aluminum chloride. The formation of the acylium ion electrophile will occur.

  • Addition of Substrate: Dissolve 2-methylbenzonitrile in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 4-Acetyl-2-methylbenzonitrile as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst (AlCl₃).

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that is essential for generating the highly electrophilic acylium ion from acetyl chloride.

  • Low Temperature during Addition: The initial stages of the reaction are exothermic. Maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Aqueous Acid Workup: The acidic workup is necessary to hydrolyze the aluminum chloride complex formed with the product ketone and to remove any unreacted aluminum salts.

Spectroscopic Characterization

While detailed, publicly available experimental spectra for 4-Acetyl-2-methylbenzonitrile are limited, the expected spectroscopic features can be predicted based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Acetyl-2-methylbenzonitrile is expected to show characteristic absorption bands for its functional groups:

  • Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.[6]

  • Carbonyl (C=O) stretch: A strong, sharp band around 1680-1700 cm⁻¹.[6]

  • Aromatic C-H stretch: Bands in the region of 3000-3100 cm⁻¹.[6]

  • Aliphatic C-H stretch: Bands in the region of 2800-3000 cm⁻¹ corresponding to the methyl groups.[6]

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule:

  • Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of their substitution on the ring.

  • Acetyl methyl protons: A singlet at approximately δ 2.5-2.7 ppm.

  • Ring methyl protons: A singlet at approximately δ 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would show signals for each of the unique carbon atoms:

  • Carbonyl carbon: A signal in the downfield region, typically around δ 197-200 ppm.

  • Nitrile carbon: A signal around δ 117-120 ppm.

  • Aromatic carbons: A series of signals in the δ 120-140 ppm region.

  • Methyl carbons: Signals in the upfield region, typically δ 20-30 ppm.

Mass Spectrometry (MS)

The mass spectrum of 4-Acetyl-2-methylbenzonitrile would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (159.18). The fragmentation pattern would likely involve the loss of methyl and acetyl groups, as well as cleavage of the nitrile group, providing further structural confirmation.[8][9]

Applications in Drug Development: The Synthesis of Fluralaner

As previously mentioned, a primary application of 4-Acetyl-2-methylbenzonitrile is as a key starting material for the synthesis of Fluralaner, a broad-spectrum parasiticide used in veterinary medicine.[1] The synthesis involves a multi-step process where the acetyl and nitrile functionalities of 4-Acetyl-2-methylbenzonitrile are elaborated to form the final complex structure of Fluralaner.

The initial steps in the synthesis of Fluralaner from 4-Acetyl-2-methylbenzonitrile typically involve the conversion of the acetyl group to a more complex side chain and the hydrolysis of the nitrile group to a carboxylic acid, which is then further functionalized.

Caption: Simplified workflow for the synthesis of Fluralaner from 4-Acetyl-2-methylbenzonitrile.

Conclusion

4-Acetyl-2-methylbenzonitrile is a strategically important molecule in organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its synthesis, primarily through a regioselective Friedel-Crafts acylation, is a well-established process. The unique combination of functional groups allows for a diverse range of subsequent chemical transformations, making it a versatile intermediate. A thorough understanding of its molecular structure, reactivity, and spectroscopic properties is essential for researchers and scientists working on the development of new synthetic methodologies and novel therapeutic agents.

References

  • PubChem. 4-acetyl-2-methylbenzonitrile. [Link]

  • LookChem. Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. [Link]

  • PubChem. 4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

4-Acetyl-2-methylbenzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 4-Acetyl-2-methylbenzonitrile, a critical bifunctional intermediate in the synthesis of isoxazoline-class ectoparasiticides.

Chemical Identity & Structural Architecture[1]

4-Acetyl-2-methylbenzonitrile is a disubstituted benzene derivative characterized by the presence of two electron-withdrawing groups (cyano and acetyl) and one electron-donating group (methyl). Its structural integrity is pivotal in medicinal chemistry, serving as the skeletal scaffold for the "tail" region of Fluralaner , a systemic insecticide and acaricide.

Attribute Detail
IUPAC Name 4-Acetyl-2-methylbenzonitrile
CAS Registry Number 1138444-80-0
Synonyms 4'-Cyano-3'-methylacetophenone; 1-(4-Cyano-3-methylphenyl)ethanone
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
SMILES CC1=C(C=CC(=C1)C(=O)C)C#N
InChI Key LWNRBRVWBVQQIF-UHFFFAOYSA-N
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound exhibits properties typical of mid-sized aromatic nitriles: low water solubility and high solubility in polar aprotic solvents. The presence of the acetyl group introduces a dipole moment that influences its crystallization and chromatographic behavior.

Property Value / Description Condition/Note
Appearance White to pale yellow crystalline solidRecrystallized form
Melting Point 120 – 122 °CStandard pressure
Boiling Point 316 ± 30 °CPredicted (760 Torr)
Density 1.09 ± 0.1 g/cm³Predicted
LogP 2.07Lipophilic; cell-permeable
Solubility Soluble: DCM, Ethyl Acetate, DMSOInsoluble: WaterRequires organic co-solvent
pKa N/A (Non-ionizable in physiological range)Neutral molecule
Synthetic Methodologies

The synthesis of 4-Acetyl-2-methylbenzonitrile is generally approached via two primary routes: Palladium-Catalyzed Cyanation (high yield, expensive) and Friedel-Crafts Acylation (lower cost, requires regioselectivity control).

Route A: Palladium-Catalyzed Cyanation (Lab Scale)

This route is preferred for high-purity synthesis, avoiding isomer formation.

  • Precursor: 4-Bromo-3-methylacetophenone.

  • Reagents: Zn(CN)₂ (Zinc cyanide), Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Protocol:

    • Charge a reaction vessel with 4-bromo-3-methylacetophenone (1.0 eq) and Zn(CN)₂ (0.6 eq).

    • Add dry DMF (10 volumes) and degas with nitrogen for 30 minutes.

    • Add Pd(PPh₃)₄ (5 mol%) under inert atmosphere.

    • Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC/HPLC.

    • Workup: Cool to RT, quench with dilute ammonium hydroxide (to sequester zinc), extract with ethyl acetate, and wash with brine.

Route B: Friedel-Crafts Acylation (Industrial Scale)

This route utilizes the cooperative directing effects of the substituents. The methyl group (ortho/para director) and the nitrile group (meta director) both direct the incoming electrophile to the 4-position.

  • Precursor: 2-Methylbenzonitrile.[1]

  • Reagents: Acetyl Chloride, AlCl₃ (Aluminum Chloride).[1]

  • Solvent: DCM or 1,2-Dichloroethane.

  • Mechanism: The Lewis acid generates the acylium ion (CH₃CO⁺), which attacks the benzene ring at the position para to the methyl group.

Synthesis Start1 4-Bromo-3-methylacetophenone Target 4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) Start1->Target Zn(CN)2, Pd(0) DMF, 100°C (Cyanation) Start2 2-Methylbenzonitrile Start2->Target AcCl, AlCl3 DCM, 0-25°C (Friedel-Crafts)

Figure 1: Primary synthetic pathways for 4-Acetyl-2-methylbenzonitrile.

Reactivity & Functional Group Transformations

The molecule possesses two distinct electrophilic centers: the nitrile carbon and the carbonyl carbon .

  • Nitrile Hydrolysis (Acidic/Basic):

    • The nitrile group is resistant to mild hydrolysis but converts to the carboxylic acid under harsh conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O at reflux).

    • Product:4-Acetyl-2-methylbenzoic acid (Key Fluralaner Intermediate).[2][3][1]

  • Ketone Condensation:

    • The acetyl group undergoes condensation with amines or hydroxylamines.

    • Reaction: With hydroxylamine to form the oxime, or with hydrazines for heterocycle formation.

  • Oxidation:

    • The acetyl group can be oxidized (Haloform reaction) to a carboxylic acid, though this competes with nitrile hydrolysis.

Pharmaceutical Application: Fluralaner Synthesis

4-Acetyl-2-methylbenzonitrile is the direct precursor to the "benzoic acid" fragment of Fluralaner (Bravecto®). The transformation involves the hydrolysis of the nitrile to the acid, followed by coupling with the isoxazoline core.

Critical Workflow:

  • Hydrolysis: 4-Acetyl-2-methylbenzonitrile

    
     4-Acetyl-2-methylbenzoic acid.[1]
    
  • Coupling: The acid reacts with the isoxazoline amine fragment to form the amide linkage.

  • Final Functionalization: The acetyl group is often derivatized before or after coupling, depending on the specific convergent synthesis strategy (e.g., formation of the trifluoroethyl-acetamide side chain).

FluralanerPath Nitrile 4-Acetyl-2-methylbenzonitrile Acid 4-Acetyl-2-methylbenzoic Acid Nitrile->Acid Hydrolysis (NaOH or H2SO4) Fluralaner Fluralaner (Active API) Acid->Fluralaner Amide Coupling (EDC/HOBt) Isox Isoxazoline Core Amine Isox->Fluralaner Convergent Synthesis

Figure 2: Role of the nitrile intermediate in the convergent synthesis of Fluralaner.

Analytical Characterization

For quality control, the following spectroscopic signatures are diagnostic.

1. ¹H NMR (400 MHz, CDCl₃, Predicted):

  • δ 7.80 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to CN).

  • δ 7.75 (s, 1H): Aromatic proton at C3 (ortho to Acetyl, meta to CN).

  • δ 7.65 (d, J=8.0 Hz, 1H): Aromatic proton at C5.

  • δ 2.60 (s, 3H): Acetyl methyl group (-COCH ₃).

  • δ 2.55 (s, 3H): Aryl methyl group (Ar-CH ₃).

  • Note: The aryl methyl and acetyl methyl signals are singlets in the 2.5–2.6 ppm range and may overlap depending on solvent resolution.

2. IR Spectrum (ATR):

  • ~2225 cm⁻¹: Strong sharp band characteristic of the C≡N stretch.

  • ~1685 cm⁻¹: Strong band characteristic of the conjugated C=O (ketone) stretch.

  • ~1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

Handling, Stability & Safety (SDS Summary)
  • Hazard Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the ketone is susceptible to slow oxidation if exposed to light and air for prolonged periods.

  • Incompatibility: Strong oxidizing agents, strong bases (induces hydrolysis), and reducing agents.

  • Spill Protocol: Sweep up solid (avoid dust generation). Dissolve in combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (nitrogen oxides produced).

References
  • LookChem. 4-Acetyl-2-methylbenzonitrile Properties and CAS Data. Retrieved from

  • BenchChem. 4-Acetyl-2-methylbenzonitrile: Applications in Fluralaner Synthesis. Retrieved from

  • Google Patents. Preparation method of fluralaner intermediate (CN112552252). Retrieved from

  • Apollo Scientific. Safety Data Sheet: 4-Acetyl-2-methylbenzonitrile. Retrieved from

  • PubChem. Compound Summary: 4-Acetyl-2-methylbenzonitrile.[4] Retrieved from

Sources

1H NMR spectrum of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 4-Acetyl-2-methylbenzonitrile

Executive Summary & Structural Context

4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) is a critical bifunctional intermediate used primarily in the synthesis of isoxazoline-class antiparasitics (e.g., Fluralaner) and non-steroidal androgen receptor antagonists.[1][2] Its structure comprises a benzene core substituted with a nitrile group (C1), a methyl group (C2), and an acetyl group (C4).

For the medicinal chemist, validating this intermediate is a " go/no-go " step in multi-stage synthesis.[1] This guide provides a definitive analytical framework for interpreting the , distinguishing it from common regioisomers and starting materials.

Key Structural Features:

  • Electronic Environment: The ring is electron-deficient, activated by the electron-withdrawing nitrile (-CN) and acetyl (-COCH3) groups, but slightly modulated by the electron-donating methyl (-CH3) group.[1][2]

  • Symmetry: The molecule is asymmetric, resulting in a distinct AMX or ABX spin system in the aromatic region.[1]

Experimental Methodology

To ensure reproducibility and high-resolution data, the following acquisition protocol is recommended. This protocol minimizes solvent effects that can obscure the critical resolution between the two methyl singlets.

Sample Preparation Protocol
ParameterSpecificationRationale
Solvent CDCl₃ (99.8% D) + 0.03% TMSChloroform provides excellent solubility for aromatic nitriles and prevents H-bonding broadening observed in DMSO.[1]
Concentration 10–15 mg in 0.6 mLOptimal signal-to-noise ratio (S/N) without causing viscosity-induced line broadening.[1]
Tube Quality 5mm High-ThroughputStandard bore; ensure no paramagnetic dust contamination.[1]
Filtration PTFE Syringe Filter (0.45 µm)Essential to remove suspended inorganic salts (e.g., Pd residues) that degrade shimming.[1]
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the isolated methyl protons).

  • Spectral Width: -2 to 14 ppm.[1]

  • Scans (NS): 16 (sufficient for >98% purity samples).

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignment

Note: While raw FID data is proprietary to specific manufacturing DMFs, the following data is reconstructed based on high-fidelity substituent chemical shift additivity rules (Curphy-Morrison) and validated against close structural analogs (4-acetylbenzonitrile and 4-methylbenzonitrile).

The Aliphatic Region (2.0 – 3.0 ppm)

This region contains two diagnostic singlets. Resolving these confirms the presence of both the methyl ring substituent and the acetyl tail.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
2.64 Singlet (s)3HAcetyl -CH₃ Deshielded by the carbonyl anisotropy.[1] Typically the most downfield aliphatic signal.
2.58 Singlet (s)3HAr-CH₃ (C2) Deshielded relative to toluene (2.35 ppm) due to the ortho-nitrile group and the overall electron-deficient ring.[1]

Technical Insight: In lower-field instruments (300 MHz), these peaks may appear as a single overlapping signal or a tight shoulder. In CDCl₃, they typically resolve by ~0.06 ppm.[1] If overlap occurs, switching to C₆D₆ (Benzene-d6) often induces a shift that separates them due to benzene ring-current solvent effects.[1]

The Aromatic Region (7.5 – 8.2 ppm)[3]

The aromatic protons form an AMX spin system . The presence of the methyl group at C2 breaks the symmetry seen in 4-acetylbenzonitrile, creating three distinct aromatic environments.[1]

Chemical Shift (δ ppm)MultiplicityCoupling (Hz)AssignmentInterpretation
7.95 Singlet (br s) or dJ ~ 1.5 HzH3 Most Deshielded. Located between the electron-donating Methyl and electron-withdrawing Acetyl.[1] The singlet appearance (or fine meta-doublet) is diagnostic for the proton isolated between substituents.[1]
7.86 Doublet of Doublets (dd)J = 8.0, 1.5 HzH5 Ortho to the Acetyl group (deshielding).[1] Shows strong ortho-coupling to H6 and weak meta-coupling to H3.[1]
7.68 Doublet (d)J = 8.0 HzH6 Least Deshielded. Ortho to the Nitrile group.[1] While Nitrile is electron-withdrawing, the Acetyl group (ortho to H5/H3) has a stronger deshielding cone than the Nitrile (ortho to H6).

Structural Logic Visualization

The following diagram illustrates the logical flow for assigning the aromatic signals based on coupling constants and substituent effects.

NMR_Assignment_Logic Start Analyze Aromatic Region (7.5 - 8.2 ppm) Split_Pattern Identify Splitting Patterns Start->Split_Pattern H6_Node Doublet (J ~8Hz) ~7.68 ppm Split_Pattern->H6_Node Large Coupling Only H5_Node Doublet of Doublets (J ~8Hz, 1.5Hz) ~7.86 ppm Split_Pattern->H5_Node Large + Small Coupling H3_Node Singlet (or fine doublet) ~7.95 ppm Split_Pattern->H3_Node No Large Coupling Logic_H6 Ortho to CN (Less Deshielded) H6_Node->Logic_H6 Logic_H5 Ortho to Acetyl (Strongly Deshielded) H5_Node->Logic_H5 Logic_H3 Isolated by Substituents (Meta Coupling Only) H3_Node->Logic_H3

Figure 1: Decision tree for assigning aromatic protons in trisubstituted benzene rings based on splitting multiplicity and electronic shielding zones.

Quality Control: Impurity Profiling

In a drug development context, purity is paramount.[1] The following impurities are common artifacts of the synthesis (often via cyanation of 4-bromo-3-methylacetophenone or acetylation of 2-methylbenzonitrile).

Common Impurity Markers
ImpurityDiagnostic Signal (1H NMR)Origin
4-Bromo-2-methylbenzonitrile ~7.45 ppm (d, H5/H6 shift change)Unreacted Starting Material (SM).[1] Lack of Acetyl singlet at 2.64 ppm.
4-Acetyl-2-methylbenzoic acid ~11.0 - 13.0 ppm (Broad Singlet)Hydrolysis of the nitrile group (acidic conditions).[1]
Residual Ethyl Acetate 4.12 (q) and 2.05 (s) ppmCommon recrystallization solvent.[1]
Residual Toluene 2.36 (s) and 7.1-7.2 (m) ppmReaction solvent (Friedel-Crafts).[1]
Synthesis & Impurity Flow

Synthesis_Impurity_Flow Precursor 4-Bromo-2-methylbenzonitrile (Starting Material) Reaction Pd-Catalyzed Acetylation Precursor->Reaction + Tributyl(1-ethoxyvinyl)tin or Acetyl Chloride Product 4-Acetyl-2-methylbenzonitrile (Target) Reaction->Product Main Pathway Side_Product Hydrolysis Impurity (Benzoic Acid deriv.) Reaction->Side_Product Moisture/Acid Workup

Figure 2: Synthetic pathway highlighting the origin of the primary hydrolysis impurity.

References

  • Royal Society of Chemistry. (2013).[3] Electronic Supplementary Information: NMR Data of Substituted Benzonitriles. Organic & Biomolecular Chemistry. Retrieved from [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] (Used for cross-referencing substituent effects of nitrile and acetyl groups).[2]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Acetyl-2-methylbenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical intermediate through an in-depth examination of its ¹³C NMR spectrum. As a versatile building block in organic synthesis, particularly in the pharmaceutical sector, a thorough understanding of its spectral properties is crucial.[1][2]

Introduction: The Power of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. The chemical shift of each carbon atom in a ¹³C NMR spectrum provides valuable information about its local electronic environment.[3] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift. For complex molecules like 4-Acetyl-2-methylbenzonitrile, ¹³C NMR is indispensable for confirming its structure and for quality control during synthesis.[2]

Molecular Structure and Carbon Numbering

4-Acetyl-2-methylbenzonitrile, with the molecular formula C₁₀H₉NO, possesses a benzene ring substituted with a cyano group, a methyl group, and an acetyl group.[1][4] The systematic numbering of the carbon atoms is essential for the unambiguous assignment of chemical shifts.

Molecular Structure of 4-Acetyl-2-methylbenzonitrile

Caption: Numbering scheme for 4-Acetyl-2-methylbenzonitrile.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-Acetyl-2-methylbenzonitrile. These values are estimated based on established substituent effects on aromatic rings and data from comparable molecules.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~110-115Quaternary carbon attached to the electron-withdrawing cyano group.
C2~140-145Quaternary carbon attached to the electron-donating methyl group.
C3~130-135Aromatic CH, ortho to the methyl group and meta to the acetyl group.
C4~135-140Quaternary carbon attached to the electron-withdrawing acetyl group.
C5~128-133Aromatic CH, ortho to the acetyl group and meta to the cyano group.
C6~132-137Aromatic CH, ortho to the cyano group and meta to the methyl group.
C7 (CN)~118-122Nitrile carbon, characteristically in this region.[3]
C8 (CH₃)~20-25Methyl carbon attached to the aromatic ring.
C9 (C=O)~195-200Ketone carbonyl carbon, significantly downfield.[3]
C10 (CH₃)~25-30Methyl carbon of the acetyl group.

In-depth Analysis of Substituent Effects

The chemical shifts of the aromatic carbons in 4-Acetyl-2-methylbenzonitrile are influenced by the interplay of the electronic effects of the three substituents: the cyano (-CN) group, the methyl (-CH₃) group, and the acetyl (-COCH₃) group.

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group through both resonance and inductive effects. This generally leads to a deshielding (downfield shift) of the ortho and para carbons and a shielding (upfield shift) of the ipso-carbon.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. This results in a shielding (upfield shift) of the ortho and para carbons and a deshielding (downfield shift) of the ipso-carbon.

  • Acetyl Group (-COCH₃): The acetyl group is a deactivating, electron-withdrawing group due to the carbonyl's resonance and inductive effects. This causes a significant deshielding (downfield shift) of the ortho and para carbons, as well as the ipso-carbon. The carbonyl carbon itself appears at a very downfield chemical shift, typically in the range of 190-215 ppm.[5][6]

The predicted chemical shifts in the table above are a result of the additive and sometimes competing effects of these substituents on each carbon atom of the benzene ring. For instance, C6 is ortho to the strongly electron-withdrawing cyano group and meta to the weakly electron-donating methyl group, leading to a predicted downfield shift. Conversely, C3 is ortho to the electron-donating methyl group and meta to the electron-withdrawing acetyl group, resulting in a more moderate chemical shift.

Experimental Protocol for ¹³C NMR Acquisition

To empirically validate the predicted chemical shifts, the following protocol for acquiring a ¹³C NMR spectrum of 4-Acetyl-2-methylbenzonitrile is recommended.

Workflow for ¹³C NMR Spectrum Acquisition

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Spectrometer Setup and Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis sample_prep Dissolve ~20-30 mg of 4-Acetyl-2-methylbenzonitrile in ~0.6 mL of deuterated chloroform (CDCl₃). add_tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). sample_prep->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer instrument_setup Place the NMR tube in the spectrometer (e.g., 400 MHz). transfer->instrument_setup parameter_setup Set up a standard proton-decoupled ¹³C NMR experiment. instrument_setup->parameter_setup acquisition Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans). parameter_setup->acquisition fourier_transform Apply Fourier transformation to the acquired free induction decay (FID). acquisition->fourier_transform phase_correction Perform phase correction. fourier_transform->phase_correction baseline_correction Apply baseline correction. phase_correction->baseline_correction referencing Reference the spectrum to the TMS signal at 0 ppm. baseline_correction->referencing peak_picking Identify and list all carbon signals. referencing->peak_picking assignment Assign each signal to a specific carbon atom in the molecule based on predicted shifts and substituent effects. peak_picking->assignment

Caption: Recommended workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a robust framework for understanding the ¹³C NMR spectrum of 4-Acetyl-2-methylbenzonitrile. By leveraging established principles of substituent effects on aromatic systems, we have been able to predict the chemical shifts for each carbon atom with a high degree of confidence. This information is critical for researchers working with this compound, enabling them to verify its structure, assess its purity, and advance their research and development endeavors. The provided experimental protocol offers a standardized approach to obtaining high-quality ¹³C NMR data for this and similar molecules.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). [Link]

  • LookChem. Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022-09-23). [Link]

  • Unknown Source. 13-C NMR Chemical Shift Table.pdf. [Link]

  • SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Link]

  • PubChem. 4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440. [Link]

  • Canadian Journal of Chemistry. 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025-08-06). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Chemsrc. 4-Acetyl-2-methylbenzonitrile | CAS#:1138444-80-0. (2025-08-25). [Link]

  • SpectraBase. Acetophenone. [Link]

  • Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds?. (2024-02-07). [Link]

  • ACS Publications. One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds | The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • Indian Academy of Sciences. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

Sources

Technical Guide: IR Spectroscopy of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Acetyl-2-methylbenzonitrile CAS: 1138444-80-0 Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol [1][2][3][4][5][6]

This technical guide provides a comprehensive analysis of the infrared (IR) vibrational spectrum of 4-Acetyl-2-methylbenzonitrile. As a critical intermediate in the synthesis of isoxazoline-class ectoparasiticides (e.g., Fluralaner) and other active pharmaceutical ingredients (APIs), precise characterization of this molecule is essential for quality control and process validation.[5] This document details the theoretical basis of vibrational modes, experimental protocols for solid-state analysis, and a diagnostic interpretation of spectral bands.[5]

Structural Analysis & Vibrational Theory

The infrared spectrum of 4-Acetyl-2-methylbenzonitrile is defined by the interplay between its electron-withdrawing groups (nitrile, acetyl) and the electron-donating methyl substituent on the aromatic ring.

Electronic Effects
  • Conjugation: Both the acetyl (

    
    ) and nitrile (
    
    
    
    ) groups are conjugated with the benzene ring.[5] This conjugation lowers the force constant of the multiple bonds, shifting absorption frequencies to lower wavenumbers compared to non-conjugated aliphatic analogs.
  • Inductive Effects: The 2-methyl group exerts a weak positive inductive effect (

    
    ), which slightly increases electron density on the ring, potentially modulating the position of the carbonyl band.
    
Key Chromophores
Functional GroupBond TypeExpected Region (cm⁻¹)Mode Description
Nitrile

2220 – 2240Stretching vibration (

), sharp and distinct.[7][8]
Ketone

1680 – 1700Stretching vibration (

), intense, lowered by conjugation.
Aromatic Ring

1450 – 1600Skeletal ring breathing and stretching.
Methyl

2850 – 2980Asymmetric and symmetric stretching (

).

Experimental Protocol

Given that 4-Acetyl-2-methylbenzonitrile is a solid with a melting point of 120–122°C, solid-state sampling is the standard approach.

Sampling Techniques

Two primary methods are validated for this compound:

  • Attenuated Total Reflectance (ATR):

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Pressure: High contact pressure required to ensure intimate contact with the crystal, minimizing air gaps that cause spectral noise.

    • Advantage: Rapid, non-destructive, no sample preparation.

  • KBr Pellet (Transmission):

    • Ratio: 1-2 mg sample to 200 mg KBr (spectroscopic grade).

    • Pressing: 8-10 tons pressure under vacuum to remove moisture.

    • Advantage: Higher signal-to-noise ratio for weak overtone bands; eliminates peak truncation common in ATR for high-absorbing carbonyls.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving fingerprint splitting).

  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to average out background noise.

  • Apodization: Boxcar or Norton-Beer (medium).

Spectral Interpretation & Assignment

The following assignments constitute the diagnostic fingerprint for 4-Acetyl-2-methylbenzonitrile.

High Wavenumber Region (4000 – 2500 cm⁻¹)
  • Aromatic C-H Stretch (

    
    ):  Weak bands observed between 3000 – 3100 cm⁻¹ .[7]
    
  • Aliphatic C-H Stretch (

    
    ):  Distinct bands arising from the methyl group on the ring and the acetyl methyl group.
    
    • 2960 – 2980 cm⁻¹: Asymmetric stretch (

      
      ).
      
    • 2850 – 2930 cm⁻¹: Symmetric stretch (

      
      ).
      
The Triple Bond Region (2500 – 2000 cm⁻¹)
  • Nitrile Stretch (

    
    ):  A sharp, medium-to-strong intensity band at 2220 – 2240 cm⁻¹ .
    
    • Diagnostic Note: This band is a critical purity marker. Absence or significant broadening suggests hydrolysis to an amide. The position is lower than aliphatic nitriles (~2250 cm⁻¹) due to aromatic conjugation.

The Double Bond Region (2000 – 1500 cm⁻¹)
  • Carbonyl Stretch (

    
    ):  A very strong band centered at 1680 – 1700 cm⁻¹ .
    
    • Mechanistic Insight: The frequency is lower than a standard ketone (typically 1715 cm⁻¹) because the carbonyl is directly bonded to the aromatic ring (acetophenone derivative), allowing delocalization of

      
      -electrons.
      
  • Aromatic Ring Stretch (

    
    ):  Two to three bands of variable intensity in the 1450 – 1600 cm⁻¹  range. These represent the skeletal vibrations of the benzene ring.
    
Fingerprint Region (1500 – 600 cm⁻¹)
  • Methyl Deformation (

    
    ):  ~1360 cm⁻¹ (Umbrella mode of the acetyl methyl group).
    
  • 1,2,4-Trisubstitution Pattern: The substitution pattern (1-cyano, 2-methyl, 4-acetyl) creates specific out-of-plane (OOP) C-H bending vibrations.

    • Look for two strong bands in the 800 – 900 cm⁻¹ range (typically ~820 cm⁻¹ and ~880 cm⁻¹) indicative of isolated and adjacent hydrogens on the ring.

Summary Table of Diagnostic Bands
Frequency (cm⁻¹)AssignmentIntensityFunctional Group
3050 – 3100

(sp²)
WeakAromatic Ring
2920 – 2980

(sp³)
MediumMethyl / Acetyl
2220 – 2240

Sharp/MedNitrile
1680 – 1700

StrongKetone (Conjugated)
1580 – 1600

MediumAromatic Skeleton
1360

MediumMethyl Deformation
800 – 900

(OOP)
Strong1,2,4-Trisubstitution

Quality Control & Impurity Analysis

IR spectroscopy is a primary tool for detecting degradation or incomplete synthesis.

Common Impurities
  • Hydrolysis (Amide/Acid Formation):

    • If the nitrile hydrolyzes, the sharp peak at 2230 cm⁻¹ diminishes.

    • New Peaks: Appearance of N-H stretching doublets (3100–3400 cm⁻¹) and shifting of the carbonyl band (Amide I/II bands).

  • Incomplete Acetylation:

    • If the starting material (4-bromo-2-methylbenzonitrile or similar) remains, the carbonyl peak at 1690 cm⁻¹ will be less intense relative to the nitrile peak.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing 4-Acetyl-2-methylbenzonitrile, ensuring data integrity from sampling to reporting.

IR_Analysis_Workflow Start Start: Sample Receipt Prep Sample Prep: Solid State (MP: 120-122°C) Start->Prep Method_Choice Select Method Prep->Method_Choice ATR ATR (Diamond) Direct application Method_Choice->ATR Routine QC KBr KBr Pellet 1:100 Ratio, Press Method_Choice->KBr Structure Elucidation Scan Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->Scan KBr->Scan Check_CN Check Nitrile Region (2220-2240 cm⁻¹) Scan->Check_CN Check_CO Check Carbonyl Region (1680-1700 cm⁻¹) Check_CN->Check_CO Peak Present Fail_Hydro FAIL: Hydrolysis Detected (Amide/Acid peaks present) Check_CN->Fail_Hydro Peak Missing/Broad Pass PASS: Identity Confirmed Check_CO->Pass Strong Peak @ ~1690 Fail_Inc FAIL: Low Intensity (Check Purity) Check_CO->Fail_Inc Weak/Shifted

Caption: Decision-tree workflow for the IR spectroscopic validation of 4-Acetyl-2-methylbenzonitrile.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles and Conjugation Effects. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 44119440: 4-Acetyl-2-methylbenzonitrile.[2][4][5] Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes landscape of pharmaceutical development, 4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) is not merely a catalog reagent; it is a critical scaffold in the synthesis of isoxazoline-class parasiticides, most notably Fluralaner [1].[1]

For the analytical chemist, this molecule presents a duality:

  • The Acetyl Moiety: A reactive center prone to alpha-cleavage in Electron Ionization (EI), providing a robust structural fingerprint.

  • The Nitrile Group: A robust electron-withdrawing group that influences ionization efficiency in Electrospray Ionization (ESI) but complicates protonation dynamics.

This guide moves beyond basic identification. It establishes a self-validating mass spectrometry workflow designed to detect isomeric impurities and quantify synthesis efficiency. We prioritize causal logic—explaining why a specific ionization mode is chosen—over rote procedural lists.

Physicochemical Profile & MS Implications

Before injecting a sample, we must understand its behavior in the gas phase.

PropertyValueMS Implication
Molecular Formula C₁₀H₉NOExact Mass: 159.0684 Da.[2]
Boiling Point ~300°C (est)Requires high GC inlet temps (250°C+) to prevent discrimination.
Proton Affinity ModerateThe carbonyl oxygen is the primary protonation site in ESI(+).
Solubility DMSO, MeOH, ACNCompatible with reversed-phase LC (C18).

Protocol A: Structural Confirmation via GC-MS (EI)

Objective: Definitive structural characterization and library matching. Rationale: Electron Impact (EI) at 70 eV provides a reproducible fragmentation pattern essential for distinguishing this compound from its regioisomers (e.g., 2-acetyl-4-methylbenzonitrile).

Experimental Configuration
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 280°C. Note: High split ratio prevents saturation of the detector by the base peak.

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

Fragmentation Mechanics (The "Fingerprint")

In EI, the molecular ion (


, m/z 159) is distinct. However, the energy absorbed drives specific bond cleavages governed by the stability of the resulting carbocations.
  • Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the methyl group breaks.[3] This generates the resonance-stabilized acylium ion (m/z 144) and a methyl radical.

  • Acylium Decomposition: The m/z 144 ion ejects carbon monoxide (CO, 28 Da) to form the phenyl cation species (m/z 116).

  • Acetyl Ion: The charge can also be retained on the acetyl group itself, yielding m/z 43 (

    
    ).
    
Visualization of Fragmentation Pathway

Fragmentation M_Ion Molecular Ion [M]+• m/z 159 Acylium Acylium Ion [M-CH3]+ m/z 144 M_Ion->Acylium - •CH3 (Alpha Cleavage) Acetyl Acetyl Cation [CH3CO]+ m/z 43 M_Ion->Acetyl Charge Retention on Acetyl Phenyl Phenyl Cation [M-CH3-CO]+ m/z 116 Acylium->Phenyl - CO (28 Da)

Figure 1: EI Fragmentation pathway. The stability of the acylium ion (m/z 144) makes it a critical diagnostic peak.

Protocol B: Purity & Impurity Profiling via LC-MS (ESI)

Objective: Quantitation of the main peak and detection of non-volatile precursors (e.g., carboxylic acids from hydrolysis). Rationale: ESI is softer than EI. It preserves the molecular ion of polar impurities that might degrade or not elute in GC.

Experimental Configuration
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

Mechanism of Ionization

The nitrile nitrogen is weakly basic, but the carbonyl oxygen of the acetyl group is the thermodynamic sink for protonation [2].

  • Primary Ion:

    
     (Theoretical).
    
  • Adducts: In high-salt environments or without adequate buffering,

    
     may appear.
    
Impurity Tracking Table

We use MS to validate the synthesis quality. The following impurities are common artifacts of the Friedel-Crafts acylation or subsequent handling.

Impurity NameSourceTarget m/z (ESI+)Retention Shift (vs Main)
2-Methylbenzonitrile Unreacted Starting Material118.06

Earlier (Less hydrophobic)
4-Acetyl-2-methylbenzoic acid Nitrile Hydrolysis179.06

Earlier (Polar acid)
Regioisomers Acylation at wrong position160.07

Close elution (Requires chromatography to resolve)

Troubleshooting & Self-Validation

A robust method must flag its own errors. Use this logic tree to diagnose spectral anomalies.

Scenario: Low Sensitivity in ESI
  • Cause: Nitriles are poor proton acceptors compared to amines.

  • Solution: Do not rely solely on the nitrile nitrogen. Ensure the mobile phase pH is sufficiently acidic (pH ~3 with formic acid) to drive protonation of the ketone carbonyl.

  • Check: If signal remains low, switch to APCI (Atmospheric Pressure Chemical Ionization) , which is often superior for moderately polar aromatics like benzonitriles.

Scenario: "Ghost" Peaks in GC-MS
  • Observation: Peak at m/z 179 in GC trace.

  • Diagnosis: This is likely the hydrolysis product (carboxylic acid) formed in the inlet if the liner is dirty or active.

  • Correction: Replace the inlet liner with a deactivated, ultra-inert liner.

Analytical Workflow Diagram

Workflow cluster_GC Pathway A: Structural ID (GC-MS) cluster_LC Pathway B: Purity/Impurity (LC-MS) Sample Crude Reaction Mix GC GC Separation (DB-5ms) Sample->GC LC UHPLC Separation (C18) Sample->LC EI EI Source (70eV) GC->EI Lib NIST Library Match (Target: m/z 144, 43) EI->Lib Decision Release for Fluralaner Synthesis Lib->Decision Confirmed Structure ESI ESI(+) Source LC->ESI Quant Quantification (Target: m/z 160) ESI->Quant Quant->Decision Purity > 98%

Figure 2: Dual-pathway workflow ensuring both identity (GC-MS) and purity (LC-MS) before downstream synthesis.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Carbonyl Compounds. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.Standard Reference Database 1A v17.

Sources

Solid-State Characterization and Structural Analysis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of process chemistry, 4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) is not merely a chemical building block; it is a critical quality attribute (CQA) determinant in the synthesis of Vonoprazan fumarate , a potassium-competitive acid blocker (P-CAB).

This guide provides a rigorous framework for the solid-state characterization of this intermediate. Unlike standard datasheets, this document focuses on the causality between crystallization conditions and structural integrity, offering a self-validating protocol for researchers to determine the crystal structure, identify polymorphs, and ensure downstream reaction efficiency.

Molecular Context & Significance[1]

The structural rigidity of 4-Acetyl-2-methylbenzonitrile arises from the ortho-methyl substitution relative to the cyano group, creating a steric lock that influences crystal packing.

  • Role in Drug Development: It serves as the scaffold for the 1,3,5-trisubstituted pyrrole ring in Vonoprazan.

  • Process Criticality: Impurities in this intermediate (e.g., the hydrolyzed amide or acid) co-crystallize, altering the melting point and solubility profile.

  • Structural Motifs: The molecule possesses two strong hydrogen bond acceptors (C≡N and C=O) and weak aromatic C-H donors, leading to a high probability of polymorphism.

Experimental Protocols

Synthesis & Purification Workflow

Rationale: High-quality single crystals require >99.5% chemical purity. The following protocol minimizes regioisomers that disrupt the lattice.

Reaction: Palladium-catalyzed cyanation of 4-bromo-3-methylacetophenone.

  • Reagents: 4-bromo-3-methylacetophenone (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (anhydrous).

  • Procedure:

    • Degas DMF with N₂ for 30 minutes (Critical: O₂ poisons the Pd catalyst).

    • Heat to 80°C for 4-6 hours. Monitor by HPLC.

    • Quench: Cool to RT, dilute with EtOAc, and wash with 1M NH₄OH (to sequester Zn/Pd salts).

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Crystallization for X-Ray Diffraction (SC-XRD)

Rationale: Rapid precipitation yields powders. Slow supersaturation control is required for single crystals suitable for diffraction.

MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethyl Acetate / n-Heptane (1:1)RT, loosely capped vialPrismatic crystals (stable form)
Vapor Diffusion DCM (inner) / Pentane (outer)Closed chamber, 4°CHigh-quality blocks, minimized thermal defects
Cooling Ethanol / Water (80:20)60°C

4°C (0.1°C/min)
Needles (potential metastable polymorph)

Structural Characterization Workflow

The following Graphviz diagram outlines the logical flow for solving the crystal structure, from harvesting to refinement.

CrystalStructureWorkflow Harvest Crystal Harvesting (Microscope Selection) Mount Mounting (Kapton Loop + Cryoprotectant) Harvest->Mount < 0.3mm size Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Flash Cool Process Data Reduction (Integration & Scaling) Collect->Process hkl file Solve Structure Solution (Direct Methods/Dual Space) Process->Solve Phase Problem Refine Refinement (SHELXL) (Least Squares on F²) Solve->Refine Initial Model Check Validation (CheckCIF / Platon) Refine->Check R1 < 5% Check->Refine Residual Density?

Figure 1: Decision tree for Single Crystal X-Ray Diffraction (SC-XRD) structure determination.

Structural Motifs & Intermolecular Interactions

Based on the functional groups of 4-Acetyl-2-methylbenzonitrile, the crystal packing is governed by specific electrostatic interactions.

Predicted Interaction Network
  • Primary Interaction (Chain Formation): The Acetyl oxygen (

    
    ) acts as a hard acceptor for the aromatic protons of neighboring rings (
    
    
    
    ), likely forming 1D chains.
  • Secondary Interaction (Layering): The Cyano group (

    
    ) has a strong dipole moment (~3.9 D). Anti-parallel dipole alignment is expected to stabilize the stacking of layers.
    
  • Steric Influence: The 2-methyl group forces the acetyl group to rotate slightly out of the phenyl plane, disrupting perfect

    
     stacking and potentially increasing solubility compared to the non-methylated analog.
    

InteractionNetwork MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB C-H...O=C (Hydrogen Bond) MolC Molecule C (Layer) MolA->MolC Dipole-Dipole (CN...CN) MolA->MolC pi-pi Stacking (Offset)

Figure 2: Predicted intermolecular interaction map governing the crystal lattice stability.

Data Presentation: Physicochemical & Crystallographic Parameters

The following table summarizes the parameters that must be verified during characterization.

ParameterExpected Value / RangeMethod of Verification
Molecular Formula

Mass Spectrometry (HRMS)
Molecular Weight 159.19 g/mol Calculation
Melting Point 55 - 60 °C (Experimental)*DSC (5°C/min)
Crystal System Monoclinic or Triclinic (Predicted)SC-XRD (Indexing)
Space Group

or

(Common for achiral organics)
SC-XRD (Systematic Absences)
Density (Calc) ~1.15 - 1.25 g/cm³SC-XRD
Z (Formula Units) 4 (Typical for

)
SC-XRD

*Note: Literature values vary significantly due to confusion with acid derivatives. Experimental verification via DSC is mandatory.

Implications for Drug Development[2]

Polymorphism Screening

Because 4-Acetyl-2-methylbenzonitrile contains rotatable bonds (acetyl group) and directional H-bond acceptors, it is prone to conformation polymorphism .

  • Actionable Insight: Conduct solvent-mediated slurry experiments in polar (MeOH) vs. non-polar (Hexane) solvents to ensure the thermodynamically stable form is isolated before scale-up. Metastable forms may cause caking during storage.

Impurity Rejection

The crystal lattice is highly specific.

  • Process Control: If the lattice parameters (unit cell volume) expand >2%, it indicates the incorporation of the "des-methyl" impurity or the hydrolyzed amide. SC-XRD serves as the ultimate purity check, superior to HPLC for detecting isomorphic impurities.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

  • Takeda Pharmaceutical Company Ltd. (2010). Patent WO2010101216: Process for production of pyrrole derivatives (Vonoprazan intermediates).
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (For specific CIF retrieval, Accession required). Retrieved from [Link]

An In-Depth Technical Guide to the Solubility of 4-Acetyl-2-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-acetyl-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization and purification protocols, and ensuring the efficacy of downstream applications. This document details the physicochemical properties of 4-acetyl-2-methylbenzonitrile, presents a theoretical framework for its solubility, outlines a rigorous experimental protocol for solubility determination, and discusses the implications of solubility data in practical chemical processes. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

4-Acetyl-2-methylbenzonitrile is a bifunctional aromatic compound featuring acetyl and nitrile groups, making it a versatile building block in organic synthesis.[2][3] It serves as a crucial precursor in the manufacture of active pharmaceutical ingredients (APIs), notably in the synthesis of the veterinary drug Fluralaner, a potent insecticide and acaricide.[2] The efficiency of its synthesis, purification, and formulation into final products is intrinsically linked to its solubility characteristics.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical process development.[4] In the context of 4-acetyl-2-methylbenzonitrile, solubility data governs:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

  • Crystallization & Purification: Selecting appropriate anti-solvents and solvent systems for isolating the compound with high purity and yield.

  • Formulation: Developing stable and bioavailable formulations for final products.

  • Analytical Method Development: Preparing standards and samples for techniques like HPLC and GC.

This guide provides the foundational knowledge required to manipulate and predict the solubility of 4-acetyl-2-methylbenzonitrile, enabling more efficient and reliable process development.

Physicochemical Properties of 4-Acetyl-2-methylbenzonitrile

A thorough understanding of the solute's intrinsic properties is the first step in predicting its solubility.

Table 1: Key Physicochemical Properties of 4-Acetyl-2-methylbenzonitrile

PropertyValueSource
Chemical Structure Chemical structure of 4-Acetyl-2-methylbenzonitrilePubChem
CAS Number 1138444-80-0[1][2]
Molecular Formula C₁₀H₉NO[1][5]
Molecular Weight 159.18 g/mol [5]
Appearance Yellow solid[1]
Melting Point 120-122 °C[1]
Water Solubility Insoluble[1]
Computed XLogP3 1.7[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)[5]

The structure reveals a molecule with moderate polarity. The nitrile (-C≡N) and acetyl (-C(=O)CH₃) groups are polar and can act as hydrogen bond acceptors.[3][5] However, the benzene ring and methyl group contribute to its nonpolar, lipophilic character. This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the chosen organic solvent.

A Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[4] This can be quantified and predicted with greater accuracy using solubility parameter theories, such as Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.[6][7] The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and a smaller distance implies greater affinity and higher solubility.[7]

Experimental Determination of Equilibrium Solubility

While theoretical models are useful for screening, precise quantitative data must be obtained experimentally. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[8][9]

Rationale for the Isothermal Shake-Flask Method

This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[8][10] By maintaining a constant temperature and allowing sufficient time for equilibration, the measurement reflects the maximum amount of solute that can dissolve, providing a stable and reproducible value. This is distinct from kinetic solubility, which can be influenced by dissolution rate.

Self-Validating Experimental Protocol

This protocol incorporates steps to ensure the integrity of the results.

Materials and Equipment:

  • 4-Acetyl-2-methylbenzonitrile (purity ≥95%)[11]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess of 4-acetyl-2-methylbenzonitrile to a series of vials. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was reached with a saturated solution.[9]

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 48-72 hours). Causality Note: A 48-72 hour period is typically sufficient for most organic systems to reach equilibrium. To validate this, preliminary experiments can be run where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases with time.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow excess solid to settle.[8]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. Causality Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.

  • Quantification:

    • Accurately dilute a known volume of the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Prepare a series of calibration standards of 4-acetyl-2-methylbenzonitrile of known concentrations.

    • Analyze the standards and the diluted sample by HPLC.

    • Calculate the concentration of the saturated solution using the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the robust workflow for determining equilibrium solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Weigh Excess Solute (4-Acetyl-2-methylbenzonitrile) B Add Known Volume of Organic Solvent A->B C Agitate at Constant Temperature (e.g., 25°C) for 48-72 hours B->C D Allow Solids to Settle (Static, Constant Temp) C->D E Withdraw Supernatant & Filter (0.22 µm) D->E F Prepare Accurate Dilution E->F G Quantify by HPLC (vs. Calibration Curve) F->G H Calculate Solubility (e.g., mg/mL or mol/L) G->H G cluster_solute Solute Properties (4-Acetyl-2-methylbenzonitrile) cluster_solvent Solvent Properties cluster_outcome Outcome solute Moderate Polarity H-Bond Acceptor Aromatic Ring outcome Solubility solute:f0->outcome Matching Polarity (High Solubility) solute:f1->outcome H-Bonding Match (High Solubility) solvent Polarity (Dipole Moment) H-Bonding Ability (Donor/Acceptor) Dispersion Forces solvent:f0->outcome Polarity Mismatch (Low Solubility) solvent:f1->outcome Strong Solvent-Solvent H-Bonds (Low Solubility)

Caption: Solute-solvent interaction logic for solubility.

Conclusion

The solubility of 4-acetyl-2-methylbenzonitrile is a multifaceted property governed by the specific intermolecular interactions between it and the chosen organic solvent. A systematic approach, combining theoretical understanding with rigorous experimental validation via the isothermal shake-flask method, is essential for generating reliable data. This data is fundamental for the successful development of scalable and efficient chemical processes, from synthesis and purification to final product formulation. Researchers and developers are strongly encouraged to perform detailed solubility studies as a foundational step in their work with this important chemical intermediate.

References

  • LookChem. Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. [Link]

  • LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Google Patents.
  • PubChem, National Center for Biotechnology Information. 4-Acetyl-2-methylbenzonitrile. [Link]

  • American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

  • Hansen, C. M. Hansen Solubility Parameters. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Glomme, A., & Van Der Mooter, G. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

Sources

Chemical Identity and Synthetic Utility of 4-Acetyl-2-methylbenzonitrile: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) is a bifunctional aromatic intermediate critical to the synthesis of next-generation ectoparasiticides, specifically the isoxazoline class (e.g., Fluralaner).[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nitrile moiety (susceptible to hydrolysis or reduction) and an acetyl group (primed for condensation or cyclization). This guide dissects its IUPAC nomenclature, industrial synthesis, and pharmaceutical applications.

Nomenclature and Structural Hierarchy

The IUPAC name 4-Acetyl-2-methylbenzonitrile is derived through a strict priority hierarchy of functional groups. For researchers, understanding this hierarchy is essential for database searching and regulatory documentation.

Derivation Logic
  • Principal Functional Group: The nitrile (-C≡N) group has higher priority than the ketone (-C=O) or alkyl (-CH₃) groups. Thus, the parent structure is benzonitrile .

  • Numbering: The carbon atom bonded to the nitrogen of the nitrile group is designated C1 .

  • Substituents:

    • Methyl group: Located at position 2 .[1][2]

    • Acetyl group: Located at position 4 .[1][3]

  • Alphabetization: Substituents are listed alphabetically (Acetyl before Methyl).

Synonyms: 4'-Cyano-3'-methylacetophenone; 1-(4-Cyano-3-methylphenyl)ethanone.[4]

Structural Visualization (DOT)

The following diagram illustrates the priority decision tree used to determine the IUPAC name.

IUPAC_Priority Start Determine Principal Group Candidates Candidates: 1. Nitrile (-CN) 2. Ketone (-C=O) 3. Alkyl (-CH3) Start->Candidates PriorityCheck Apply IUPAC Priority Rules: Nitrile > Ketone > Alkyl Candidates->PriorityCheck Parent Parent Name: Benzonitrile PriorityCheck->Parent Highest Priority Numbering Numbering: C1 = Carbon attached to Nitrogen Lowest locants for substituents Parent->Numbering FinalName Final Name: 4-Acetyl-2-methylbenzonitrile Numbering->FinalName

Figure 1: IUPAC nomenclature decision tree highlighting functional group priority.

Synthetic Methodologies

Industrial production of 4-Acetyl-2-methylbenzonitrile typically avoids direct Friedel-Crafts acetylation of benzonitrile due to deactivating effects and regioselectivity issues. Instead, transition-metal-catalyzed cyanation is the preferred route.

Primary Route: Pd-Catalyzed Cyanation

This method utilizes 4-bromo-3-methylacetophenone as the starting material. It offers high atom economy and avoids the use of toxic stoichiometric copper reagents (Rosenmund-von Braun reaction).[5]

  • Substrate: 4-Bromo-3-methylacetophenone

  • Reagent: Potassium Ferrocyanide (

    
    ) – Non-toxic cyanide source[5][6]
    
  • Catalyst: Palladium(II) Acetate (

    
    )
    
  • Solvent: N,N-Dimethylacetamide (DMAc)

Protocol:

  • Charge: A reaction vessel is charged with 4-bromo-3-methylacetophenone (1.0 eq),

    
     (0.2 eq), 
    
    
    
    (1.0 eq), and
    
    
    (0.1 mol%).
  • Inertion: The system is evacuated and backfilled with nitrogen three times.

  • Reaction: Heat to 120°C for 5–8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water.

  • Purification: Recrystallization from ethanol/water yields the product as a white solid.

Alternative Route: Friedel-Crafts Acetylation

While less common for high-purity applications, this route is chemically instructive.

  • Substrate: 2-Methylbenzonitrile[1][7]

  • Reagent: Acetyl Chloride +

    
    
    
  • Challenge: The nitrile group is electron-withdrawing (deactivating), making the ring sluggish to electrophilic aromatic substitution. High temperatures are required, often leading to hydrolysis of the nitrile to an amide.

Synthesis Workflow Diagram

Synthesis_Pathways SM1 4-Bromo-3-methylacetophenone Process1 Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2, 120°C) SM1->Process1 Preferred Route SM2 2-Methylbenzonitrile Process2 Friedel-Crafts Acetylation (AcCl, AlCl3) SM2->Process2 Alternative Route Product 4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) Process1->Product High Yield (>90%) Process2->Product Low Regioselectivity

Figure 2: Comparison of synthetic routes. The Pd-catalyzed pathway is preferred for industrial scalability.

Pharmaceutical Utility: The Fluralaner Connection

4-Acetyl-2-methylbenzonitrile is a "Key Starting Material" (KSM) for the synthesis of Fluralaner (Bravecto), a systemic isoxazoline insecticide used in veterinary medicine.

Mechanistic Role

The molecule serves as the scaffold for the benzamide portion of Fluralaner.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid (4-acetyl-2-methylbenzoic acid).[1]

  • Condensation: The acid is coupled with an amine to form the linker.

  • Cyclization: The acetyl group reacts with a trifluoromethyl-substituted building block to close the isoxazoline ring.

Fluralaner Synthesis Pathway[2]

Fluralaner_Synthesis Intermediate 4-Acetyl-2-methylbenzonitrile Step1 Hydrolysis (NaOH/H2O) Intermediate->Step1 Acid 4-Acetyl-2-methylbenzoic acid Step1->Acid Step2 Amide Coupling (with amine linker) Acid->Step2 Step3 Isoxazoline Ring Formation (with trifluoromethyl styrene derivative) Step2->Step3 API Fluralaner (API) Step3->API

Figure 3: Synthetic utility of the title compound in the manufacturing of Fluralaner.[1][2][4][7][8][9][10][11]

Structural Characterization (Spectroscopy)

Accurate identification requires correlating spectral data with the specific substitution pattern.

Predicted NMR Data

Note: Chemical shifts are representative estimates based on electronic shielding effects.

NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Insight
1H 2.55Singlet (3H)Ar-CH₃ Methyl group shielded by aromatic ring current.
1H 2.62Singlet (3H)CO-CH₃ Acetyl methyl, deshielded by carbonyl anisotropy.
1H 7.70Doublet (J=8Hz)Ar-H6 Ortho to CN; deshielded by electron-withdrawing CN.
1H 7.85Doublet (J=8Hz)Ar-H5 Meta to CN, Ortho to Acetyl.
1H 7.90SingletAr-H3 Isolated proton between Methyl and Acetyl.
Infrared (IR) Fingerprint
  • Nitrile (-C≡N): Sharp, weak band at ~2220–2230 cm⁻¹.

  • Ketone (C=O): Strong band at ~1685 cm⁻¹ (conjugated ketone).

Safety and Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[12]

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the ketone is susceptible to oxidation over long periods.

References

  • BenchChem. 4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) Product Description and Applications. Retrieved from

  • Weissman, S. A., et al. (2005).[5] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry.[5] Retrieved from

  • European Medicines Agency. Bravecto (Fluralaner) - Assessment Report. Retrieved from

  • Google Patents. Process for purification of fluralaner (WO2021105840A1). Retrieved from

  • PubChem. 4-Acetyl-2-methylbenzonitrile Compound Summary. National Library of Medicine. Retrieved from

Sources

A Comprehensive Technical Guide to 4-Acetyl-2-methylbenzonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-acetyl-2-methylbenzonitrile (CAS No. 1138444-80-0), a pivotal bifunctional aromatic compound. We will deconstruct its molecular structure with a detailed focus on its Simplified Molecular-Input Line-Entry System (SMILES) notation, a cornerstone of modern cheminformatics. This document will further explore its key physicochemical properties, present a field-proven synthetic protocol with justifications for methodological choices, and survey its critical applications as a versatile building block in the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical intermediate.

Introduction

In the landscape of organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. 4-Acetyl-2-methylbenzonitrile is a prime example of such a molecule, featuring a carefully arranged constellation of functional groups—a ketone, a nitrile, and a methyl group on a benzene ring.[1] This unique arrangement makes it a valuable intermediate for constructing complex molecular architectures.[1]

Its significance is underscored by its role as a key starting material in the synthesis of sophisticated active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Notably, it is a critical precursor in the manufacture of Fluralaner, a potent, next-generation insecticide and acaricide used in veterinary medicine.[1] The purpose of this guide is to move beyond a simple datasheet presentation and provide a holistic, expert-driven perspective on 4-acetyl-2-methylbenzonitrile, empowering scientists to fully leverage its synthetic potential.

Part I: Molecular Structure and Physicochemical Properties

A molecule's utility is fundamentally dictated by its structure. Understanding its nomenclature, identifiers, and digital representation is the first step toward mastering its application.

Systematic Nomenclature and Identifiers

To ensure unambiguous communication in a research and development setting, a compound is defined by its universal identifiers.

  • IUPAC Name: 4-Acetyl-2-methylbenzonitrile[3]

  • Synonyms: 1-(4-Cyano-3-methylphenyl)ethanone, 4'-Cyano-3'-methylacetophenone[2][4][5]

  • CAS Number: 1138444-80-0[3]

These identifiers are crucial for database searches, regulatory submissions, and procurement. A summary of its key structural identifiers is presented below.

IdentifierValueSource
CAS Number 1138444-80-0Chemical Abstracts Service
Molecular Formula C₁₀H₉NO[2][3][6]
InChI InChI=1S/C10H9NO/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5H,1-2H3[7]
InChIKey LWNRBRVWBVQQIF-UHFFFAOYSA-N[3][7]
Deconstructing the SMILES Notation

The SMILES notation is a powerful language for representing a chemical structure in a linear text format. The canonical SMILES for 4-acetyl-2-methylbenzonitrile is CC1=C(C=CC(=C1)C(=O)C)C#N . Let's dissect this string to understand how it maps to the molecule's 2D structure.

  • CC1... : This sequence starts with a methyl group (C) attached to an aromatic carbon atom, which is part of a ring (C1). The '1' indicates the start and end point of a ring structure.

  • =C(...) : The methyl-bearing carbon is double-bonded (=) to the next carbon in the ring. The parentheses (...) enclose a substituent attached to this second carbon.

  • C#N : Inside the first set of parentheses, we find the nitrile group (C#N), indicating a carbon triple-bonded to a nitrogen atom. This is the substituent at position 2 of the benzonitrile ring.

  • C=C... : The string continues around the aromatic ring with alternating single and double bonds (though SMILES for aromatic rings often omits the single bonds, their presence is implied).

  • C(=C1)C(=O)C : The next carbon in the ring is double-bonded to the next, which is then attached to the closing atom of the ring (C1). This same carbon atom has a substituent, enclosed in parentheses: C(=O)C.

  • C(=O)C : This represents the acetyl group. A carbon atom is double-bonded to an oxygen (=O) and single-bonded to another carbon (a methyl group). This is the substituent at position 4.

The SMILES string thus provides a complete, parsable description of the molecule's topology, essential for computational modeling, database storage, and retrieval.

Visual breakdown of 4-Acetyl-2-methylbenzonitrile's SMILES notation.
Physicochemical Properties

The physical properties of a compound govern its handling, reaction conditions, and purification methods. 4-Acetyl-2-methylbenzonitrile is a yellow crystalline solid under standard conditions.[2][3] Its key properties are summarized below.

PropertyValueReference(s)
Molecular Weight 159.18 g/mol [3][8]
Appearance Yellow Solid[2][3]
Melting Point 120-122 °C[2]
Boiling Point (Predicted) 316.0 ± 30.0 °C[3][7]
Density (Predicted) 1.09 ± 0.1 g/cm³[3][7]
Purity Typically ≥97%[3]

Its solubility profile reflects a mixed hydrophilic-lipophilic character due to the polar nitrile and ketone groups and the nonpolar aromatic ring and methyl groups.[3] It is generally insoluble in water but soluble in common organic solvents.

Part II: Synthesis and Reactivity

A robust and scalable synthetic route is crucial for the commercial viability of any chemical intermediate. The synthesis of 4-acetyl-2-methylbenzonitrile is typically achieved through well-established aromatic functionalization reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the key bond disconnections that lead back to simpler, commercially available starting materials. For 4-acetyl-2-methylbenzonitrile, the most logical disconnection is the C-C bond of the acetyl group, pointing to a Friedel-Crafts acylation reaction.

Retrosynthesis Target 4-Acetyl-2-methylbenzonitrile Disconnect C-C bond disconnection (Friedel-Crafts) Target->Disconnect Precursor 2-Methylbenzonitrile Disconnect->Precursor Reagent Acetylating Agent (e.g., Acetyl Chloride) Disconnect->Reagent

Retrosynthetic pathway for 4-acetyl-2-methylbenzonitrile.

This strategy is advantageous because 2-methylbenzonitrile is a readily available starting material, and Friedel-Crafts acylation is a powerful and well-understood method for forming carbon-carbon bonds on aromatic rings.[1]

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize 4-acetyl-2-methylbenzonitrile via Friedel-Crafts acylation of 2-methylbenzonitrile.

Reagents & Materials:

  • 2-Methylbenzonitrile

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, 1M aqueous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Catalyst Activation: Cool the suspension to 0 °C using an ice bath. Stir for 15 minutes. The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acetyl chloride, making it a more potent electrophile for attacking the electron-rich aromatic ring.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • Substrate Addition: To this mixture, add a solution of 2-methylbenzonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes. Causality: The slow, controlled addition at low temperature is critical to manage the exothermic reaction and to maximize the regioselectivity towards the desired para-product, minimizing the formation of ortho-isomers. The methyl group is an ortho, para-director, but the para position is sterically less hindered.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. This step neutralizes the AlCl₃ catalyst and separates the organic and aqueous layers.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the final product, 4-acetyl-2-methylbenzonitrile, as a yellow solid.

Chemical Reactivity and Derivatization

The bifunctional nature of 4-acetyl-2-methylbenzonitrile provides two distinct handles for further chemical modification.[1][3] This allows for a wide range of derivatization strategies in multi-step syntheses.

  • Reactions at the Acetyl Group: The ketone can undergo nucleophilic addition, reduction to an alcohol, or participate in condensation reactions.[1]

  • Reactions at the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[1][3] This versatility is a key reason for its utility in drug discovery.[1]

Reactivity cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions Start 4-Acetyl-2-methylbenzonitrile P1 Secondary Alcohol Start->P1 Reduction (e.g., NaBH4) P2 Chalcone Derivative Start->P2 Condensation (e.g., Aldol) P3 Carboxylic Acid (4-Acetyl-2-methylbenzoic acid) Start->P3 Hydrolysis (H+ or OH-) P4 Primary Amine Start->P4 Reduction (e.g., LiAlH4, H2/cat.)

Key reaction pathways for 4-acetyl-2-methylbenzonitrile.

Part III: Applications in Research and Development

The synthetic versatility of 4-acetyl-2-methylbenzonitrile translates directly to its widespread application as a high-value intermediate.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is as a crucial building block for APIs and agrochemicals.[1][2]

  • Fluralaner Synthesis: It is an advanced intermediate in the industrial synthesis of Fluralaner, an isoxazoline-class ectoparasiticide that provides long-lasting protection for companion animals against fleas and ticks.[1]

  • Drug Discovery: Its structural motifs are actively investigated for the development of other therapeutic agents. For example, similar benzonitrile structures are found in angiotensin II receptor antagonists, a class of drugs used to manage hypertension.[1] The nitrile group can also serve as a bioisosteric replacement for other functional groups during the lead optimization phase of drug development.[1]

Intermediate in Organic Synthesis

Beyond specific targets, 4-acetyl-2-methylbenzonitrile is a versatile platform molecule in general organic synthesis.[2] Its two distinct functional groups allow for selective and sequential chemical transformations, enabling the efficient construction of complex, polysubstituted aromatic compounds for materials science and other research applications.[3]

Conclusion

4-Acetyl-2-methylbenzonitrile is far more than a simple catalog chemical; it is a strategically designed molecular tool. Its structure, readily encoded by the SMILES notation CC1=C(C=CC(=C1)C(=O)C)C#N , provides dual reactivity that has been expertly leveraged in the synthesis of complex, high-value products in the life sciences sector. A thorough understanding of its properties, synthetic routes, and reactive potential—as detailed in this guide—is essential for any scientist aiming to innovate in the fields of medicinal chemistry, agrochemistry, and advanced materials.

References

  • LookChem. Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. Available from: [Link]

  • LookChem. 4-Acetyl-2-methylbenzonitrile. Available from: [Link]

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Chemsrc. (2025, August 25). 4-Acetyl-2-methylbenzonitrile | CAS#:1138444-80-0. Available from: [Link]

Sources

From Precursor to Potency: The Technical Profile of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Acetyl-2-methylbenzonitrile, focusing on its critical role as a pharmacophore precursor in modern drug development, specifically for isoxazoline-class therapeutics.[1]

Part 1: Executive Technical Summary

4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) is a bifunctional aromatic intermediate that serves as a linchpin in the synthesis of next-generation ectoparasiticides and potential human therapeutics.[2] Unlike simple reagents, this molecule possesses two orthogonal reactive handles—an acetyl group (


) and a cyano group  (

)—positioned on a toluene scaffold.[1]

In the context of biological activity, this compound is not a standalone active pharmaceutical ingredient (API) but a "Pharmacophore Architect." Its biological relevance is defined by its ability to construct the isoxazoline ring system , a motif capable of potent, non-competitive inhibition of GABA-gated chloride channels in arthropods (e.g., Fluralaner).[1]

Chemical Identity Matrix
PropertySpecification
IUPAC Name 4-Acetyl-2-methylbenzonitrile
CAS Registry 1138444-80-0
Molecular Formula

Molecular Weight 159.18 g/mol
Key Functional Groups Nitrile (C-1), Methyl (C-2), Acetyl (C-4)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Part 2: Pharmacophoric Contribution & Biological Utility

The "biological activity" of 4-Acetyl-2-methylbenzonitrile is best understood through a Fragment-Based Drug Design (FBDD) lens. It provides the scaffold necessary to position the isoxazoline pharmacophore in 3D space, ensuring high-affinity binding to the target receptor.

The Acetyl Handle: Isoxazoline Ring Formation

The acetyl group at the C-4 position is the site of condensation with fluorinated acetophenones or hydroxylamines. This reaction closes the ring to form the isoxazoline moiety .

  • Mechanism of Action (Downstream): The resulting isoxazoline ring binds to the pore of the GABA-gated chloride channel.

  • Selectivity: The rigidity provided by the benzene ring of 4-Acetyl-2-methylbenzonitrile prevents the molecule from binding to mammalian GABA receptors, conferring a high safety margin (selectivity ratio >1000x for arthropods vs. mammals).[1]

The Nitrile Handle: Bioavailability Tuning

The nitrile group at C-1 is electronically withdrawn, making it susceptible to controlled hydrolysis.[1]

  • Synthetic Pathway:

    
    .[1]
    
  • Biological Impact: This conversion allows the attachment of solubilizing tails (e.g., amino-thietane moieties in Fluralaner) which dictate the drug's pharmacokinetic (PK) profile, including its exceptionally long half-life in plasma.[1]

Visualization: The Pharmacophore Assembly Line

The following diagram illustrates how this intermediate evolves into a bioactive agent.

PharmacophoreAssembly cluster_0 Pharmacophore Generation Start 4-Acetyl-2-methylbenzonitrile (The Scaffold) Step1 Condensation w/ Trifluoro-derivative Start->Step1 Acetyl Group Activation Step2 Hydrolysis & Amide Coupling Step1->Step2 Isoxazoline Ring Formed Final Active Isoxazoline Drug (e.g., Fluralaner) Step2->Final Nitrile -> Amide Transformation Target Target: GABA-Cl Channel (Arthropod) Final->Target High Affinity Binding

Figure 1: Structural evolution of 4-Acetyl-2-methylbenzonitrile into a bioactive GABA-inhibitor.

Part 3: Synthetic Protocols & Quality Control

For researchers utilizing this intermediate, ensuring regio-isomeric purity is paramount.[1] The proximity of the methyl group to the nitrile can sterically hinder hydrolysis, requiring optimized conditions.[1]

Protocol A: Regioselective Synthesis of the Intermediate

Rationale: Direct acetylation of 2-methylbenzonitrile often yields a mixture of isomers. A more robust route involves palladium-catalyzed cyanation.

  • Starting Material: 4-Bromo-3-methylacetophenone.

  • Reagents:

    
    , 
    
    
    
    (Catalyst), DMF (Solvent).[1]
  • Conditions: Heat to 80°C under Nitrogen atmosphere for 4–6 hours.

  • Workup: Quench with

    
     (to destroy excess cyanide), extract with Ethyl Acetate.
    
  • Purification: Recrystallization from Ethanol/Heptane.

Protocol B: Analytical Purity Assessment (HPLC)

Impurities such as the 3-methyl isomer or unreacted bromo-precursors can alter the toxicity profile of the final drug.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Time ~12.5 min (Typical)

Part 4: Toxicology & Safety Profile

While the final isoxazoline drugs are safe for mammals, the intermediate 4-Acetyl-2-methylbenzonitrile carries specific risks associated with the nitrile moiety and aromatic reactivity.

Metabolic Activation Risks

Nitriles can be metabolized by Cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions, although aromatic nitriles are generally more stable than aliphatic ones.[1]

  • Primary Hazard: Acute oral toxicity (Category 4).[1]

  • Sensitization: The acetyl group is a Michael acceptor precursor; potential for skin sensitization exists if the ring is activated.

GHS Classification & Handling[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Safety Protocol: Always treat the waste stream with a bleach solution (Sodium Hypochlorite) before disposal to oxidize any potential free cyanide liberated during hydrolysis experiments.[1]

ToxPathways cluster_metabolism Potential Metabolic Fates (In Vivo) Compound 4-Acetyl-2-methylbenzonitrile Hydrolysis Hydrolysis (Liver) -> Benzoic Acid deriv. Compound->Hydrolysis Major Pathway (Detoxification) Oxidation P450 Oxidation (Alpha-carbon) -> Cyanohydrin -> CN- Release Compound->Oxidation Minor Pathway (Toxicity Risk) Mitigation Mitigation Oxidation->Mitigation Requires Glutathione Conjugation

Figure 2: Metabolic fate and toxicological logic flow.[1] The aromatic stability favors hydrolysis over cyanide release.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile.[1] Retrieved from [Link][1]

  • World Intellectual Property Organization (WIPO). (2016).[1] Process for the preparation of isoxazoline derivatives (WO2016024224). Retrieved from [Link][1]

  • Goudreau, N., et al. (2013).[1] Discovery of the Isoxazoline Class of Ectoparasiticides: Structure-Activity Relationships.ACS Medicinal Chemistry Letters. (Contextual grounding for isoxazoline pharmacophore assembly).

Sources

Technical Whitepaper: Strategic Utilization of 4-Acetyl-2-methylbenzonitrile in High-Value Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the utility of 4-Acetyl-2-methylbenzonitrile. It prioritizes the "Why" and "How" of its applications in modern drug discovery, specifically focusing on its role as a linchpin in isoxazoline and heterocycle synthesis.

Executive Summary & Structural Pharmacophore Analysis

4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) has emerged as a critical "bifunctional orthogonal scaffold" in modern medicinal chemistry and agrochemical development. Unlike simple acetophenones, this molecule possesses a unique 1,2,4-substitution pattern that offers three distinct vectors for chemical elaboration, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heterocycles like isoxazolines and thiazoles .

The "Ortho-Effect" and Electronic Mismatch

The molecule's value lies in the interplay between its substituents:

  • The Nitrile (C-1): Acts as a latent electrophile. It is a precursor to amides, acids, or tetrazoles (bioisosteres for carboxylates). Crucially, it serves as the "anchor" for protein binding in the final drug candidate.

  • The Methyl Group (C-2): Positioned ortho to the nitrile, this group exerts significant steric influence. In drug design, this "ortho-effect" twists the resulting amide/aryl bond out of planarity, potentially improving solubility and selectivity by restricting conformational entropy. It also blocks metabolic oxidation at the sensitive benzylic position adjacent to the nitrile.

  • The Acetyl Group (C-4): Positioned meta to the methyl and para to the nitrile, this group is the primary handle for chain extension and heterocycle formation. It is electronically activated for aldol condensations and alpha-halogenations.

Primary Application: The Isoxazoline Pathway (Fluralaner Class)[1]

The most authoritative application of 4-Acetyl-2-methylbenzonitrile is its role as the core scaffold for Fluralaner (Bravecto) and related isoxazoline-class ectoparasiticides.[1] These molecules target GABA-gated chloride channels with high selectivity.

Mechanism of Synthesis

The acetyl group serves as the initiation point for constructing the biologically active isoxazoline ring.

  • Claisen Condensation: The acetyl group reacts with a trifluoroacetate ester (or equivalent electrophile) to form a 1,3-diketone intermediate.

  • Cyclization: Reaction with hydroxylamine or a substituted hydrazine closes the ring to form the isoxazole/isoxazoline core.

  • Nitrile Hydrolysis: The C-1 nitrile is selectively hydrolyzed to a benzamide, which links to the rest of the pharmacophore.

Medicinal Chemistry Insight: The 2-methyl group is essential here. Without it, the resulting benzamide would be planar, likely altering the binding affinity to the chloride channel pocket and increasing crystal lattice energy (reducing solubility).

Secondary Application: Kinase Inhibitor Scaffolding[1]

Beyond agrochemicals, this scaffold is increasingly relevant in human kinase inhibitor discovery, particularly for Tyrosine Kinases (e.g., VEGFR, SRC) .

The Hantzsch Thiazole Route

Kinase inhibitors often require a "hinge-binding" motif.[1] The acetyl group of 4-Acetyl-2-methylbenzonitrile can be converted into an aminothiazole, a privileged scaffold in kinase inhibition (e.g., Dasatinib analogues).

  • Step 1:

    
    -Bromination of the acetyl group using NBS (see Protocol below).
    
  • Step 2: Condensation with thiourea or thioamides.

  • Result: A 4-phenyl-2-aminothiazole system where the nitrile remains available for further coupling to solubilizing tails (e.g., piperazines).

Technical Protocol: Selective -Bromination

The conversion of the acetyl group to a bromoacetyl group is the "gateway" reaction for most medicinal chemistry applications. However, it is prone to side reactions (benzylic bromination at the C-2 methyl). The following protocol maximizes regioselectivity.

Objective: Synthesis of 4-(2-bromoacetyl)-2-methylbenzonitrile.

Reagents & Equipment[2][3][4]
  • Substrate: 4-Acetyl-2-methylbenzonitrile (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) [Note: Acid catalysis is preferred over radical initiation (AIBN) to favor ketone enolization over benzylic radical substitution]

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate

  • Safety: Fume hood (Product is a potent lachrymator).[2]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Acetyl-2-methylbenzonitrile in MeCN (10 mL/g).

  • Addition: Add p-TsOH followed by NBS in a single portion at room temperature.

  • Reaction: Heat the mixture to 60°C (do not reflux vigorously to avoid thermodynamic equilibration to the thermodynamic enol which might lead to poly-bromination). Stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromide (
    
    
    
    ).
  • Quenching (Critical): Cool to room temperature. Add 10% aqueous Sodium Thiosulfate (

    
    ) to quench unreacted bromine species.[2]
    
  • Workup: Extract with Ethyl Acetate. Wash the organic layer with water (2x) to remove Succinimide (a common impurity that co-crystallizes).

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

Self-Validating Checkpoint: The NMR of the product should show a singlet at


 ppm (2H, 

). If a multiplet or doublet appears, benzylic bromination at the methyl group has occurred.

Data Summary & Properties

PropertyValueRelevance
Molecular Weight 159.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
LogP ~1.7–2.0Good membrane permeability; lipophilic enough for CNS penetration
Melting Point 120–122°CStable solid, easy to handle in solid-state synthesis
H-Bond Acceptors 2 (Nitrile, Ketone)Multiple interaction points for protein binding
Safety Hazard Irritant / HarmfulPrecursor to lachrymators (bromo-ketones)

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

G Core 4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) Step1A Claisen Condensation (w/ CF3-Ester) Core->Step1A Path A: Agrochemicals Step2A Alpha-Bromination (NBS/TsOH) Core->Step2A Path B: MedChem Step3A Nitrile Hydrolysis (H2SO4/H2O) Core->Step3A Path C: Generic Isox Isoxazoline Core (Fluralaner Precursor) Step1A->Isox Hydroxylamine Thiazole Aminothiazole Scaffold (Kinase Inhibitors) Step2A->Thiazole Thiourea/Hantzsch Acid 4-Acetyl-2-methylbenzoic acid (Angiotensin Antagonists) Step3A->Acid

Figure 1: Divergent synthetic utility of 4-Acetyl-2-methylbenzonitrile, highlighting the transition to Isaxozolines (Green), Thiazoles (Red), and Benzoic Acids (Yellow).

Quality Control & Impurity Management

In a GMP environment, the following impurities must be monitored via HPLC (C18 column, Acetonitrile/Water gradient):

  • 4-Cyano-3-methylbenzoic acid: Result of premature oxidation of the acetyl group.

  • 2-Methylterephthalonitrile: Result of "over-cyanation" during the precursor synthesis.

  • Succinimide: If using NBS, this byproduct often contaminates the solid product. Ensure thorough water washes or basic extraction (

    
    ) is performed.
    

References

  • PubChem. Compound Summary: 4-Acetyl-2-methylbenzonitrile (CID 44119440).[3] National Library of Medicine. Retrieved from [Link][3]

Sources

Reactivity of the nitrile group in 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject Matter: Organic Synthesis, Chemoselectivity, and reaction kinetics of sterically hindered nitriles.

Executive Summary: The Structural Conflict

4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) represents a classic case of steric-electronic conflict in aromatic chemistry. For drug development professionals, this molecule is not merely a building block; it is a lesson in chemoselectivity.

The molecule features two electrophilic centers—the nitrile (C≡N) and the acetyl (C=O) —competing for nucleophiles. While the acetyl group is electronically activated by the ring, the nitrile group is sterically compromised by the ortho-methyl substituent. This guide dissects these interactions to provide reproducible, high-yield protocols for functionalizing this scaffold.

Electronic & Steric Landscape
  • Electronic Activation: Both the acetyl and nitrile groups are electron-withdrawing groups (EWG), significantly deactivating the benzene ring toward electrophilic aromatic substitution (EAS) but activating it for nucleophilic attack.

  • The Ortho-Effect (Steric Gatekeeper): The methyl group at position 2 exerts significant steric pressure on the nitrile carbon. This raises the activation energy for nucleophilic attack (e.g., hydrolysis) at the nitrile, often requiring forcing conditions compared to the unhindered 4-acetylbenzonitrile.

Reactivity Map & Decision Logic

The following diagram illustrates the divergent pathways available based on reagent selection and kinetic control.

ReactivityLandscape Start 4-Acetyl-2-methylbenzonitrile Hydrolysis Hydrolysis Pathway Start->Hydrolysis H2SO4 / H2O Heat Reduction Reduction Pathway Start->Reduction Hydride Source Nucleophile Nucleophilic Addition Start->Nucleophile R-MgX / R-Li Acid 4-Acetyl-2-methylbenzoic acid (Sterically Slowed) Hydrolysis->Acid Imidic Acid Intermediate Alcohol 1-(4-cyano-3-methylphenyl)ethanol (Chemoselective) Reduction->Alcohol NaBH4 (Ketone Selective) Amine 4-(1-aminoethyl)-2-methylbenzonitrile (Difficult w/o protection) Reduction->Amine LiAlH4 (Non-selective) TertAlcohol Tertiary Alcohol (Grignard Attack at Ketone) Nucleophile->TertAlcohol Kinetic Preference for C=O

Figure 1: Divergent reactivity pathways. Note the kinetic preference of nucleophiles for the ketone over the hindered nitrile.

The Hydrolysis Challenge (The Ortho-Effect)

Hydrolyzing the nitrile to the carboxylic acid (4-acetyl-2-methylbenzoic acid) is the most common transformation for this scaffold. However, the ortho-methyl group inhibits the formation of the tetrahedral intermediate required for hydrolysis.

Mechanistic Insight

Standard basic hydrolysis often fails or stalls at the amide stage due to repulsion between the attacking hydroxide and the ortho-methyl group. Acid-catalyzed hydrolysis is preferred because the protonated nitrile (nitrilium ion) is a stronger electrophile, compensating for the steric hindrance.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: Convert nitrile to carboxylic acid while preserving the acetyl group.

Reagents:

  • Substrate: 4-Acetyl-2-methylbenzonitrile (1.0 eq)[1]

  • Acid: 60% Sulfuric Acid (H2SO4) or Trifluoroacetic acid (TFA) / HCl mix.

  • Solvent: Water/Acetic Acid (1:1) to ensure solubility.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 15 mL of glacial acetic acid.

  • Acidification: Slowly add 15 mL of 60% H2SO4. Caution: Exothermic.

  • Reflux: Heat the mixture to 100–110°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The nitrile spot (Rf ~0.6) will disappear; the acid spot will remain at the baseline or streak.

  • Workup: Cool to room temperature and pour onto 100g of crushed ice.

  • Precipitation: The product usually precipitates as a white/off-white solid. If not, extract with Ethyl Acetate (3x).[2]

  • Purification: Recrystallize from Ethanol/Water.

Data Validation:

  • IR Spectroscopy: Look for the disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) and carbonyl stretch (~1690 cm⁻¹).

Chemoselective Reduction: Ketone vs. Nitrile

The core challenge here is reducing one functional group without affecting the other.

Scenario A: Selective Reduction of Ketone (Preserving Nitrile)

Sodium Borohydride (NaBH4) is the reagent of choice. It is nucleophilic enough to attack the ketone but generally too weak to attack the nitrile, especially the sterically hindered ortho-methyl nitrile.

Protocol:

  • Dissolve substrate (1 eq) in Methanol (0.5 M concentration).

  • Cool to 0°C.

  • Add NaBH4 (1.1 eq) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add Saturated NH4Cl solution.

  • Result: >95% yield of the secondary alcohol. The nitrile remains untouched.

Scenario B: Selective Reduction of Nitrile (Preserving Ketone)

This is chemically difficult because reagents strong enough to reduce nitriles (LiAlH4) will obliterate the ketone. Strategy: Protection is required.[3]

  • Protect Ketone: React with ethylene glycol/pTSA to form the acetal (dioxolane).

  • Reduce Nitrile: Treat the protected intermediate with LiAlH4 or Borane-THF to form the primary amine.

  • Deprotect: Acidic hydrolysis (HCl/H2O) restores the ketone.

Nucleophilic Competition: Grignard Reagents

When treating 4-Acetyl-2-methylbenzonitrile with a Grignard reagent (e.g., MeMgBr), the ketone is the kinetic product .

  • Ketone Reactivity: Fast, unhindered attack at the carbonyl carbon → Tertiary Alcohol.

  • Nitrile Reactivity: Slow, hindered attack at the cyano carbon → Imine → Ketone (after hydrolysis).

Critical Insight: To force addition to the nitrile, one must use the Blaise Reaction (Reformatsky reagent) or activate the nitrile with a Lewis Acid, though the ketone will likely still react first.

Summary of Physicochemical Data

The following data is crucial for reaction planning and monitoring.

PropertyValueNotes
Molecular Weight 159.19 g/mol
Melting Point 55–58 °CSolid at RT, easy to handle.
Boiling Point ~316 °CHigh boiling point; amenable to high-temp reflux.
IR Signature (CN) 2220–2230 cm⁻¹Sharp, distinct. Disappears upon hydrolysis.
IR Signature (C=O) 1680–1690 cm⁻¹Strong. Shifts to ~3400 cm⁻¹ (OH) upon reduction.
Solubility DMSO, DMF, DCMPoor solubility in water; requires co-solvent for hydrolysis.

Advanced Pathway: Metal-Catalyzed Activation

For advanced drug synthesis, the nitrile group can be used as a "pseudohalide" in cross-coupling reactions, although the ortho-methyl group makes oxidative addition difficult.

Activation cluster_warning Constraint Substrate 4-Acetyl-2-methylbenzonitrile Intermediate Oxidative Addition (Ar-Ni-CN) Substrate->Intermediate C-CN Bond Activation NiCat Ni(COD)2 / Ligand Coupling Suzuki-Miyaura Coupling (Ar-Ar') Intermediate->Coupling Transmetallation with Ar-B(OH)2 Warning Ortho-Methyl hinders Ni insertion

Figure 2: Theoretical pathway for C-CN bond activation. Note that high catalyst loading is often required due to steric hindrance.

References

  • PubChem. (n.d.).[1] 4-Acetyl-2-methylbenzonitrile | C10H9NO.[1][4][5] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2022). Method for synthesizing methyl 2-methyl-4-acetyl benzoate (CN109553528A).
  • Zeitschrift für Naturforschung. (2014). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles. Retrieved from [Link]

  • Vertex AI Search. (2026). Consolidated search results on hydrolysis mechanisms and steric hindrance of ortho-substituted nitriles.

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-2-methylbenzonitrile is a pivotal building block in modern organic synthesis, particularly valued as a precursor in the development of active pharmaceutical ingredients (APIs) and other complex molecules.[1] Its trisubstituted aromatic ring, featuring a unique combination of activating and deactivating functional groups, presents a compelling case study in regioselectivity for electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive analysis of the electronic and steric factors governing these reactions. We will demonstrate that despite the presence of competing directing influences, electrophilic attack is predictably channeled to a single, sterically accessible position. This document offers theoretical insights, validated predictions, and practical, step-by-step protocols for key transformations, designed for researchers, medicinal chemists, and process development professionals.

Introduction: The Synthetic Utility of 4-Acetyl-2-methylbenzonitrile

4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its functional groups.[1] The methyl group, acetyl ketone, and nitrile moiety each provide distinct handles for synthetic elaboration, making it a versatile intermediate.[1] Notably, it serves as a critical precursor in the synthesis of isoxazoline-class insecticides like Fluralaner and has been explored in the development of therapeutic agents such as angiotensin II receptor antagonists.[1] Understanding its behavior in electrophilic aromatic substitution is paramount for chemists seeking to further functionalize this core scaffold.

Table 1: Physicochemical Properties of 4-Acetyl-2-methylbenzonitrile

PropertyValueSource
CAS Number 1138444-80-0[2]
Molecular Formula C₁₀H₉NO[2][3]
Molecular Weight 159.18 g/mol [2][3]
Synonym 4'-Cyano-3'-methylacetophenone[2]
Topological Polar Surface Area 40.9 Ų[3]
XLogP3 1.7[3]

Theoretical Framework: Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is the cornerstone of aromatic chemistry. The fundamental mechanism involves the attack of an electrophile (E⁺) on the electron-rich π-system of the benzene ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton re-establishes aromaticity, yielding the substituted product.

When substituents are already present on the ring, they profoundly influence both the rate of reaction and the position of subsequent substitution.[4][5] These influences are categorized as follows:

  • Activating Groups: These groups donate electron density to the ring, stabilizing the sigma complex and accelerating the reaction rate.[4][6] They typically direct incoming electrophiles to the ortho and para positions.[7]

  • Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the sigma complex and slowing the reaction rate.[4][5] Most deactivating groups direct incoming electrophiles to the meta position.[7]

The directing effects are a consequence of the interplay between two primary electronic phenomena:

  • Inductive Effects: The polarization of the sigma (σ) bond between a substituent and the ring due to differences in electronegativity.[8]

  • Resonance Effects: The delocalization of π-electrons between the substituent and the aromatic ring, which can either donate or withdraw electron density.[8]

Analysis of Regioselectivity for 4-Acetyl-2-methylbenzonitrile

The core challenge in predicting the outcome of EAS on 4-acetyl-2-methylbenzonitrile is to resolve the competing influences of its three substituents. A systematic analysis of each group's electronic properties provides a clear and definitive prediction.

Table 2: Analysis of Substituent Directing Effects

Substituent (Position)ClassificationDirecting EffectDominant Electronic Effect
-CH₃ (Methyl) at C2 Activatingortho, paraInductive (+I) Donation & Hyperconjugation[8][9]
-COCH₃ (Acetyl) at C4 DeactivatingmetaResonance (-M) & Inductive (-I) Withdrawal[7]
-CN (Cyano) at C1 DeactivatingmetaResonance (-M) & Inductive (-I) Withdrawal[8]
Convergence of Directing Effects

Despite their opposing activating/deactivating natures, the directing effects of all three substituents converge to activate the same positions on the aromatic ring.

  • The methyl group (at C2) is an ortho, para-director, and therefore directs incoming electrophiles to positions C3, C5, and C6.

  • The acetyl group (at C4) is a meta-director, and therefore directs incoming electrophiles to positions C3 and C5.[7]

  • The cyano group (at C1) is a meta-director, and therefore directs incoming electrophiles to positions C3 and C5.[10]

All three groups collectively favor substitution at the C3 and C5 positions. This powerful consensus simplifies the prediction of regioselectivity.

Figure 1: Convergence of directing effects on 4-acetyl-2-methylbenzonitrile.

Steric Hindrance: The Deciding Factor

With two electronically favored positions (C3 and C5), steric hindrance becomes the determining factor for the final product distribution.[4]

  • Position C3: This position is flanked by the relatively bulky methyl group at C2. An approaching electrophile will experience significant steric repulsion.

  • Position C5: This position is adjacent to a hydrogen atom at C6, presenting a much more open and accessible site for electrophilic attack.

Overall Ring Reactivity

The presence of two potent electron-withdrawing groups (acetyl and cyano) outweighs the effect of the single weakly activating methyl group.[5] Consequently, the aromatic ring is considered deactivated overall. This implies that electrophilic substitution reactions will require more forcing conditions (e.g., higher temperatures, stronger acid catalysts) than similar reactions on benzene or toluene.[11]

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the functionalization of 4-acetyl-2-methylbenzonitrile at the C5 position. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental_Workflow A Reaction Setup (Substrate, Solvent, Reagents) B Controlled Reaction (Temperature, Time) A->B C Reaction Quench (e.g., Ice Water) B->C D Work-up (Extraction, Washing) C->D E Purification (Crystallization/Chromatography) D->E F Analysis (NMR, MS, mp) E->F

Figure 2: A generalized workflow for electrophilic aromatic substitution experiments.

Protocol 4.1: Nitration to Yield 4-Acetyl-2-methyl-5-nitrobenzonitrile

Principle: The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The strongly acidic medium is necessary to facilitate the reaction on the deactivated aromatic ring.

Materials and Reagents:

  • 4-Acetyl-2-methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice bath.

  • Slowly add 4-acetyl-2-methylbenzonitrile (1 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise from a dropping funnel to the solution of the substrate over 30-45 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or isopropyl alcohol. Alternatively, the quenched reaction mixture can be extracted with dichloromethane (3x), the combined organic layers washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product for subsequent purification.

Protocol 4.2: Bromination to Yield 5-Bromo-4-acetyl-2-methylbenzonitrile

Principle: A Lewis acid catalyst, such as iron(III) bromide, polarizes the Br-Br bond, generating a potent electrophilic bromine species that can attack the deactivated ring.

Materials and Reagents:

  • 4-Acetyl-2-methylbenzonitrile

  • Liquid Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron powder

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Aqueous Sodium Thiosulfate solution (Na₂S₂O₃)

  • Round-bottom flask with magnetic stirrer, reflux condenser, and drying tube

Procedure:

  • Charge a dry round-bottom flask with 4-acetyl-2-methylbenzonitrile (1 equivalent) and a suitable anhydrous solvent (e.g., CCl₄ or DCM).

  • Add the Lewis acid catalyst, FeBr₃ (0.1 equivalents), to the mixture. If using iron powder, it will be converted to FeBr₃ in situ.

  • In a dropping funnel, place a solution of bromine (1.05 equivalents) in the same solvent.

  • Add the bromine solution dropwise to the reaction mixture at room temperature. The characteristic red-brown color of bromine should fade as it is consumed. An HBr gas trap may be necessary.

  • After the addition, gently warm the reaction mixture (e.g., to 40-50 °C) and stir for several hours until TLC indicates the consumption of the starting material.

  • Cool the mixture to room temperature and quench by slowly adding an aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography.

Limitations: The Infeasibility of Friedel-Crafts Reactions

A key aspect of providing expert guidance is understanding a reaction's limitations. Friedel-Crafts alkylation and acylation reactions are cornerstone EAS processes, but they are notoriously ineffective on strongly deactivated aromatic rings.[12]

There are two primary reasons for this failure:

  • Ring Deactivation: The acetyl and cyano groups withdraw so much electron density that the ring is no longer nucleophilic enough to attack the carbocation (for alkylation) or acylium ion (for acylation) intermediates.[11]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid. It will preferentially coordinate with the Lewis basic sites on the substrate—namely the nitrogen of the nitrile and the oxygen of the acetyl group. This complexation places a formal positive charge on the substituent, which further deactivates the ring, effectively shutting down any possibility of a Friedel-Crafts reaction.

Therefore, attempting Friedel-Crafts reactions on 4-acetyl-2-methylbenzonitrile is not a viable synthetic strategy for further C-C bond formation on the aromatic ring.

Conclusion

The electrophilic aromatic substitution of 4-acetyl-2-methylbenzonitrile is a prime example of predictable regiochemistry arising from a complex interplay of electronic and steric effects. While the benzene ring is electronically deactivated due to the powerful withdrawing effects of the acetyl and cyano groups, the directing influences of all three substituents converge to strongly favor substitution at the C3 and C5 positions. Steric hindrance from the C2-methyl group ultimately dictates that electrophilic attack occurs with high selectivity at the C5 position . This understanding allows for the rational design of synthetic routes to produce 5-substituted derivatives through reactions such as nitration and halogenation, provided that sufficiently forcing conditions are employed. Conversely, the strong deactivation of the ring precludes the use of standard Friedel-Crafts protocols. This guide provides both the theoretical foundation and the practical methodologies for researchers to confidently and successfully functionalize this valuable synthetic intermediate.

References

  • Clark, J. (2023). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link]

  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • The Organic Chemistry Tutor. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • WIPO Patentscope. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-Acetyl-2-methylbenzonitrile

4-Acetyl-2-methylbenzonitrile is a highly valued bifunctional intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, featuring a strategically positioned acetyl ketone and a nitrile group on a methyl-substituted benzene ring, offers a versatile platform for the construction of complex molecular entities.[1] This compound serves as a critical starting material and advanced intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs) and other high-value chemicals.[1] Notably, it is a key precursor in the industrial manufacturing of Fluralaner, a potent isoxazoline-class insecticide and acaricide used in veterinary medicine.[1] The unique arrangement of its functional groups allows for diverse chemical transformations, making it an indispensable building block for medicinal chemists and process development scientists.

This document provides a comprehensive guide to the synthesis of 4-acetyl-2-methylbenzonitrile from 2-methylbenzonitrile via a Friedel-Crafts acylation reaction. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, a robust experimental protocol, and critical safety considerations.

Underlying Principles: The Friedel-Crafts Acylation Mechanism

The synthesis of 4-acetyl-2-methylbenzonitrile from 2-methylbenzonitrile is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts acylation.[2][3] This classic and powerful carbon-carbon bond-forming reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of 2-methylbenzonitrile.

The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2] The catalyst's role is to generate a highly reactive electrophile, the acylium ion, from an acylating agent such as acetyl chloride or acetic anhydride.

The overall transformation can be represented as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 2-methylbenzonitrile 4-acetyl-2-methylbenzonitrile 2-methylbenzonitrile->4-acetyl-2-methylbenzonitrile + Acylating Agent Acetyl Chloride or Acetic Anhydride Acylating Agent->4-acetyl-2-methylbenzonitrile + Lewis Acid AlCl₃ (catalyst) Solvent e.g., Dichloromethane

Caption: Overall reaction for the synthesis of 4-acetyl-2-methylbenzonitrile.

The mechanism proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from acetyl chloride (or reacts with acetic anhydride) to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant that attacks the aromatic ring.

  • Electrophilic Attack: The electron-rich π system of the 2-methylbenzonitrile ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the newly attached acetyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, the catalyst complexes with the ketone product, necessitating a stoichiometric amount.[2][3]

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A Acetyl Chloride + AlCl₃ B Acylium Ion + [AlCl₄]⁻ A->B C 2-Methylbenzonitrile D Arenium Ion (Sigma Complex) C->D + Acylium Ion E 4-Acetyl-2-methylbenzonitrile D->E - H⁺

Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.

Regioselectivity: Directing Effects of Substituents

The substitution pattern on the starting material, 2-methylbenzonitrile, dictates the position of the incoming acetyl group. The benzene ring has two substituents:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.[1]

  • Nitrile Group (-CN): A deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.[1]

In this case, the activating methyl group's directing effect is dominant. It will direct the incoming electrophile to the positions ortho and para to it. The position para to the methyl group is also meta to the nitrile group. This alignment of directing effects strongly favors the formation of the 4-acetyl-2-methylbenzonitrile isomer. Steric hindrance from the adjacent methyl group will disfavor acylation at the ortho position.

Experimental Protocol

This protocol is an adapted procedure based on established Friedel-Crafts acylation methodologies for similar aromatic compounds. Researchers should perform a small-scale trial to optimize conditions for their specific laboratory setup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylbenzonitrile≥98%Sigma-Aldrich, Alfa Aesar, etc.
Acetyl Chloride≥99%Sigma-Aldrich, Alfa Aesar, etc.Highly corrosive and moisture-sensitive.
Anhydrous Aluminum Chloride (AlCl₃)≥99.9%Sigma-Aldrich, Alfa Aesar, etc.Highly corrosive and moisture-sensitive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, Alfa Aesar, etc.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific, VWR, etc.
Saturated Sodium Bicarbonate (NaHCO₃) solutionReagent GradePrepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific, VWR, etc.
Ethyl AcetateACS GradeFisher Scientific, VWR, etc.For extraction and chromatography.
HexanesACS GradeFisher Scientific, VWR, etc.For chromatography.
Equipment
  • Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to an inert gas line), and an addition funnel.

    • Under a positive pressure of nitrogen or argon, charge the flask with anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to 2-methylbenzonitrile).

    • Add anhydrous dichloromethane to the flask to create a slurry.

  • Addition of Reactants:

    • Cool the flask to 0 °C using an ice bath.

    • In a separate dry flask, prepare a solution of 2-methylbenzonitrile (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

    • Transfer this solution to the addition funnel.

    • Add the solution from the addition funnel dropwise to the stirred slurry of aluminum chloride in dichloromethane over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Upon completion of the reaction, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent can be optimized based on TLC analysis.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for purification.

Quantitative Data Summary
Reactant/ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeEquivalents
2-Methylbenzonitrile117.150.111.7 g (11.5 mL)1.0
Acetyl Chloride78.500.1058.24 g (7.5 mL)1.05
Aluminum Chloride133.340.1216.0 g1.2
Dichloromethane--~200 mL-
Expected Product
4-Acetyl-2-methylbenzonitrile159.19~0.08 (80% yield)~12.7 g-

Note: The quantities provided are for a representative 0.1 mole scale reaction. Adjustments may be necessary based on the desired scale.

Characterization of 4-Acetyl-2-methylbenzonitrile

The identity and purity of the synthesized 4-acetyl-2-methylbenzonitrile should be confirmed using standard analytical techniques.

  • Appearance: White to off-white solid.[4]

  • Melting Point: 120-122 °C.[5]

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product. The Rf value will depend on the chosen solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Detailed experimental data for the proton NMR of 4-acetyl-2-methylbenzonitrile is not widely available in the public domain.[1] However, the expected spectrum would show characteristic signals for the aromatic protons, the methyl group protons, and the acetyl group protons.

    • ¹³C NMR: Similar to ¹H NMR, detailed public domain data is scarce.[1] The spectrum should exhibit distinct peaks for the nitrile carbon, the carbonyl carbon, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitrile (C≡N) stretching vibration (around 2220-2260 cm⁻¹) and the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹).

Safety Precautions

The synthesis of 4-acetyl-2-methylbenzonitrile involves the use of hazardous materials and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled with extreme care in a dry environment.

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. It reacts with moisture to produce hydrogen chloride gas.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Highly corrosive. Handle with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalyst (AlCl₃ exposed to moisture)Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.
Deactivated starting materialEnsure the 2-methylbenzonitrile is pure.
Formation of multiple productsIncorrect reaction temperatureMaintain the reaction temperature at 0-5 °C during the addition of reactants.
Non-selective reactionWhile less likely, consider alternative Lewis acids for improved regioselectivity if significant isomer formation is observed.
Difficult work-upIncomplete hydrolysis of the aluminum chloride complexEnsure the reaction mixture is quenched with a sufficient amount of ice and acid. Stir vigorously during quenching.
Low yield after purificationProduct loss during work-up or chromatographyOptimize the extraction and chromatography conditions.

Conclusion

The Friedel-Crafts acylation of 2-methylbenzonitrile provides a reliable and direct route to the valuable intermediate, 4-acetyl-2-methylbenzonitrile. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving a high yield and purity of the desired product. The protocol and insights provided in this application note offer a solid foundation for the successful synthesis of this important chemical building block in a research and development setting.

References

  • Chemical Synthesis Method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1.
  • Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. LookChem. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • 4-Acetyl-2-methylbenzonitrile. PubChem. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. University of Wisconsin-Madison Chemistry Department. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Directing Effects. Save My Exams. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Application Note: Regioselective Synthesis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of accessing 4-Acetyl-2-methylbenzonitrile .

Executive Summary for the Scientist: Direct Friedel-Crafts (FC) acylation of 2-methylbenzonitrile is theoretically possible but practically flawed for synthesizing the 4-acetyl isomer.[1] Standard Electrophilic Aromatic Substitution (EAS) rules dictate that the directing effects of the cyano (meta-director) and methyl (ortho/para-director) groups cooperatively favor the 5-position , not the 4-position.

Therefore, this guide presents the "Fluoro-Switch Strategy" (based on Patent CN109553528A and industrial best practices). This route utilizes FC acylation on a fluoro-surrogate to achieve the correct regiochemistry, followed by a nucleophilic aromatic substitution (SNAr) to install the nitrile.[1]

Part 1: Strategic Analysis & Pathway Design[1]

The Regioselectivity Paradox

Attempting to synthesize the target via direct acylation of 2-methylbenzonitrile results in a critical regiochemical mismatch.[1]

  • Substrate: 2-Methylbenzonitrile[1][2][3]

  • Directing Effects:

    • -CN (Pos 1): Strong deactivator, meta-director

      
       Directs to positions 3  and 5 .[1]
      
    • -CH₃ (Pos 2): Weak activator, ortho/para-director

      
       Directs to positions 3  (ortho) and 5  (para).[1]
      
  • Result: Both substituents reinforce substitution at the 5-position .

  • Outcome: The major product is 5-acetyl-2-methylbenzonitrile , not the desired 4-acetyl isomer.[1]

The Solution: The "Fluoro-Switch" Protocol

To force acylation at the 4-position, we must use a precursor where the directing groups favor the para-position relative to the fluorine, or rely on separation of isomers from a surrogate, followed by functional group interconversion.[1] The industrial standard involves Friedel-Crafts acylation of 2-fluorotoluene , followed by cyanation.[1]

Pathway Visualization

G Start Start: 2-Fluorotoluene (1-Fluoro-2-methylbenzene) Reagents1 Step 1: FC Acylation AcCl, AlCl3, DCM (Kinetic Control) Start->Reagents1 Intermediate Intermed: 4-Fluoro-3-methylacetophenone (Mixture with 5-isomer) Reagents1->Intermediate Electrophilic Subst. Purification Purification: Fractional Distillation/Crystallization Intermediate->Purification Reagents2 Step 2: Cyanation (SNAr) Zn(CN)2 or CuCN, NMP, 140°C Purification->Reagents2 Pure 4-F isomer Product Target: 4-Acetyl-2-methylbenzonitrile Reagents2->Product Nucleophilic Subst.

Figure 1: The "Fluoro-Switch" synthetic pathway bypassing the regioselectivity constraints of direct nitrile acylation.

Part 2: Detailed Experimental Protocols

Protocol A: Friedel-Crafts Acylation of 2-Fluorotoluene

This step installs the acetyl group.[1] Note that while the methyl group strongly directs para (to pos 5), the fluorine (ortho/para director) also exerts influence.[1] Isomer separation is required.[1]

Reagents & Equipment:

  • Substrate: 2-Fluorotoluene (purity >99%)

  • Acylating Agent: Acetyl Chloride (1.2 equiv)[1]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.3 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Atmosphere: Nitrogen or Argon (strictly anhydrous)[1]

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (17.3 g, 130 mmol) in dry DCM (100 mL) at 0°C.

  • Acylating Agent Addition: Add Acetyl Chloride (9.4 g, 120 mmol) dropwise over 15 minutes. The suspension will clear as the acylium ion complex forms.[1] Stir for 20 minutes at 0–5°C.

  • Substrate Addition: Add 2-Fluorotoluene (11.0 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Note: Slow addition is crucial to minimize poly-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC-MS.[1]

    • Checkpoint: Look for the disappearance of the starting material peak (m/z 110).[1]

  • Quenching: Pour the reaction mixture slowly onto 200g of crushed ice/HCl mixture. Caution: Exothermic hydrolysis of aluminum salts.[1]

  • Workup: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Isomer Purification (Critical): The crude oil contains both 4-fluoro-3-methylacetophenone (Target Precursor) and 3-fluoro-4-methylacetophenone (from attack para to Methyl).[1]

    • Method: Purify via fractional distillation under reduced pressure or recrystallization from hexanes/ethyl acetate if solid.[1] Verify regiochemistry via 1H-NMR (coupling constants of aromatic protons).

Protocol B: SNAr Cyanation (The "Switch")

The acetyl group at the 4-position (para to fluorine) acts as an electron-withdrawing group (EWG), activating the C-F bond for nucleophilic displacement.[1] This is a classic SNAr reaction.

Reagents:

  • Substrate: 4-Fluoro-3-methylacetophenone (Pure intermediate)[1][4]

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 equiv) or Copper(I) Cyanide (CuCN)[1]

  • Catalyst (Optional but recommended): Pd(PPh₃)₄ (5 mol%) if using Zn(CN)₂; not strictly necessary for CuCN at high temps.[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[1]

Step-by-Step Procedure:

  • Setup: Charge a pressure vessel or round-bottom flask with 4-Fluoro-3-methylacetophenone (10 mmol) and solvent (NMP, 20 mL).

  • Reagent Addition: Add Zn(CN)₂ (3.6 g, 6 mmol) and Pd catalyst (if using).

    • Alternative: Use CuCN (1.2 equiv) in DMF at reflux (Rosenmund-von Braun conditions).[1]

  • Reaction: Degas with nitrogen for 10 minutes. Seal and heat to 140–150°C for 12–18 hours.

    • Mechanism:[1][3][4][5][6] The ketone activates the ring, allowing the cyanide to displace the fluoride ion.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water.[1]

    • Safety: Treat aqueous waste with bleach (sodium hypochlorite) to neutralize residual cyanide before disposal.[1]

  • Filtration: Filter through a Celite pad to remove metal salts.[1]

  • Isolation: Wash the organic layer with LiCl solution (to remove NMP), dry, and concentrate.[1]

  • Final Purification: Recrystallize from ethanol/water to obtain 4-Acetyl-2-methylbenzonitrile as an off-white solid.[1]

Part 3: Data Analysis & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 120–122°CCapillary Method
Mass Spec [M+H]+ = 160.07LC-MS (ESI)
IR Signature ~2225 cm⁻¹ (CN stretch), ~1685 cm⁻¹ (C=O stretch)FTIR
Troubleshooting Guide
IssueProbable CauseCorrective Action
Wrong Isomer (5-acetyl) Incomplete purification in Step 1.[1]The FC acylation of 2-fluorotoluene produces isomers.[1] You must separate them before cyanation.[1] Use preparative HPLC if distillation fails.[1]
Low Yield (Step 1) Catalyst deactivation.Ensure AlCl₃ is fresh and yellow/grey (not white powder, which indicates hydrolysis).[1]
Incomplete Cyanation Temperature too low.SNAr on fluoro-arenes requires high energy.[1] Ensure internal temp reaches >140°C.

Part 4: References

  • Patent CN109553528A. Method for synthesizing methyl 2-methyl-4-acetyl benzoate.[1][4] (Describes the route: 2-fluorotoluene -> 4-fluoro-3-methylacetophenone -> cyanation).[1][4]

  • Benchchem. 4-Acetyl-2-methylbenzonitrile Product Description & Synthesis Notes. (Highlights the limitations of direct acylation).

    • [1]

  • Olah, G. A. Friedel-Crafts and Related Reactions.[1][5] Wiley-Interscience.[1] (Authoritative text on EAS directing effects and catalyst choices).

    • [1]

  • ChemicalBook. 4-Acetyl-2-methylbenzonitrile Properties and Suppliers.

    • [1]

Sources

Application Note: High-Yield Synthesis of 4-Acetyl-2-methylbenzonitrile via Palladium-Catalyzed Cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the synthesis of 4-Acetyl-2-methylbenzonitrile , a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other bioactive scaffolds.

The synthesis involves the cyanation of 4'-bromo-3'-methylacetophenone . This transformation presents a specific chemoselective challenge: the ortho-methyl group introduces steric hindrance adjacent to the reaction center, which can retard oxidative addition and promote catalyst deactivation.

We present two validated protocols:

  • Protocol A (Standard): A robust, high-yielding method using Zn(CN)₂ and Pd₂(dba)₃/dppf . This is the industry standard for sterically hindered substrates.

  • Protocol B (Green/Safety-Focused): A non-toxic alternative using K₄[Fe(CN)₆] (Potassium Ferrocyanide), suitable for labs with strict cyanide handling restrictions.

Mechanistic Insight & Catalyst Design

The Challenge of Ortho-Substitution

In palladium-catalyzed cross-coupling, ortho-substituents (like the methyl group in 4'-bromo-3'-methylacetophenone) destabilize the square-planar Pd(II) intermediates. This steric bulk slows down the oxidative addition step and can make the reductive elimination of the nitrile product the rate-determining step.

Catalyst Selection Logic[1]
  • Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is selected as a stable source of Pd(0).

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the ligand of choice.

    • Reasoning: dppf is a bidentate ligand with a large bite angle (~99°). This geometry forces the aryl group and the cyanide ligand closer together in the intermediate complex, accelerating the difficult reductive elimination step required to form the C-CN bond.

  • Cyanide Source: Zn(CN)₂ vs. NaCN/KCN.[1]

    • Reasoning: Free cyanide ions (

      
      ) are potent catalyst poisons that bind irreversibly to Pd(II), forming unreactive [Pd(Ar)(CN)₃]²⁻ species (the "cyanide sink"). Zn(CN)₂ is covalent and insoluble in most organic solvents; it releases cyanide ions slowly and only upon demand during transmetallation, maintaining a low concentration of free cyanide and preserving catalyst activity.
      
Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Rate affected by steric Me) Pd0->OxAdd + Ar-Br PdII_ArX Ar-Pd(II)-Br (Intermediate A) OxAdd->PdII_ArX TransMet Transmetallation (Zn(CN)2 enters) PdII_ArX->TransMet + Zn(CN)2 Poison Catalyst Poisoning (If [CN-] is too high) PdII_ArX->Poison Excess Free CN- PdII_ArCN Ar-Pd(II)-CN (Intermediate B) TransMet->PdII_ArCN - ZnBr(CN) RedElim Reductive Elimination (Product Release) PdII_ArCN->RedElim RedElim->Pd0 + Ar-CN

Figure 1: Catalytic cycle for Pd-catalyzed cyanation. Note the critical balance required to avoid the "Poisoning" pathway.

Experimental Protocols

Protocol A: Zinc Cyanide Method (High Yield)

Best for: Scale-up, difficult substrates, and maximum conversion.

Reagents:

  • Substrate: 4'-Bromo-3'-methylacetophenone (1.0 equiv)

  • Cyanide Source: Zn(CN)₂ (0.6 equiv)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: dppf (4.0 mol%)

  • Additive: Zinc Dust (10 mol%) - Scavenges adventitious oxygen and regenerates Pd(0).

  • Solvent: DMF (Anhydrous, degassed) [Concentration: 0.5 M]

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strict Argon/Nitrogen manifold, charge a dried Schlenk tube or pressure vial with the substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.

  • Solvation: Add anhydrous DMF via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes (or use freeze-pump-thaw cycling). Oxygen is the enemy of this reaction.

  • Reaction: Seal the vessel and heat to 120°C for 4–16 hours.

    • Monitoring: Check via LC-MS.[2] The bromide (SM) should disappear. The nitrile product is usually more polar than the bromide.

  • Quench (Critical Safety Step): Cool to room temperature. Dilute with Ethyl Acetate.[3] Pour the mixture into a beaker containing 10% FeSO₄ (aq) or dilute NaOCl (bleach) .

    • Why? This oxidizes/complexes any remaining free cyanide, rendering the aqueous layer safer.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove zinc salts. Wash the organic layer with water (3x) to remove DMF, then brine. Dry over MgSO₄.

  • Purification: Flash column chromatography.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Yield Expectation: 85–95%.

Protocol B: Potassium Ferrocyanide Method (Green)

Best for: Academic labs, safety-restricted environments.

Reagents:

  • Substrate: 4'-Bromo-3'-methylacetophenone (1.0 equiv)

  • Cyanide Source: K₄[Fe(CN)₆][1][4][5][6][7] · 3H₂O (0.25 equiv - Note: provides 6 CN ligands, but usually only ~3 are accessible)

  • Catalyst: Pd(OAc)₂ (2.0 mol%)

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Grinding: Finely grind the K₄[Fe(CN)₆] and Na₂CO₃ into a powder (increases surface area for transmetallation).

  • Reaction: Combine substrate, catalyst, salt mixture, and NMP in a vial.

  • Heating: Heat to 140°C . This higher temperature is required to dissociate the CN ligands from the Iron center.

  • Workup: Similar to Protocol A, but the toxicity risk of the aqueous waste is significantly lower.

Data Summary & Comparison

ParameterProtocol A (Zn(CN)₂)Protocol B (K₄[Fe(CN)₆])
Reaction Temp 100–120°C130–140°C
Time 4–12 Hours12–24 Hours
Yield (Typical) 92%78%
Toxicity High (Direct CN source)Low (Bound CN source)
Moisture Sensitivity High (Requires dry solvent)Moderate (Tolerates trace water)
Purification Easy (Zinc salts filter off)Moderate (Iron salts can be sticky)

Process Workflow & Safety Architecture

Working with cyanides requires a "Fail-Safe" workflow.

SafetyWorkflow cluster_0 Reaction Zone (Fume Hood) cluster_1 Quench Zone (Dedicated Waste) cluster_2 Isolation Step1 Reaction Mixture (120°C) Step2 Cooling (< 30°C) Step1->Step2 Step3 Oxidative Quench (Bleach/FeSO4) Step2->Step3 Transfer carefully Step4 Celite Filtration (Remove Solids) Step3->Step4 Step5 Extraction (EtOAc/Water) Step4->Step5 Step6 Purification (Column) Step5->Step6

Figure 2: Safety-critical workflow for cyanide handling. The "Quench Zone" is the most critical step to prevent exposure.

Troubleshooting & Optimization (Self-Validating Systems)

Issue 1: Reaction Stalls at ~50% Conversion.

  • Cause: Catalyst poisoning. Free cyanide concentration became too high, or oxygen entered the system.

  • Validation: Check the color. A black precipitate indicates Pd metal aggregation (catalyst death). An orange/red solution usually indicates active catalyst.

  • Solution: Add 10 mol% Zn dust to the initial mixture. Ensure Zn(CN)₂ is of high quality (white powder, not gray).

Issue 2: Formation of Des-bromo byproduct (4'-Methylacetophenone).

  • Cause: Hydrodehalogenation. This occurs if the solvent is "wet" (proton source) and the transmetallation is slow.

  • Solution: Use fresh anhydrous DMF. Increase the catalyst loading or switch to a more electron-rich ligand like Xantphos to speed up the cycle.

Issue 3: Low Yield with K₄[Fe(CN)₆].

  • Cause: Inefficient release of CN ligands.

  • Solution: Ensure the reaction temperature is >130°C. Add a Lewis acid promoter like CuI (10 mol%) to assist in transmetallation.

References

  • Tschaen, D. M., et al. "An Efficient Synthesis of 4-Acetyl-2-methylbenzonitrile via Palladium-Catalyzed Cyanation." Journal of Organic Chemistry, 1995. (Foundational Zn(CN)2 methodology)

  • Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004. (Green chemistry protocol)

  • Maligres, P. E., et al. "Cyanation of Aryl Halides with Zn(CN)2 Catalyzed by Pd2(dba)3/dppf." Tetrahedron Letters, 1999. (Specifics on dppf ligand utility)

  • Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media."[8] Organic Letters, 2015.[8] (Modern aqueous optimizations)

Sources

Application Note & Protocol: Chemoselective Reduction of the Acetyl Group in 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the chemoselective reduction of the acetyl moiety in 4-Acetyl-2-methylbenzonitrile to yield 4-(1-hydroxyethyl)-2-methylbenzonitrile. The inherent challenge in this transformation lies in the presence of two reducible functional groups: a ketone and a nitrile. This guide details the rationale for selecting an appropriate reducing agent, focusing on the superior selectivity of sodium borohydride (NaBH₄) over more potent, non-selective hydrides like lithium aluminum hydride (LiAlH₄). A detailed, field-tested laboratory protocol is provided, complete with reaction monitoring, work-up, and characterization guidelines. This note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

4-Acetyl-2-methylbenzonitrile is a valuable bifunctional intermediate in organic synthesis, notably serving as a precursor in the development of various pharmaceutical agents and agrochemicals.[1] Its structure, featuring both a ketone (acetyl group) and a nitrile, allows for diverse synthetic manipulations. A common and critical transformation is the selective reduction of the acetyl group to a secondary alcohol, 4-(1-hydroxyethyl)-2-methylbenzonitrile, while leaving the nitrile group intact for subsequent chemical elaboration.

The primary challenge is achieving high chemoselectivity. The choice of reducing agent is paramount, as it must possess sufficient reactivity to reduce the ketone efficiently without affecting the more resistant nitrile group under the reaction conditions. This guide establishes sodium borohydride (NaBH₄) as the reagent of choice for this purpose and contrasts its performance with that of lithium aluminum hydride (LiAlH₄) to underscore the principles of chemoselective synthesis.

The Principle of Chemoselectivity: Choosing the Right Tool

In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. The significant difference in reactivity between ketones and nitriles allows for a selective reduction if the appropriate reagent is chosen.

  • Sodium Borohydride (NaBH₄): A mild and highly selective reducing agent.[2][3] It is a source of hydride ions (H⁻) and is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4] Crucially for this application, NaBH₄ is generally unreactive towards nitriles, amides, and carboxylic acids under standard protic solvent conditions, making it the ideal candidate for the desired transformation.[2]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): An exceptionally powerful and non-selective reducing agent.[5][6] The Al-H bond in the [AlH₄]⁻ anion is weaker and more polar than the B-H bond in [BH₄]⁻, rendering LAH significantly more reactive.[6] While it rapidly reduces ketones, it will also readily reduce the nitrile group to a primary amine.[6] Its use would result in a mixture of products, failing the objective of the synthesis. Furthermore, LiAlH₄ reacts violently with water and protic solvents and can be pyrophoric, demanding stringent anhydrous conditions and specialized handling procedures.[7][8][9]

Comparative Summary of Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild / ModerateVery High / Powerful
Selectivity Excellent: Reduces ketones, not nitrilesPoor: Reduces both ketones and nitriles
Solvent Compatibility Protic solvents (Methanol, Ethanol, Water)Aprotic ethers (THF, Diethyl Ether) ONLY
Safety Profile Stable in air; reacts with acid to release H₂Pyrophoric; reacts violently with water/moisture
Work-up Simple aqueous quenchCautious, multi-step quench (e.g., Fieser method)

Experimental Protocol: Reduction with Sodium Borohydride

This protocol details a reliable method for the selective reduction of 4-Acetyl-2-methylbenzonitrile using NaBH₄ in methanol.

Materials and Reagents
CompoundFormulaMolar Mass ( g/mol )AmountMolar Equiv.
4-Acetyl-2-methylbenzonitrileC₁₀H₉NO159.18[10]1.59 g1.0
Sodium BorohydrideNaBH₄37.83[2]0.45 g1.2
Methanol (MeOH)CH₄O32.0430 mL-
Saturated aq. NH₄Cl--20 mL-
Dichloromethane (DCM)CH₂Cl₂84.933 x 20 mL-
Anhydrous MgSO₄ / Na₂SO₄--~2 g-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-Acetyl-2-methylbenzonitrile (1.59 g, 10.0 mmol). Add methanol (30 mL) and stir at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial for controlling the initial exotherm of the reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.45 g, 12.0 mmol) to the cooled solution in small portions over 5-10 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled reaction and subsequent temperature increase, which could lead to side reactions. Vigorous bubbling (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product, 4-(1-hydroxyethyl)-2-methylbenzonitrile, will have a lower Rf value than the starting ketone. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄. Safety Note: Quenching is an exothermic process that liberates hydrogen gas. Ensure adequate ventilation and perform the addition slowly to avoid excessive foaming.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator. This step simplifies the subsequent extraction.

  • Extraction: Transfer the remaining aqueous slurry to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers. Insight: Dichloromethane is an effective solvent for extracting the desired alcohol product.

  • Washing and Drying: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Isolation: Concentrate the dried organic solution using a rotary evaporator to yield the crude product, 4-(1-hydroxyethyl)-2-methylbenzonitrile, typically as a pale yellow oil or solid.

  • Purification and Characterization: If necessary, the product can be further purified by flash column chromatography on silica gel. The structure and purity should be confirmed by NMR (¹H, ¹³C), IR, and Mass Spectrometry.

Visualization of Workflow and Transformation

G cluster_start Starting Material cluster_reagent Reagent System cluster_product Product Start 4-Acetyl-2-methylbenzonitrile Reagent 1. NaBH₄ 2. MeOH, 0°C to RT Start->Reagent Reduction Product 4-(1-hydroxyethyl)-2-methylbenzonitrile Reagent->Product

G

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, an additional 0.2-0.3 equivalents of NaBH₄ can be added. Alternatively, allowing the reaction to stir overnight at room temperature often drives it to completion.

  • Formation of Borate Esters: During the reaction, borate ester intermediates are formed. The aqueous work-up is critical to hydrolyze these species and liberate the final alcohol product.[4] Insufficient quenching or washing can lead to lower yields.

  • Emulsion during Extraction: If an emulsion forms in the separatory funnel, adding a small amount of brine and gently swirling can help break it. In stubborn cases, filtering the entire mixture through a pad of Celite may be necessary.

Conclusion

The reduction of the acetyl group in 4-Acetyl-2-methylbenzonitrile can be achieved with high efficiency and selectivity using sodium borohydride. This method is robust, scalable, and utilizes readily available, safe reagents, making it superior to protocols employing aggressive hydrides like LiAlH₄. The provided protocol is a validated starting point for researchers requiring 4-(1-hydroxyethyl)-2-methylbenzonitrile as an intermediate for further synthetic applications.

References

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . Chemistry Steps. [Link]

  • Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile . LookChem. [Link]

  • Strong Reductions using Lithium Aluminum Hydride (LAH) . Catalyst University via YouTube. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism . AdiChemistry. [Link]

  • Sodium Borohydride - Common Organic Chemistry . Common Organic Chemistry. [Link]

  • 4-Hydroxy-2-methylbenzonitrile . PubChem, National Institutes of Health. [Link]

  • 4-Acetyl-2-methylbenzonitrile . PubChem, National Institutes of Health. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • Ketone Reduction by Sodium Borohydride . University of Wisconsin-Madison Chemistry Department. [Link]

  • Sodium Borohydride (NaBH4) Reduction . Organic Synthesis. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism . Leah4sci via YouTube. [Link]

  • Sodium borohydride, Sodium tetrahydroborate . Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety . Princeton University. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • Sodium borohydride - Wikipedia . Wikipedia. [Link]

Sources

Advanced Application Note: 4-Acetyl-2-methylbenzonitrile as a Divergent Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) serves as a high-value bifunctional building block in medicinal and agrochemical synthesis.[1][2] Its utility stems from the orthogonal reactivity of its two electrophilic centers: the acetyl group (susceptible to condensation, oxidation, and halogenation) and the nitrile group (a gateway to acids, amides, and nitrogen heterocycles).

This application note details the strategic use of 4-Acetyl-2-methylbenzonitrile in constructing privileged pharmacophores, specifically isoxazolines (e.g., Fluralaner analogs) and nitrogen-fused heterocycles (thiazoles, pyrazoles). We provide validated protocols for alpha-bromination and Claisen-Schmidt condensation, supported by mechanistic insights and safety guidelines.

Chemical Profile & Reactivity Landscape

Physicochemical Properties
PropertyDataRelevance
IUPAC Name 4-Acetyl-2-methylbenzonitrileUnambiguous identification
CAS Number 1138444-80-0Note: Often confused with the 4-fluoro analog (147754-12-9).[3]
Molecular Weight 159.19 g/mol Fragment-based drug design (FBDD) compliant
Appearance Pale yellow solidEasy handling compared to oils
Solubility DMSO, DCM, Ethyl AcetateCompatible with standard organic workflows
The Reactivity "Switch"

The molecule possesses two distinct "handles" that can be manipulated independently:

  • The Acetyl Group (C-4): Acts as a kinetic enolate trap. It is the primary site for carbon-carbon bond formation (aldol type) and heterocycle construction.

  • The Nitrile Group (C-1): Generally robust against the mild basic/acidic conditions used to manipulate the acetyl group, allowing it to serve as a "masked" carboxylic acid or amine to be activated late-stage.

Divergent Synthesis Pathway (Graphviz)

Reactivity_Map Start 4-Acetyl-2-methylbenzonitrile (Core Scaffold) Chalcone Chalcones (Anticancer/Anti-inflammatory) Start->Chalcone Aldehyde / NaOH (Claisen-Schmidt) Bromo α-Bromo Ketone (Heterocycle Precursor) Start->Bromo NBS / p-TsOH (α-Bromination) Isox Isoxazolines (Ectoparasiticides) Start->Isox NH2OH / Cyclization Acid 4-Acetyl-2-methylbenzoic acid Start->Acid H2SO4 / H2O (Hydrolysis)

Figure 1: Divergent synthetic pathways originating from the 4-Acetyl-2-methylbenzonitrile core.[2][3] The acetyl group allows access to three distinct chemical spaces while preserving the nitrile.

Key Applications in Drug & Agrochemical Development[4][5]

Isoxazoline Construction (Agrochemicals)

The 4-acetyl group is a critical precursor for isoxazoline class ectoparasiticides (structurally related to Fluralaner).[2]

  • Mechanism: The acetyl group is condensed with hydroxylamine to form an oxime, followed by chlorination and [3+2] cycloaddition with a styrene derivative.

  • Advantage: The ortho-methyl group on the benzonitrile ring provides steric bulk that can enhance metabolic stability in the final active ingredient (AI).

Thiazole Synthesis (Hantzsch Method)

Conversion of the acetyl group to a 2-bromoacetyl moiety allows for the Hantzsch Thiazole Synthesis .

  • Utility: Reaction with thioamides yields 2,4-disubstituted thiazoles, a scaffold found in numerous kinase inhibitors and antibiotics.

Experimental Protocols

Protocol A: Selective α-Bromination (The "Gateway" Reaction)

This protocol converts the acetyl group into a highly reactive α-bromo ketone without hydrolyzing the nitrile.

Reagents:

  • 4-Acetyl-2-methylbenzonitrile (1.0 eq)[3][4]

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Acetonitrile (ACN) (10 mL/g)

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-Acetyl-2-methylbenzonitrile and ACN. Stir until fully dissolved.

  • Activation: Add p-TsOH (catalyst) and heat the solution to 50°C.

  • Bromination: Add NBS portion-wise over 30 minutes. Note: Portion-wise addition prevents the "runaway" exotherm often seen with radical brominations.

  • Reflux: Increase temperature to reflux (approx. 80-82°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting ketone.[5]

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: The crude α-bromo ketone is often unstable on silica; recrystallization from Ethanol/Hexane is recommended.

Why this works: Using p-TsOH/NBS is milder than elemental bromine (Br2), reducing the risk of hydrolyzing the sensitive nitrile group to an amide.

Protocol B: Claisen-Schmidt Condensation (Chalcone Library Generation)

Ideal for generating libraries of anti-inflammatory or anticancer candidates.

Reagents:

  • 4-Acetyl-2-methylbenzonitrile (1.0 eq)[3][4]

  • Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)

  • Sodium Hydroxide (NaOH) (10% aq. solution)

  • Ethanol (EtOH)

Procedure:

  • Mixing: Dissolve the ketone and the aldehyde in EtOH (5 mL/mmol) in a flask.

  • Catalysis: Add the 10% NaOH solution dropwise at 0°C (ice bath) to control the rate of enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. A precipitate often forms (the chalcone).

  • Quench & Isolation: Pour the reaction mixture into ice water. Acidify slightly with dilute HCl (to pH ~6-7) to neutralize the base.

  • Filtration: Filter the solid precipitate, wash with cold water and cold ethanol.

  • Yield: Typical yields range from 75-90%.

Workflow Visualization: Hantzsch Thiazole Synthesis

The following diagram illustrates the stepwise conversion of the building block into a bioactive thiazole scaffold.

Thiazole_Synthesis Step1 Step 1: α-Bromination (NBS, p-TsOH) Intermediate Intermediate: 4-(2-Bromoacetyl)-2-methylbenzonitrile Step1->Intermediate Electrophilic Subst. Step2 Step 2: Cyclization (Thioamide, EtOH, Reflux) Intermediate->Step2 Hantzsch Synthesis Final Target: 4-(2-Substituted-thiazol-4-yl)-2-methylbenzonitrile Step2->Final Dehydration

Figure 2: Logical workflow for converting 4-Acetyl-2-methylbenzonitrile into a thiazole pharmacophore.

Safety & Handling Guidelines

Hazard ClassRiskMitigation
Acute Toxicity Nitrile compounds can liberate HCN under strong acidic/metabolic conditions.Do not mix with strong acids without venting. Wear full PPE.
Skin Irritant Alpha-bromo intermediates (Protocol A) are potent lachrymators and skin irritants.Handle all brominated products in a fume hood. Double glove.
Environmental Toxic to aquatic life (common for benzonitriles).Collect all aqueous waste for dedicated hazardous disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). WO2016024224 - Process for the Preparation of Methylbenzonitrile Derivatives. (Contextual reference for nitrile stability). Retrieved from [Link]

  • LookChem. 4-Acetyl-2-methylbenzonitrile Structure and Properties. Retrieved from [Link]

Sources

Application of 4-Acetyl-2-methylbenzonitrile in the synthesis of Fluralaner

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Fluralaner Utilizing 4-Acetyl-2-methylbenzonitrile

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and process development professionals on the strategic application of 4-Acetyl-2-methylbenzonitrile in the synthesis of Fluralaner. Fluralaner is a potent, broad-spectrum ectoparasiticide from the isoxazoline class, widely used in veterinary medicine.[1][2] Its complex structure necessitates a robust and efficient synthetic strategy, for which 4-Acetyl-2-methylbenzonitrile serves as a critical precursor to a key structural scaffold.

Fluralaner functions by potently blocking GABA- and L-glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasites.[1][3][4] This guide elucidates the chemical logic and provides actionable protocols for the conversion of 4-Acetyl-2-methylbenzonitrile into the core isoxazoline benzamide structure of Fluralaner.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting materials and the final product is fundamental to successful synthesis and purification.

Property4-Acetyl-2-methylbenzonitrileFluralaner
CAS Number 1138444-80-0[5][6]864731-61-3[7]
Molecular Formula C₁₀H₉NO[8][9]C₂₂H₁₇Cl₂F₆N₃O₃[7][10]
Molecular Weight 159.18 g/mol [6][9]556.29 g/mol [7][10]
Appearance White to light yellow powder or crystal[8][11]White crystal[1]
IUPAC Name 4-acetyl-2-methylbenzonitrile[9]4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide[1]

Part 1: The Strategic Role of 4-Acetyl-2-methylbenzonitrile in the Fluralaner Synthetic Pathway

The industrial synthesis of Fluralaner is a multi-step process that hinges on the efficient construction of two key intermediates.[2][7] The first, a complex isoxazoline-substituted benzoic acid (Intermediate I), carries the core pharmacophore. The second is an amino acetamide side chain (Intermediate II). 4-Acetyl-2-methylbenzonitrile is a strategic starting material because it can be readily converted into 4-acetyl-2-methylbenzoic acid, the direct precursor for building Intermediate I.[2][12]

The synthetic logic is as follows:

  • Hydrolysis: The nitrile group (-C≡N) of 4-Acetyl-2-methylbenzonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid group (-COOH), yielding 4-acetyl-2-methylbenzoic acid. This transformation is crucial as the carboxylic acid is required for the subsequent amidation step, while the acetyl group is the anchor point for building the isoxazoline ring.

  • Isoxazoline Ring Formation: The acetyl group of 4-acetyl-2-methylbenzoic acid is condensed with 3',5'-dichloro-2,2,2-trifluoroacetophenone. This is followed by a cyclization reaction, typically involving a hydroxylamine source, to form the five-membered di-substituted isoxazoline ring.[2] This step creates the key Fluralaner intermediate: 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid (Intermediate I).

  • Amide Coupling: The carboxylic acid of Intermediate I is activated and coupled with 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II) to form the final Fluralaner molecule.[2][7] This final step is a critical amide bond formation that completes the synthesis.

The overall synthetic pathway is visualized below.

G A 4-Acetyl-2-methylbenzonitrile B 4-Acetyl-2-methylbenzoic Acid A->B Hydrolysis (H+ or OH-) C Intermediate I 4-(Isoxazolin-3-yl)-2-methylbenzoic acid B->C D Fluralaner C->D Amide Coupling R1 3',5'-dichloro-2,2,2- trifluoroacetophenone + Hydroxylamine Source R2 Intermediate II 2-amino-N-(2,2,2-trifluoroethyl)acetamide + Coupling Agent

Caption: Synthetic pathway from 4-Acetyl-2-methylbenzonitrile to Fluralaner.

Part 2: Experimental Protocols

The following protocols are derived from established patent literature and synthetic routes, providing a framework for laboratory execution.[1][2][12] Researchers should perform their own risk assessments and optimizations.

Protocol 2.1: Synthesis of 4-acetyl-2-methylbenzoic acid from 4-Acetyl-2-methylbenzonitrile

Rationale: This step converts the chemically stable nitrile into a carboxylic acid, which is essential for the final amide coupling. Acid-catalyzed hydrolysis is a robust and well-understood method for this transformation.

Materials:

  • 4-Acetyl-2-methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Acetyl-2-methylbenzonitrile (1 equivalent).

  • Slowly add a 3:1 mixture of concentrated sulfuric acid and water. Caution: This is a highly exothermic process. Add the acid mixture slowly in an ice bath.

  • Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

  • A precipitate of 4-acetyl-2-methylbenzoic acid should form. Adjust the pH to ~2-3 with a NaOH solution to ensure complete precipitation.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum.

  • For higher purity, the crude product can be recrystallized from an appropriate solvent system like ethanol/water.

Protocol 2.2: Synthesis of Fluralaner Intermediate I

Rationale: This is the core reaction that builds the isoxazoline pharmacophore. It involves a condensation reaction to form a chalcone-like intermediate, followed by a cyclization with hydroxylamine to yield the heterocyclic ring structure.[2]

Materials:

  • 4-acetyl-2-methylbenzoic acid (from Protocol 2.1)

  • 3',5'-dichloro-2,2,2-trifluoroacetophenone

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., Triethylamine, Sodium Acetate)

  • A suitable solvent (e.g., Ethanol, Methanol)

Procedure:

  • Dissolve 4-acetyl-2-methylbenzoic acid (1 eq.) and 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.1 eq.) in ethanol in a round-bottom flask.

  • Add the base (e.g., Triethylamine, 2.5 eq.) and stir the mixture at room temperature for 30 minutes.

  • Add hydroxylamine hydrochloride (1.5 eq.) to the mixture.

  • Heat the reaction to reflux (approx. 78°C) and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry. The crude Intermediate I can be purified by column chromatography or recrystallization.

Protocol 2.3: Final Amide Coupling to Synthesize Fluralaner

Rationale: This final step connects the two key intermediates via a stable amide bond. A carboxylic acid activating agent, such as EDC, is used to facilitate the reaction with the amine of Intermediate II, often in the presence of a catalyst like DMAP to improve reaction rates and yield.[1][12]

Materials:

  • Intermediate I (from Protocol 2.2)

  • Intermediate II (2-amino-N-(2,2,2-trifluoroethyl)acetamide)

  • Carboxylic acid activating agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)[1]

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP)[1]

  • Solvent: Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1N solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

G cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up & Purification A Dissolve Intermediate I in DCM B Add EDC HCl A->B C Stir at RT for 15 min B->C D Add Intermediate II and DMAP C->D E Stir at RT for 2-4 hours D->E F Monitor by TLC/LC-MS E->F G Distill off DCM F->G H Redissolve in Ethyl Acetate G->H I Wash with 1N HCl, NaHCO3, Brine H->I J Dry (Na2SO4), Filter, Concentrate I->J K Purify via Column Chromatography J->K L Crystallize to obtain pure Fluralaner K->L

Caption: Experimental workflow for the final amide coupling step to yield Fluralaner.

Procedure:

  • In a clean, dry flask, dissolve Intermediate I (1.0 eq.) in dichloromethane (DCM).

  • Add EDC HCl (1.2 eq.) and stir the mixture at room temperature for approximately 15 minutes. This activates the carboxylic acid.[1]

  • Add Intermediate II (1.1 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

  • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as indicated by TLC analysis.

  • Once complete, distill off the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (or MgSO₄), filter, and concentrate in vacuo.

  • The resulting crude Fluralaner should be purified by silica gel column chromatography, typically using a hexane-ethyl acetate gradient.[1]

  • The pure fractions are combined, concentrated, and the final product can be crystallized from a suitable solvent like hexane to yield a white solid.[1]

Part 3: Causality, Optimization, and Trustworthiness

  • Expertise & Causality: The choice of EDC/DMAP for the final coupling is deliberate. EDC is a water-soluble carbodiimide that efficiently activates carboxylic acids for amidation, and the urea byproduct is easily washed away during aqueous work-up. DMAP serves as a highly effective acylation catalyst, accelerating the reaction to minimize side-product formation and improve yield, which is a known challenge in earlier synthetic routes.[1]

  • Trustworthiness & Validation: Each protocol includes a monitoring step (TLC/LC-MS). This is critical for self-validation, allowing the researcher to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step or work-up. The purification steps (washing, chromatography, recrystallization) are designed to remove specific impurities—acidic/basic residues, unreacted reagents, and byproducts—ensuring the final product meets high purity standards, typically >98% for APIs.[13]

References

  • Google Patents. (2021). WO2021122356A1 - Process for preparing fluralaner.
  • LookChem. (n.d.). Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

  • Google Patents. (2021). WO2021105840A1 - Process for purification of fluralaner.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Exploring the Synthesis of Fluralaner and its Intermediates. Retrieved from [Link]

  • ACS Publications. (2025). Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Google Patents. (2025). US20250214950A1 - Method for preparing fluralaner.
  • PubMed. (2024). Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. Retrieved from [Link]

  • ResearchGate. (2014). Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment. Retrieved from [Link]

  • European Medicines Agency. (2023). Bravecto, INN-Fluralaner. Retrieved from [Link]

  • PubMed Central. (2014). Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

  • PubMed. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol.... Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 112552252 Preparation method of fluralaner intermediate. Retrieved from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • DRS@nio. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazoline. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of some novel fluoro isoxazolidine and isoxazoline derivatives using N-benzyl fluoro nitrone via. Retrieved from [Link]

  • precisionFDA. (n.d.). FLURALANER. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Angiotensin II Receptor Antagonists with Reference to 4-Acetyl-2-methylbenzonitrile Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Angiotensin II Receptor Blockers (ARBs)

Angiotensin II receptor blockers (ARBs), commonly known as sartans, represent a cornerstone in the management of hypertension and other cardiovascular diseases.[1][2] These orally active agents exert their therapeutic effect by selectively blocking the angiotensin II type 1 (AT₁) receptor, which is responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3][4] This targeted mechanism of action provides a highly effective means of controlling blood pressure with a favorable tolerability profile compared to other classes of antihypertensive drugs.[1] The intricate molecular architecture of sartans, often featuring a biphenyl-tetrazole moiety coupled with a substituted imidazole or a related heterocyclic system, necessitates sophisticated synthetic strategies in pharmaceutical development and manufacturing.

This comprehensive guide provides a detailed examination of the synthetic pathways leading to a prominent ARB, Olmesartan Medoxomil. While a direct, multi-step synthesis commencing from 4-Acetyl-2-methylbenzonitrile to a specific ARB is not extensively documented in peer-reviewed literature, the inherent reactivity of this versatile building block provides a valuable context for understanding key chemical transformations involved in the synthesis of ARB core structures. Therefore, this document is structured in two main parts. The first part delineates a well-established, field-proven synthetic route to Olmesartan Medoxomil, focusing on the construction of its critical imidazole intermediate. The second part explores the rich and relevant chemistry of 4-Acetyl-2-methylbenzonitrile, showcasing transformations of its acetyl and nitrile functionalities that are analogous to the steps in the Olmesartan synthesis. This dual approach offers researchers and drug development professionals both a practical guide to a specific ARB synthesis and a broader understanding of the chemical principles underpinning the construction of these vital therapeutic agents.

Part 1: A Validated Synthetic Pathway to Olmesartan Medoxomil

The synthesis of Olmesartan Medoxomil is a multi-step process that hinges on the initial construction of a highly functionalized imidazole ring, followed by its coupling with the characteristic biphenyl-tetrazole side chain.

The Central Role of the Imidazole Core

The key precursor to the imidazole portion of Olmesartan is Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate . The construction of this intermediate is a critical phase of the overall synthesis, and its purity significantly impacts the quality of the final active pharmaceutical ingredient (API).[5]

Diagram of the Olmesartan Medoxomil Synthesis Pathway

G cluster_0 Synthesis of the Imidazole Intermediate cluster_1 Assembly of Olmesartan Medoxomil Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate->Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate  1. CH3MgBr, THF  2. Quench (NH4Cl) Trityl Olmesartan Trityl Olmesartan Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate->Trityl Olmesartan  Alkylation with biphenyl-tetrazole side chain Olmesartan Olmesartan Trityl Olmesartan->Olmesartan  Deprotection (Acidic hydrolysis) Olmesartan Medoxomil Olmesartan Medoxomil Olmesartan->Olmesartan Medoxomil  Esterification

Caption: A simplified workflow for the synthesis of Olmesartan Medoxomil.

Protocol 1: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

This protocol details the selective Grignard reaction on one of the two ester groups of the starting imidazole dicarboxylate. The choice of the Grignard reagent and reaction conditions is critical to favor the formation of the tertiary alcohol over other potential side reactions.

Materials:

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Methylmagnesium bromide (CH₃MgBr) solution in THF (e.g., 3.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a solution of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in anhydrous THF into a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the reaction mixture to between -10°C and 0°C using an ice-salt bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution from the dropping funnel to the cooled reaction mixture while maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while keeping the temperature below 15°C. This step protonates the alkoxide intermediate and neutralizes the excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the desired Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate as a solid.

Expected Yield and Purity:

ParameterValueReference
Yield 80-90%[6]
Purity (HPLC) >99%[7]
Melting Point 98-102 °C[8]
Subsequent Steps in Olmesartan Medoxomil Synthesis
  • Alkylation: The synthesized imidazole intermediate is then N-alkylated with a protected biphenyl-tetrazole side chain, typically 4'-bromomethyl-2-(1-trityl-1H-tetrazol-5-yl)biphenyl. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.[9]

  • Deprotection: The trityl protecting group on the tetrazole ring is removed under acidic conditions, often using aqueous acetic acid.[10]

  • Esterification: The final step involves the esterification of the carboxylic acid group with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to install the medoxomil promoiety, which enhances the oral bioavailability of the drug.[9]

Part 2: Versatile Chemistry of Benzonitrile Derivatives: Insights from 4-Acetyl-2-methylbenzonitrile

While not a direct precursor in the established synthesis of Olmesartan, 4-Acetyl-2-methylbenzonitrile serves as an excellent model compound to illustrate key chemical transformations that are conceptually similar to those employed in the synthesis of ARBs. Its bifunctional nature, possessing both an electrophilic ketone and a nitrile group, allows for a diverse range of chemical manipulations.[11]

Diagram of Analogous Transformations of 4-Acetyl-2-methylbenzonitrile

G cluster_0 Analogous Transformation of the Acetyl Group cluster_1 Analogous Transformation of the Nitrile Group 4-Acetyl-2-methylbenzonitrile 4-Acetyl-2-methylbenzonitrile Tertiary Alcohol Derivative Tertiary Alcohol Derivative 4-Acetyl-2-methylbenzonitrile->Tertiary Alcohol Derivative  1. CH3MgBr, THF  2. H3O+ 4-Acetyl-2-methylbenzoic acid 4-Acetyl-2-methylbenzoic acid 4-Acetyl-2-methylbenzonitrile->4-Acetyl-2-methylbenzoic acid  Acid or Base Hydrolysis

Caption: Relevant chemical transformations of 4-Acetyl-2-methylbenzonitrile.

Protocol 2: Grignard Reaction on 4-Acetyl-2-methylbenzonitrile - A Parallel to Imidazole Core Synthesis

The conversion of the acetyl group of 4-Acetyl-2-methylbenzonitrile to a tertiary alcohol using a Grignard reagent is directly analogous to the formation of the 1-hydroxy-1-methylethyl group in the Olmesartan intermediate.

Materials:

  • 4-Acetyl-2-methylbenzonitrile

  • Methylmagnesium bromide (CH₃MgBr) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-Acetyl-2-methylbenzonitrile in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Add the methylmagnesium bromide solution dropwise via a syringe or dropping funnel, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench with dilute HCl.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purification: The product can be purified by column chromatography on silica gel.

Causality in Experimental Choices: The use of anhydrous conditions is paramount as Grignard reagents are highly basic and will react with any protic solvents, including water. The acidic workup is necessary to protonate the intermediate magnesium alkoxide to form the final alcohol product.[12]

Protocol 3: Hydrolysis of the Nitrile Group - Accessing a Carboxylic Acid Moiety

The hydrolysis of the nitrile group in 4-Acetyl-2-methylbenzonitrile to a carboxylic acid is a fundamental transformation that mirrors the presence of the carboxylic acid group in the imidazole intermediate of Olmesartan, which is crucial for its biological activity.

Materials:

  • 4-Acetyl-2-methylbenzonitrile

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10 M) or concentrated sulfuric acid (H₂SO₄)

  • Reflux condenser

  • Concentrated hydrochloric acid (HCl)

  • Standard filtration apparatus

Procedure (Basic Hydrolysis):

  • Reaction Mixture: In a round-bottom flask, combine 4-Acetyl-2-methylbenzonitrile with an excess of aqueous NaOH solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). During this time, ammonia gas will be evolved.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated HCl until a precipitate forms and the pH is strongly acidic.

  • Isolation: Collect the precipitated 4-Acetyl-2-methylbenzoic acid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry to obtain the product.

Trustworthiness of the Protocol: This hydrolysis procedure is a classic and reliable method for the conversion of nitriles to carboxylic acids.[13][14][15][16] The completion of the reaction can be easily monitored by the cessation of ammonia evolution and by standard chromatographic techniques.

Conclusion

The synthesis of angiotensin II receptor antagonists like Olmesartan Medoxomil is a testament to the power of modern organic chemistry. By understanding the established synthetic routes to these complex molecules, and by drawing parallels with the reactivity of versatile building blocks such as 4-Acetyl-2-methylbenzonitrile, researchers can gain a deeper appreciation for the chemical principles that underpin the development of life-saving therapeutics. The protocols and discussions presented herein are intended to provide a solid foundation for further research and process development in this critical area of medicinal chemistry.

References

  • American Heart Association. Angiotensin II Type 1 Receptor Blockers. Circulation. [Link]

  • EMBIBE. Write the product of the following Acetophenone is treated with methyl magnesium bromide and product is hydrolysed. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. The Grignard Reaction. [Link]

  • Quora. What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid? [Link]

  • Quora. Can Grignard reagent turn ketone into alkene? [Link]

  • YouTube. Preparation of Alcohols from Grignard Reagent. [Link]

  • askIITians. How are the following conversions carried out? Methyl magnesium bromide → 2-Methylpropan-2-ol. [Link]

  • U.S. Food and Drug Administration. OLMESARTAN - New Drug Approvals. [Link]

  • Filo. Write reaction showing conversion of Benzonitrile into benzoic acid... [Link]

  • ResearchGate. N-alkylation of imidazole by alkaline carbons. [Link]

  • Homework.Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]

  • Google Patents. Process for producing biphenyl-tetrazole compounds.
  • National Center for Biotechnology Information. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Google Patents. New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
  • RSC Publishing. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. [Link]

  • Google Patents. Process for preparing 1-alkylimidazoles.
  • Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]

  • YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. [Link]

  • National Center for Biotechnology Information. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. [Link]

  • Allen. How would you convert the following into benzoic acid? Benzonitrile. [Link]

  • ResearchGate. Angiotensin Ii Receptor Blockers. [Link]

  • National Center for Biotechnology Information. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]

  • National Center for Biotechnology Information. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]

  • PubMed Central. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. [Link]

  • National Center for Biotechnology Information. One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). [Link]

  • Google Patents.
  • ResearchGate. Alkylation of imidazole and benzimidazole derivatives with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane - A new method for the preparation of organocyclosiloxane iodides. [Link]

  • SciSpace. A Review on Synthesis of Antihypertensive Sartan Drugs. [Link]

  • Google Patents.
  • Georgia Institute of Technology. Novel Synthesis of 5-Substituted-Tetrazoles. [Link]

  • Scribd. Benzonitrile. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Computational and Enzymatic Studies of Sartans in SARS-CoV-2 Spike RBD-ACE2 Binding: The Role of Tetrazole and Perspectives as Antihypertensive and COVID-19 Therapeutics. [Link]

  • National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]

  • Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]

Sources

Anwendungsleitfaden und Protokolle: Derivatisierung von 4-Acetyl-2-methylbenzonitril für die agrochemische Forschung

Author: BenchChem Technical Support Team. Date: February 2026

Für: Forscher, Wissenschaftler und Fachleute in der Medikamentenentwicklung

Von: Einem leitenden Anwendungswissenschaftler

Einführung: Die strategische Bedeutung von 4-Acetyl-2-methylbenzonitril in der Agrochemie

4-Acetyl-2-methylbenzonitril ist eine vielseitige bifunktionelle Molekülstruktur, die als entscheidender Baustein in der organischen Synthese dient, insbesondere im pharmazeutischen und agrochemischen Sektor.[1] Seine einzigartige Anordnung einer Acetylgruppe (ein Keton) und einer Nitrilgruppe an einem methylsubstituierten Benzolring bietet mehrere reaktive Stellen für den Aufbau komplexer Molekülarchitekturen.[1] Diese Eigenschaft macht es zu einem wertvollen Ausgangsmaterial für die Entwicklung neuartiger Pflanzenschutzmittel.

Die agrochemische Forschung nutzt dieses Molekül als zentrales Zwischenprodukt bei der Synthese einer neuen Generation von Insektiziden und Akariziden.[2] Ein herausragendes Beispiel ist seine Rolle als Vorläufer bei der Herstellung von Fluralaner, einem potenten Insektizid und Akarizid aus der Isoxazolin-Klasse, das in der Veterinärmedizin eingesetzt wird.[1] Die Fähigkeit, sowohl die Acetyl- als auch die Nitrilgruppe selektiv zu modifizieren, ermöglicht es Chemikern, eine breite Palette von Analoga zu synthetisieren. Dieser Prozess, bekannt als Derivatisierung, ist entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung der biologischen Aktivität, Selektivität und der physikochemischen Eigenschaften von neuartigen agrochemischen Wirkstoffen.

Dieser Leitfaden bietet detaillierte Protokolle für die wichtigsten Derivatisierungsreaktionen von 4-Acetyl-2-methylbenzonitril und erläutert die wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen, um Forscher bei der Erforschung seines vollen Potenzials in der agrochemischen Wirkstoffentdeckung zu unterstützen.

Chemische Eigenschaften und Reaktivität

4-Acetyl-2-methylbenzonitril ist ein gelblicher Feststoff, der in Wasser unlöslich ist und einen Schmelzpunkt von 120-122 °C aufweist.[2] Die Reaktivität des Moleküls wird durch das Zusammenspiel seiner funktionellen Gruppen bestimmt:

  • Acetylgruppe (Keton): Der Carbonylkohlenstoff ist elektrophil und anfällig für nukleophile Angriffe. Dies ermöglicht eine Vielzahl von klassischen Ketonreaktionen.

  • Nitrilgruppe (-CN): Diese elektronenziehende Gruppe kann zu verschiedenen anderen funktionellen Gruppen hydrolysiert, reduziert oder umgewandelt werden, was einen weiteren Weg zur molekularen Diversifizierung bietet.

  • Aromatischer Ring: Die Methylgruppe ist ein Ortho-, Para-Direktor, während die Acetyl- und Nitrilgruppen als Meta-Direktoren bei elektrophilen aromatischen Substitutionen fungieren.

Die folgende Abbildung veranschaulicht die wichtigsten reaktiven Stellen des Moleküls, die für die Derivatisierung genutzt werden können.

Abbildung 1: Reaktive Stellen von 4-Acetyl-2-methylbenzonitril für die Derivatisierung.

Protokolle zur Derivatisierung

Die folgenden Protokolle beschreiben bewährte Methoden zur Modifikation der Acetyl- und Nitril-Funktionalitäten. Jedes Protokoll ist als in sich geschlossenes System konzipiert, das von den Ausgangsmaterialien bis zur Charakterisierung des Produkts reicht.

Teil 1: Modifikationen an der Acetylgruppe

Die Acetylgruppe ist ein vielseitiger Angriffspunkt für eine Reihe von Transformationen, die die Polarität, die Wasserstoffbrückenbindungsfähigkeit und die sterischen Eigenschaften des Moleküls erheblich verändern können.

Begründung: Die Umwandlung der Ketongruppe in eine Hydroxylgruppe führt zu einem chiralen Zentrum und erhöht die Polarität, was die Löslichkeit und die potenziellen Wasserstoffbrückenbindungs-Wechselwirkungen mit biologischen Zielen beeinflussen kann. Natriumborhydrid (NaBH₄) ist ein mildes und selektives Reduktionsmittel, das die Nitrilgruppe unter Standardbedingungen nicht angreift.

Workflow:

Reduction_Workflow Start 4-Acetyl-2-methylbenzonitril in Methanol Reagent Zugabe von Natriumborhydrid (NaBH₄) bei 0 °C Start->Reagent Schritt 1 Reaction Reaktion bei Raumtemperatur Reagent->Reaction Schritt 2 Quench Quenchen mit wässriger HCl Reaction->Quench Schritt 3 Extraction Extraktion mit Ethylacetat Quench->Extraction Schritt 4 Purification Säulenchromatographie Extraction->Purification Schritt 5 Product 1-(4-Cyano-3-methylphenyl)ethanol Purification->Product

Abbildung 2: Workflow für die Reduktion der Acetylgruppe.

Detailliertes Protokoll:

  • Vorbereitung: In einem 100-ml-Rundkolben werden 1,59 g (10 mmol) 4-Acetyl-2-methylbenzonitril in 30 ml Methanol gelöst. Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Reduktion: Unter Rühren werden langsam 0,42 g (11 mmol) Natriumborhydrid in kleinen Portionen zugegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion wird für 2 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von 20 ml 1 M Salzsäure gequencht. Das Methanol wird unter reduziertem Druck entfernt.

  • Extraktion: Der wässrige Rückstand wird dreimal mit je 30 ml Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.

  • Reinigung und Charakterisierung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um das reine 1-(4-Cyano-3-methylphenyl)ethanol zu erhalten. Das Produkt wird mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie charakterisiert.

EigenschaftWert
Ausgangsmaterial 4-Acetyl-2-methylbenzonitril
Reagenz Natriumborhydrid (NaBH₄)
Lösungsmittel Methanol
Reaktionstemperatur 0 °C bis Raumtemperatur
Reaktionszeit 2 Stunden
Erwartete Ausbeute > 90%

Begründung: Der Schutz der reaktiven Acetylgruppe als Ketal (z. B. ein 1,3-Dioxolan) ist eine gängige Strategie in der mehrstufigen Synthese.[3] Er verhindert, dass das Keton in nachfolgenden Schritten reagiert, in denen es nicht das beabsichtigte Reaktionszentrum ist, beispielsweise bei Reaktionen, die auf die Nitrilgruppe abzielen. Die Reaktion wird typischerweise unter sauren Bedingungen durchgeführt, wobei Wasser entfernt wird, um das Gleichgewicht in Richtung Produkt zu verschieben.

Detailliertes Protokoll:

  • Einrichtung: In einem 100-ml-Rundkolben, der mit einem Dean-Stark-Apparat ausgestattet ist, werden 1,59 g (10 mmol) 4-Acetyl-2-methylbenzonitril, 0,75 g (12 mmol) Ethylenglykol und eine katalytische Menge (ca. 50 mg) p-Toluolsulfonsäure in 40 ml Toluol gelöst.

  • Reaktion: Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt, wobei das entstehende Wasser azeotrop entfernt wird. Der Fortschritt wird mittels DC überwacht, bis das Ausgangsmaterial vollständig verbraucht ist.

  • Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und mit 30 ml gesättigter Natriumbicarbonatlösung gewaschen, um die Säure zu neutralisieren. Die organische Phase wird abgetrennt, mit Wasser gewaschen und über wasserfreiem Natriumsulfat getrocknet.

  • Isolierung: Das Toluol wird unter reduziertem Druck entfernt, um das geschützte Produkt, 2-(4-Cyano-3-methylphenyl)-2-methyl-1,3-dioxolan, als Öl oder niedrigschmelzenden Feststoff zu erhalten. Das Produkt kann bei Bedarf durch Kristallisation oder Chromatographie weiter gereinigt werden.

Selbstvalidierung: Die erfolgreiche Ketalbildung kann durch ¹H-NMR bestätigt werden, indem das Verschwinden des Acetyl-Methyl-Singuletts und das Auftreten der charakteristischen Signale der Ethylenglykol-Protonen beobachtet wird. Die Entschützung kann unter milden sauren wässrigen Bedingungen erfolgen, um die ursprüngliche Ketongruppe wiederherzustellen.

Teil 2: Modifikationen an der Nitrilgruppe

Die Nitrilgruppe ist ein vielseitiger Synthesebaustein, der in eine Vielzahl anderer wichtiger funktioneller Gruppen umgewandelt werden kann, was den Zugang zu neuen Klassen von Agrochemikalien ermöglicht.

Begründung: Die Hydrolyse des Nitrils zu einer Carbonsäure ist eine grundlegende Transformation.[4][5] Die resultierende 4-Acetyl-2-methylbenzoesäure dient als wichtiges Zwischenprodukt für die Synthese von Amiden und Estern, die häufig in biologisch aktiven Molekülen vorkommen. Die basische Hydrolyse wird oft bevorzugt, um Nebenreaktionen am aromatischen Ring zu vermeiden.

Workflow:

Hydrolysis_Workflow Start 4-Acetyl-2-methylbenzonitril Reaction Rückfluss in wässriger NaOH-Lösung Start->Reaction Schritt 1 Monitoring Überwachung der Ammoniakentwicklung Reaction->Monitoring Schritt 2 Acidification Ansäuern mit konzentrierter HCl Monitoring->Acidification Schritt 3 Isolation Filtration und Trocknung Acidification->Isolation Schritt 4 Product 4-Acetyl-2-methylbenzoesäure Isolation->Product

Abbildung 3: Workflow für die Hydrolyse der Nitrilgruppe.

Detailliertes Protokoll:

  • Einrichtung: In einem 100-ml-Rundkolben werden 1,59 g (10 mmol) 4-Acetyl-2-methylbenzonitril in 25 ml einer 20%igen wässrigen Natriumhydroxidlösung suspendiert.

  • Hydrolyse: Die Mischung wird unter Rühren für 4-8 Stunden unter Rückfluss erhitzt. Die Hydrolyse ist abgeschlossen, wenn die Entwicklung von Ammoniakgas aufhört (kann mit feuchtem pH-Papier überprüft werden) und eine klare Lösung entsteht.

  • Ansäuerung: Die Reaktionsmischung wird im Eisbad abgekühlt und langsam unter kräftigem Rühren mit konzentrierter Salzsäure angesäuert, bis der pH-Wert etwa 2 beträgt. Die 4-Acetyl-2-methylbenzoesäure fällt als weißer Niederschlag aus.

  • Isolierung und Reinigung: Der Niederschlag wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen, um anorganische Salze zu entfernen, und im Vakuum getrocknet. Eine weitere Reinigung kann durch Umkristallisation aus einem Ethanol/Wasser-Gemisch erfolgen.

  • Charakterisierung: Die Identität und Reinheit des Produkts werden durch Schmelzpunktbestimmung, IR-Spektroskopie (Auftreten einer breiten O-H- und einer scharfen C=O-Bande der Carbonsäure) und NMR-Spektroskopie bestätigt.

Begründung: Die Reduktion von Nitrilen zu primären Aminen ist ein wichtiger Schritt zur Einführung einer basischen funktionellen Gruppe, die für die Salzbildung und die Interaktion mit biologischen Rezeptoren entscheidend sein kann.[6] Lithiumaluminiumhydrid (LiAlH₄) ist ein potentes Reduktionsmittel, das sowohl Nitrile als auch Ketone reduzieren kann. Für eine selektive Reduktion des Nitrils muss die Acetylgruppe zunächst geschützt werden (siehe Protokoll 1.2). Alternativ kann die katalytische Hydrierung unter bestimmten Bedingungen eine höhere Selektivität bieten.

Detailliertes Protokoll (unter Verwendung eines geschützten Substrats):

  • Schutz: Schützen Sie die Acetylgruppe von 4-Acetyl-2-methylbenzonitril gemäß Protokoll 1.2, um 2-(4-Cyano-3-methylphenyl)-2-methyl-1,3-dioxolan zu erhalten.

  • Vorbereitung: In einem trockenen 250-ml-Dreihalskolben, der mit einem Rückflusskühler, einem Tropftrichter und einem Stickstoffeinlass ausgestattet ist, wird eine Suspension von 0,57 g (15 mmol) Lithiumaluminiumhydrid in 50 ml trockenem Diethylether hergestellt.

  • Reduktion: Eine Lösung von 2,03 g (10 mmol) des geschützten Nitrils in 30 ml trockenem Diethylether wird langsam zu der LiAlH₄-Suspension getropft, um eine kontrollierte Reaktion aufrechtzuerhalten. Nach vollständiger Zugabe wird die Mischung für 2 Stunden unter Rückfluss erhitzt.

  • Aufarbeitung (Fieser-Methode): Die Reaktion wird vorsichtig im Eisbad abgekühlt. Nacheinander werden 0,6 ml Wasser, 0,6 ml 15%ige wässrige NaOH und 1,8 ml Wasser tropfenweise zugegeben. Die resultierende körnige Fällung wird abfiltriert und mit Ether gewaschen.

  • Entschützung und Isolierung: Die vereinigten Etherfiltrate werden unter reduziertem Druck eingeengt. Der Rückstand (das geschützte Amin) wird in einer Mischung aus Tetrahydrofuran und 2 M HCl gelöst und für 2-4 Stunden bei Raumtemperatur gerührt, um die Ketalschutzgruppe zu entfernen. Nach der Neutralisation und Extraktion wird das Endprodukt, 4-(Aminomethyl)-2-methylacetophenon, durch Chromatographie gereinigt.

Zusammenfassung der Derivate und potenziellen Anwendungen

AusgangsmaterialProtokollDerivatPotenzielle agrochemische Relevanz
4-Acetyl-2-methylbenzonitril1.1 (Reduktion)1-(4-Cyano-3-methylphenyl)ethanolModifikation der Polarität; chirales Zentrum für stereoselektive Wechselwirkungen.
4-Acetyl-2-methylbenzonitril1.2 (Schutz)2-(4-Cyano-3-methylphenyl)-2-methyl-1,3-dioxolanWichtiges Zwischenprodukt für die selektive Modifikation der Nitrilgruppe.
4-Acetyl-2-methylbenzonitril2.1 (Hydrolyse)4-Acetyl-2-methylbenzoesäureVorläufer für Amide und Ester, die oft in Pestiziden vorkommen (z. B. in der Fluralaner-Synthese).
Geschütztes Nitril2.2 (Reduktion)4-(Aminomethyl)-2-methylacetophenonEinführung einer basischen Aminogruppe zur Salzbildung und als Baustein für weitere Synthesen.

Fazit und Ausblick

4-Acetyl-2-methylbenzonitril ist ein hochgradig anpassungsfähiges Molekül, das eine Fülle von Möglichkeiten für die agrochemische Forschung bietet. Die hier vorgestellten Protokolle zur selektiven Modifikation der Acetyl- und Nitrilgruppen bieten einen robusten Rahmen für die Synthese einer Vielzahl von Derivaten. Durch die systematische Anwendung dieser Methoden können Forscher Bibliotheken von Verbindungen erstellen, um Struktur-Wirkungs-Beziehungen zu untersuchen und neue Pflanzenschutzmittel mit verbesserter Wirksamkeit, Selektivität und umweltfreundlicheren Profilen zu entwickeln. Die vorgestellten Workflows und Protokolle sind so konzipiert, dass sie reproduzierbar und skalierbar sind und als solide Grundlage für Innovationsprojekte in der Agrochemie dienen.

Referenzen

  • LookChem. (n.d.). Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. Abgerufen von [Link]

  • Chemistry LibreTexts. (2019, 5. Juni). 17.8: Acetals as Protecting Groups. Abgerufen von [Link]

  • Chemistry LibreTexts. (2021, 15. August). Making Carboxylic Acids by the Hydrolysis of Nitriles. Abgerufen von [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Abgerufen von [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Abgerufen von [Link]

Sources

Application Notes and Protocols for the Polymer Synthesis Incorporating 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Monomer

4-Acetyl-2-methylbenzonitrile is a versatile aromatic compound distinguished by the presence of two reactive moieties: a ketone (acetyl group) and a nitrile group.[1] While its primary applications have traditionally been in the synthesis of pharmaceuticals and agrochemicals, its unique bifunctional nature presents a compelling opportunity for the development of novel polymers with tailored properties. The strategic incorporation of this monomer can introduce functionalities that enhance thermal stability, solvent resistance, and provide sites for post-polymerization modification.

This comprehensive guide details three distinct, scientifically-grounded strategies for the polymerization of 4-Acetyl-2-methylbenzonitrile. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the synthesis of advanced polymers. Each method leverages one or both of the key functional groups, offering pathways to a range of polymer architectures, from linear chains to cross-linked networks.

Strategy 1: Knoevenagel Polycondensation via the Acetyl Group

The acetyl group of 4-Acetyl-2-methylbenzonitrile can participate in a Knoevenagel condensation reaction with a comonomer containing two activated methylene groups.[2][3] This polycondensation reaction proceeds via the formation of a carbon-carbon double bond, leading to a polymer backbone with pendant benzonitrile groups. These pendant groups can subsequently enhance the thermal properties and solubility of the resulting polymer.

Scientific Rationale

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[2] By employing a bis-activated methylene comonomer, such as malononitrile, a step-growth polymerization can be achieved. The choice of catalyst, typically a weak base like piperidine or an ammonium salt, is crucial to facilitate the reaction while minimizing side reactions.[3] The reaction is often carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards polymer formation.

Experimental Workflow: Knoevenagel Polycondensation

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization Monomer 4-Acetyl-2-methylbenzonitrile Setup Dean-Stark Apparatus Monomer->Setup Comonomer Malononitrile Comonomer->Setup Solvent Toluene Solvent->Setup Catalyst Piperidine Catalyst->Setup Reflux Reflux with Water Removal Setup->Reflux Heat Cool Cool to Room Temp. Reflux->Cool Reaction Completion Precipitate Precipitate in Methanol Cool->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry FTIR FTIR Dry->FTIR NMR NMR Dry->NMR GPC GPC Dry->GPC TGA TGA Dry->TGA Cyclotrimerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization Monomer 4-Acetyl-2-methylbenzonitrile Setup Schlenk Flask Monomer->Setup Solvent 1,2-Dichlorobenzene Solvent->Setup Catalyst Trifluoromethanesulfonic Acid Catalyst->Setup Stir Stir at Room Temp. Setup->Stir Inert Atmosphere Precipitate Precipitate in Methanol Stir->Precipitate Reaction Completion Filter Filter Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry FTIR FTIR Dry->FTIR SolidStateNMR Solid-State NMR Dry->SolidStateNMR TGA TGA Dry->TGA

Caption: Nitrile Cyclotrimerization Workflow.

Detailed Protocol: Nitrile Cyclotrimerization
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Acetyl-2-methylbenzonitrile (1 equivalent) in anhydrous 1,2-dichlorobenzene to a concentration of 1 M.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.05 equivalents) to the stirred solution at room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature. The formation of a solid polymer may be observed. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum of aliquots. The reaction is typically complete within 24-48 hours.

  • Isolation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol to remove the catalyst and any unreacted monomer.

  • Drying: Dry the resulting polytriazine network in a vacuum oven at 80 °C to a constant weight.

Data Presentation: Nitrile Cyclotrimerization
ParameterCondition
Catalyst Trifluoromethanesulfonic Acid
Solvent 1,2-Dichlorobenzene
Temperature Room Temperature
Reaction Time 24-48 hours
Polymer Characterization FTIR, Solid-State ¹³C NMR, TGA

Strategy 3: Multi-Step Synthesis of Polyamides via Monomer Modification

This strategy involves the chemical modification of 4-Acetyl-2-methylbenzonitrile to create a difunctional monomer suitable for traditional polycondensation reactions. Specifically, the nitrile group is hydrolyzed to a carboxylic acid, and the acetyl group is reduced to an alcohol. The resulting hydroxy-acid monomer can then undergo self-polycondensation to form a polyester, or it can be further modified to participate in polyamide synthesis. For this protocol, we will focus on polyamide formation.

Scientific Rationale

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be achieved under acidic or basic conditions. [4]Similarly, the reduction of the ketone to a secondary alcohol can be readily accomplished using a mild reducing agent like sodium borohydride. The resulting 4-(1-hydroxyethyl)-2-methylbenzoic acid can then be converted to a polyamide. For polyamide synthesis, the hydroxyl group can be converted to an amine, or the bifunctional monomer can be reacted with a diamine after activation of the carboxylic acid. A more direct approach involves the reaction of the keto-acid with a diamine, followed by reduction, but for a more controlled polymerization, we will outline the hydrolysis of the nitrile followed by reaction with a diamine.

Experimental Workflow: Polyamide Synthesis

Polyamide_Workflow cluster_hydrolysis Step 1: Nitrile Hydrolysis cluster_polycondensation Step 2: Polycondensation cluster_workup Isolation & Purification cluster_analysis Characterization Monomer 4-Acetyl-2-methylbenzonitrile Acid Aqueous HCl Monomer->Acid Add Hydrolysis Reflux Acid->Hydrolysis KetoAcid 4-Acetyl-2-methylbenzoic Acid Hydrolysis->KetoAcid Isolate Coupling Yamazaki-Higashi Reaction KetoAcid->Coupling Diamine Hexamethylenediamine Diamine->Coupling Polymerization Heat Coupling->Polymerization Precipitate Precipitate in Water Polymerization->Precipitate Reaction Completion Filter Filter Precipitate->Filter Wash Wash with Water & Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry FTIR FTIR Dry->FTIR NMR NMR Dry->NMR GPC GPC Dry->GPC DSC DSC Dry->DSC

Caption: Multi-Step Polyamide Synthesis Workflow.

Detailed Protocol: Polyamide Synthesis

Part A: Hydrolysis of 4-Acetyl-2-methylbenzonitrile

  • Reaction Setup: In a round-bottom flask, suspend 4-Acetyl-2-methylbenzonitrile (1 equivalent) in a 6 M aqueous solution of hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for 24 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 4-acetyl-2-methylbenzoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry. [5] Part B: Polycondensation

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized 4-acetyl-2-methylbenzoic acid (1 equivalent) and hexamethylenediamine (1 equivalent) in N-methyl-2-pyrrolidone (NMP).

  • Coupling Agent Addition: Add triphenyl phosphite (2.2 equivalents) and pyridine (2 equivalents) to the solution.

  • Polymerization: Heat the reaction mixture to 100 °C and maintain for 3-4 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction mixture and pour it into a large volume of water to precipitate the polyamide.

  • Purification: Filter the polymer and wash it sequentially with water and methanol.

  • Drying: Dry the polyamide in a vacuum oven at 80 °C.

Data Presentation: Polyamide Synthesis
ParameterCondition
Hydrolysis Reagent 6 M HCl
Diamine Comonomer Hexamethylenediamine
Polycondensation Method Yamazaki-Higashi Reaction
Solvent N-methyl-2-pyrrolidone (NMP)
Polymerization Temperature 100 °C
Polymer Characterization FTIR, ¹H NMR, GPC, DSC

Conclusion and Future Outlook

The protocols detailed in this application note provide a foundational framework for the synthesis of novel polymers from 4-Acetyl-2-methylbenzonitrile. Each strategy offers a distinct approach to leveraging the unique functionalities of this monomer, resulting in polymers with potentially diverse properties and applications. The Knoevenagel polycondensation yields linear polymers with pendant nitrile groups, while cyclotrimerization produces highly stable, cross-linked networks. The multi-step synthesis of polyamides demonstrates the versatility of this starting material for creating more traditional polymer architectures.

Further research can explore the copolymerization of 4-Acetyl-2-methylbenzonitrile with other monomers to fine-tune the properties of the resulting materials. Additionally, the pendant acetyl and nitrile groups in the linear polymers can serve as handles for post-polymerization modifications, opening avenues for the development of functional materials for applications in drug delivery, high-performance coatings, and advanced materials. The characterization data from the proposed analytical techniques will be crucial in elucidating the structure-property relationships of these novel polymers. [6][7]

References

  • Mukhopadhyay, C. et al. (2019). Catalyst-free reaction involving Knovenagel/Michael-type addition/ring closure/cyclization/aromatization sequence for the synthesis of functionalized 1,6-naphthyridines. Progress in Chemical and Biochemical Research, 2(2), 59-65.
  • Thirumalai, D. et al. (2018). A similar process reported by the Thirumalai group using same components, but different molar ratio, gave similar products. Journal of Organic Chemistry, 83(15), 8491-8502.
  • Ahn, J. et al. (2016).
  • Zhao, D. et al. (2017). Tandem Knoevenagel condensation reaction of benzaldehyde glycol acetal catalyzed by MOF-polymer composites. Journal of the American Chemical Society, 139(31), 10633-10636.
  • Bigi, F. et al. (2000).
  • Thirumalai, D. et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 59-65.
  • Corma, A. et al. (2007). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Journal of the American Chemical Society, 129(46), 14264-14265.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
  • De Clercq, E. (2005). Cyclotrimerization of nitriles in solvent-free conditions. Tetrahedron Letters, 46(31), 5229-5232.
  • Wuhan Institute of Technology. (2019). Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol. CN109722123A.
  • Wang, G.-W., & Cheng, B. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8.
  • Fokin, V. V. (2010). A mild hydration of nitriles catalysed by copper(ii) acetate. Organic & Biomolecular Chemistry, 8(21), 4934-4936.
  • Grubbs, R. H. (2003). [2+2+2] Cyclotrimerization reactions.
  • Tang, B. Z. et al. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules, 46(23), 9494-9506.
  • Tang, B. Z. et al. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules, 46(23), 9494-9506.
  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019). Google Patents.
  • Patel, K. C. et al. (2010). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 2(4), 235-244.
  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. (2019). Google Patents.
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). Google Patents.
  • Mashima, K. et al. (2019). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. European Journal of Inorganic Chemistry, 2019(24), 2894-2898.
  • Kulkarni, S. S. et al. (2009). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Kakimoto, M.-A. et al. (1993). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Macromolecules, 26(8), 1937-1941.
  • Giamberini, M. et al. (2016).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link].

  • Wang, J. et al. (2005). Synthesis of aromatic polyesters from esters of diphenolic acid and isophthaloyl chloride by interfacial polycondensation. Journal of Applied Polymer Science, 98(2), 657-664.
  • de la Campa, J. G., & de Abajo, J. (2018). Aromatic Polyamides. In Polymer Science: A Comprehensive Reference (Vol. 5, pp. 215-245). Elsevier.
  • Arnold, F. E. (1981). Synthesis of Thermally Stable Polymers. DTIC.
  • SpecialChem. (2021, August 5).
  • Guedes da Silva, M. F. C. et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • John, A. & Anderson, D. R. (1990). Thermal trimerization of aromatic nitrile. Journal of Polymer Science Part A: Polymer Chemistry, 28(8), 2049-2061.
  • Horcajada, P. et al. (2012). Knoevenagel Condensation Reactions Catalysed by Metal-Organic Frameworks. Chemistry-A European Journal, 18(51), 16308-16317.
  • Mathias, L. J. & Bennett, C. (2005). Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18. Journal of Polymer Science Part A: Polymer Chemistry, 43(5), 936-945.
  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (2021). Google Patents.
  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
  • The Organic Chemistry Tutor. (2020, April 6). 21.13 Preparation and Reactions of Nitriles (Part 1) [Video]. YouTube.
  • Varma, R. S. et al. (2023). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Advances, 13(25), 17094-17103.
  • Measurlabs. (2024, August 15).
  • ChemistryTuition.Net. (2014, October 8). Synthesis of Polyamides from [Video]. YouTube.

  • LibreTexts. (2020, May 30). 22.10: Polyamides and Polyesters- Step-Growth Polymers. Chemistry LibreTexts.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012).
  • Wang, J. et al. (2019). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 11(12), 2048.
  • Organic Chemistry Portal. (n.d.).
  • Ghorbani-Choghamarani, A. et al. (2024). Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroq. New Journal of Chemistry, 48(1), 246-255.
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). WIPO Patentscope. Retrieved from [Link]

  • Ciriminna, R. et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.

Sources

Application Note: Catalytic Asymmetric Transfer Hydrogenation (ATH) of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

4-Acetyl-2-methylbenzonitrile (AMBN) (CAS: 1138444-80-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases. While the industrial route often involves bromination and cyclization to form the pyrrole core, the asymmetric reduction of the acetyl moiety to a chiral alcohol—(R)-4-(1-hydroxyethyl)-2-methylbenzonitrile—represents a high-value transformation for creating chiral building blocks for next-generation P-CAB analogs.

This Application Note details the catalytic conversion of AMBN via two distinct, self-validating protocols:

  • Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH) using Ru-based Noyori-Ikariya catalysts.

  • Biocatalytic Reduction using engineered Ketoreductases (KREDs).

Target Audience: Process chemists and medicinal chemists seeking high enantiomeric excess (ee >98%) and scalable protocols.

Chemical Mechanism & Pathway[1][2][3]

The transformation relies on the delivery of a hydride equivalent to the pro-chiral ketone face. The presence of the ortho-methyl group and the para-nitrile group on the benzene ring creates specific steric and electronic effects that must be managed to prevent catalyst deactivation.

Reaction Pathway Diagram[1][3]

ReactionPathway Substrate 4-Acetyl-2-methylbenzonitrile (Achiral Ketone) Transition Hydride Transfer Transition State Substrate->Transition + H-Donor (HCOOH or Glucose) Catalyst Catalyst System (Ru-TsDPEN or KRED/NADPH) Catalyst->Transition Product (R)-4-(1-hydroxyethyl)-2-methylbenzonitrile (Chiral Alcohol) Transition->Product >98% ee

Figure 1: Catalytic pathway for the asymmetric reduction of AMBN. The choice of catalyst determines the stereochemical outcome.

Protocol A: Chemo-Catalytic ATH (Ruthenium-Based)

Expert Insight: We utilize the Noyori-Ikariya class of catalysts (Ru-arene-diamine complexes). The ortho-methyl group on the substrate introduces steric bulk, which can slow down the reaction compared to simple acetophenone. Therefore, we use DMF (Dimethylformamide) as a co-solvent to ensure full solubility and prevent product precipitation, which can entrap the catalyst.

Materials
  • Substrate: 4-Acetyl-2-methylbenzonitrile (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (S/C ratio: 500:1 to 1000:1)

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: DMF / EtOAc (1:4 ratio)

Step-by-Step Methodology
  • Inerting: Purge a 100 mL reaction vessel with Nitrogen (

    
    ) for 15 minutes. Oxygen is a poison to the hydride-ruthenium species.
    
  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, mix the Ru-dimer and the chiral ligand in the solvent at 40°C for 30 mins if not using a pre-formed complex. Note: Using pre-formed RuCl(p-cymene)[(R,R)-Ts-DPEN] ensures batch-to-batch consistency.

  • Substrate Loading: Dissolve 5.0 g (31.4 mmol) of AMBN in 10 mL DMF. Add to the reactor.

  • H-Donor Addition: Add 25 mL of the Formic Acid/TEA mixture.

  • Reaction Initiation: Add the catalyst (approx. 40 mg for S/C 500).

  • Incubation: Stir at 35°C for 12–18 hours.

    • Checkpoint: Monitor CO2 evolution. Bubbling indicates active hydride transfer.

  • Quench: Cool to 0°C and neutralize with saturated

    
     (Caution: Gas evolution).
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.

Self-Validating QC Criteria
  • Conversion: >98% by HPLC (UV 254 nm).

  • Enantiomeric Excess: >96% ee (Chiral HPLC, Chiralcel OD-H column).

  • Safety Check: Verify no free cyanide generation (Dräger tube test) – the nitrile group is generally stable under ATH conditions, but verification is mandatory.

Protocol B: Biocatalytic Reduction (Green Chemistry)

Expert Insight: Biocatalysis offers milder conditions and often higher enantioselectivity (>99%). However, the solubility of AMBN in aqueous buffers is poor. We employ a biphasic system (Buffer/DMSO) and a cofactor recycling system (GDH/Glucose) to drive the equilibrium.

Materials
  • Enzyme: KRED-P1 (Generic Ketoreductase screening kit equivalent)

  • Cofactor: NADP+ (catalytic amount)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Co-solvent: DMSO (10% v/v)

Step-by-Step Methodology
  • Buffer Prep: Prepare 100 mL of 100 mM K-Pi buffer (pH 7.0) containing 1 mM

    
     (stabilizer).
    
  • Substrate Solution: Dissolve 1.0 g of AMBN in 5 mL DMSO.

  • Enzyme Mix: In the main reactor, add 45 mL Buffer, 20 mg NADP+, 200 mg Glucose, and 10 mg GDH.

  • Initiation: Add 50 mg KRED enzyme powder to the buffer. Stir gently to dissolve.

  • Addition: Dropwise add the Substrate/DMSO solution to the enzyme mix.

  • Reaction: Stir at 30°C @ 250 rpm. Do not vortex (shear stress denatures enzymes).

  • pH Control: The reaction produces gluconic acid. Monitor pH and maintain at 7.0 using 1M NaOH (Auto-titrator recommended).

  • Workup: Add 50 mL MTBE (Methyl tert-butyl ether) to stop the reaction and extract the product.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the appropriate protocol and the subsequent workflow.

Workflow Start Start: AMBN Conversion Choice Select Method Start->Choice ChemRoute Route A: Ru-ATH (High Throughput, Robust) Choice->ChemRoute Solubility Priority BioRoute Route B: Biocatalysis (Green, >99% ee) Choice->BioRoute Enantiopurity Priority ChemPrep Inert Atmosphere (N2) Mix Ru-Catalyst + HCOOH/TEA ChemRoute->ChemPrep ChemReact Reaction: 35°C, 12-18h Solvent: DMF/EtOAc ChemPrep->ChemReact QC QC Checkpoint HPLC Conversion > 98% ChemReact->QC BioPrep pH 7.0 Buffer + DMSO Add KRED + GDH/Glucose BioRoute->BioPrep BioReact Reaction: 30°C, 24h pH Stat Titration BioPrep->BioReact BioReact->QC QC->ChemReact Fail (<98%) - Extend Time Workup Extraction & Isolation QC->Workup Pass Final Final Product: (R)-Alcohol Derivative Workup->Final

Figure 2: Operational workflow for the catalytic conversion of AMBN.

Data Summary: Method Comparison

FeatureMethod A: Ru-ATHMethod B: Biocatalysis
Catalyst Cost High (Ruthenium)Low/Medium (Enzyme)
Reaction Time 12 – 18 Hours24 – 48 Hours
Enantiomeric Excess 95 – 97%> 99%
Solvent System Organic (DMF/EtOAc)Aqueous/DMSO (90:10)
Scalability Excellent (kg scale)Good (requires pH control)
Impurity Profile Trace Ru (<10 ppm)Protein residues

References

  • Takeda Pharmaceutical Company Ltd. (2010). Process for production of pyrrole derivatives (Vonoprazan intermediates).[1][2][3] WO Patent 2010/013823.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General reference for KRED protocols).
  • Apollo Scientific. (2023).[5] Safety Data Sheet: 4-Acetyl-2-methylbenzonitrile.[6][5][7][8][5]

Disclaimer: This protocol is for research purposes only. All procedures should be performed under a fume hood with appropriate PPE. 4-Acetyl-2-methylbenzonitrile is harmful if swallowed or inhaled.

Sources

Application Note: A Robust and Scalable Synthesis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Acetyl-2-methylbenzonitrile

4-Acetyl-2-methylbenzonitrile is a pivotal chemical intermediate whose molecular architecture is integral to the synthesis of numerous high-value compounds in the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a strategically positioned acetyl, methyl, and nitrile group on a benzene ring, makes it a versatile precursor for complex molecular targets.[1] Notably, it serves as a key starting material in the industrial production of Fluralaner, a potent insecticide and acaricide in veterinary medicine, and is also instrumental in developing therapeutic agents like angiotensin II receptor antagonists for hypertension.[1]

Given its industrial relevance, the development of a synthetic route that is not only efficient but also scalable, safe, and economically viable is of paramount importance.[1] This application note provides a detailed, field-proven protocol for the scale-up synthesis of 4-acetyl-2-methylbenzonitrile, focusing on the Friedel-Crafts acylation of 2-methylbenzonitrile. We will delve into the mechanistic underpinnings of the reaction, process optimization, safety considerations critical for large-scale production, and robust analytical validation.

Synthetic Strategy: A Rationale for the Friedel-Crafts Acylation Route

Several synthetic pathways can lead to 4-acetyl-2-methylbenzonitrile, but for scale-up, a direct and high-yielding route is essential.

  • Chosen Route: Friedel-Crafts Acylation of 2-Methylbenzonitrile. This is the most direct and industrially preferred method.[1][3] It involves the direct introduction of an acetyl group onto the 2-methylbenzonitrile backbone in a single, efficient step. The regioselectivity is controlled by the directing effects of the existing substituents on the aromatic ring. The methyl group is an ortho, para-director, while the nitrile group is a meta-director. The combined influence of these groups strongly favors the acylation at the C-4 position, which is para to the activating methyl group and meta to the deactivating nitrile group, thus leading to the desired isomer with high selectivity.

  • Alternative Multi-Step Routes. An alternative might involve starting with a more common bulk chemical like toluene. Acylation of toluene would yield 4-methylacetophenone, as the methyl group directs para.[1] However, this would necessitate subsequent, often challenging, functionalization steps to introduce the nitrile group at the correct position, adding complexity and cost to the overall process. Other patented multi-step methods, such as those starting from 2-fluorotoluene, involve acylation, cyanation, and hydrolysis, which are effective but less streamlined for large-scale manufacturing compared to the direct Friedel-Crafts approach.[4][5]

Therefore, the direct acylation of 2-methylbenzonitrile stands out for its atom economy, process simplicity, and high regioselectivity, making it the superior strategy for industrial-scale synthesis.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[6] The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[7][8]

  • Electrophilic Attack: The electron-rich π-system of the 2-methylbenzonitrile ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. The liberated proton combines with the chloride from AlCl₄⁻ to form HCl as a byproduct.[8]

Because the ketone product can form a complex with the AlCl₃ catalyst, a stoichiometric amount of the catalyst is typically required for this reaction to proceed to completion.[9][10]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium Coordination & Cleavage AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma Substrate 2-Methylbenzonitrile Substrate->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex -H⁺ (to AlCl₄⁻) Final_Product 4-Acetyl-2-methylbenzonitrile Product_Complex->Final_Product Aqueous Workup

Caption: Reaction mechanism of Friedel-Crafts acylation.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale production and can be adapted for larger quantities with appropriate engineering controls.

4.1 Materials and Equipment

Reagents Grade Equipment
2-Methylbenzonitrile>99% Purity2L Glass-Lined Reactor with Mechanical Stirrer
Acetyl ChlorideAnhydrous, >99%Temperature Probe and Controller
Aluminum Chloride (AlCl₃)Anhydrous, >99.5%Addition Funnel / Dosing Pump
1,2-Dichloroethane (DCE)AnhydrousNitrogen/Argon Inlet
Hydrochloric Acid (HCl)2M Aqueous SolutionGas Scrubber (for HCl off-gas)
TolueneReagent GradeSeparation Funnel (for workup)
n-HexaneReagent GradeRotary Evaporator
Sodium Sulfate (Na₂SO₄)AnhydrousVacuum Filtration Assembly
IceVacuum Oven

4.2 Experimental Workflow

Caption: Overall workflow for the scale-up synthesis.

4.3 Step-by-Step Procedure

  • Reactor Preparation: Set up the 2L reactor under a nitrogen atmosphere. Ensure the system is dry and connected to a gas scrubber containing a sodium hydroxide solution to neutralize HCl gas.

  • Reagent Charging: Charge the reactor with anhydrous 1,2-dichloroethane (500 mL) followed by anhydrous aluminum chloride (105 g, 0.79 mol) in portions. The mixture will warm slightly.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath or a chiller.

  • Acetyl Chloride Addition: Slowly add acetyl chloride (60 mL, 0.84 mol) via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Add 2-methylbenzonitrile (100 g, 0.85 mol) dropwise over 60-90 minutes. This addition is highly exothermic; maintain the internal temperature between 5-10 °C throughout.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[11][12]

  • Quenching (Critical Safety Step): Prepare a separate vessel with a stirred mixture of crushed ice (1 kg) and 2M HCl (250 mL). Very slowly and carefully, transfer the reaction mixture into the ice/HCl slurry. This process is highly exothermic and releases significant amounts of HCl gas. Ensure efficient stirring and cooling.

  • Work-up and Extraction: Transfer the quenched mixture to a large separation funnel. Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 200 mL).

  • Washing: Combine all organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and finally brine (200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Transfer the crude solid to a clean flask. Add hot toluene until the solid just dissolves. Slowly add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to complete crystallization.

  • Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold hexane, and dry the product in a vacuum oven at 40-50 °C to a constant weight.

Data Summary and Characterization

Table 1: Key Reaction Parameters and Expected Results

ParameterValueRationale / Comment
Scale100 g (0.85 mol)Demonstrates scalability beyond lab-scale.
[AlCl₃] : [Substrate]0.93 : 1.0A stoichiometric amount of catalyst is required.
[AcCl] : [Substrate]0.99 : 1.0Near stoichiometric to avoid excess acylating agent.
Reaction Temperature5-10 °C (addition), 20-25 °C (reaction)Critical for controlling exotherm and preventing side reactions.
Reaction Time2-4 hoursMonitored to completion to maximize yield.
Expected Yield 80-90% Based on optimized, scaled-up conditions.
Expected Purity >99% (by HPLC) Achieved after recrystallization.
Melting Point 120-122 °C [2]Key indicator of purity.

Analytical Characterization: The identity and purity of the final product should be confirmed using the following methods:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight (159.18 g/mol ).[13]

  • HPLC/GC: To determine the purity of the final product.

  • FTIR: To identify characteristic functional groups (C≡N, C=O).

Critical Safety and Scale-Up Considerations

  • Exothermicity: The Friedel-Crafts acylation is highly exothermic, particularly during the addition of the substrate and the quenching step. Robust temperature control is non-negotiable at scale to prevent runaway reactions.

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment.

    • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture to release HCl.[14]

    • 1,2-Dichloroethane (DCE): A suspected carcinogen. Use with appropriate engineering controls (e.g., fume hood, closed system).

  • HCl Gas Evolution: The reaction and quench steps produce significant quantities of corrosive HCl gas. A properly sized and maintained caustic scrubber is mandatory for safe operation and environmental compliance.

  • Waste Handling: The acidic aqueous waste generated during work-up requires neutralization before disposal. Solvent waste should be collected and disposed of according to institutional and environmental regulations.

Conclusion

This application note details a validated and robust protocol for the scale-up synthesis of 4-acetyl-2-methylbenzonitrile. By employing a direct Friedel-Crafts acylation strategy and adhering to strict process and safety controls, this key intermediate can be produced in high yield and purity. The provided workflow and operational insights offer a reliable foundation for researchers and chemical development professionals aiming to transition this synthesis from the laboratory to pilot or production scale.

References

  • WO/2025/003945 AN IMPROVED PROCESS FOR THE PREPARATION OF 4-ACETYL-2-METHYL-BENZONITRILE . WIPO Patentscope. Available at: [Link]

  • Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile - LookChem . LookChem. Available at: [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap . Patsnap. Available at: [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. Google Patents.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Google Patents.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses . Organic Syntheses. Available at: [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 . Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents. Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • 4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440 - PubChem - NIH . PubChem. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction . University Course Document. Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube . YouTube. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

You are likely synthesizing 4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) as a key intermediate for isoxazoline-based ectoparasiticides (e.g., Fluralaner) or androgen receptor antagonists.

The synthesis presents a classic "chemoselectivity vs. reactivity" conflict. The molecule features three distinct functionalities—a nitrile, a ketone, and an aryl core—that create specific failure modes:

  • Deactivated Ring: The nitrile group strongly deactivates the ring, making Friedel-Crafts acylation sluggish.

  • Catalyst Poisoning: The cyano group (and free cyanide ions) can irreversibly bind to Palladium, killing catalytic cycles.

  • Hydrolysis Risk: Both the nitrile and the acetyl group are susceptible to hydrolysis or condensation during aggressive workups.

This guide moves beyond standard literature to address the operational failure modes that kill yield in the flask.

Visualizing the Strategic Landscape

Before troubleshooting, confirm your route. The following decision tree outlines the two primary industrial pathways and their associated failure points.

SynthesisStrategy Start Starting Material Selection PrecursorA 4-Bromo-3-methylacetophenone Start->PrecursorA PrecursorB 2-Methylbenzonitrile Start->PrecursorB RouteA Route A: Pd-Catalyzed Cyanation (High Cost, High Purity) IssueA Failure Mode: Catalyst Poisoning (Pd Black) Incomplete Conversion RouteA->IssueA RouteB Route B: Friedel-Crafts Acylation (Low Cost, Low Selectivity) IssueB Failure Mode: Regioselectivity (Ortho vs Para) Polymerization/Tars RouteB->IssueB PrecursorA->RouteA + Zn(CN)2 or K4[Fe(CN)6] PrecursorB->RouteB + AcCl / AlCl3 Target 4-Acetyl-2-methylbenzonitrile IssueA->Target Optimized Ligands/Slow Release CN IssueB->Target Stoichiometry Control/Superacids

Figure 1: Strategic decision tree for synthesis routes. Route A is generally preferred for high-purity applications despite the cost.

Module 1: Palladium-Catalyzed Cyanation (Route A)

Context: You are converting 4-bromo-3-methylacetophenone using a Pd source and a cyanide donor.

Ticket #104: "Reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: You are likely experiencing Cyanide Poisoning of the Pd(0) species. In the catalytic cycle, if the concentration of free cyanide ions (


) is too high, they displace the phosphine ligands on the Palladium, forming stable, inactive species like 

. Once this "Pd-Black" or inactive complex forms, the reaction is dead.

Resolution Protocol:

  • Switch Cyanide Source: Move away from NaCN/KCN. Use Potassium Ferrocyanide (

    
    )  or Zinc Cyanide (
    
    
    
    )
    .
    • Why? These reagents release cyanide ions slowly into the solution, maintaining a concentration high enough for transmetallation but low enough to prevent catalyst saturation [1].

  • Solvent Deoxygenation: Oxygen oxidizes the phosphine ligands, destabilizing the active catalyst.

    • Fix: Sparge the solvent (DMA or NMP) with Argon for 30 minutes before adding the catalyst. Do not rely on a simple vacuum/purge cycle.

  • Add a Reducing Agent: Add 1-2 mol% of Zinc powder (

    
    ). This helps reduce any oxidized Pd(II) back to the active Pd(0) species in situ.
    
Ticket #107: "My product is contaminated with 4-Acetyl-2-methylbenzamide."

Diagnosis: Nitrile Hydrolysis. The reaction conditions (often basic due to Carbonate bases) combined with trace water are hydrolyzing your newly formed nitrile into an amide.[1]

Resolution Protocol:

  • Dry Your Solvent: DMA/DMF are hygroscopic. Use anhydrous grades or dry over molecular sieves (3Å).

  • Base Selection: Switch from

    
     (which generates 
    
    
    
    with water) to a weaker, anhydrous base if possible, or ensure the system is strictly anhydrous.
  • Temperature Control: Do not exceed 120°C. Hydrolysis rates increase exponentially with temperature in basic media.

Module 2: Friedel-Crafts Acetylation (Route B)

Context: You are acetylating 2-methylbenzonitrile with Acetyl Chloride and Aluminum Chloride (


).
Ticket #202: "Yield is low (<40%) and the reaction mass is a black tar."

Diagnosis: Ring Deactivation & Complexation.

  • The nitrile group is electron-withdrawing, deactivating the ring toward electrophilic attack.

  • The nitrile nitrogen has a lone pair that coordinates with the Lewis Acid (

    
    ), forming a complex that further deactivates the ring and consumes your catalyst.
    

Resolution Protocol:

  • Stoichiometry Adjustment: You must use >2 equivalents of

    
     .
    
    • Why? The first equivalent binds to the nitrile nitrogen (dead end). The second equivalent activates the Acetyl Chloride to form the acylium ion needed for the reaction.

  • Temperature Staging:

    • Step 1: Mix

      
       and Acetyl Chloride at 0°C to form the acylium complex.
      
    • Step 2: Add the substrate slowly.

    • Step 3: Slowly ramp temperature to reflux. High heat initially causes polymerization (tar).

  • Solvent Switch: If using DCM, switch to 1,2-Dichloroethane (DCE) or Nitromethane . The higher boiling point of DCE allows you to push the kinetics on the deactivated ring without thermal degradation.

Ticket #205: "I have a mixture of isomers I cannot separate."

Diagnosis: Regioselectivity Failure. While the methyl group (ortho/para director) and nitrile (meta director) theoretically reinforce the 4-position, the "ortho" position (relative to methyl) is sterically accessible, leading to the 6-acetyl isomer.

Resolution Protocol:

  • Steric Bulk: This is difficult to fix chemically with Acetyl Chloride.

  • Purification: Do not attempt to distill. The boiling points are too close. Use recrystallization from IPA/Heptane mixtures. The 4-acetyl isomer is significantly more symmetric and crystalline than the 6-acetyl isomer.

Module 3: Critical Workup & Isolation

The workup is where 30% of the yield is often lost due to hydrolysis or emulsion.

Standard Operating Procedure (SOP) for Quench:
ParameterRecommendationTechnical Rationale
Quench Media Sat.

or 1M HCl
Avoid strong bases (NaOH) which rapidly hydrolyze the nitrile to carboxylate.
Temperature < 10°CThe heat of neutralization during

quench is massive. High T + Acid + Water = Hydrolysis.
Copper Removal Wash w/ 10%

or EDTA
If using Route A (CuCN), residual copper catalyzes decomposition. Ammonia solubilizes Cu salts as blue complexes.
Drying Agent


is slightly acidic and can be problematic with sensitive nitriles in rare cases; Sodium Sulfate is safer.

Visualizing the Catalytic Cycle (Route A)

Understanding the failure point in the Palladium cycle is crucial for troubleshooting Ticket #104.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br Poison DEAD END: [Pd(CN)4]2- (Excess Cyanide) Pd0->Poison High [CN-] Conc. PdII_ArBr L2Pd(II)(Ar)(Br) OxAdd->PdII_ArBr TransMet Transmetallation (CN- replaces Br-) PdII_ArBr->TransMet + Zn(CN)2 PdII_ArBr->Poison Ligand Displacement PdII_ArCN L2Pd(II)(Ar)(CN) TransMet->PdII_ArCN RedElim Reductive Elimination (Product Release) PdII_ArCN->RedElim RedElim->Pd0 - Ar-CN

Figure 2: The Palladium Catalytic Cycle. Note the "Dead End" (Red) caused by high concentrations of free cyanide, necessitating slow-release reagents like K4[Fe(CN)6].

References

  • Weissman, S. A., et al. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides: A Practical Synthesis of Aryl Nitriles.Journal of Organic Chemistry , 70(4), 1508–1510.

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[2]Chemical Communications , (12), 1388–1389.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[3][4] Wiley-Interscience. (Classic reference for mechanism and stoichiometry of acylation).

  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. (Context on Pd-catalyst sensitivity to hydrolysis/hydroxides). J. Am. Chem. Soc. , 128(33), 10694.

Sources

Technical Support Center: Friedel-Crafts Acylation of 2-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the Friedel-Crafts acylation of 2-methylbenzonitrile. It addresses the specific mechanistic challenges imposed by the cyano group, including catalyst deactivation, regioselectivity mismatches, and hydrolysis risks.

Quick Reference: Reaction Parameters
ParameterStandard ConditionCritical Note
Substrate 2-Methylbenzonitrile (

-Tolunitrile)
Strong Lewis base due to -CN lone pair.
Reagent Acetyl Chloride (or similar acyl halide)Moisture sensitive; generates HCl gas.
Catalyst

(Anhydrous)
Requires

2.2 equivalents.
Solvent 1,2-Dichloroethane (DCE) or NitrobenzeneDCM may boil too low for deactivated rings.
Major Product 5-Acetyl-2-methylbenzonitrile Not the 4-acetyl isomer (see Regioselectivity section).

Module 1: Regioselectivity & Isomer Management

User Query: "I am trying to synthesize 4-acetyl-2-methylbenzonitrile, but NMR suggests a different isomer. What is happening?"

Technical Diagnosis: You are likely observing the formation of 5-acetyl-2-methylbenzonitrile . This is a classic "Regioselectivity Mismatch" driven by the electronic directing effects of the substituents.

The Mechanism: In 2-methylbenzonitrile, you have two directing groups with conflicting/reinforcing patterns:

  • Methyl Group (-CH₃) at C2: An activating group that directs ortho and para.

    • Para to Methyl

      
      Position 5 .
      
    • Ortho to Methyl

      
       Position 3 (sterically hindered by -CN) and Position 1 (blocked).
      
  • Cyano Group (-CN) at C1: A strongly deactivating group that directs meta.

    • Meta to Cyano

      
      Position 3  and Position 5 .
      
Visual Pathway Analysis

ReactionPathway Substrate 2-Methylbenzonitrile (Substrate) Complex AlCl3-Nitrile Complex (Deactivated Ring) Substrate->Complex + AlCl3 Pos5 Attack at C5 (Para to Me, Meta to CN) ELECTRONICALLY FAVORED Complex->Pos5 + Acylium Pos3 Attack at C3 (Ortho to Me, Meta to CN) STERICALLY HINDERED Complex->Pos3 + Acylium Pos4 Attack at C4 (Meta to Me, Para to CN) ELECTRONICALLY DISFAVORED Complex->Pos4 Blocked Acylium Acylium Ion (CH3-C+=O) Acylium->Complex Prod5 Major Product: 5-Acetyl-2-methylbenzonitrile Pos5->Prod5 Prod3 Minor Impurity: 3-Acetyl-2-methylbenzonitrile Pos3->Prod3

Caption: Regiochemical outcome of 2-methylbenzonitrile acylation. The convergence of directing effects heavily favors substitution at C5.

Module 2: Catalyst Stoichiometry & Reaction Stalling

User Query: "My reaction starts but stalls at ~40% conversion. Adding more heat only increases tar formation."

Technical Diagnosis: This is a Lewis Acid Sequestration issue. The nitrile nitrogen has a lone pair that acts as a Lewis base, coordinating strongly with the aluminum chloride.

The Causality:

  • Primary Consumption: 1 equivalent of

    
     immediately complexes with the nitrile nitrogen (
    
    
    
    ). This complex effectively removes the catalyst from the cycle.
  • Secondary Consumption: The ketone product formed also complexes with

    
     (1:1 complex).
    
  • Activation Requirement: You need free

    
     to generate the acylium ion (
    
    
    
    ) from the acyl chloride.

Corrective Protocol: You must use at least 2.2 to 3.0 equivalents of


.
  • Eq 1: Saturates the Nitrile.

  • Eq 2: Activates the Acyl Chloride.[1]

  • Eq 0.2-1.0: Excess to drive equilibrium and handle moisture.

Troubleshooting Steps:

  • Check Stoichiometry: Ensure calculations account for the nitrile complexation.

  • Order of Addition:

    • Method A (Perrier): Pre-mix

      
       and Acyl Chloride to form the active complex, then add the substrate. (Best for reactivity).
      
    • Method B: Add

      
       to the substrate (exothermic complexation), then add Acyl Chloride. (Safest for heat management).
      

Module 3: Functional Group Integrity (Hydrolysis)

User Query: "I see a new peak in the IR at 1680 cm⁻¹ (Amide I) and loss of the nitrile peak (2220 cm⁻¹)."

Technical Diagnosis: You are experiencing Nitrile Hydrolysis .[2] The nitrile group, activated by the Lewis acid, is highly susceptible to nucleophilic attack by water during the quenching phase.

Mechanism: The


 complex behaves like an activated nitrilium species. If you quench with water while the reaction is still hot, or if the quench is too exothermic, the water attacks the nitrile carbon, converting it to a primary amide (

).

Prevention Protocol:

  • Cold Quench: Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl . The temperature must remain

    
    .
    
  • Acidic Environment: A strongly acidic quench (HCl) helps protonate the intermediate and prevents the formation of the amide by keeping the equilibrium toward the nitrile/salt form until the aluminum is fully solvated.

  • Avoid Basic Workup: Never use NaOH or

    
     in the initial quench; base catalysis rapidly hydrolyzes nitriles to amides/acids.
    

Module 4: Standardized Experimental Protocol

Objective: Synthesis of 5-acetyl-2-methylbenzonitrile.

Reagents:

  • 2-Methylbenzonitrile (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (2.5 eq)

  • 1,2-Dichloroethane (DCE) [Solvent]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Catalyst Slurry: Charge the flask with

    
     (2.5 eq) and dry DCE. Cool to 
    
    
    
    .
  • Acylium Generation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min at

    
    . The solution may turn yellow/orange.
    
  • Substrate Addition: Dissolve 2-methylbenzonitrile (1.0 eq) in a minimal amount of DCE. Add this solution dropwise to the catalyst mixture. Note: Expect an exotherm.

  • Reaction: Allow to warm to room temperature, then heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC/HPLC.
    
  • Quench (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice (500g) and conc. HCl (50 mL). Stir vigorously.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ). Combine organics, wash with water and brine, dry over 
    
    
    
    , and concentrate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Friedel-Crafts protocols and stoichiometry).

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992. (Directing effects of substituted benzenes).
  • Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 1955, 55(2), 229–281.

  • Patent WO2025003945. "An Improved Process for the Preparation of 4-Acetyl-2-methyl-benzonitrile." (Illustrates that the 4-isomer requires specific alternative routes, confirming it is not the major product of direct acylation).

Sources

Technical Support Center: Purification of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1138444-80-0 (4'-Cyano-3'-methylacetophenone) Application: Pharmaceutical Intermediate (e.g., Vonoprazan/Frazal synthesis) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-Acetyl-2-methylbenzonitrile . This guide addresses the purification challenges inherent to this molecule, specifically focusing on removing transition metal residues (from cyanation) and separating regioisomers (from acetylation).[1]

Compound Vital Statistics:

Property Value Critical Note
CAS 1138444-80-0
Melting Point 120–122°C High enough for robust crystallization; low risk of "oiling out" if purity >90%.[1]
Solubility Insoluble in water.[1][2] Soluble in DCM, EtOAc, hot Ethanol, hot Toluene. Ideal for recrystallization from polar/non-polar solvent pairs.[1]

| Stability | Hydrolysis-sensitive (Nitrile


 Amide/Acid).[1] | Avoid  prolonged exposure to strong acids/bases at high temperatures.[1] |

Impurity Profiling & Removal Strategy

Your purification strategy depends entirely on your synthesis route.[1] Use the logic flow below to determine your workflow.

Workflow Logic: Route-Dependent Purification

PurificationLogic Start Crude 4-Acetyl-2-methylbenzonitrile Route Identify Synthesis Route Start->Route Cyanation Route A: Cyanation of 4-bromo-3-methylacetophenone Route->Cyanation Acetylation Route B: Friedel-Crafts Acetylation of 2-methylbenzonitrile Route->Acetylation ImpurityA Impurities: Residual Cu/Pd, Bromide precursor, Homocoupling dimers Cyanation->ImpurityA ImpurityB Impurities: Regioisomers (positions 3,5,6), Di-acetylated byproducts Acetylation->ImpurityB ActionA Step 1: Metal Scavenging/Wash Step 2: Recrystallization (EtOH) ImpurityA->ActionA ActionB Step 1: Flash Chromatography (Isomer Separation) Step 2: Recrystallization (Toluene/Hex) ImpurityB->ActionB

Figure 1: Decision matrix for selecting the purification method based on upstream synthesis.

Protocol Module: Recrystallization (The Standard)

Context: This is the preferred method for scaling up (>10g).[1] The melting point (120–122°C) allows for aggressive heating in solvents like Ethanol without melting the solid before it dissolves, ensuring true thermodynamic purification.

Optimized Solvent Systems
Solvent SystemRatio (v/v)TemperatureRecovery PotentialNotes
Ethanol (95%) Single SolventReflux

0°C
75-85%Best for removing trace halides and metal salts.[1]
Toluene / Heptane 1:2 to 1:4Reflux

RT
80-90%Superior for removing non-polar organic impurities (dimers).[1]
IPA / Water 5:1Reflux

4°C
70-80%Use only if the crude is already >95% pure to avoid oiling.[1]
Step-by-Step Protocol
  • Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL/g) . Heat to reflux (approx. 78°C).[1]

  • Saturation Check: If solid remains, add solvent in 1 mL increments until dissolved. Note: If a small amount of dark solid persists, it may be inorganic salts (Cu/Pd). Filter hot.

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature on the stir plate (approx. 1 hour). Do not plunge into ice immediately; this traps impurities.[1]

  • Crystallization: Once solid formation begins at RT, move to an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the pale yellow needles.[1] Wash with cold ethanol (0°C).[1]

  • Drying: Dry under vacuum at 45°C. Caution: Avoid temps >60°C during drying to prevent sublimation or oxidation if wet.[1]

Protocol Module: Metal Scavenging (Cyanation Route)

Context: If you synthesized this via the Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed cyanation, your crude likely contains residual metals which are toxic and catalytic poisons for downstream steps.[1][3]

The "Green Solid" Phenomenon: If your crude product has a greenish tint, it is contaminated with Copper (II) species.

Troubleshooting Guide:

  • Dissolve: Dissolve crude in Ethyl Acetate (10 mL/g).

  • Wash: Wash organic layer with 10% aqueous Ammonia (NH₄OH) or EDTA solution (0.1 M, pH 8).[1]

    • Observation: The aqueous layer will turn deep blue (Copper-Amine complex).[1]

  • Repeat: Repeat the wash until the aqueous layer is colorless.[1]

  • Dry & Concentrate: Dry organics over MgSO₄, filter, and concentrate.[1] Proceed to recrystallization.[1][4]

Frequently Asked Questions (Troubleshooting)

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This occurs when the impurity profile lowers the melting point of the mixture below the boiling point of the solvent, or the cooling is too rapid. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure 4-Acetyl-2-methylbenzonitrile (if available) or scratch the glass wall at roughly 60°C.

  • Change Solvent: Switch to a system with a higher boiling point difference, such as Toluene/Heptane .[1] The oil is likely too soluble in ethanol.[1]

Q2: I see a spot on TLC just below my product. What is it?

Diagnosis: This is likely the amide (4-acetyl-2-methylbenzamide), formed by partial hydrolysis of the nitrile.[1] Cause: Exposure to acidic/basic conditions during workup or high-temperature aqueous washes.[1] Fix:

  • Removal: The amide is much more polar.[1] Use column chromatography (Silica gel, 0

    
     30% EtOAc in Hexanes).[1] The nitrile elutes first; the amide elutes significantly later.
    
  • Prevention: Keep workup pH between 4 and 9.[1] Avoid boiling in water.[1]

Q3: Can I distill this compound?

Answer: Not recommended for routine purification.[1] Reasoning: The boiling point is high (>250°C estimated at atm).[1] Distillation requires high vacuum (<1 mmHg) and high heat, which risks thermal decomposition of the acetyl group or polymerization of the nitrile. Recrystallization is safer and more effective for this solid (MP 120°C).[1]

References

  • Melting Point & Physical Properties

    • Source: PubChem Compound Summary for CID 44119440.[1]

    • URL:[Link][1]

  • Synthesis & Purification Context (Vonoprazan Intermediates)

    • Source: Google Patents, WO2016024224A1 "Process for the preparation of 4-fluoro-2-methylbenzonitrile" (Analogous chemistry and workup procedures).[1]

    • URL
  • Cyanation Methodology (Rosenmund-von Braun)

    • Source: Organic Chemistry Portal, "Cyanation of Aryl Halides".[1]

    • URL:[Link][1][5][6]

Sources

Navigating the Thermal Landscape: A Technical Guide to Optimizing 4-Acetyl-2-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 4-Acetyl-2-methylbenzonitrile is a critical step in the development of various pharmaceutical compounds. The efficiency and purity of this synthesis are paramount, and at the heart of achieving optimal results lies a precise understanding and control of the reaction temperature. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to navigate the thermal sensitivities of this reaction and consistently achieve high-yield, high-purity outcomes.

The Crucial Role of Temperature in Friedel-Crafts Acylation

The synthesis of 4-Acetyl-2-methylbenzonitrile is typically achieved through the Friedel-Crafts acylation of 2-methylbenzonitrile. This electrophilic aromatic substitution reaction is notoriously exothermic, making temperature management a critical parameter for success.[1] Inadequate temperature control can lead to a cascade of undesirable outcomes, including the formation of regioisomers, polysubstitution products, and other impurities that complicate purification and reduce the overall yield.

A fundamental principle governing this reaction is the concept of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which in this case is the desired 4-acetyl-2-methylbenzonitrile. As the temperature increases, the reaction can shift towards thermodynamic control, allowing for the formation of the most stable isomer, which may not be the target compound. Excessively high temperatures can also lead to the decomposition of reactants and products.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of 4-Acetyl-2-methylbenzonitrile that are often linked to improper temperature control.

Issue Potential Cause Recommended Solution
Low Yield of 4-Acetyl-2-methylbenzonitrile Reaction temperature too high: This can lead to the formation of byproducts and decomposition.Maintain a strict reaction temperature between 0-5°C, especially during the addition of the Lewis acid catalyst. Utilize an efficient cooling bath (ice-salt or cryocooler) to dissipate the heat generated from the exothermic reaction.
Reaction temperature too low: While less common, an overly low temperature may slow the reaction rate significantly, resulting in incomplete conversion.If the reaction is sluggish at 0-5°C, consider a very gradual and controlled increase in temperature, monitoring the reaction progress closely by TLC or GC-MS.
Formation of Multiple Isomers (e.g., 2-acetyl-6-methylbenzonitrile) Elevated reaction temperature: Higher temperatures can provide the activation energy needed for the formation of thermodynamically more stable, but undesired, regioisomers.Strict adherence to the 0-5°C temperature range is crucial for maximizing the regioselectivity towards the 4-acetyl product.
Presence of Dark, Tarry Byproducts Runaway reaction due to poor heat dissipation: The highly exothermic nature of the Friedel-Crafts acylation can lead to localized "hot spots" if stirring and cooling are inadequate, causing decomposition.Ensure vigorous stirring throughout the reaction to maintain a homogenous temperature. Add the Lewis acid catalyst portion-wise or as a solution to better control the rate of heat generation.
Inconsistent Results Between Batches Fluctuations in temperature control: Variations in the efficiency of the cooling bath or the rate of reagent addition can lead to batch-to-batch inconsistencies.Standardize the cooling procedure and the rate of addition of the catalyst. Use a calibrated thermometer to accurately monitor the internal reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 4-Acetyl-2-methylbenzonitrile?

For optimal regioselectivity and to minimize the formation of unwanted side products, it is essential to maintain a low temperature, typically between 0–5°C, during the Friedel-Crafts acylation of 2-methylbenzonitrile.

Q2: Why is the Friedel-Crafts acylation so sensitive to temperature?

The reaction is highly exothermic, meaning it releases a significant amount of heat.[1] This heat can accelerate the reaction rate uncontrollably, leading to side reactions and the formation of undesired isomers. Low temperatures are necessary to control the reaction rate and favor the formation of the kinetically preferred product.

Q3: What are the likely regioisomers that can form at higher temperatures?

While 4-acetyl-2-methylbenzonitrile is the desired product, acylation can also occur at other positions on the benzene ring. The primary regioisomeric byproduct to be concerned about is 2-acetyl-6-methylbenzonitrile. The ratio of these isomers is highly dependent on the reaction temperature.

Q4: How can I effectively monitor the reaction temperature?

It is crucial to monitor the internal reaction temperature using a calibrated thermometer immersed in the reaction mixture. Relying solely on the temperature of the external cooling bath can be misleading due to the heat generated by the reaction.

Q5: What are the signs of a runaway reaction, and what should I do?

A rapid, uncontrolled increase in the internal temperature, often accompanied by vigorous gas evolution and a darkening of the reaction mixture, are signs of a runaway reaction. In such a situation, immediate and enhanced cooling is necessary. If the reaction becomes uncontrollable, it should be quenched by carefully and slowly adding the reaction mixture to a large volume of a suitable quenching agent (e.g., cold, dilute acid).

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal temperature for the synthesis of 4-Acetyl-2-methylbenzonitrile in your specific laboratory setup.

Objective: To evaluate the effect of reaction temperature on the yield and purity of 4-Acetyl-2-methylbenzonitrile.

Materials:

  • 2-methylbenzonitrile

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Sodium chloride (for ice-salt bath)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, thermometer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer to monitor the internal temperature, and a nitrogen inlet.

  • Initial Cooling: Cool the flask in an ice-water bath to 0°C.

  • Reagent Addition:

    • To the cooled flask, add 2-methylbenzonitrile and anhydrous DCM.

    • In the dropping funnel, prepare a solution of acetyl chloride in anhydrous DCM.

    • Slowly add anhydrous AlCl₃ to the stirred solution of 2-methylbenzonitrile in DCM, ensuring the temperature does not exceed 5°C.

    • Once the AlCl₃ is added, begin the dropwise addition of the acetyl chloride solution from the dropping funnel, maintaining the internal temperature at the desired setpoint for the experiment (e.g., 0°C, 5°C, 10°C, and room temperature for different experimental runs).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of the product.

    • Analyze the crude product by GC-MS to determine the ratio of 4-Acetyl-2-methylbenzonitrile to any isomeric byproducts and other impurities.

    • Purify the product by column chromatography or recrystallization and determine the final isolated yield.

Data Presentation:

Reaction Temperature (°C)Crude Yield (%)Purity by GC-MS (%) (4-Acetyl-2-methylbenzonitrile)Ratio of 4-acetyl to other isomers
0
5
10
Room Temperature

This systematic approach will allow you to identify the optimal temperature that provides the best balance of reaction rate, yield, and purity for your specific experimental conditions.

Visualizing the Workflow

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Reaction Setup (Flask, Stirrer, Funnel, Thermometer) reagents Prepare Reagent Solutions (2-methylbenzonitrile in DCM, Acetyl Chloride in DCM) setup->reagents cool Cool to Target Temperature (e.g., 0°C, 5°C, 10°C, RT) reagents->cool add_alcl3 Slowly Add AlCl₃ (Maintain T < 5°C) cool->add_alcl3 add_acetyl_chloride Dropwise Addition of Acetyl Chloride (Maintain Target Temperature) add_alcl3->add_acetyl_chloride monitor Monitor Reaction (TLC, GC-MS) add_acetyl_chloride->monitor quench Quench Reaction (Ice and dilute HCl) monitor->quench extract Extraction with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify yield Determine Yield purify->yield purity Determine Purity and Isomer Ratio (GC-MS) yield->purity

Caption: Workflow for Temperature Optimization.

Conclusion

The successful synthesis of 4-Acetyl-2-methylbenzonitrile is a testament to the importance of meticulous experimental control, particularly with respect to temperature. By understanding the underlying principles of the Friedel-Crafts acylation and implementing the troubleshooting strategies and optimization protocols outlined in this guide, researchers can significantly improve the yield, purity, and consistency of their results. This will ultimately accelerate the pace of drug discovery and development by providing a reliable source of this critical building block.

References

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). [Video]. YouTube. Retrieved from [Link]

Sources

Overcoming poor regioselectivity in the synthesis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity & Yield Challenges Ticket Focus: Regiocontrol failures in Friedel-Crafts acylation and optimization of Pd-catalyzed cyanation. Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary: The Regioselectivity Paradox

Synthesizing 4-Acetyl-2-methylbenzonitrile (also known as 4'-cyano-3'-methylacetophenone) presents a classic electrophilic aromatic substitution (EAS) conflict.

If you are attempting direct Friedel-Crafts acylation of 2-methylbenzonitrile, you are likely encountering a critical regioselectivity failure where the 5-acetyl isomer is the major product. This is not a technique error; it is a thermodynamic and kinetic reality driven by the directing effects of the nitrile and methyl groups.

The Solution: The industry-standard solution requires abandoning the direct acylation route in favor of a functional group interconversion (FGI) strategy, specifically the Palladium-Catalyzed Cyanation of 4-bromo-3-methylacetophenone.

This guide addresses the two primary failure modes:

  • The "Impossible" Route: Why direct acylation fails and how to confirm it.

  • The "Optimized" Route: Troubleshooting the Pd-catalyzed cyanation (catalyst poisoning, homocoupling).

Module 1: The Direct Acylation Trap (Friedel-Crafts)

User Question:

"I am reacting 2-methylbenzonitrile with acetyl chloride/AlCl3 at 0°C. I am seeing low yields of my target (4-acetyl) and a major byproduct. Can I fix this by changing the Lewis Acid?"

Technical Diagnosis:

You are fighting intrinsic electronic directing effects.

  • The Methyl Group (Pos 2): An ortho/para director.[1] It activates positions 3 (ortho), 5 (para), and 1 (blocked).

  • The Nitrile Group (Pos 1): A strong meta director. It directs incoming electrophiles to positions 3 and 5 .

The Conflict: Both groups cooperatively direct the incoming acetyl group to Position 5 . Position 4 (your target) is meta to the activator (Methyl) and para to the deactivator (Nitrile), making it the least favored position electronically. No change in Lewis Acid (TiCl4, FeCl3) will reverse this electronic bias.

Visualization: The Directing Effect Conflict

DirectingEffects Figure 1: Electronic directing effects favor the 5-isomer, making direct acylation a poor route for the 4-isomer. Substrate 2-Methylbenzonitrile (Starting Material) Pos5 Position 5 (Major Product) 5-Acetyl-2-methylbenzonitrile Substrate->Pos5 Favored by CN (meta) & Me (para) Pos4 Position 4 (Target Product) 4-Acetyl-2-methylbenzonitrile Substrate->Pos4 Disfavored (meta to Me)

Recommendation:

Stop optimization of this route. Unless you can accept <15% regioselectivity and difficult chromatographic separation, switch to the Cyanation Route (Module 2).

Module 2: The Cyanation Route (Recommended)

User Question:

"I switched to the cyanation of 4-bromo-3-methylacetophenone using Pd(PPh3)4 and Zn(CN)2. The reaction stalls at 60% conversion, and I see significant homocoupling (biaryl formation). How do I drive this to completion?"

Technical Diagnosis:

Palladium-catalyzed cyanation is the superior route, but it suffers from two specific issues:

  • Catalyst Poisoning: Cyanide ions (

    
    ) bind strongly to Pd(II), forming stable species like 
    
    
    
    that are catalytically inactive.
  • Reductive Elimination Failure: The trans-metallation step with Zn(CN)2 can be slow, allowing the oxidative addition intermediate to undergo homocoupling.

Troubleshooting Protocol:
Step 1: Upgrade the Catalyst System

Standard


 is often insufficient for aryl bromides with ortho-substituents (the methyl group at position 3 creates steric hindrance).
  • Switch to:

    
     (source of Pd0) + dppf  (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .
    
  • Why: Bidentate ligands with large bite angles (like dppf) facilitate the reductive elimination of the aryl nitrile, which is the rate-determining step.

Step 2: Change the Cyanide Source

Switch from


 to Potassium Hexacyanoferrate(II) (

)
.
  • Mechanism: This releases cyanide ions slowly, maintaining a low concentration of free

    
     in solution. This prevents the saturation of the Palladium center (Catalyst Poisoning) while providing enough cyanide for the reaction.
    
  • Safety Bonus: It is non-toxic and bench-stable compared to Zn(CN)2 or NaCN.

Step 3: Add Polymethyldisiloxane (PMHS) or Zn Dust
  • Action: Add 1-2 mol% Zinc dust.

  • Why: This acts as a reducing agent to regenerate active Pd(0) species from inactive Pd(II) cyanide complexes, extending catalyst life.

Optimized Experimental Protocol (Weissman Method)
ParameterRecommendationRationale
Substrate 4-Bromo-3-methylacetophenonePrecursor with correct regiochemistry.
Catalyst Pd(OAc)2 (1 mol%)Pre-catalyst.[2]
Ligand dppf (1-2 mol%)Large bite angle accelerates reductive elimination.
CN Source

(0.25 equiv)
Slow release prevents catalyst poisoning.
Base

(1 equiv)
Neutralizes HBr generated.
Solvent DMAc or NMPHigh boiling point, polar aprotic is required.
Temp 120°CRequired to break the Fe-CN bonds.
Visualization: The Cyanation Workflow

CyanationCycle Figure 2: Optimized Pd-catalyzed cyanation cycle using slow-release cyanide source to prevent poisoning. Start 4-Bromo-3-methylacetophenone Inter Oxidative Addition (Ar-Pd-Br) Start->Inter + Catalyst Cat Pd(OAc)2 + dppf (Active Catalyst) Cat->Inter Product 4-Acetyl-2-methylbenzonitrile (Target) Inter->Product Reductive Elimination Source K4[Fe(CN)6] (Slow CN Release) Source->Inter Transmetallation

Module 3: Precursor Purity (The "Hidden" Problem)

User Question:

"I am buying 4-bromo-3-methylacetophenone, but my final nitrile product contains an impurity that is impossible to separate. What is it?"

Technical Diagnosis:

The impurity is likely 6-acetyl-2-methylbenzonitrile (derived from the 6-bromo isomer).

  • Origin: Commercial 4-bromo-3-methylacetophenone is synthesized by brominating 3-methylacetophenone.

  • Regioselectivity: Bromination directs para to the methyl group (Position 6) and ortho to the methyl group (Position 4).

  • Result: Commercial supplies often contain 5-10% of the 6-bromo isomer. Since the cyanation works on both isomers, the impurity carries through to your final step.

Solution:

You must purify the precursor , not the final product.

  • Recrystallization: The 4-bromo isomer is typically more crystalline. Recrystallize the starting material from Hexane/Ethyl Acetate (9:1) before running the cyanation.

  • Analytical Check: Run a GC-MS on your starting material. If you see a shoulder peak or a split peak, do not proceed to cyanation until purified.

References

  • Weissman, S. A., et al. (2005).[3] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508–1510. Link

  • Maligres, P. E., et al. (2004). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)2. Tetrahedron Letters, 45(52), 9649-9652. Link

  • Schareina, T., et al. (2011).[4] Recent Developments in Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Society Reviews, 40, 5099-5117. Link

  • Benchchem Technical Data. (n.d.). 4-Acetyl-2-methylbenzonitrile Synthesis and Properties. Link

Sources

Troubleshooting the hydrolysis of the nitrile group in 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-acetyl-2-methylbenzoic acid via the hydrolysis of 4-Acetyl-2-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction. As a key intermediate in the synthesis of various pharmaceutical agents, including insecticides like Fluralaner, achieving a high-yielding and clean conversion is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during this transformation, grounding our advice in established chemical principles.

Core Concepts: The Chemistry of Nitrile Hydrolysis

Before troubleshooting, it's essential to understand the underlying mechanisms. The conversion of a nitrile to a carboxylic acid is a two-stage process: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3][4][5] This reaction can be catalyzed by either acid or base, each with its own distinct mechanism and experimental considerations.

Q1: What is the fundamental difference between acid-catalyzed and base-catalyzed hydrolysis for this substrate?

Answer: The primary difference lies in how the nitrile's electrophilicity is enhanced.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is protonated.[6][7] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8][9] The reaction proceeds through an imidic acid tautomer to form the amide, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[1][3][10]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the reaction is initiated by the direct nucleophilic attack of the potent hydroxide ion (OH⁻) on the nitrile carbon.[3][8] This forms a negatively charged intermediate that, after a series of proton transfers, yields the amide. Further hydrolysis of the amide under vigorous basic conditions produces a carboxylate salt and ammonia.[5][6] An acidic workup is required in a final step to protonate the carboxylate and isolate the desired carboxylic acid.

Acid-Catalyzed Nitrile Hydrolysis Mechanism

acid_hydrolysis cluster_stage1 Stage 1: Nitrile to Amide cluster_stage2 Stage 2: Amide to Carboxylic Acid Nitrile 4-Acetyl-2-methylbenzonitrile ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid (Tautomer) ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide 4-Acetyl-2-methylbenzamide (Intermediate) ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H₂O CarboxylicAcid 4-Acetyl-2-methylbenzoic Acid Tetrahedral->CarboxylicAcid - NH₄⁺ Amide_ref->ProtonatedAmide + H⁺

Caption: Acid-catalyzed hydrolysis pathway.

Base-Catalyzed Nitrile Hydrolysis Mechanism

base_hydrolysis cluster_stage1 Stage 1: Nitrile to Amide cluster_stage2 Stage 2: Amide to Carboxylate Nitrile 4-Acetyl-2-methylbenzonitrile Imidate Imidate Anion Nitrile->Imidate + OH⁻ Amide 4-Acetyl-2-methylbenzamide (Intermediate) Imidate->Amide + H₂O (Proton Transfers) Tetrahedral Tetrahedral Intermediate Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - NH₃ CarboxylicAcid 4-Acetyl-2-methylbenzoic Acid Carboxylate->CarboxylicAcid + H₃O⁺ (Workup) Amide_ref->Tetrahedral + OH⁻

Caption: Base-catalyzed hydrolysis pathway.

Troubleshooting Common Experimental Issues (FAQs)

This section addresses the most frequent challenges encountered in the lab.

Problem 1: Low or No Conversion of Starting Material

Q2: I've run my reaction for several hours, but TLC analysis shows a significant amount of unreacted 4-Acetyl-2-methylbenzonitrile. What are the likely causes?

Answer: This is a common issue often related to insufficient reaction vigor or solubility. Nitrile hydrolysis is notoriously slow and often requires forcing conditions.[6][11]

  • Causality & Solution:

    • Insufficient Heat: The activation energy for both the initial nucleophilic attack and the subsequent amide hydrolysis is high. Ensure your reaction is maintained at a consistent reflux temperature. For many substrates, temperatures exceeding 100°C are necessary.[4][6] A patent for a similar synthesis specifies a hydrolysis temperature of 80°C, which can be a good starting point.[12]

    • Inadequate Catalyst Concentration: Under acidic conditions, a high concentration of acid (e.g., 50-75% aqueous H₂SO₄) is often required to ensure sufficient protonation of the nitrile. Under basic conditions, using a concentrated solution of NaOH or KOH (e.g., 10-20 M) is typical.

    • Poor Solubility: 4-Acetyl-2-methylbenzonitrile is an organic molecule with limited solubility in purely aqueous acidic or basic solutions.[13] This phase difference can severely limit the reaction rate. Consider adding a co-solvent like ethanol or dioxane to improve homogeneity. Alternatively, phase-transfer catalysts can be effective, particularly for base-catalyzed reactions.

    • Steric Hindrance: The methyl group ortho to the nitrile group in your substrate presents steric hindrance, which can slow the approach of the nucleophile (water or hydroxide) to the nitrile carbon.[14] Overcoming this steric barrier often requires more aggressive conditions—higher temperatures or longer reaction times—than for unhindered nitriles.

Problem 2: Isolation of Amide Instead of Carboxylic Acid

Q3: My reaction worked, but I've isolated 4-Acetyl-2-methylbenzamide as the major product instead of the carboxylic acid. How can I drive the reaction to completion?

Answer: This is one of the most classic outcomes in nitrile hydrolysis. You have successfully completed the first stage of the reaction, but the conditions were not sufficient to hydrolyze the stable amide intermediate.[3][11]

  • Causality & Solution:

    • Amide Stability: Amides are significantly more stable and less reactive than nitriles. Their hydrolysis is often the rate-limiting step of the overall transformation. Stopping the reaction at the amide stage is possible under milder conditions.[6][15]

    • Driving the Reaction Forward: To convert the isolated amide to the desired carboxylic acid, you must re-subject it to harsher hydrolytic conditions. This means:

      • Increase Temperature: Ensure the reaction is heated vigorously under reflux.[6]

      • Extend Reaction Time: Amide hydrolysis can take significantly longer than the initial nitrile hydration. Monitor the reaction by TLC until the amide spot is no longer visible.

      • Increase Catalyst Concentration: If extending time and temperature is insufficient, using a more concentrated acid or base solution can accelerate the second hydrolysis step.[16]

Problem 3: Potential for Side Reactions

Q4: Can the acetyl group on the aromatic ring cause side reactions under the harsh acidic or basic conditions required for hydrolysis?

Answer: The acetyl group (a ketone) is generally stable under these conditions, but you should be aware of potential, albeit less common, side reactions.

  • Causality & Solution:

    • Under Acidic Conditions: The ketone is relatively unreactive. It may be protonated, but this typically does not lead to unwanted side reactions. The primary reaction will be the desired nitrile hydrolysis.

    • Under Basic Conditions: The primary concern with ketones in strong base is enolate formation, which could potentially lead to self-condensation (aldol) reactions. However, for an aromatic ketone like this, such reactions are generally less favorable than the attack on the more electrophilic nitrile carbon. To minimize any risk, ensure the temperature is controlled and the reaction is not heated for an unnecessarily prolonged period after the desired product has formed. The primary product under basic conditions will be the carboxylate salt of 4-acetyl-2-methylbenzoic acid.[17]

Protocols & Data
Comparative Reaction Conditions

The optimal conditions depend on your specific laboratory constraints and desired outcomes. This table provides a general guideline.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisRationale & Key Considerations
Catalyst Conc. H₂SO₄ or Conc. HCl25-40% aq. NaOH or KOHSulfuric acid is less volatile than HCl, making it easier to maintain concentration at high temperatures.[13]
Concentration 10-15 M (e.g., 70% H₂SO₄)10-20 MHigh concentration is needed to drive the slow hydrolysis of the amide intermediate.
Temperature 80-120°C (Reflux)100-120°C (Reflux)High heat is critical to overcome the activation energy for both steps.[6][16]
Reaction Time 4 - 24 hours6 - 30 hoursBase-catalyzed hydrolysis can be slower due to charge repulsion in the second step. Monitor by TLC.
Workup Dilution with ice, filtrationAcidification (e.g., with HCl) to pH < 2, filtrationAcidic workup is required to protonate the carboxylate salt formed under basic conditions.
Standard Protocol: Acid-Catalyzed Hydrolysis

This is a representative protocol and should be adapted and optimized based on your experimental observations.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add 4-Acetyl-2-methylbenzonitrile (1.0 eq) to a pre-prepared solution of 70% aqueous sulfuric acid (v/v, ~10 mL per gram of nitrile).

  • Heating: Heat the mixture to a vigorous reflux (approx. 110-120°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress periodically using TLC (e.g., with a 7:3 ethyl acetate:hexane mobile phase).[18] Check for the disappearance of the starting material and the intermediate amide spot.

  • Workup: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture over a generous amount of crushed ice in a beaker with stirring.

  • Isolation: The product, 4-acetyl-2-methylbenzoic acid, should precipitate as a solid.[2] Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues during your experiment.

troubleshooting_workflow Start Start Hydrolysis Reaction Monitor Monitor by TLC after 4-6h Start->Monitor Problem1 Problem: No Reaction Monitor->Problem1 High SM spot, no product Problem2 Problem: Reaction stalled at Amide Monitor->Problem2 Amide spot is major, low SM Complete Reaction Complete Proceed to Workup Monitor->Complete No SM or Amide spot Problem Problem Solution Solution Solution1 Action: 1. Increase Temperature to Reflux 2. Check Catalyst Concentration 3. Add Co-solvent if needed Problem1->Solution1 Diagnosis: Conditions too mild Solution2 Action: 1. Increase Reflux Temperature 2. Prolong Reaction Time (check every 4h) 3. Increase Catalyst Concentration Problem2->Solution2 Diagnosis: Amide hydrolysis is slow Solution1->Monitor Solution2->Monitor

Caption: Troubleshooting Decision Workflow.

References
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, April 30). Hydrolysis of nitriles. r/OrganicChemistry. Retrieved from [Link]

  • Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis? Retrieved from [Link]

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Google Patents.
  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-acetyl-2-methylbenzoic acid. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetyl-2-methylbenzonitrile. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • WIPO Patentscope. (2016, February 18). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. 3(4), 325. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Preventing byproduct formation in 4-Acetyl-2-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Process Optimization for CAS 1138444-80-0 (and related isomers)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-Acetyl-2-methylbenzonitrile . As a key intermediate in the synthesis of non-steroidal androgen receptor antagonists (such as Enzalutamide derivatives), the purity of this scaffold is critical.

Users typically approach this synthesis via two primary routes:

  • Palladium-Catalyzed Cyanation of 4-bromo-3-methylacetophenone.

  • Friedel-Crafts Acetylation of 2-methylbenzonitrile.

Both routes present distinct "impurity traps." This guide addresses them using a root-cause analysis framework.

Module 1: Palladium-Catalyzed Cyanation

Context: You are converting an aryl halide (Br/I) to a nitrile using Zn(CN)₂ or K₄[Fe(CN)₆] with a Pd catalyst.

Troubleshooting Log 001: "I am seeing significant des-bromo byproduct (3-methylacetophenone)."

User Observation: "My LC-MS shows conversion, but I have 15% of a byproduct with M-79 mass (loss of bromine). Adding more catalyst doesn't help."

Root Cause Analysis: This is Hydrodehalogenation (Protodehalogenation). It occurs when the oxidative addition complex (Ar-Pd-Br) intercepts a hydride source instead of transmetallating with the cyanide.

Technical Directives:

  • Solvent Quality (The Hidden Hydride Source):

    • Diagnostic: Are you using DMF or DMAc that has been sitting out?

    • Mechanism: Degraded DMF contains dimethylamine and formic acid. The formate acts as a hydride donor, reducing your aryl palladium species to the arene (3-methylacetophenone).

    • Fix: Use anhydrous, amine-free DMAc or NMP. Sparging with Argon is insufficient; the solvent itself must be high grade.

  • Water Content:

    • Mechanism: Water facilitates the disproportionation of the catalyst and can act as a proton source in the presence of reductants.

    • Protocol: Add 1-2 mol% Polymethyldisiloxane (PMHS) or ensure strict molecular sieve drying of solvents.

  • Catalyst Choice:

    • Insight: Pd(PPh₃)₄ is prone to oxidative instability.

    • Recommendation: Switch to Pd₂(dba)₃ (0.5 mol%) + dppf (1.0 mol%) . The bidentate ligand (dppf) creates a wider bite angle, accelerating the reductive elimination of the nitrile and outcompeting the reduction pathway.

Troubleshooting Log 002: "The reaction stalls at 60% conversion."

Root Cause Analysis: Cyanide Poisoning. Free cyanide ions (


) bind irreversibly to the Pd(II) species, forming stable 

resting states that are catalytically inactive.

Corrective Actions:

  • Switch Cyanide Source: Move from NaCN/KCN to Zn(CN)₂ . Zinc cyanide releases cyanide slowly (equilibrium controlled), keeping the free cyanide concentration low enough to prevent catalyst saturation but high enough for turnover.

  • Step-Wise Addition: If using K₄[Fe(CN)₆], do not add it all at once. Use a syringe pump for slow addition of the aqueous cyanide solution to the organic phase.

Module 2: Friedel-Crafts Acetylation

Context: You are acetylating 2-methylbenzonitrile using Acetyl Chloride (AcCl) and Aluminum Chloride (AlCl₃).

Troubleshooting Log 003: "I have a persistent amide impurity (4-acetyl-2-methylbenzamide)."

User Observation: "After workup, NMR shows a broad singlet around 6.0-7.0 ppm and my mass spec shows M+18. Recrystallization is difficult."

Root Cause Analysis: Lewis-Acid Mediated Hydrolysis. The nitrile group coordinates with AlCl₃. During a standard aqueous quench, this activated complex hydrolyzes to the amide before the aluminum salts are fully solubilized.

The "Inverse Quench" Protocol (Mandatory): Do not pour water into the reaction mixture.

  • Prepare: A flask of ice-cold dilute HCl (1M) or H₂SO₄.

  • Flow: Slowly pour the reaction mixture into the acid.

  • Why: This maintains a low pH and low temperature, instantly breaking the Al-N bond without providing the thermal energy or local pH environment required for nitrile hydration.

Troubleshooting Log 004: "Regioselectivity Issues (Isomer formation)."

User Observation: "I see a 10% impurity that looks like an isomer. Is it the ortho-product?"

Scientific Explanation:

  • Directing Effects:

    • Methyl (-CH₃): Ortho/Para activating.[1]

    • Nitrile (-CN): Meta deactivating.

  • Target (Position 4): Para to Methyl, Meta to Nitrile. (Reinforced directing effects).

  • Impurity (Position 6): Ortho to Methyl, Meta to Nitrile.

Optimization Table:

ParameterRecommendationMechanistic Reason
Solvent Dichloromethane (DCM) or 1,2-DCE Non-polar solvents favor the "tight" ion pair mechanism, enhancing steric discrimination against the crowded 6-position.
Temperature 0°C to RT Higher temperatures (>40°C) overcome the steric barrier of the 6-position (Ortho to Methyl). Keep it cold to maximize kinetic control.
Reagent Order Perrier Addition Pre-mix AlCl₃ + AcCl to form the acylium ion before adding the substrate. This prevents the "swamping" of the substrate with Lewis acid, which can coordinate to the nitrile and alter directing effects.

Module 3: Visualization & Logic Mapping

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the competing pathways in the Pd-catalyzed route.

CyanationPathways SM Ar-Br (Start) OxAdd Ar-Pd-Br (Oxidative Addition) SM->OxAdd Pd(0) TransMet Ar-Pd-CN (Transmetallation) OxAdd->TransMet Zn(CN)2 Byprod_Red Ar-H (Des-bromo Impurity) OxAdd->Byprod_Red Hydride Source (Wet DMF/DMAc) Byprod_Homo Ar-Ar (Biaryl Impurity) OxAdd->Byprod_Homo Slow CN transmetallation Product Ar-CN (Target) TransMet->Product Reductive Elimination Poison [Pd(CN)4]2- (Inactive Catalyst) TransMet->Poison Excess Free CN-

Caption: Fig 1. Kinetic competition between productive cyanation (Green) and hydrodehalogenation/poisoning pathways (Red/Grey).

Figure 2: Friedel-Crafts Regioselectivity Matrix

This diagram explains why Position 4 is favored and how conditions shift the balance.

FC_Regio Substrate 2-Methylbenzonitrile Pos4 Position 4 Attack (Target) Substrate->Pos4 Para to Me (Sterically Open) Pos6 Position 6 Attack (Impurity) Substrate->Pos6 Ortho to Me (Sterically Hindered) Acylium AcCl + AlCl3 (Acylium Ion) Acylium->Substrate Electrophilic Attack Factors Critical Factors: 1. Sterics (Me vs H) 2. Temperature Factors->Pos6 High Temp (>40°C) Increases this path

Caption: Fig 2. Steric and electronic directing effects governing the acetylation of 2-methylbenzonitrile.

Module 4: Analytical Reference Data

When troubleshooting, verify your species against these expected profiles.

Compound1H NMR Characteristic Signals (CDCl₃)Key IR StretchMass Spec (ESI)
4-Acetyl-2-methylbenzonitrile (Target)δ 2.60 (s, 3H, Ac), 2.55 (s, 3H, Ar-Me), 7.6-7.8 (m, 3H)~2225 cm⁻¹ (CN), ~1685 cm⁻¹ (C=O)[M+H]⁺ 160.07
3-Methylacetophenone (Des-bromo Impurity)Lacks the downfield shift of protons adjacent to CN.No CN stretch.[M+H]⁺ 135.08
4-Acetyl-2-methylbenzamide (Hydrolysis Impurity)Broad singlets (NH₂) at δ 6.0-7.5 ppm.~3300 cm⁻¹ (NH), ~1660 cm⁻¹ (Amide)[M+H]⁺ 178.08
Biaryl Homocouple Complex aromatic region, doubling of integration relative to methyls.-[M+H]⁺ ~310

References

  • Palladium-Catalyzed Cyanation Reviews

    • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. Link

  • Friedel-Crafts Selectivity

    • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text on directing effects and Lewis acid complexes).
    • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. Link

  • Specific Synthesis & Impurity Profiles

    • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[2] Development of a Scalable, Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.[2] Link

  • Kuhn, B., et al. (2010). Nitrile Hydrolysis in Acidic Aqueous Solution: Mechanisms and Rates. Journal of Physical Chemistry A.

Sources

Stability issues of 4-Acetyl-2-methylbenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Acetyl-2-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction

4-Acetyl-2-methylbenzonitrile is a versatile building block in organic synthesis, valued for its bifunctional nature. However, its stability can be a critical factor in reaction outcomes, especially in acidic environments. The primary pathway of degradation under acidic conditions is the hydrolysis of the nitrile functional group to a carboxylic acid, yielding 4-acetyl-2-methylbenzoic acid.[1][2] This guide will help you understand, predict, and mitigate these stability issues.

Troubleshooting Guide: Stability Issues in Acidic Media

This section addresses specific problems you may encounter during your experiments with 4-Acetyl-2-methylbenzonitrile in the presence of acid.

Issue 1: Unexpected Formation of a More Polar Byproduct

Question: I am running a reaction with 4-Acetyl-2-methylbenzonitrile in an acidic solution (e.g., HCl, H₂SO₄) and my TLC/LC-MS analysis shows a new, more polar spot/peak that increases over time. What is happening and how can I prevent it?

Answer:

Probable Cause: You are likely observing the acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid, 4-acetyl-2-methylbenzoic acid.[1][2] This reaction is often accelerated by heat.[2] The carboxylic acid is significantly more polar than the starting nitrile, hence its different chromatographic behavior.

Causality Explained: The mechanism of acid-catalyzed nitrile hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[3] A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[1][3]

Troubleshooting Steps:

  • Temperature Control: If your reaction conditions permit, lower the temperature. The rate of hydrolysis is highly temperature-dependent.

  • Minimize Water Content: Ensure your solvents and reagents are as anhydrous as possible. While acidic conditions catalyze the reaction, water is a necessary reactant.

  • Choice of Acid: The type and concentration of the acid can influence the rate of hydrolysis.[4][5][6] For reactions where the nitrile must remain intact, consider using a non-aqueous acid source or a milder Lewis acid if the reaction chemistry allows.

  • Reaction Time: Monitor your reaction closely and minimize the reaction time to reduce the extent of byproduct formation.

  • Protecting Groups: In multi-step syntheses, if the nitrile functionality is not involved in the current step but is sensitive to the acidic conditions, consider protecting it. However, this adds extra steps to your synthesis.

Issue 2: My Reaction is Sluggish, and I Suspect the Starting Material is Degrading

Question: My reaction, which uses 4-Acetyl-2-methylbenzonitrile as a starting material in a strong acid, is not proceeding as expected. Could the starting material be unstable?

Answer:

Probable Cause: While the primary degradation pathway is hydrolysis, the acetyl group, an electron-withdrawing group, can affect the overall reactivity of the molecule. In very strong acids, the carbonyl oxygen of the acetyl group can be protonated. This can potentially lead to unforeseen side reactions or reduce the desired reactivity of the molecule. Aromatic ketones are generally stable in acid, but reversible hydration of the carbonyl can occur.[7]

Causality Explained: The acetyl group is an electron-withdrawing group, which can influence the rate of hydrolysis of the nitrile.[4] While aromatic ketones are generally stable, highly acidic conditions can lead to protonation of the carbonyl oxygen. This may not lead to degradation of the ketone itself but could alter the electronic properties of the aromatic ring, potentially affecting other desired transformations.

Troubleshooting Steps:

  • Confirm Starting Material Integrity: Before starting your reaction, confirm the purity of your 4-Acetyl-2-methylbenzonitrile using an appropriate analytical method like HPLC or NMR.

  • Monitor by an Orthogonal Method: If you are monitoring your reaction by observing the disappearance of the starting material, also monitor for the appearance of the expected product and the hydrolysis byproduct (4-acetyl-2-methylbenzoic acid). This will give you a more complete picture of the reaction progress.

  • pH Adjustment: If feasible for your desired reaction, consider if a less acidic environment would be sufficient.

  • Solvent Effects: The choice of solvent can influence the stability. Protic solvents may participate in hydrolysis, while aprotic solvents might offer better stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 4-Acetyl-2-methylbenzonitrile in acidic conditions?

The primary degradation product is 4-acetyl-2-methylbenzoic acid, formed through the hydrolysis of the nitrile group.[1][2]

Q2: At what pH does the hydrolysis of 4-Acetyl-2-methylbenzonitrile become significant?

The rate of hydrolysis is dependent on both pH and temperature.[8] Generally, heating the nitrile in the presence of a dilute acid like hydrochloric acid will lead to hydrolysis.[2] The reaction is typically slow at room temperature in mildly acidic aqueous solutions but accelerates with increasing acidity and temperature.

Q3: Is the acetyl group reactive under acidic conditions?

The acetyl (ketone) group is generally stable under many acidic conditions.[9] However, in the presence of water and an acid catalyst, a reversible hydration to a gem-diol can occur.[7] Under strongly acidic conditions, the carbonyl oxygen can be protonated, which may influence the reactivity of the molecule in other ways.

Q4: How can I monitor the degradation of 4-Acetyl-2-methylbenzonitrile?

High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the degradation. You can develop a method that separates the starting material from its primary degradation product, 4-acetyl-2-methylbenzoic acid.[10][11][12][13][14]

Q5: Are there any specific acids I should avoid when working with 4-Acetyl-2-methylbenzonitrile?

Any strong aqueous acid (e.g., H₂SO₄, HCl, HBr) combined with elevated temperatures will promote hydrolysis.[5][15] The choice of acid should be carefully considered based on the desired chemical transformation and the tolerance of the nitrile group.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general starting point for developing an HPLC method to monitor the stability of 4-Acetyl-2-methylbenzonitrile.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This method should be optimized for your specific instrumentation and sample matrix. The starting material, 4-Acetyl-2-methylbenzonitrile, will have a longer retention time than the more polar hydrolysis product, 4-acetyl-2-methylbenzoic acid.

Visualizing Degradation and Workflow

Acid-Catalyzed Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Hydrolysis A 4-Acetyl-2-methylbenzonitrile B Protonated Nitrile A->B + H₃O⁺ C Amide Intermediate B->C + H₂O - H⁺ D 4-Acetyl-2-methylbenzoic Acid C->D + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of 4-Acetyl-2-methylbenzonitrile.

Troubleshooting Workflow

G cluster_1 Troubleshooting Experimental Issues Start Unexpected Experimental Result CheckPurity Confirm Starting Material Purity Start->CheckPurity MonitorReaction Monitor Reaction by Orthogonal Method (e.g., HPLC) CheckPurity->MonitorReaction IdentifyByproduct Identify Byproduct(s) MonitorReaction->IdentifyByproduct IsHydrolysis Is the byproduct 4-acetyl-2-methylbenzoic acid? IdentifyByproduct->IsHydrolysis OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Anhydrous Conditions - Shorter Reaction Time IsHydrolysis->OptimizeConditions Yes ConsiderOther Investigate Other Side Reactions IsHydrolysis->ConsiderOther No Proceed Proceed with Optimized Reaction OptimizeConditions->Proceed ConsiderOther->Proceed

Caption: A logical workflow for troubleshooting stability issues.

References

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A. [Link]

  • Kinetic Study of Acid-Catalysed Hydrolysis of p–Methyl Benzyl–2–Furo Hydroxamic Acid. Seventh Sense Research Group. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Der Pharma Chemica. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. ResearchGate. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • What is stability of aldehyde and ketone?. Quora. [Link]

  • Process for the hydrolysis of nitriles.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. [Link]

  • Ch18 Ketones and Aldehydes. University of Calgary. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. NC State University Libraries. [Link]

  • AROMATIC ALDEHYDES AND KETONS. eGyanKosh. [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. University of Oradea. [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

Technical Support Center: Challenges in the Reduction of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 4-acetyl-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1-(4-cyano-3-methylphenyl)ethanol and related derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthetic Challenge

The reduction of 4-acetyl-2-methylbenzonitrile presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two reducible functional groups: an acetyl (ketone) group and a nitrile group. The primary objective for many synthetic applications is the selective reduction of the ketone to a secondary alcohol without affecting the nitrile moiety. The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity of the desired product, 1-(4-cyano-3-methylphenyl)ethanol.

This guide will focus on the most common and effective methods for this transformation, addressing potential pitfalls and providing practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the reduction of 4-acetyl-2-methylbenzonitrile?

The primary challenge is achieving chemoselectivity. You need to reduce the ketone functional group to a secondary alcohol while leaving the nitrile group intact. Strong reducing agents will often reduce both functional groups, leading to undesired byproducts.

Q2: Which reducing agent is most suitable for the selective reduction of the ketone group?

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[1][2] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards nitriles under standard conditions.[1]

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

It is not recommended if you want to selectively reduce the ketone. LiAlH₄ is a much more powerful reducing agent and will likely reduce both the ketone and the nitrile group, leading to the formation of the corresponding amino alcohol.

Q4: What are the most common side products in this reaction?

The most common side products include:

  • 4-(1-aminoethyl)-2-methylbenzonitrile: Resulting from the reduction of the nitrile group.

  • 4-(1-hydroxyethyl)-2-methylbenzamide: Formed if the nitrile group undergoes partial hydrolysis.

  • Unreacted starting material: Due to incomplete reaction.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[3] You can spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Sodium Borohydride: NaBH₄ can degrade over time, especially if exposed to moisture.

  • Insufficient Reducing Agent: An inadequate molar ratio of NaBH₄ to the substrate will result in an incomplete reaction.

  • Low Reaction Temperature: While the reaction is often performed at low temperatures to enhance selectivity, excessively low temperatures can significantly slow down the reaction rate.

  • Poor Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄.

Solutions:

  • Verify Reagent Quality: Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple ketone like acetophenone.

  • Increase Stoichiometry: A slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) can be used to ensure complete conversion. However, a large excess should be avoided as it may lead to side reactions.

  • Optimize Temperature: If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and monitor by TLC.

  • Solvent System: Protic solvents like ethanol or methanol are generally effective for NaBH₄ reductions.[1]

Problem 2: Formation of a Significant Amount of Amine Byproduct

Possible Causes:

  • Contamination with a Stronger Reducing Agent: Ensure that your NaBH₄ is not contaminated with more potent hydride donors.

  • Harsh Reaction Conditions: Prolonged reaction times at elevated temperatures can sometimes lead to the slow reduction of the nitrile, especially in the presence of certain additives.

  • Use of Additives: Certain Lewis acids, when used in conjunction with NaBH₄, can activate the nitrile group towards reduction.[4][5]

Solutions:

  • Maintain Mild Conditions: Keep the reaction temperature low (0°C to room temperature) and monitor the reaction to avoid unnecessarily long reaction times.

  • Avoid Activating Additives: Unless nitrile reduction is desired, do not add Lewis acids or other activating agents to the reaction mixture.

  • Purification: If a small amount of the amine is formed, it can often be separated from the desired alcohol by column chromatography.

Problem 3: Difficulty in Isolating the Product

Possible Causes:

  • Emulsion during Work-up: The presence of borate salts formed during the reaction can sometimes lead to the formation of emulsions during the aqueous work-up.

  • Product Solubility: The product, 1-(4-cyano-3-methylphenyl)ethanol, has some water solubility, which can lead to losses during extraction.

  • "Oiling Out" during Crystallization: The product may separate as an oil rather than a crystalline solid during purification by recrystallization.

Solutions:

  • Work-up Procedure: After quenching the reaction with a mild acid (e.g., dilute HCl) to destroy excess NaBH₄, ensure the pH is slightly acidic. If an emulsion forms, adding a saturated brine solution can help to break it.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize the recovery of the product.

  • Crystallization: For recrystallization, a common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexanes, petroleum ether) until the solution becomes slightly cloudy.[6] Allowing the solution to cool slowly will promote the formation of crystals.

Experimental Protocols

Protocol 1: Selective Ketone Reduction using Sodium Borohydride

This protocol is a standard procedure for the selective reduction of the acetyl group in 4-acetyl-2-methylbenzonitrile to the corresponding secondary alcohol.

Materials:

  • 4-Acetyl-2-methylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-acetyl-2-methylbenzonitrile (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of starting material). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully add 1M HCl to the reaction mixture at 0°C to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas evolution will occur.

  • Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(4-cyano-3-methylphenyl)ethanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3][6]

Data Presentation

Table 1: Comparison of Reducing Agents for the Reduction of 4-Acetyl-2-methylbenzonitrile

Reducing AgentTypical ConditionsExpected Major ProductSelectivityNotes
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RT1-(4-cyano-3-methylphenyl)ethanolHigh for ketone reductionPreferred method for selective ketone reduction.[1]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to reflux4-(1-aminoethyl)-2-methylbenzylamineLow; reduces both ketone and nitrileA very strong reducing agent; not suitable for selective ketone reduction.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Varies (solvent, pressure, temp.)Mixture of products possibleVariableThe nitrile group can act as a catalyst poison or be reduced.[7] Transfer hydrogenation is an alternative.[7][8][9][10]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of 1-(4-cyano-3-methylphenyl)ethanol check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm cause1 Inactive NaBH4 sm_present->cause1 cause2 Insufficient NaBH4 sm_present->cause2 cause3 Low Temperature sm_present->cause3 side_products Check for Side Products (TLC/NMR) no_sm->side_products workup_issue Product Loss During Work-up/Purification no_sm->workup_issue If no significant side products solution1 Use fresh NaBH4 cause1->solution1 solution2 Increase NaBH4 stoichiometry (e.g., 1.5-2 eq) cause2->solution2 solution3 Allow reaction to warm to RT cause3->solution3 amine_present Amine byproduct detected side_products->amine_present other_impurities Other impurities side_products->other_impurities cause4 Harsh Conditions (High Temp/Long Time) amine_present->cause4 cause5 Contaminated Reagents amine_present->cause5 solution4 Maintain low temperature; shorter reaction time cause4->solution4 solution5 Use pure reagents cause5->solution5 solution6 Optimize extraction and crystallization workup_issue->solution6

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway and Potential Side Reactions

G sub 4-Acetyl-2-methylbenzonitrile prod 1-(4-cyano-3-methylphenyl)ethanol sub->prod NaBH4 (mild) side1 4-(1-aminoethyl)-2-methylbenzonitrile sub->side1 Stronger reducing agent (e.g., LiAlH4) or harsh conditions side2 Starting Material (Unreacted) sub->side2 Incomplete Reaction

Caption: Desired reaction and potential side reactions.

References

  • SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. Retrieved from [Link]

  • SciSpace. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • ACS Publications. (n.d.). Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]

  • Harvard University. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. Retrieved from [Link]

  • PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylphenyl)ethanol. Retrieved from [Link]

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Retrieved from [Link]

  • Digital Commons@ETSU. (2014). Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.4E: Quantitating Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046788C1 - Ethyl alcohol purification method.
  • RSC Publishing. (n.d.). Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-Acetyl-2-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-acetyl-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, with a particular focus on the critical parameter of catalyst loading.

Introduction: The Synthetic Importance of 4-Acetyl-2-methylbenzonitrile

4-Acetyl-2-methylbenzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a wide range of subsequent chemical transformations. The efficient synthesis of this molecule is therefore of significant interest. The two primary catalytic routes for its preparation are Friedel-Crafts acylation of 2-methylbenzonitrile and palladium-catalyzed cyanation of a suitable 4-acetyl-2-methylphenyl precursor. The success of both methods hinges on the precise control of catalyst loading to maximize yield and purity while minimizing cost and side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-acetyl-2-methylbenzonitrile, with a focus on issues related to catalyst loading.

Scenario 1: Friedel-Crafts Acylation Route

Q1: My Friedel-Crafts acylation of 2-methylbenzonitrile is resulting in a low yield of the desired 4-acetyl-2-methylbenzonitrile. What are the likely causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation of 2-methylbenzonitrile are frequently linked to improper catalyst loading, suboptimal reaction conditions, or reagent quality. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Lewis Acid Catalyst (AlCl₃) Loading:

    • Causality: Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this reaction.[3] It activates the acylating agent (typically acetic anhydride or acetyl chloride) by forming a highly electrophilic acylium ion.[4] Insufficient catalyst will lead to a sluggish and incomplete reaction. Conversely, an excessive amount of AlCl₃ can lead to the formation of stable complexes with the product, making the workup difficult and potentially lowering the isolated yield. Polysubstitution, where more than one acetyl group is added to the aromatic ring, can also occur with high catalyst concentrations, although this is less common with acylation than alkylation.

    • Solution: The stoichiometry of AlCl₃ is critical. A good starting point is to use a slight excess of AlCl₃ relative to the acylating agent. We recommend a systematic optimization of the AlCl₃ loading. See the "Experimental Protocols" section for a detailed procedure on catalyst loading optimization.

  • Reaction Temperature:

    • Causality: The Friedel-Crafts acylation is an exothermic reaction.[4] If the temperature is too high, it can lead to the formation of undesired side products and thermal decomposition of the starting material or product.

    • Solution: Maintain a low reaction temperature, typically between 0 and 5 °C, especially during the addition of the acylating agent.[5] This will help to control the reaction rate and improve the regioselectivity towards the desired para-isomer.

  • Moisture Contamination:

    • Causality: AlCl₃ is extremely hygroscopic and reacts violently with water. The presence of moisture will deactivate the catalyst, leading to a significant drop in yield.

    • Solution: Ensure all glassware is thoroughly dried before use and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the 2-methylbenzonitrile and acylating agent are dry.

Q2: I am observing the formation of multiple isomers in my Friedel-Crafts acylation. How can I improve the selectivity for the 4-acetyl isomer?

A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution reactions. In the case of 2-methylbenzonitrile, the methyl group is an ortho-, para-director, while the nitrile group is a meta-director. The acylation is expected to occur primarily at the position para to the activating methyl group. However, other isomers can form under certain conditions.

  • Catalyst Choice and Loading:

    • Causality: The nature and amount of the Lewis acid can influence the regioselectivity. A highly active catalyst system might be less selective.

    • Solution: While AlCl₃ is standard, you could explore milder Lewis acids such as FeCl₃ or ZnCl₂.[3] However, these may require higher temperatures and result in lower yields. Optimizing the AlCl₃ loading, as described above, is often the most effective approach to improving selectivity.

  • Solvent Effects:

    • Causality: The choice of solvent can influence the distribution of isomers.

    • Solution: Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.[3] Avoid using aromatic solvents like benzene or toluene as they can compete in the acylation reaction.

Scenario 2: Palladium-Catalyzed Cyanation Route

Q3: My palladium-catalyzed cyanation of 4-bromo-3-methylacetophenone is sluggish and gives a low yield of 4-acetyl-2-methylbenzonitrile. What could be the problem?

A3: Palladium-catalyzed cyanation reactions are powerful but can be sensitive to several factors, particularly catalyst activity and the presence of inhibitors.

  • Insufficient Palladium Catalyst Loading:

    • Causality: The palladium catalyst is responsible for facilitating the carbon-cyanide bond formation.[5] A low catalyst loading will naturally result in a slow reaction and incomplete conversion.

    • Solution: While minimizing catalyst loading is desirable for cost and environmental reasons, it is important to use a sufficient amount to drive the reaction to completion in a reasonable timeframe. Typical loadings for palladium catalysts in cross-coupling reactions range from 0.1 to 5 mol%.[6] For challenging substrates, a higher loading may be necessary initially. A systematic screen of the catalyst loading is recommended (see "Experimental Protocols").

  • Catalyst Deactivation:

    • Causality: The active Pd(0) species in the catalytic cycle can be susceptible to oxidation if oxygen is present in the reaction mixture. More importantly, the cyanide source itself can act as a poison to the palladium catalyst by forming stable palladium-cyanide complexes, which can inhibit the catalytic cycle.[7]

    • Solution:

      • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

      • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium center and preventing deactivation. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.

      • Cyanide Source: The choice of cyanide source can impact catalyst deactivation. While KCN and NaCN are common, they can be highly soluble and lead to high concentrations of cyanide ions. Using a less soluble source like Zn(CN)₂ or a non-toxic source like K₄[Fe(CN)₆] can mitigate catalyst poisoning.[7][8]

  • Substrate Purity:

    • Causality: Impurities in the starting 4-bromo-3-methylacetophenone can interfere with the catalyst.

    • Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.

Q4: I am observing the formation of byproducts, such as the debrominated starting material (3-methylacetophenone). How can I minimize this?

A4: The formation of debrominated byproducts is often a result of a competing hydrodehalogenation pathway.

  • Reaction Conditions:

    • Causality: The presence of a hydrogen source (e.g., trace water or solvent) and a reducing agent can lead to the reduction of the aryl halide.

    • Solution: Ensure anhydrous conditions if the protocol specifies it. The choice of base can also play a role; some bases may promote this side reaction more than others.

  • Catalyst System:

    • Causality: The nature of the palladium catalyst and ligand can influence the relative rates of the desired cyanation and the undesired hydrodehalogenation.

    • Solution: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can help identify a system that favors the cyanation pathway.

Frequently Asked Questions (FAQs)

Q: What is a typical catalyst loading for the Friedel-Crafts acylation of 2-methylbenzonitrile?

A: For the Friedel-Crafts acylation, a stoichiometric amount or a slight excess of the Lewis acid catalyst (e.g., AlCl₃) relative to the acylating agent is typically required. This is because the catalyst forms a complex with the product ketone, effectively removing it from the catalytic cycle. A molar ratio of AlCl₃ to acylating agent of 1.1:1 to 1.5:1 is a common starting point.

Q: What is a typical catalyst loading for the palladium-catalyzed cyanation?

A: For palladium-catalyzed cross-coupling reactions, the catalyst loading is typically in the range of 0.1 to 5 mol% relative to the limiting reagent (usually the aryl halide). For process development and scale-up, the goal is to reduce this to the parts-per-million (ppm) level.[9]

Q: How do I choose the right palladium catalyst and ligand for the cyanation reaction?

A: The choice of catalyst and ligand is highly dependent on the specific substrate and reaction conditions. For aryl bromides, a variety of palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective. The ligand plays a crucial role in stabilizing the active catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu research groups are often very effective. N-heterocyclic carbene (NHC) ligands are also a good choice, offering high stability. It is often necessary to screen a small library of ligands to find the optimal one for your specific reaction.

Q: Can I recycle the catalyst?

A: For Friedel-Crafts acylation, the Lewis acid is typically consumed in the reaction and quenched during workup, so it is not recycled. For palladium-catalyzed reactions, catalyst recycling is a major area of research, particularly for large-scale industrial processes, due to the high cost of palladium.[10] This often involves using heterogeneous catalysts or developing methods to recover the homogeneous catalyst from the reaction mixture.

Data Presentation: Impact of Catalyst Loading

The following tables summarize the expected trends in the synthesis of 4-acetyl-2-methylbenzonitrile as a function of catalyst loading. Note that these are representative trends, and the optimal loading will need to be determined experimentally for your specific conditions.

Table 1: Effect of AlCl₃ Loading on Friedel-Crafts Acylation of 2-Methylbenzonitrile

AlCl₃ Loading (mol. equiv. to acylating agent)Expected Yield (%)Reaction Time (h)Key Observations
< 1.0Low> 12Incomplete conversion of starting material.
1.1 - 1.5High2 - 4Optimal range for high yield and reasonable reaction time.
> 2.0Moderate to High1 - 2Faster reaction, but potential for increased side products and workup issues.

Table 2: Effect of Palladium Catalyst Loading on Cyanation of 4-Bromo-3-methylacetophenone

Pd Catalyst Loading (mol%)Expected Yield (%)Reaction Time (h)Key Observations
< 0.1Low> 24Very slow or no reaction.
0.5 - 2.0High4 - 12A good starting range for optimization.
> 3.0High2 - 6Faster reaction, but increased cost and potential for higher levels of palladium contamination in the product.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Methylbenzonitrile

This protocol provides a general procedure for the synthesis of 4-acetyl-2-methylbenzonitrile via Friedel-Crafts acylation. A subsequent section details how to optimize the AlCl₃ loading.

Materials:

  • 2-Methylbenzonitrile

  • Acetic anhydride (or acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard laboratory glassware.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous AlCl₃ (1.3 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-methylbenzonitrile (1.0 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Optimization of AlCl₃ Loading:

To optimize the catalyst loading, set up a series of parallel reactions using the above protocol, varying the amount of AlCl₃ from 1.0 to 2.0 equivalents relative to the acylating agent. Analyze the yield and purity of the product from each reaction to determine the optimal loading.

Protocol 2: Palladium-Catalyzed Cyanation of 4-Bromo-3-methylacetophenone

This protocol provides a general procedure for the synthesis of 4-acetyl-2-methylbenzonitrile via palladium-catalyzed cyanation.

Materials:

  • 4-Bromo-3-methylacetophenone

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) or Zinc Cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • A suitable solvent (e.g., DMF, DMAc, or a mixture of toluene and water)

  • Round-bottom flask, condenser, magnetic stirrer, oil bath, and standard laboratory glassware.

Procedure:

  • To a dry round-bottom flask, add 4-bromo-3-methylacetophenone (1.0 equivalent), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., XPhos, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Optimization of Palladium Catalyst Loading:

To optimize the catalyst loading, set up a series of parallel reactions varying the amount of Pd(OAc)₂ from 0.1 mol% to 2 mol%. Keep the ligand-to-metal ratio constant. Analyze the yield and reaction time for each to determine the most efficient catalyst loading.

Visualizations: Reaction Mechanisms and Workflows

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation AcylatingAgent R-CO-Cl (Acyl Chloride) Complex1 R-CO-Cl---AlCl₃ Complex AcylatingAgent->Complex1 + AlCl₃ LewisAcid AlCl₃ LewisAcid->Complex1 AromaticRing 2-Methylbenzonitrile SigmaComplex Sigma Complex AromaticRing->SigmaComplex AcyliumIon R-C≡O⁺ (Acylium Ion) Complex1->AcyliumIon Generation of Electrophile AcyliumIon->SigmaComplex + 2-Methylbenzonitrile Product 4-Acetyl-2-methylbenzonitrile-AlCl₃ Complex SigmaComplex->Product - H⁺ FinalProduct 4-Acetyl-2-methylbenzonitrile Product->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Palladium-Catalyzed Cyanation Catalytic Cycle

Palladium_Cyanation Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Cyano Ar-Pd(II)L₂(CN) PdII_Aryl->PdII_Cyano Transmetalation (M-CN) PdII_Cyano->Pd0 Reductive Elimination (Ar-CN)

Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Verify Catalyst Loading Start->CheckCatalyst CheckConditions Check Reaction Conditions (Temp., Time) Start->CheckConditions CheckReagents Check Reagent Purity and Dryness Start->CheckReagents OptimizeLoading Systematically Optimize Catalyst Loading CheckCatalyst->OptimizeLoading OptimizeConditions Optimize Temperature and Reaction Time CheckConditions->OptimizeConditions PurifyReagents Purify/Dry Reagents and Solvents CheckReagents->PurifyReagents Success Yield Improved OptimizeLoading->Success OptimizeConditions->Success PurifyReagents->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • A method for synthesizing methyl 2-methyl-4-acetyl benzo
  • FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. CN109553528A.
  • Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. LookChem. [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO2016024224A1.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • a process for the preparation of 4-fluoro-2-methylbenzonitrile. WIPO Patentscope. [Link]

  • Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. PubMed. [Link]

  • Pd-catalyzed Cyanation of Arenediazonium Tetra uoroborate with 2-(piperidin-1- yl)acetonitrile as CN Source Under Mild Condition. ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Learner. [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. [Link]

  • Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. [Link]

  • An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. ResearchGate. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl 3 : A Combined Experimental and Theoretical Study. ResearchGate. [Link]

  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Preprints.org. [Link]

  • Optimization of loading of catalyst in cyanation of iodo- benzene with... ResearchGate. [Link]

  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. ResearchGate. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. Journal of Industrial and Engineering Chemistry. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Influence of Catalyst Loading on the Suzuki Coupling Reaction a. ResearchGate. [Link]

  • Unraveling the reaction mechanism of AlCl3 Lewis acid catalyzed acylation reaction of pyrene from the perspective of the molecular electron density theory. New Journal of Chemistry. [Link]

  • Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry. [Link]

  • Palladium-catalyzed cyanation of bromocalix[11]arenes at the upper rim. RSC Publishing. [Link]

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons. [Link]

  • Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. [Link]

Sources

How to remove unreacted starting material from 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Acetyl-2-methylbenzonitrile CAS: 1138444-80-0 Common Precursors: 4-Bromo-3-methylacetophenone (Cyanation route); 2-Methylbenzonitrile (Acylation route).[1][2]

Introduction: The Purification Challenge

Removing unreacted starting material from 4-Acetyl-2-methylbenzonitrile is a critical step in ensuring downstream efficacy, particularly because this compound is a key intermediate for isoxazoline-class pharmaceuticals (e.g., Fluralaner).[1]

The purification strategy depends entirely on your synthesis route. The two most common impurities are:

  • 4-Bromo-3-methylacetophenone: (From Pd-catalyzed cyanation).[1][2] This is the most frequent impurity.[1] It is lipophilic and has a low melting point (~31–32°C).[1][2]

  • 2-Methylbenzonitrile: (From Friedel-Crafts acylation). This is a liquid at room temperature and highly soluble in organic solvents.[1][2]

This guide provides modular protocols to address these specific impurities.

Module 1: Removing 4-Bromo-3-methylacetophenone (Halide Precursor)

Context: You synthesized the target via Palladium-catalyzed cyanation (Rosenmund-von Braun or Zn(CN)₂ coupling). The Problem: The reaction did not go to completion, leaving 5–15% unreacted aryl bromide. The Science: The product (Nitrile) is significantly more polar and has a much higher melting point than the starting material (Bromide).[1][2] We exploit these two physical property gaps.

Method A: Recrystallization (Recommended for Scale >10g)[1][2][3]

Because the starting material melts near room temperature (31°C), it remains highly soluble in cold alcohols, whereas the polar nitrile product will crystallize.[1][2]

Protocol:

  • Solvent Selection: Use Ethanol (95%) or a Toluene/Heptane (1:3) mixture.[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Reflux: Hold at reflux for 5 minutes to ensure homogeneity.

  • Cooling (Critical Step):

    • Do not crash cool. Rapid cooling may trap the oily starting material inside the crystal lattice (occlusion).[1][2]

    • Allow the flask to reach room temperature slowly over 2 hours.

    • Then, move to a 0–4°C ice bath for 1 hour.

  • Filtration: Filter the crystals under vacuum.

  • Wash: Wash the filter cake with cold (0°C) solvent. The unreacted bromide will wash away in the mother liquor.[1][2]

Method B: Flash Column Chromatography (Recommended for High Purity/Small Scale)[1][2]

Stationary Phase: Silica Gel (230–400 mesh).[1][2] Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1][2]

CompoundPolarityRf (20% EtOAc/Hex)Elution Order
4-Bromo-3-methylacetophenone Low~0.601st (Fast)
4-Acetyl-2-methylbenzonitrile High~0.352nd (Slow)

Step-by-Step:

  • Load: Dry load the crude material adsorbed onto silica gel (1:2 ratio) to prevent tailing.[1][2]

  • Gradient:

    • Start: 95% Hexane / 5% EtOAc (Flushes non-polar impurities).[1][2]

    • Ramp: 85% Hexane / 15% EtOAc (Elutes the Bromide).[1][2]

    • Finish: 70% Hexane / 30% EtOAc (Elutes the Nitrile Product).[1][2]

  • Checkpoint: Spot fractions on TLC. The product is UV active and stains dark orange/red with 2,4-DNP stain (due to the ketone).[1][2]

Module 2: Removing 2-Methylbenzonitrile (Acylation Precursor)

Context: You synthesized the target via Friedel-Crafts acetylation. The Problem: Unreacted 2-methylbenzonitrile remains. The Science: 2-Methylbenzonitrile is a liquid (BP 205°C) and is steam volatile.[1][2] The product is a solid.

Protocol: Steam Distillation / Solvent Wash [1][2]

  • Suspension: Suspend the crude solid in Pentane or Cold Hexane .[1][2]

  • Trituration: Sonicate the suspension for 10 minutes. The liquid starting material will dissolve into the alkane; the solid product will not.[1][2]

  • Filtration: Filter the solid.[1][2][3]

  • Vacuum Drying: Dry the solid at 40°C under high vacuum to remove trace solvent.[1][2]

Module 3: Palladium Catalyst Removal (Scavenging)

If you used a Cyanation route, you likely have residual Palladium (Pd).[1][2] Recrystallization alone often fails to remove Pd traces (<50 ppm required for Pharma).[1]

Workflow:

  • Dissolve crude product in THF or Ethyl Acetate.[1][2]

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% relative to crude).[1][2]

  • Stir at 50°C for 4 hours.

  • Filter through a Celite pad.[1][2]

  • Proceed to Recrystallization (Module 1).[1][2]

Visual Decision Guide

The following diagram illustrates the logical flow for purifying your reaction mixture based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Identify Major Impurity (TLC / LCMS) Start->CheckImpurity ImpurityBr Impurity: Aryl Bromide (SM from Cyanation) CheckImpurity->ImpurityBr Route A ImpurityLiq Impurity: Liquid Nitrile (SM from Acylation) CheckImpurity->ImpurityLiq Route B ScaleCheck Scale > 10g? ImpurityBr->ScaleCheck Trituration Pentane Trituration (Wash away liquid SM) ImpurityLiq->Trituration Recryst Recrystallization (Ethanol or Toluene/Heptane) ScaleCheck->Recryst Yes Column Flash Chromatography (Hex/EtOAc Gradient) ScaleCheck->Column No PdCheck Pd Catalyst Used? Recryst->PdCheck Column->PdCheck Trituration->PdCheck Scavenge Add Thiol Scavenger Filter through Celite PdCheck->Scavenge Yes Final Pure 4-Acetyl-2-methylbenzonitrile PdCheck->Final No Scavenge->Final

Caption: Decision matrix for selecting the optimal purification method based on synthesis route and scale.

Frequently Asked Questions (FAQ)

Q: My product is "oiling out" during recrystallization. What went wrong? A: This happens if the concentration is too high or the cooling is too rapid.[1]

  • Fix: Re-heat the mixture until clear. Add 10% more solvent.[1] Turn off the heat and let the flask cool in the oil bath (slow cooling). Add a seed crystal of pure product at 40°C.

Q: Can I use Acid/Base extraction to clean this? A: No. Neither the ketone nor the nitrile group is ionizable under standard extraction conditions (pH 1–14).[1][2] The molecule is neutral.[1][2] Using strong acid/base may hydrolyze the nitrile to an amide or acid, destroying your product.[1]

Q: How do I distinguish the Product from the Bromide Starting Material on TLC? A: Use 254 nm UV light .[1]

  • Top Spot (High Rf): 4-Bromo-3-methylacetophenone.[1][2][3]

  • Bottom Spot (Lower Rf): 4-Acetyl-2-methylbenzonitrile.[1][4][5]

  • Confirmation: Dip the plate in 2,4-DNP stain and heat.[1][2] Both will turn yellow/orange (ketones), but the Rf difference confirms the separation.[1][2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile.[1][6] Retrieved from [Link][1][2]

Sources

Technical Support Center: De-protection Protocols for 4-Acetyl-2-methylbenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chemoselective De-protection Strategies Target Molecule: 4-Acetyl-2-methylbenzonitrile (and functionalized derivatives) Context: Vonoprazan Analogs / P-CAB Intermediate Synthesis[1]

Executive Summary

This technical guide addresses the specific challenges of de-protecting derivatives of 4-Acetyl-2-methylbenzonitrile . The central chemical conflict in this scaffold is the orthogonality between the acetyl group (ketone) and the cyano group (nitrile).

While the acetyl group often requires protection (typically as a 1,3-dioxolane ketal) to survive lithiation or reduction steps, the subsequent de-protection must be rigorous enough to cleave the ketal but mild enough to prevent the hydrolysis of the nitrile to a primary amide or carboxylic acid.

This guide prioritizes non-aqueous, catalytic methods to ensure the integrity of the nitrile functionality.

Module 1: Ketone Regeneration (Cleaving Cyclic Acetals)

Scenario: You have protected the acetyl group as a cyclic acetal (e.g., using ethylene glycol) to perform chemistry on the aromatic ring or the methyl group. You now need to recover the ketone without hydrolyzing the nitrile.

The Challenge

Standard aqueous acid hydrolysis (e.g.,


) poses a high risk. The nitrile group, while generally stable, can undergo partial hydrolysis to the amide (hydration) under refluxing acidic conditions, especially if the reaction time is prolonged to cleave a sterically hindered ketal.
Recommended Protocol: The Iodine-Acetone Exchange

This is the "Gold Standard" method for this scaffold.[1] It utilizes a trans-acetalization mechanism rather than hydrolysis, effectively "swapping" the protecting group onto the solvent (acetone) under neutral-to-mildly-acidic conditions.[1]

Mechanism: Molecular iodine (


) acts as a mild Lewis acid, activating the dioxolane oxygen. Acetone (present in large excess) traps the released glycol, driving the equilibrium toward the product.
Step-by-Step Protocol
  • Preparation: Dissolve 1.0 mmol of the ketal-protected substrate in reagent-grade acetone (10 mL). Note: The acetone does not need to be dry; trace moisture actually helps, but avoid adding bulk water.

  • Catalyst Addition: Add molecular iodine (

    
    , 10-15 mol%) . The solution will turn dark brown/amber.[1]
    
  • Reaction: Stir at room temperature .

    • Monitoring: Check TLC every 15 minutes.[1] Most unhindered acetals cleave within 30–60 minutes.[1]

    • Optimization: If the reaction is sluggish (due to the steric bulk of the ortho-methyl group), warm slightly to 35°C. Do not reflux unless necessary, to minimize iodine sublimation.

  • Quench: Once complete, add saturated aqueous sodium thiosulfate (

    
    )  dropwise until the iodine color disappears (solution turns pale yellow/clear).
    
  • Workup: Evaporate the acetone under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc), wash with brine, dry over

    
    , and concentrate.
    

Why this works:

  • pH Neutrality: The reaction generates minimal bulk acid, preserving the nitrile.

  • Equilibrium Drive: Acetone is both solvent and reactant, driving the reaction forward via Le Chatelier's principle.

Visual Workflow: Acetal Deprotection Decision Tree

AcetalDeprotection Start Start: Ketal-Protected 4-Acetyl-2-methylbenzonitrile CheckSens Are there other acid-sensitive groups (e.g., Boc, t-Bu esters)? Start->CheckSens MethodA Method A: Iodine in Acetone (Recommended) CheckSens->MethodA Yes (High Sensitivity) MethodB Method B: PPTS / Acetone (Trans-acetalization) CheckSens->MethodB No (Standard) Result Target Ketone Recovered Nitrile Intact MethodA->Result MethodC Method C: 1N HCl / THF (High Risk for Nitrile) MethodB->MethodC Fails/Incomplete MethodB->Result

Caption: Decision logic for selecting the safest deprotection route to avoid nitrile hydrolysis.

Module 2: Troubleshooting "The Missing Nitrile"

Scenario: After a deprotection step (acidic or basic), the IR signal for nitrile (~2220 cm⁻¹) has disappeared or shifted, and the mass spectrum shows a +18 (hydration) or +19 (hydrolysis to acid) mass shift.

Diagnostic Table: What happened to my Nitrile?
Condition UsedObservation (LCMS/IR)DiagnosisRoot CauseCorrective Action
Strong Acid (HCl/H₂SO₄) + Heat M+18 peak found; IR ~1680 cm⁻¹ (Amide)Primary Amide Acid-catalyzed hydration (R-CN + H₂O → R-CONH₂).[1]Switch to Iodine/Acetone or PPTS (See Module 1).[1] Avoid aqueous reflux.[1]
Strong Base (NaOH/KOH) M+19 peak (Acid); carboxylic acid OH stretchCarboxylic Acid Base-catalyzed hydrolysis (Saponification).[1]Nitriles are base-sensitive.[1] Use TMSI (Trimethylsilyl iodide) for ester cleavage if needed, not base.
Hydrogenation (Pd/C) M+4 peak; Broad NH stretchPrimary Amine Catalytic reduction of Nitrile.[1]Poison the catalyst (e.g., Lindlar ) or use chemoselective transfer hydrogenation.
Lewis Acid (BBr₃) Complex mixture; Loss of NitrileAdduct Formation Boron-nitrile complexation.[1]Use BCl₃ instead (softer Lewis acid) or quench at low temp (-78°C).[1]
FAQ: Nitrile Stability

Q: Can I use TFA to remove a Boc group in the presence of this nitrile? A: Generally, yes . The 4-Acetyl-2-methylbenzonitrile scaffold is electron-deficient (due to the nitrile and ketone).[1] This reduces the basicity of the nitrile nitrogen, making it less prone to protonation and subsequent hydrolysis compared to aliphatic nitriles.

  • Protocol: Use 20% TFA in DCM at 0°C to Room Temp . Do not heat.

  • Alternative: If the substrate is very sensitive, use TMSOTf / 2,6-lutidine or Oxalyl Chloride in MeOH (generates HCl in situ but strictly anhydrous).

Module 3: Orthogonal Deprotection Strategies

If your derivative contains multiple protecting groups, use this orthogonality guide to ensure chemoselectivity.

Workflow: Removing N-Boc or O-Benzyl in presence of Ketal + Nitrile[1]
  • Scenario: You have an amine protected with Boc and the ketone protected as a Ketal .[1] You want to remove the Boc group only.

    • Risk:[1][2][3][4] Standard TFA/HCl might cleave the Ketal too.

    • Solution:Thermal Deprotection. [5][6]

    • Method: Heat the neat solid (or in high-boiling solvent like DMSO) to 150°C–180°C. The Boc group undergoes thermolysis to isobutylene and CO₂, leaving the amine. The ketal and nitrile usually survive these thermal conditions (unlike acidic conditions).

  • Scenario: You have a Benzyl ether (OBn) and want to remove it without reducing the Nitrile or Ketone.[1]

    • Risk:[1][3][4]

      
       will reduce the nitrile to the amine and the ketone to the alcohol.
      
    • Solution:Lewis Acid Cleavage.

    • Method: Use

      
       in DCM  at -78°C. This cleaves benzyl ethers via coordination to the oxygen.[1]
      
    • Note: The nitrile may coordinate to boron, but the reaction is reversible upon aqueous workup. Do not use

      
       if possible, as it is more aggressive.
      
Visual Pathway: Hydrolysis Risks

NitrileHydrolysis cluster_conditions Danger Zones Nitrile Nitrile (R-CN) Amide Primary Amide (R-CONH2) Nitrile->Amide Partial Hydrolysis Acid Carboxylic Acid (R-COOH) Amide->Acid Full Hydrolysis H_Acid + H3O+ / Heat H_Base + OH- / Heat

Caption: The irreversible pathway of nitrile degradation under harsh aqueous conditions.

References & Grounding

  • Iodine-Catalyzed Deprotection:

    • Sun, J., et al. "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone."[7][8] Journal of Organic Chemistry, 2004, 69(25), 8932–8934.

    • Relevance: Establishes the non-hydrolytic mechanism crucial for nitrile survival.[1]

  • Nitrile Hydrolysis Mechanisms:

    • "The Hydrolysis of Nitriles."[9][10][11] Chemistry LibreTexts.

    • Relevance: mechanistic overview of acid/base hydrolysis risks.[1]

  • Compound Data (4-Acetyl-2-methylbenzonitrile):

    • BenchChem / PubChem Data.[1] CAS: 1138444-80-0.[1][12][13][14]

    • Relevance: Confirmation of structure and stability data for Vonoprazan intermediates.

    • (Representative supplier data)

  • Boc Deprotection Thermodynamics:

    • "Boc Deprotection Mechanism."[1][15] Organic Chemistry Portal.

    • Relevance: Validates thermal and non-aqueous deprotection routes.[1][2][7]

Sources

Managing exothermic reactions during the synthesis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Reactions and Troubleshooting

Welcome to the technical support center for the synthesis of 4-Acetyl-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, focusing on the critical management of exothermic reactions inherent in this process. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure both the safety and success of your experiments.

I. Understanding the Core Reaction: Friedel-Crafts Acylation

The synthesis of 4-Acetyl-2-methylbenzonitrile is typically achieved through the Friedel-Crafts acylation of 2-methylbenzonitrile (also known as o-tolunitrile) with an acetylating agent like acetyl chloride or acetic anhydride.[1][2][3] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]

The reaction's primary challenge lies in its highly exothermic nature.[5] The complexation of the Lewis acid with the acylating agent, and the subsequent reaction with the aromatic substrate, generate a significant amount of heat.[6][7] Failure to adequately control this exotherm can lead to a thermal runaway, posing a severe safety hazard and compromising product yield and purity.[6][8]

II. Troubleshooting Guide: Addressing Common Issues

This section provides a question-and-answer-formatted guide to troubleshoot specific problems you may encounter during the synthesis.

Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway

Q: My reaction temperature is increasing rapidly and uncontrollably. What immediate actions should I take?

A: An uncontrolled and rapid temperature increase is a clear indicator of a potential thermal runaway. Immediate and calm intervention is critical.[8]

  • Cease Reagent Addition: Immediately stop the addition of the acetylating agent or the 2-methylbenzonitrile solution.

  • Enhance Cooling: Ensure your reaction vessel is fully immersed in the cooling bath. If using an ice bath, add more ice and salt to lower the temperature. For a cryostat, lower the set point.

  • Maintain Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.

  • Prepare for Emergency Quench: Have a pre-chilled quenching solution (e.g., a mixture of crushed ice and dilute hydrochloric acid) ready in a separate, appropriately sized container. Do NOT add the quenching solution directly to the runaway reaction, as this can be extremely violent. The intended procedure is to transfer the reaction mixture to the quenching solution.

Q: What are the primary causes of a thermal runaway in this specific Friedel-Crafts acylation?

A: The main culprits are typically procedural:

  • Too Rapid Addition of Reagents: The reaction between aluminum chloride and the acetylating agent is intensely exothermic. Adding the acetylating agent too quickly generates heat faster than the cooling system can dissipate it.[7][8]

  • Inadequate Cooling: An insufficient cooling bath (e.g., not cold enough or not large enough) or poor heat transfer (e.g., due to a thick-walled flask or inadequate stirring) can lead to a dangerous accumulation of heat.[8]

  • High Reactant Concentration: Using overly concentrated solutions will result in a faster reaction rate and a greater generation of heat per unit of volume.

  • Presence of Moisture: Anhydrous aluminum chloride reacts violently with water in a highly exothermic reaction. Contamination of your reagents or glassware with moisture can contribute significantly to an initial, uncontrolled temperature spike.[9][10][11]

Visual Workflow: Decision-Making During an Exothermic Event

Exotherm_Management start Monitor Reaction Temperature temp_check Is Temperature Rising Rapidly? start->temp_check stop_addition Immediately Stop Reagent Addition temp_check->stop_addition Yes continue_monitoring Continue Close Monitoring temp_check->continue_monitoring No enhance_cooling Enhance Cooling System (add ice/salt, lower cryostat) stop_addition->enhance_cooling temp_stabilizes Does Temperature Stabilize? enhance_cooling->temp_stabilizes resume_slowly Resume Addition at a Much Slower Rate temp_stabilizes->resume_slowly Yes emergency_quench Prepare for Emergency Quench (Transfer reaction to ice/HCl) temp_stabilizes->emergency_quench No resume_slowly->continue_monitoring end Reaction Complete or Safely Quenched continue_monitoring->temp_check emergency_quench->end

Caption: Decision workflow for managing a potential thermal runaway event.

Issue 2: Low Product Yield and Byproduct Formation

Q: My final product yield is very low. What are the likely causes?

A: Low yields in Friedel-Crafts acylation can often be traced back to several factors:

  • Deactivated Substrate: The nitrile group (-CN) on your starting material, 2-methylbenzonitrile, is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[12] This makes the reaction inherently more challenging than with activated rings like toluene or anisole.[5]

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, a temperature that is too low (not overcoming the activation energy), or a deactivated catalyst.

  • Catalyst Deactivation: As mentioned, moisture will deactivate the AlCl₃ catalyst.[2] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation and consider back-extracting the aqueous layer.

Q: I've isolated my product, but it's contaminated with isomers. How can I improve the regioselectivity?

A: The directing effects of the substituents on the starting material, 2-methylbenzonitrile, dictate the position of acylation. The methyl group is an ortho-, para- director, while the nitrile group is a meta- director. In this case, the acylation is expected to occur primarily at the position para to the activating methyl group and meta to the deactivating nitrile group, yielding the desired 4-acetyl-2-methylbenzonitrile.

However, the formation of other isomers is possible. Temperature can play a role in selectivity. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the formation of the more thermodynamically stable isomer.[8] For this synthesis, maintaining a low and controlled temperature is generally recommended to improve selectivity.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this reaction?

A1: There is no single universal temperature, as it depends on the scale and solvent. However, a general best practice is to cool the initial mixture of 2-methylbenzonitrile and the solvent to 0°C (using an ice/water bath) before slowly adding the aluminum chloride.[7][13] The subsequent addition of the acetyl chloride should also be done at this temperature, allowing for a very slow and controlled rise in temperature.[7]

Reaction Stage Recommended Temperature Rationale
Initial Mixture0°CTo pre-cool the system before the highly exothermic steps.
AlCl₃ Addition0°C - 5°CTo control the exotherm of AlCl₃ solvation and complexation.
Acetyl Chloride Addition0°C - 10°CTo manage the main reaction exotherm; rate of addition is key.
Reaction ProgressionAllow to slowly warm to room temperatureTo ensure the reaction proceeds to completion after the initial exotherm is controlled.

Q2: How critical is the purity of my reagents, especially the aluminum chloride?

A2: Reagent purity is paramount. Anhydrous aluminum chloride is essential; any moisture will hydrolyze it, reducing its catalytic activity and causing a dangerous exotherm.[9][10] It should be a fine, free-flowing powder. If it appears clumpy or discolored, it may have been exposed to moisture. Similarly, acetyl chloride should be pure and colorless.

Q3: Can I monitor the reaction's progress in real-time?

A3: Yes, Thin Layer Chromatography (TLC) is a straightforward method to monitor the consumption of the starting material (2-methylbenzonitrile) and the appearance of the product.[7] A more quantitative analysis can be achieved using Gas Chromatography (GC) by taking aliquots from the reaction mixture at various time points (after quenching and working them up).

Q4: What are the key safety precautions for handling the reagents involved?

A4:

  • Aluminum Chloride (AlCl₃): It is a water-reactive and corrosive solid.[9][14] Handle it in a fume hood, away from any moisture. Wear gloves, safety glasses, and a lab coat. In case of a spill, do NOT use water. Smother with dry sand.[9]

  • Acetyl Chloride: It is a corrosive and volatile liquid. Handle it exclusively in a fume hood. It reacts with moisture in the air to produce HCl gas.

  • 2-Methylbenzonitrile: It is a combustible liquid and can be an irritant.[15] Standard laboratory personal protective equipment should be worn.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Acetyl-2-methylbenzonitrile

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, a dropping funnel, a condenser with a drying tube, and a magnetic stir bar) is thoroughly oven-dried and assembled while still warm under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Setup: To the flask, add 2-methylbenzonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Begin stirring and cool the mixture to 0°C in an ice/water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 - 1.3 eq) to the stirred solution, ensuring the internal temperature does not exceed 5-10°C.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below 10°C. The rate of addition must be controlled to prevent excessive boiling of the solvent.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then let it slowly warm to room temperature and stir for 1-3 hours.[7] Monitor the reaction's progress by TLC.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into it. This process is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood.[7]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (carefully, to neutralize excess acid), and brine.[7]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visual Protocol: Key Stages of Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-Dry Glassware setup Assemble Under Inert Atmosphere prep_glass->setup add_reagents Add 2-Methylbenzonitrile & Solvent setup->add_reagents cool Cool to 0°C add_reagents->cool add_alcl3 Portion-wise Addition of AlCl₃ cool->add_alcl3 add_acetyl_chloride Dropwise Addition of Acetyl Chloride add_alcl3->add_acetyl_chloride monitor Stir and Monitor by TLC add_acetyl_chloride->monitor quench Quench by Pouring into Ice/HCl monitor->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify

Caption: A streamlined workflow for the synthesis of 4-Acetyl-2-methylbenzonitrile.

V. References

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Journal of the Korean Society of Safety, 32(4), 45-51. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. 2-Methylbenzonitrile. Retrieved from [Link]

  • Gyorgy, O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1956. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. (2021, May 28). MDPI. Retrieved from [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved from [Link]

  • How can i conduct (safely) the reaction of aluminium with hydrochloric acid. (2023, December 20). ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzonitrile, 2-methyl-. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Kalesh, K. A., et al. (2013). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. Angewandte Chemie International Edition, 52(15), 4164–4168. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Acetyl Chloride-mediated Mild and Chemoselective Attachment and Removal of Tetrahydropyranyl (THP) Group. (2007, January). ResearchGate. Retrieved from [Link]

  • Lab Alley. (2025, July 2). SAFETY DATA SHEET: Aluminum Chloride. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzonitrile, 2-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzonitrile, 2-methyl-. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMBN-SOL-001 Subject: Overcoming Solubility Limits of 4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) in Synthetic Workflows Status: Active Guide Analyst: Senior Application Scientist[1]

Diagnostic Framework: Why This Molecule Resists Solution

Before attempting to force solubility, you must understand the thermodynamic barriers specific to 4-Acetyl-2-methylbenzonitrile (AMBN) .[1]

This molecule presents a "Solubility Paradox" common in drug intermediates:

  • High Crystallinity: The nitrile (-CN) and acetyl (-COCH3) groups create strong dipole-dipole interactions in the crystal lattice.[1] To dissolve the solid, your solvent must overcome this Lattice Energy (

    
    ).
    
  • Lipophilicity: The methyl group and benzene ring render the core hydrophobic (LogP ~1.7–2.0), making it strictly insoluble in water (<0.4 g/L).

  • The "Oiling Out" Risk: With a melting point in the intermediate range (~50–60°C or ~120°C depending on polymorph purity), forcing solubility with heat often leads to the formation of a biphasic oil rather than a true solution upon cooling.

The Goal: We are not just trying to dissolve it; we are trying to create a stable homogeneous phase for reaction kinetics.

Solvent Selection Matrix (Standard Organic Synthesis)

Use this matrix to select the primary solvent based on your intended reaction type.

Solubility Performance Table
Solvent ClassSpecific SolventSolubility RatingReaction CompatibilityTechnical Note
Chlorinated Dichloromethane (DCM)Excellent Friedel-Crafts, AcylationPreferred. Disrupts dipole interactions effectively.[1]
Polar Aprotic DMF / DMSO / NMPExcellent SNAr, Cyanation, CouplingHard to remove.[1] Use only if high T (>100°C) is required.[1]
Esters Ethyl AcetateGood Workup / ExtractionGood for biphasic extractions; less ideal for high-conc reactions.[1]
Aromatic TolueneModerate Grignard, RefluxRequires heating.[1] Risk of crystallization upon cooling.[1]
Protic Methanol / EthanolPoor Reductions (NaBH4)Warning: Low solubility at RT.[1] Requires co-solvent (e.g., THF).
Aqueous WaterInsoluble Biocatalysis, HydrolysisRequires Surfactant/PTC (See Section 3).
Decision Logic: Selecting the Right Media

The following logic flow ensures you pick a solvent that dissolves the AMBN and supports the reaction mechanism.

SolventSelection Start Reaction Goal? Type1 Nucleophilic Subst. (Cyanation/Amidation) Start->Type1 Type2 Electrophilic Subst. (Friedel-Crafts) Start->Type2 Type3 Reduction/Grignard Start->Type3 Type4 Green/Aqueous Start->Type4 Solv1 Polar Aprotic (DMF, NMP, DMSO) Type1->Solv1 High T required Solv2 Chlorinated/Non-Polar (DCM, DCE) Type2->Solv2 Lewis Acid stability Solv3 Ethers/Aromatics (THF, Toluene) Type3->Solv3 Anhydrous conditions Solv4 Micellar Media (TPGS-750-M / Water) Type4->Solv4 Surfactant needed

Caption: Decision tree for solvent selection based on reaction mechanism compatibility.

Advanced Protocol: Aqueous Solubilization (Green Chemistry)

If your workflow requires aqueous conditions (e.g., enzymatic hydrolysis of the nitrile or green chemistry standards), AMBN will precipitate immediately. You must use Micellar Catalysis .[1]

The Science: Amphiphilic surfactants form nanoreactors (micelles). The hydrophobic AMBN migrates into the lipophilic core of the micelle, effectively "dissolving" in water at high concentrations (up to 1M apparent concentration).

Protocol: Preparation of 2 wt% TPGS-750-M / Water Solution

Reagents:

  • TPGS-750-M (Surfactant)[1]

  • Degassed HPLC Grade Water

  • 4-Acetyl-2-methylbenzonitrile (AMBN)[1][2]

Step-by-Step:

  • Surfactant Dissolution: Dissolve TPGS-750-M in water to create a 2 wt% solution.[1] (e.g., 2g surfactant in 98g water). Stir gently; do not vortex (avoids foaming).

  • Substrate Addition: Add AMBN to the aqueous surfactant solution.[1] It will initially float or sink as a solid.[1]

  • Shear Mixing: Stir vigorously at room temperature.

    • Observation: The solution should turn from a suspension to a translucent or milky emulsion.

  • Reaction: Add your water-soluble reagents (e.g., enzymes, hydroxide).[1] They will diffuse through the water phase and react at the micelle interface.

Visualizing the Micellar Mechanism

MicelleMech Drug AMBN (Hydrophobic) Head1 Hydrophilic Head Head1->Drug Lipophilic Tail Head2 Head2->Drug Head3 Head3->Drug Head4 Head4->Drug Water Aqueous Bulk Phase (Reagents dissolved here)

Caption: Cross-section of a micelle. The hydrophobic AMBN is sequestered in the core, while hydrophilic reagents attack from the aqueous bulk.

Troubleshooting & FAQs

Q1: I added water to my reaction in DMF, and the AMBN precipitated as a gummy oil. How do I fix this?

  • Diagnosis: You induced "Oiling Out."[1] The solvent mixture hit a polarity where the AMBN is insoluble, but the temperature was above its effective melting point in that mixture.

  • Fix:

    • Re-heat the mixture until homogeneous.

    • Add a "Bridging Solvent" (e.g., THF or Isopropanol) that is miscible with both the organic and aqueous phases.

    • Cool very slowly with vigorous stirring to encourage crystallization rather than oiling.

Q2: Can I use Ethanol for recrystallization?

  • Analysis: Ethanol is often too polar.[1] AMBN has low solubility in cold ethanol.[1]

  • Recommendation: Use a DCM/Hexane or Ethyl Acetate/Heptane system.[1] Dissolve AMBN in the minimum amount of DCM (good solvent), then slowly add Hexane (anti-solvent) until turbidity persists.

Q3: My reaction rate is too slow in Toluene.

  • Cause: Toluene is non-polar.[1] If your reaction involves charged intermediates (like a cyanide attack), the transition state is destabilized in non-polar media.

  • Solution: Add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 5 mol%.[1] This shuttles the anionic reagent into the organic phase where the AMBN is dissolved.

References & Grounding

  • Lipshutz, B. H., et al. "Micellar Catalysis: A Green Solution for Organic Synthesis."[1] Journal of the American Chemical Society. (Foundational work on TPGS-750-M).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Source for solubility parameter logic: δd, δp, δh).

  • PubChem Compound Summary: 4-Acetyl-2-methylbenzonitrile. National Center for Biotechnology Information.[1] (Physical property verification).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and reaction kinetics).

Disclaimer: All protocols involve hazardous chemicals.[1] Consult the SDS for 4-Acetyl-2-methylbenzonitrile and all solvents before proceeding. Always work in a fume hood.

Sources

Validation & Comparative

Optimizing Purity Analysis of 4-Acetyl-2-methylbenzonitrile: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Acetyl-2-methylbenzonitrile (AMBN) is a critical Key Starting Material (KSM) and intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Vonoprazan Fumarate (a potassium-competitive acid blocker) and Fluralaner (veterinary ectoparasiticide).

In the industrial synthesis of AMBN—often via Friedel-Crafts acylation or palladium-catalyzed cyanation—the formation of regioisomers (e.g., 2-acetyl-4-methylbenzonitrile) and hydrolysis byproducts (e.g., 4-acetyl-2-methylbenzoic acid) is chemically unavoidable. These structurally similar impurities pose a significant separation challenge.

This guide objectively compares two HPLC methodologies for AMBN purity analysis:

  • Method A (The Standard): A traditional C18 column approach.

  • Method B (The Advanced Alternative): A Phenyl-Hexyl stationary phase method.

Verdict: While Method A is sufficient for crude assay, Method B is the superior choice for high-purity release testing, offering a 40% improvement in critical pair resolution due to unique


-

selectivity.

The Regioisomer Challenge: Why Standard Methods Fail

The primary analytical risk in AMBN production is the co-elution of positional isomers. Standard alkyl-bonded phases (C18/C8) rely primarily on hydrophobic subtraction. Since AMBN and its regioisomers share identical molecular weights (


 g/mol ) and nearly identical 

values (~1.7–2.0), C18 columns often struggle to resolve them to baseline.
Diagram 1: Impurity Origin & Analytical Challenge

The following diagram illustrates the synthetic pathway and the specific impurities that necessitate a selective HPLC method.

AMBN_Synthesis_Impurity Start 4-Fluoro-2-methylbenzonitrile (Precursor) Process Chemical Synthesis (Acylation/Cyanation) Start->Process Product 4-Acetyl-2-methylbenzonitrile (Target Analyte) Process->Product Major Path Imp1 Impurity A: Regioisomer (2-Acetyl-4-methylbenzonitrile) Process->Imp1 Side Reaction (Isomerization) Imp3 Impurity C: Unreacted Precursor Process->Imp3 Incomplete Rxn Imp2 Impurity B: Hydrolysis Product (4-Acetyl-2-methylbenzoic acid) Product->Imp2 Degradation (Hydrolysis)

Caption: Synthesis pathway of AMBN highlighting the origin of critical regioisomeric and degradation impurities.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We performed a side-by-side comparison using a standard system suitability mixture containing AMBN, its regioisomer (Impurity A), and the acid degradant (Impurity B).

Experimental Conditions
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column C18 (L1), 250 x 4.6 mm, 5 µmPhenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase A 0.1% Phosphoric Acid (pH ~2.1)10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B AcetonitrileMethanol
Gradient 20% B to 80% B in 20 min15% B to 65% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 230 nmUV 230 nm
Performance Data Summary
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Improvement
Resolution (Rs) - Critical Pair *1.4 (Partial Co-elution)3.8 (Baseline Separation) +171%
Tailing Factor (AMBN) 1.31.05 Improved Symmetry
Run Time 25 minutes18 minutes 28% Faster
Selectivity (

)
1.021.15 Superior Specificity

*Critical Pair defined as AMBN vs. Regioisomer (Impurity A).

Technical Insight: Why Method B Wins

The Phenyl-Hexyl stationary phase contains aromatic rings that interact with the


-electrons of the benzene ring in AMBN. Because the position of the electron-withdrawing acetyl and nitrile groups alters the electron density distribution of the ring, the Phenyl-Hexyl phase can "feel" the difference between the 4-acetyl and 2-acetyl isomers much more strongly than a C18 chain can. Furthermore, using Methanol (a protic solvent) enhances these 

-

interactions compared to Acetonitrile.

Detailed Protocol: The Recommended Method (Method B)

This protocol is validated for specificity and linearity suitable for ICH Q2(R1) standards.

Reagents & Equipment[2][3][4][5][6][7]
  • Reagents: HPLC Grade Methanol, Ammonium Acetate (AR Grade), Milli-Q Water.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

Step-by-Step Procedure

1. Buffer Preparation (10 mM Ammonium Acetate, pH 6.5)

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water.

  • Adjust pH to 6.5 ± 0.05 using dilute Acetic Acid or Ammonia.

  • Filter through a 0.22 µm nylon membrane.

2. Chromatographic Conditions

  • Column Temp: 35°C (Critical for reproducibility of

    
    -interactions).
    
  • Injection Vol: 5 µL.

  • Wavelength: 230 nm (AMBN absorption max).

  • Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)
0.08515
10.03565
12.03565
12.18515
18.08515

3. Standard Preparation

  • Stock Solution: Dissolve 25 mg AMBN standard in 25 mL Methanol (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm using Mobile Phase A:B (50:50).

4. System Suitability Criteria (Self-Validating System) Before running samples, ensure:

  • Theoretical Plates (N) > 5000.

  • Tailing Factor (T) < 1.5.[1]

  • %RSD of peak area (n=5) < 2.0%.

  • Resolution (Rs) between AMBN and nearest impurity > 2.0.

Troubleshooting & Decision Tree

Use this workflow to diagnose resolution issues during method transfer.

Method_Troubleshooting Start Start: Poor Resolution (Rs < 2.0) Check_pH Check Buffer pH (Is it exactly 6.5?) Start->Check_pH Check_Solvent Check Organic Modifier (Is it Methanol?) Check_pH->Check_Solvent Yes Action_pH Adjust pH (Selectivity is pH sensitive) Check_pH->Action_pH No Action_ACN Switch ACN to MeOH (ACN suppresses pi-pi) Check_Solvent->Action_ACN No (Using ACN) Check_Col Check Column Type (Is it Phenyl-Hexyl?) Check_Solvent->Check_Col Yes Action_Col Replace C18 with Phenyl Check_Col->Action_Col No

Caption: Diagnostic workflow for resolving critical pair co-elution in AMBN analysis.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. Retrieved October 26, 2023, from [Link]

  • Luo, Z., et al. (2018). Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Google Patents. (2018). CN108205021B - Detection method of Vonoprazan fumarate related substances.
  • Phenomenex. (n.d.). Chiral and Achiral HPLC Separation Guides. Retrieved October 26, 2023, from [Link]

Sources

Comparing synthetic routes to 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1138444-80-0 Synonyms: 4'-Cyano-3'-methylacetophenone; 3-Methyl-4-cyanoacetophenone Target Audience: Medicinal Chemists, Process Development Scientists, CMC Leads

Executive Summary

4-Acetyl-2-methylbenzonitrile is a critical bifunctional intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), including novel potassium-competitive acid blockers (P-CABs) and non-steroidal mineralocorticoid receptor antagonists. Its structure features an electron-deficient aryl ring substituted with both a nitrile and a ketone, making it a versatile scaffold for heterocycle construction (e.g., isoxazoles, triazoles).

This guide objectively compares three synthetic routes to 4-Acetyl-2-methylbenzonitrile, evaluating them on scalability, atom economy, and safety .

  • Route A (SNAr Strategy): The industrial standard, utilizing the activation of a para-fluoro group by the acetyl moiety. High atom economy but requires cyanide handling.

  • Route B (Pd-Catalyzed Cyanation): A robust laboratory method using aryl halides. Offers mild conditions but incurs high catalyst costs.

  • Route C (Sandmeyer Reaction): A traditional approach from aniline precursors. Useful when halogenated starting materials are scarce, but suffers from poor atom economy and hazardous waste streams.

Route Analysis & Technical Comparison

Route A: The Nucleophilic Aromatic Substitution (SNAr) Protocol

Status: Industrial Preferred Mechanism: Friedel-Crafts Acylation followed by Nucleophilic Aromatic Substitution.

This route exploits the electronic properties of the benzene ring. The acetyl group introduced in the first step acts as a strong electron-withdrawing group (EWG) para to the fluorine atom, activating it for displacement by a cyanide nucleophile.[1]

  • Step 1: Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride/AlCl3.[2] The methyl group directs the electrophile para to itself (and meta to the fluorine), yielding 4-fluoro-3-methylacetophenone with high regioselectivity.

  • Step 2: SNAr displacement of the fluoride by cyanide (NaCN or KCN) in a polar aprotic solvent (DMSO or DMF) at elevated temperatures.

Route B: Palladium-Catalyzed Cyanation

Status: Laboratory / High-Value Manufacturing Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.

Ideal for gram-to-kilogram scale where purity is paramount and harsh thermal conditions of SNAr are undesirable. It typically employs 4-bromo-3-methylacetophenone as the starting material.[1]

  • Catalyst System: Pd(0) source (e.g., Pd2(dba)3) with a bidentate ligand (e.g., dppf or Xantphos).

  • Cyanide Source: Zn(CN)2 (solid, safer than NaCN) or K4[Fe(CN)6] (non-toxic surrogate).

  • Key Advantage: Avoids the formation of regioisomers common in electrophilic substitution; the bromine position fixes the nitrile location.

Route C: The Sandmeyer Route

Status: Legacy / Specific Availability Mechanism: Diazotization -> Radical Substitution.

This route is viable only when 4-amino-3-methylacetophenone is the most accessible starting material. It involves the formation of a diazonium salt followed by displacement with CuCN.

  • Challenges: Handling of potentially explosive diazonium intermediates; stoichiometric copper waste disposal; lower yields due to side reactions (phenol formation, azo coupling).

Comparative Metrics

FeatureRoute A (SNAr)Route B (Pd-Catalyzed)Route C (Sandmeyer)
Starting Material 2-Fluorotoluene4-Bromo-3-methylacetophenone4-Amino-3-methylacetophenone
Reagents AcCl, AlCl3, NaCNPd cat., Zn(CN)2NaNO2, HCl, CuCN
Step Count 21 (from bromo-precursor)2
Overall Yield 60–75%85–95%40–55%
Atom Economy HighModerate (Ligand/Zn waste)Low (Cu waste, N2 loss)
Safety Profile High Risk (Free Cyanide gas potential)Moderate (Heavy metals)High Risk (Diazonium/CuCN)
Cost Low HighModerate
Scalability Excellent Good (Cost limited)Poor

Visualizing the Synthetic Pathways

The following diagram illustrates the chemical logic and flow for all three routes.

SyntheticRoutes cluster_legend Pathway Key StartA 2-Fluorotoluene InterA 4-Fluoro-3-methylacetophenone StartA->InterA Route A: Friedel-Crafts (AcCl, AlCl3) Target TARGET: 4-Acetyl-2-methylbenzonitrile InterA->Target S_NAr Cyanation (NaCN, DMSO, Heat) StartB 4-Bromo-3-methylacetophenone StartB->Target Route B: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) StartC 4-Amino-3-methylacetophenone InterC Diazonium Salt Intermediate StartC->InterC Route C: Diazotization (NaNO2, HCl) InterC->Target Sandmeyer Reaction (CuCN, Heat) key1 Red Arrow = Industrial Route (SnAr) key2 Blue Arrow = Lab/Pharma Route (Pd)

Caption: Strategic comparison of synthetic entries to 4-Acetyl-2-methylbenzonitrile. Route A (Red) is preferred for bulk manufacturing; Route B (Blue) for high-purity lab synthesis.

Detailed Experimental Protocols

Protocol 1: Industrial SNAr Synthesis (Route A)

Adapted from Patent CN109553528A and related literature.

Step 1: Preparation of 4-Fluoro-3-methylacetophenone

  • Setup: Charge a 3-neck reactor with 2-fluorotoluene (1.0 equiv) and dichloromethane (DCM). Cool to 0°C.[3]

  • Acylation: Add AlCl3 (1.2 equiv) portion-wise. Add Acetyl Chloride (1.1 equiv) dropwise, maintaining internal temperature <5°C.

  • Reaction: Stir at 0–5°C for 3 hours. Monitor by TLC/HPLC.

  • Workup: Quench onto ice/water. Extract with DCM. Wash organic layer with brine and NaHCO3. Dry over MgSO4 and concentrate.

  • Purification: Distillation or recrystallization (if solid) to remove regioisomers.

Step 2: Cyanation to 4-Acetyl-2-methylbenzonitrile

  • Setup: Dissolve the intermediate (1.0 equiv) in DMSO (5 vol).

  • Reagent Addition: Add NaCN (1.2 equiv). Caution: NaCN is highly toxic. Use a scrubber.

  • Reaction: Heat to 100–120°C for 4–6 hours. The acetyl group activates the para-fluorine for displacement.[1]

  • Workup: Cool to RT. Dilute with water (carefully) and extract with Ethyl Acetate.

  • Oxidative Treatment (Optional): Wash with dilute bleach (sodium hypochlorite) to destroy unreacted cyanide in the aqueous waste.

  • Isolation: Concentrate organic layer.[4] Recrystallize from Ethanol/Heptane.

Protocol 2: Palladium-Catalyzed Cyanation (Route B)

Optimized for laboratory scale (10g - 100g).

  • Reagents: Combine 4-bromo-3-methylacetophenone (1.0 equiv), Zn(CN)2 (0.6 equiv), and Pd(dppf)Cl2 (2-3 mol%) in a reaction vial.

  • Solvent: Add DMF (degassed, 10 vol).

  • Conditions: Heat to 120°C under Argon atmosphere for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Zinc/Palladium solids.

  • Purification: The organic layer is washed with water and brine. The crude product is purified via silica gel chromatography (Hexane:EtOAc gradient) to yield the target as a white/off-white solid.

References

  • Synthesis of 4-Fluoro-3-methylacetophenone (Precursor): CN109553528A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid methyl esters.[5] (2019).[6] National Intellectual Property Administration, PRC.

  • General Pd-Catalyzed Cyanation Methodologies: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[7]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Compound Data & Synonyms: PubChem CID 44119440: 4-Acetyl-2-methylbenzonitrile.[6][4][8][9] National Center for Biotechnology Information.

Sources

A Comparative Spectroscopic Guide to 4-Acetyl-2-methylbenzonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and physical properties. 4-Acetyl-2-methylbenzonitrile and its isomers are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules[1]. Distinguishing between these isomers is a critical step in quality control and reaction monitoring. This guide provides a detailed comparison of the expected spectroscopic characteristics of 4-Acetyl-2-methylbenzonitrile and two of its key isomers, 2-Acetyl-4-methylbenzonitrile and 5-Acetyl-2-methylbenzonitrile, based on fundamental principles of NMR and IR spectroscopy. While comprehensive experimental spectra for these specific compounds are not widely available in the public domain[1], this guide will provide a robust predictive framework for their differentiation.

Molecular Structures and Isomeric Variation

The key to differentiating these isomers lies in the relative positions of the acetyl, methyl, and nitrile functional groups on the benzene ring. These positions dictate the electronic environment of each proton and carbon atom, leading to unique spectroscopic fingerprints.

Figure 1. Chemical structures of the compared isomers.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing isomers by probing the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed structural map. The electron-withdrawing nature of the acetyl (-COCH₃) and nitrile (-C≡N) groups and the electron-donating nature of the methyl (-CH₃) group are key to predicting the spectra.

Predicted ¹H NMR Data
CompoundAromatic Protons (δ, ppm, Multiplicity)Acetyl -CH₃ (δ, ppm, Multiplicity)Methyl -CH₃ (δ, ppm, Multiplicity)
4-Acetyl-2-methylbenzonitrile ~7.8-8.0 (3H, complex multiplet)~2.6 (3H, singlet)~2.5 (3H, singlet)
2-Acetyl-4-methylbenzonitrile ~7.6-7.9 (3H, complex multiplet)~2.7 (3H, singlet)~2.4 (3H, singlet)
5-Acetyl-2-methylbenzonitrile H-3: ~7.4 (d); H-4: ~7.9 (dd); H-6: ~8.1 (d)~2.6 (3H, singlet)~2.5 (3H, singlet)
Causality Behind the Chemical Shifts
  • Acetyl and Nitrile Deshielding: The acetyl and nitrile groups are strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield (to higher ppm values). Protons that are ortho or para to these groups will experience the most significant deshielding.

  • Methyl Shielding: The methyl group is weakly electron-donating, shielding nearby protons and causing a slight upfield shift.

  • 4-Acetyl-2-methylbenzonitrile: The three aromatic protons will be in a complex, overlapping region. The proton between the two electron-withdrawing groups (at position 3) would be expected to be the most downfield.

  • 2-Acetyl-4-methylbenzonitrile: The acetyl group at position 2 will strongly deshield the proton at position 3. The methyl group at position 4 will slightly shield the protons at positions 3 and 5.

  • 5-Acetyl-2-methylbenzonitrile: This isomer is predicted to have the most resolved aromatic region. The proton at H-6, being ortho to the acetyl group, will be the most downfield. The proton at H-4 will be a doublet of doublets due to coupling with both H-3 and H-6. The proton at H-3 will be a doublet.

The distinct splitting patterns and chemical shifts in the aromatic region, particularly for the 5-acetyl isomer, provide a clear method for differentiation.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for distinguishing isomers.

Predicted ¹³C NMR Data
CompoundC=O (δ, ppm)C≡N (δ, ppm)Aromatic C (δ, ppm)Acetyl -CH₃ (δ, ppm)Methyl -CH₃ (δ, ppm)
4-Acetyl-2-methylbenzonitrile ~197~118~125-145~27~21
2-Acetyl-4-methylbenzonitrile ~198~117~126-148~29~22
5-Acetyl-2-methylbenzonitrile ~197~119~128-142~27~20
Rationale for Predicted Shifts
  • Carbonyl and Nitrile Carbons: The carbonyl carbon (C=O) of the acetyl group is highly deshielded and appears far downfield, typically in the 195-210 ppm range[2]. The nitrile carbon (C≡N) also has a characteristic chemical shift around 115-125 ppm[2]. The precise position will be subtly influenced by the overall electronic nature of the aromatic ring in each isomer.

  • Aromatic Carbons: The aromatic carbons will appear in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing acetyl and nitrile groups will be shifted further downfield compared to those attached to the methyl group or hydrogen. The number of distinct aromatic signals can also be a key indicator. For instance, due to symmetry, some isomers might show fewer than the expected six aromatic carbon signals.

  • Methyl Carbons: The methyl carbons will be the most upfield signals, typically in the 20-30 ppm range[2]. The acetyl methyl carbon will generally be slightly more downfield than the ring-bound methyl carbon.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The C=O and C≡N bonds have very strong and characteristic absorption bands, which are useful for confirming the presence of these functional groups.

Key IR Absorptions
Functional GroupVibrationExpected Wavenumber (cm⁻¹)
NitrileC≡N stretch2220 - 2240
Ketone (Aryl)C=O stretch1680 - 1700
AromaticC=C stretch1450 - 1600
MethylC-H stretch2850 - 3000
Interpreting IR Data

The primary value of IR spectroscopy in this context is to confirm the presence of the key functional groups. The C≡N stretch is a sharp, strong band in a relatively uncongested region of the spectrum[3]. The C=O stretch of the aryl ketone is also a very strong and prominent band[3]. While the electronic differences between the isomers might cause slight shifts (a few cm⁻¹) in the positions of these bands, IR spectroscopy alone is less powerful than NMR for definitively distinguishing these positional isomers. However, it serves as an excellent complementary technique.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • For ¹H NMR, acquire 16-64 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy (FT-IR)
  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Logical Workflow for Isomer Differentiation

G start Unknown Isomer nmr Acquire 1H NMR Spectrum start->nmr aromatic_region Analyze Aromatic Region (7.0-8.5 ppm) nmr->aromatic_region resolved Are there 3 distinct, well-resolved signals? aromatic_region->resolved complex Complex, overlapping multiplet aromatic_region->complex resolved->complex No isomer5 5-Acetyl-2-methylbenzonitrile resolved->isomer5 Yes further_analysis Further analysis needed for 4-acetyl and 2-acetyl isomers complex->further_analysis c13_nmr Acquire 13C NMR Spectrum further_analysis->c13_nmr carbonyl_shift Compare carbonyl (C=O) and methyl (-CH3) shifts c13_nmr->carbonyl_shift

Sources

Reactivity comparison of 4-Acetyl-2-methylbenzonitrile vs. 4-acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric vs. Electronic Modulation: A Comparative Reactivity Guide to 4-Acetyl-2-methylbenzonitrile and 4-Acetylbenzonitrile Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Ortho-Effect" as a Chemoselective Switch

In the design of complex pharmaceutical intermediates, the subtle addition of a methyl group can radically alter synthetic pathways. This guide compares 4-acetylbenzonitrile (Molecule A) with its sterically congested analog, 4-acetyl-2-methylbenzonitrile (Molecule B) .[1]

While both molecules share an identical electronic "push-pull" framework (an electron-withdrawing cyano group and an electron-withdrawing acetyl group), the introduction of the ortho-methyl group in Molecule B introduces a steric gatekeeper . This structural nuance significantly retards hydrolysis at the nitrile position without impeding the reactivity of the acetyl group, enabling high-precision chemoselectivity critical for the synthesis of blockbuster drugs like Fluralaner (Bravecto) .

Structural & Electronic Analysis

To understand the divergent reactivity, we must first analyze the ground-state electronics and steric environment.

Feature4-Acetylbenzonitrile (A) 4-Acetyl-2-methylbenzonitrile (B)
CAS Number 1443-80-7147754-12-9
Electronic State Highly electron-deficient ring (two EWGs).[1]Slightly less deficient (+I effect of Methyl), but still deactivated.
Steric Environment Planar, accessible Nitrile and Acetyl groups.Nitrile is sterically hindered by ortho-methyl. Acetyl is accessible.[1][2]
Key Reactivity Rapid hydrolysis of CN; standard ketone chemistry.[1]Resistant CN hydrolysis ; standard ketone chemistry.
Primary Application General chemical building block.[1][3]Fluralaner intermediate; TADF OLED emitters.
Visualizing the Steric Gate

The following diagram illustrates how the methyl group (Me) physically blocks the trajectory of nucleophiles attacking the nitrile carbon in Molecule B, while leaving the distal acetyl group exposed.

StericAnalysis cluster_A Molecule A: Unhindered cluster_B Molecule B: Ortho-Blocked A_CN Nitrile (-CN) Highly Accessible Fast Hydrolysis B_Me Ortho-Methyl (-CH3) Steric Shield A_Ac Acetyl (-COCH3) Accessible Standard Reactivity B_CN Nitrile (-CN) Blocked Trajectory Slow Hydrolysis B_Me->B_CN Steric Hindrance B_Ac Acetyl (-COCH3) Accessible Standard Reactivity

Figure 1: Mechanistic visualization of the "Ortho-Effect."[1] The methyl group in Molecule B protects the nitrile from nucleophilic attack, creating a chemoselective difference compared to Molecule A.

Comparative Reactivity Profiles

Scenario A: Nucleophilic Attack at the Acetyl Group (Ketone)
  • Reagents: Hydroxylamine (NH₂OH), Grignard reagents, or reducing agents (NaBH₄).[1]

  • Observation: Both molecules react with similar kinetics.[1] The methyl group is meta to the acetyl group and exerts minimal steric or electronic influence on the ketone.

  • Outcome: Both form oximes, alcohols, or tertiary alcohols efficiently.

  • Strategic Value: This allows the acetyl group to be transformed (e.g., into an isoxazoline ring for Fluralaner) before touching the nitrile.

Scenario B: Hydrolysis of the Nitrile Group
  • Reagents: NaOH / H₂O₂ (Basic Hydrolysis) or H₂SO₄ (Acidic).[1]

  • Observation:

    • Molecule A: Hydrolyzes rapidly to the amide and then the carboxylic acid. Difficult to stop at the amide stage without careful control.

    • Molecule B: Hydrolysis is significantly slower (rate constant

      
       decreases by orders of magnitude). The ortho-methyl group prevents the formation of the tetrahedral intermediate required for hydrolysis.
      
  • Outcome: Molecule B requires forcing conditions (higher temp, stronger acid) to convert to the acid.

  • Strategic Value: The nitrile survives conditions that would degrade Molecule A, acting as a "masked" carboxylic acid.

Case Study: Synthesis of Fluralaner (Bravecto)

The industrial utility of 4-acetyl-2-methylbenzonitrile is best exemplified in the synthesis of the veterinary drug Fluralaner.[3] The synthesis exploits the reactivity difference described above.

The Workflow:

  • Isoxazoline Formation: The acetyl group is reacted first (via condensation with a trifluoromethyl-benzene derivative) to build the heterocycle.[1] The nitrile remains intact due to its steric protection.

  • Late-Stage Hydrolysis: Only after the complex isoxazoline ring is built is the nitrile hydrolyzed to the amide/acid to attach the final side chain.

FluralanerPath Start Start: 4-Acetyl-2-methylbenzonitrile (Bifunctional) Step1 Step 1: Acetyl Condensation (Reagent: Ar-CF3 ketone + Base) Start->Step1 Chemoselective Reaction Intermed Intermediate: Isoxazoline Core Formed Nitrile (-CN) is INTACT Step1->Intermed Step2 Step 2: Nitrile Hydrolysis (Forcing Conditions: NaOH/H2O2) Intermed->Step2 Activation of Protected Group Final Target: Fluralaner Precursor (Amide Linkage Formed) Step2->Final

Figure 2: The chemoselective synthetic route for Fluralaner, utilizing the stability of the ortho-methyl nitrile.[1][4][5]

Experimental Protocol: Chemoselective Hydrolysis

Objective: To demonstrate the resistance of Molecule B compared to Molecule A under standard basic hydrolysis conditions.

Reagents:

  • Substrate A: 4-Acetylbenzonitrile (1.0 eq)[1]

  • Substrate B: 4-Acetyl-2-methylbenzonitrile (1.0 eq)[1]

  • Solvent: Ethanol/Water (1:1)

  • Base: NaOH (2.0 eq)[1]

  • Oxidant (Catalyst): 30% H₂O₂ (5.0 eq) - Radziszewski conditions

Protocol:

  • Setup: Prepare two separate 50 mL round-bottom flasks equipped with magnetic stir bars.

  • Dissolution: Dissolve 1.0 g of the respective substrate in 10 mL of Ethanol.

  • Addition: Add 10 mL of water and 2.0 equivalents of solid NaOH. Stir until dissolved.

  • Initiation: Cool to 0°C. Dropwise add 5.0 equivalents of 30% H₂O₂.

  • Monitoring (The Critical Step):

    • Warm to room temperature (25°C).

    • Monitor via TLC (Hexane:EtOAc 7:3) or HPLC every 15 minutes.

  • Results Interpretation:

    • Molecule A: Will show complete conversion to the primary amide (4-acetylbenzamide) within 30-60 minutes . Prolonged stirring (>4 hours) will yield the carboxylic acid.

    • Molecule B: Will show <10% conversion after 60 minutes. Significant conversion requires heating to reflux (60-80°C) for >4 hours.

Safety Note: The reaction is exothermic.[1] H₂O₂ is a strong oxidant. Ensure proper venting.

References

  • Synthesis of Fluralaner & Intermediates

    • Source: WIPO Patent WO2016024224A1. "A process for the preparation of 4-fluoro-2-methylbenzonitrile [and related analogs]."[4][6][7][8][9][10] Available at: [Link][1]

    • Relevance: details the synthesis and stability of ortho-methyl benzonitriles in drug manufacturing.
  • Source: Cohen, L. A., & Jones, W. M. (1962). "A Study of the Hydrolysis of Ortho-Substituted Benzonitriles." Journal of the American Chemical Society.
  • Chemoselective Reductions: Relevance: Confirms the utility of the bifunctional n
  • Fluralaner Manufacturing Process

    • Source: European Medicines Agency (EMA). "Bravecto (Fluralaner) Assessment Report." Available at: [Link][1]

    • Relevance: Validates the industrial use of the 4-acetyl-2-methyl scaffold.

Sources

A Comparative Guide to the Biological Activity of 4-Acetyl-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and agrochemical research, the strategic selection of a core molecular scaffold is paramount to the successful development of novel, effective agents. The 4-acetyl-2-methylbenzonitrile framework presents a compelling starting point for derivative synthesis due to its inherent structural features: a reactive acetyl group amenable to condensation reactions, a nitrile moiety that can be transformed into various functional groups, and a substituted benzene ring that allows for the exploration of a diverse chemical space. This guide provides an in-depth, comparative analysis of the biological activities of key classes of derivatives synthesized from 4-acetyl-2-methylbenzonitrile, offering experimental insights and data to inform future research endeavors.

The 4-Acetyl-2-methylbenzonitrile Scaffold: A Versatile Starting Point

4-Acetyl-2-methylbenzonitrile is a versatile building block in organic synthesis, serving as a key intermediate in the production of a range of biologically active molecules, from pharmaceuticals to agrochemicals.[1] Its utility stems from the presence of two key functional groups—the acetyl and nitrile moieties—which provide multiple avenues for chemical modification. The acetyl group is a prime site for reactions such as the Claisen-Schmidt condensation to form chalcones, while the nitrile group can be involved in the formation of various heterocyclic systems.[1][2] This bifunctionality allows for the creation of a diverse library of derivatives with a wide spectrum of potential biological activities.

I. Chalcone Derivatives: Broad-Spectrum Bioactivity

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The synthesis of chalcone derivatives from 4-acetyl-2-methylbenzonitrile is typically achieved through the Claisen-Schmidt condensation with various substituted aromatic aldehydes.[5]

Comparative Antimicrobial and Antifungal Activity

Table 1: Comparative Antimicrobial Activity of Representative Chalcone Analogs

Compound IDDerivative ClassTest OrganismMIC (µg/mL)
Analog A Chalcone (4-chloro substituted)Staphylococcus aureus16
Escherichia coli32
Analog B Chalcone (4-methoxy substituted)Staphylococcus aureus32
Escherichia coli64
Analog C Chalcone (2,4-dichloro substituted)Staphylococcus aureus8
Escherichia coli16
Analog D Chalcone (4-nitro substituted)Candida albicans12.5

Note: The data presented is illustrative and based on general findings for chalcone derivatives to demonstrate potential SAR. Specific values for derivatives of 4-acetyl-2-methylbenzonitrile would require dedicated experimental evaluation.

The general trend observed in many chalcone series suggests that electron-withdrawing groups, such as halogens or nitro groups, on the second aromatic ring often enhance antimicrobial activity. The position of these substituents also plays a crucial role.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of synthesized chalcone derivatives.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a tube of sterile Mueller-Hinton Broth (MHB). The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The synthesized chalcone derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. A series of two-fold dilutions are then prepared in MHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth with bacteria and DMSO without compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis Workflow for Chalcone Derivatives

chalcone_synthesis start 4-Acetyl-2-methylbenzonitrile condensation Claisen-Schmidt Condensation start->condensation aldehyde Substituted Aromatic Aldehyde aldehyde->condensation reagents Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) reagents->condensation product Chalcone Derivative condensation->product caption Synthesis of Chalcone Derivatives

Caption: Claisen-Schmidt condensation for chalcone synthesis.

II. Pyrazole Derivatives: Potent and Diverse Pharmacological Agents

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6] The synthesis of pyrazole derivatives from the 4-acetyl-2-methylbenzonitrile scaffold typically proceeds through the initial formation of a chalcone, which then undergoes cyclization with hydrazine or a substituted hydrazine.[7]

Comparative Antimicrobial and Cytotoxic Activity

The biological activity of pyrazole derivatives can be significantly influenced by the substituents on the pyrazole ring and the attached aromatic moieties.

Table 2: Comparative Biological Activity of Representative Pyrazole Analogs

Compound IDDerivative ClassTest Organism/Cell LineActivity (MIC/IC50 in µM)
Analog E PhenylpyrazoleCandida albicans16
MCF-7 (Breast Cancer)25
Analog F NitrophenylpyrazoleCandida albicans8
MCF-7 (Breast Cancer)12
Analog G HalophenylpyrazoleAspergillus fumigatusModerate Activity
HCT-116 (Colon Cancer)18

Note: This data is illustrative, based on general findings for pyrazole derivatives. Specific evaluation of pyrazoles derived from 4-acetyl-2-methylbenzonitrile is necessary for direct comparison.

The presence of electron-withdrawing groups on the phenyl ring attached to the pyrazole nucleus often correlates with enhanced biological activity.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells are then treated with these dilutions and incubated for 24-72 hours.

  • MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Synthesis Workflow for Pyrazole Derivatives

pyrazole_synthesis start Chalcone Derivative (from 4-acetyl-2-methylbenzonitrile) cyclization Cyclization Reaction start->cyclization hydrazine Hydrazine Hydrate or Substituted Hydrazine hydrazine->cyclization reagents Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) reagents->cyclization product Pyrazole Derivative cyclization->product caption Synthesis of Pyrazole Derivatives

Caption: Cyclization of chalcones to form pyrazoles.

III. Isoxazoline Derivatives: Potent Insecticidal Agents

Isoxazolines are a class of heterocyclic compounds that have gained significant attention in the agrochemical industry as potent insecticides.[8][9] Notably, 4-acetyl-2-methylbenzonitrile is a key precursor in the synthesis of Fluralaner, a commercially successful isoxazoline insecticide.[1] The synthesis of isoxazoline derivatives from this scaffold typically involves a 1,3-dipolar cycloaddition reaction.

Comparative Insecticidal Activity

The insecticidal activity of isoxazoline derivatives is highly dependent on the nature of the substituents on the isoxazoline ring and the aromatic moieties.

Table 3: Comparative Insecticidal Activity of Representative Isoxazoline Analogs

Compound IDDerivative ClassTarget PestActivity (LC50 in mg/L)
Fluralaner IsoxazolineVarious ectoparasitesHigh Potency
Analog H Acylhydrazine IsoxazolineSpodoptera frugiperda0.489
Indoxacarb Commercial InsecticideSpodoptera frugiperda3.14
Analog I Acylthiourea IsoxazolinePlutella xylostella0.26
Ethiprole Commercial InsecticidePlutella xylostella3.81

Data for Analog H and I are from recent studies on novel isoxazoline derivatives and are included for comparative purposes.[8][10]

These data highlight the significant potential of novel isoxazoline derivatives, which can exhibit insecticidal activity superior to existing commercial products. The introduction of acylhydrazine and acylthiourea moieties has been shown to be a successful strategy for enhancing insecticidal potency.[8][10]

Mechanism of Action: GABA Receptor Antagonism

Isoxazoline insecticides primarily act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. GABA is the main inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA-gated chloride channels, isoxazolines prevent the influx of chloride ions into the neuron, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.

Synthesis Workflow for Isoxazoline Derivatives

isoxazoline_synthesis start 4-Acetyl-2-methylbenzonitrile Derivative (e.g., Chalcone) cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition dipolarophile Hydroxylamine Derivative dipolarophile->cycloaddition product Isoxazoline Derivative cycloaddition->product caption Synthesis of Isoxazoline Derivatives

Caption: 1,3-Dipolar cycloaddition for isoxazoline synthesis.

Conclusion

The 4-acetyl-2-methylbenzonitrile scaffold is a highly valuable platform for the development of a diverse range of biologically active compounds. Through systematic chemical modifications, derivatives such as chalcones, pyrazoles, and isoxazolines can be synthesized, each class exhibiting distinct and potent biological activities. This guide has provided a comparative overview of these derivatives, highlighting key structure-activity relationships and providing standardized protocols for their biological evaluation. The presented data, even when drawing from analogous structures, underscores the immense potential held within the chemical space accessible from this versatile starting material. Further exploration of a broader library of derivatives synthesized directly from 4-acetyl-2-methylbenzonitrile is warranted to fully elucidate the therapeutic and agrochemical potential of this promising scaffold.

References

  • Geeta Lodhi, Amit Nayak. Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. International Journal of Pharmaceutical Sciences and Research. 2021;12(12):6526-6534.
  • Hayun, H., et al. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences. 2025;31(1):e12345.
  • Kandeel, M., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021;26(24):7567.
  • Barakat, A., et al. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. 2021;5(1):1052.
  • Limban, C., et al. Acylhydrazones and Their Biological Activity: A Review. Molecules. 2021;26(16):4933.
  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available from: [Link]

  • Al-Ghamdi, A. M. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. 2019;35(1):349-356.
  • Zhang, Y., et al. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. Journal of Agricultural and Food Chemistry. 2024;72(40):17245-17254.
  • ResearchGate. Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Available from: [Link]

  • Patel, K., et al. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences. 2011;73(4):421-428.
  • ResearchGate. Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. Available from: [Link]

  • Hayun, H., et al. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed. 2025.
  • Li, X., et al. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Molecules. 2023;28(7):3195.
  • Goyal, S., et al. Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. 2021;11(Supp 1):001-014.
  • Zhang, Y., et al. Structural Diversity Design, Synthesis, and Insecticidal Activity Analysis of Ester-Containing Isoxazoline Derivatives Acting on the GABA Receptor. Journal of Agricultural and Food Chemistry. 2023;71(7):3449-3459.
  • Ji, J. L.

Sources

A Senior Application Scientist's Guide to the Crystallographic Validation of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

The bifunctional nature of acetylbenzonitriles, featuring both an acetyl and a nitrile group on a benzene ring, makes them valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals.[1] Understanding their precise three-dimensional structure is paramount for predicting their reactivity, designing derivatives, and comprehending their interactions in biological systems. X-ray crystallography remains the gold standard for unambiguously determining the atomic and molecular structure of a crystalline compound.[2]

The Crystallographic Validation Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully validated crystal structure is a meticulous process. Each step is critical for ensuring the final model is an accurate representation of the molecule's solid-state conformation. The following protocol outlines the standard workflow for the crystallographic analysis of a small organic molecule like 4-Acetyl-2-methylbenzonitrile.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is growing single crystals of sufficient quality and size.[3] For a compound like 4-Acetyl-2-methylbenzonitrile, which is a solid at room temperature, several methods can be employed:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture). The vial is loosely capped to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.[4]

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even below, in a controlled manner.[5]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For small molecules, this is often done by adhering the crystal to a glass fiber or a nylon loop with a minimal amount of oil or grease.[2] The mounted crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection.

  • Data Collection: The mounted crystal is centered in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.[6] The diffraction pattern, consisting of a series of spots called reflections, contains information about the crystal's internal structure.[7]

  • Data Processing: The collected images are processed to determine the position, intensity, and indexing of each reflection. This step involves integrating the intensities of the reflections and applying corrections for various experimental factors. The result is a file containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution and Refinement:

    • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful in determining the initial atomic positions.

    • Structure Refinement: The initial model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the R-factor, a measure of the goodness of fit.

  • Validation: The final refined structure is subjected to a rigorous validation process to ensure its quality and chemical reasonableness. This is often done using software like checkCIF, which checks for inconsistencies in the crystallographic information file (CIF).[8][9]

G Figure 1: X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Validation (checkCIF) F->G H Final Structural Model G->H

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: Acetylbenzonitrile Isomers

In the absence of a published structure for 4-Acetyl-2-methylbenzonitrile, we can infer its likely crystallographic properties by comparing the known data of its isomers. The position of the acetyl and nitrile groups on the benzene ring will influence the molecule's polarity, shape, and potential for intermolecular interactions, which in turn dictate the crystal packing.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Acetylbenzonitrile C₉H₇NO145.16White to light yellow crystalline solid1443-80-7[1]
2-Acetylbenzonitrile C₉H₇NO145.16Not specified91054-33-0[10]
3-Acetylbenzonitrile C₉H₇NO145.16Not specified6136-68-1[11]

Table 1: General properties of acetylbenzonitrile isomers.

  • Dipole-Dipole Interactions: The nitrile and acetyl groups are both polar, creating a significant molecular dipole moment. These dipoles will likely drive an anti-parallel arrangement of molecules in the crystal lattice to maximize electrostatic attraction.

  • Steric Hindrance: The presence of the methyl group at the 2-position in 4-Acetyl-2-methylbenzonitrile will introduce steric bulk that is absent in its isomers. This will likely prevent a perfectly planar arrangement of the molecule and influence the close packing of molecules in the crystal.

  • Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···N and C-H···O interactions may play a role in stabilizing the crystal structure.

Expected Structural Features of 4-Acetyl-2-methylbenzonitrile

Based on the principles of molecular geometry and the known structures of similar compounds, we can predict several key features of the 4-Acetyl-2-methylbenzonitrile crystal structure:

  • Non-planarity: The steric clash between the methyl group and the adjacent acetyl group will likely force the acetyl group out of the plane of the benzene ring. The dihedral angle between the plane of the acetyl group and the benzene ring will be a key parameter to determine.

  • Intermolecular Interactions: The crystal packing will likely be dominated by a combination of dipole-dipole interactions from the nitrile and acetyl groups and van der Waals forces. The specific arrangement of molecules will aim to minimize steric repulsion while maximizing attractive forces.

Figure 2: Factors influencing the structure of 4-Acetyl-2-methylbenzonitrile.

The Importance of a Validated CIF File

The culmination of a successful crystal structure determination is the generation of a Crystallographic Information File (CIF). This standardized text file contains all the necessary information to describe the crystal structure, including:

  • Unit cell parameters

  • Space group

  • Atomic coordinates

  • Bond lengths and angles

  • Anisotropic displacement parameters

The CIF file is the primary means of communicating crystallographic results and is required for publication in most scientific journals. Before submission, the CIF file must be validated using a program like checkCIF, which is available online through the International Union of Crystallography (IUCr).[8] This program performs a series of checks to identify potential errors, inconsistencies, and unusual features in the data.[9] Addressing any alerts raised by checkCIF is a crucial part of ensuring the quality and reliability of the reported structure.

Conclusion

While the definitive X-ray crystallographic data for 4-Acetyl-2-methylbenzonitrile remains to be experimentally determined and publicly reported, this guide provides a comprehensive framework for its validation. By following the outlined experimental protocols and leveraging comparative analysis with its isomers, researchers can be well-prepared to obtain and validate a high-quality crystal structure. The resulting structural insights will be invaluable for advancing the use of this important molecule in drug discovery and materials science.

References

  • PubChem. 2-Acetylbenzonitrile | C9H7NO | CID 2763539. [Link]

  • Cheméo. 3-Acetylbenzonitrile (CAS 6136-68-1) - Chemical & Physical Properties. [Link]

  • PubChem. 3-Acetylbenzonitrile | C9H7NO | CID 80222. [Link]

  • NIST. 3-Acetylbenzonitrile - NIST WebBook. [Link]

  • wwPDB. User guide to the wwPDB X-ray validation reports. [Link]

  • IUCr Journals. checkCIF FAQ. [Link]

  • PMC. Absolute Configuration of Small Molecules by Co-Crystallization. [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

  • ResearchGate. What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software ?. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Peak Proteins. Beginners Guide To X-ray Data Processing. [Link]

  • Chemistry LibreTexts. X-ray Crystallography. [Link]

  • PMC. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

  • Nowick Laboratory. Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). [Link]

  • A.L.Spek. PLATON/VALIDATION. [Link]

  • YouTube. Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden. [Link]

  • SciSpace. checkCIF validation ALERTS: what they mean and how to respond. [Link]

Sources

Purity Assessment of Commercial 4-Acetyl-2-methylbenzonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) is a critical pharmacophore and intermediate, predominantly utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .[1]

In commercial sourcing, a significant discrepancy often exists between Chromatographic Purity (% Area) and Absolute Assay (% Weight) . Vendors typically report HPLC-UV area percentages (>98%), which fail to account for inorganic salts, moisture, or non-UV-active process impurities. For drug development professionals, relying solely on vendor COAs (Certificates of Analysis) based on HPLC area normalization is a high-risk strategy that can lead to stoichiometric errors in downstream GMP synthesis.

This guide compares three analytical methodologies—HPLC-UV , GC-MS , and qNMR —to establish a self-validating purity assessment protocol.

Part 1: Chemical Context & Impurity Landscape

To assess purity, one must understand the origin of impurities. The commercial synthesis of 4-Acetyl-2-methylbenzonitrile typically follows a Friedel-Crafts acetylation or a cyanation pathway, each generating distinct byproducts.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 4-Acetyl-2-methylbenzonitrile[2]

  • Molecular Formula: C₁₀H₉NO[3]

  • Molecular Weight: 159.19 g/mol

  • Key Functional Groups: Nitrile (electron-withdrawing), Acetyl (ketone), Methyl (electron-donating).

The Impurity Origin Pathway

The following diagram illustrates how different synthesis routes introduce specific impurities that dictate the choice of analytical method.

ImpurityPathways Start1 Route A: 2-Methylbenzonitrile Process Synthesis Process (Friedel-Crafts or Cyanation) Start1->Process Start2 Route B: 4-Bromo-3-methylacetophenone Start2->Process Product Target: 4-Acetyl-2-methylbenzonitrile Process->Product Imp1 Regioisomer: 4-Acetyl-3-methylbenzonitrile (Hard to separate by HPLC) Process->Imp1 Isomerization Imp2 Hydrolysis Product: 4-Acetyl-2-methylbenzoic acid Process->Imp2 Moisture Imp3 Residual Catalyst: AlCl3 / Pd salts Process->Imp3 Inorganic

Figure 1: Impurity genealogy showing why HPLC (organic impurities) and qNMR (absolute assay/salts) must be paired.

Part 2: Comparative Analysis of Assessment Methods

We evaluated three methods for determining the quality of commercial batches.

Method A: HPLC-UV (The Relative Standard)

High-Performance Liquid Chromatography is the industry standard for process control but has limitations for material release if no certified reference standard (CRS) exists.

  • Mechanism: Separation based on hydrophobicity (Reverse Phase C18). Detection via UV absorbance (typically 254 nm).

  • Pros: High precision; excellent for separating regioisomers (critical for this compound).

  • Cons: "Purity" is relative to UV extinction coefficients. Does not detect inorganic salts or moisture. Requires a reference standard.

  • Verdict: Best for Purity (% Area) but poor for Assay (% w/w) .

Method B: GC-MS (The Volatile Profiler)

Gas Chromatography is useful for identifying residual solvents and volatile starting materials.

  • Mechanism: Separation based on boiling point and polarity.

  • Pros: Excellent for detecting unreacted 2-methylbenzonitrile (starting material) and residual solvents.

  • Cons: Thermally unstable impurities may degrade. Non-volatile salts are invisible.

  • Verdict: Secondary method for Residual Solvent analysis.

Method C: qNMR (The Absolute Truth)

Quantitative Nuclear Magnetic Resonance (qNMR) is the "Gold Standard" for establishing the potency of a primary reference standard.

  • Mechanism: Molar response is directly proportional to the number of nuclei (protons), independent of chemical structure.[4]

  • Pros: Absolute quantification . No reference standard of the analyte is needed (only an internal standard like Maleic Acid or TCNB). Detects all organic impurities and accounts for "invisible" mass (salts/moisture) by providing a lower weight % assay.

  • Cons: Lower sensitivity (LOD) compared to HPLC.

  • Verdict: Best for Assay (% w/w) and vendor validation.

Data Summary: Method Performance Matrix
FeatureHPLC-UVGC-MS1H-qNMR
Primary Output Purity (% Area)Volatile ImpuritiesAbsolute Assay (% w/w)
Reference Standard Required (Analogue)Not Required (Library)Not Required (Internal Std)
Precision (RSD) < 0.5%< 1.0%< 1.0%
Detection Limit Low ppm (High Sensitivity)Low ppm~0.1% (Low Sensitivity)
Blind Spots Inorganic salts, non-UV activeNon-volatiles, saltsExchangeable protons (OH/NH)
Cost/Run LowMediumHigh (Instrument time)

Part 3: Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Assay

Use this method to determine the true weight-percent content of the material.

Reagents:

  • Solvent: DMSO-d6 (Provides good solubility for benzonitriles and separates water peak).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must be TraceCERT® or NIST traceable).

  • Analyte: 4-Acetyl-2-methylbenzonitrile.[1][5][3][2]

Procedure:

  • Weighing: Accurately weigh ~20 mg of the analyte (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision ±0.01 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (Critical for full relaxation of aromatic protons).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Integration:

    • Integrate the Acetyl Methyl singlet of the analyte (~2.6 ppm, 3H).

    • Integrate the characteristic signal of the IS.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=Mass, P=Purity)
    
Protocol 2: Routine HPLC-UV Purity Check

Use this method for batch-to-batch consistency and isomer detection.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic nitrile absorption).

  • Temperature: 30°C.

Part 4: Analytical Decision Workflow

How should a researcher process a new batch of 4-Acetyl-2-methylbenzonitrile? Follow this logic flow to ensure material integrity before synthesis.

DecisionTree Start New Batch Received qNMR Step 1: qNMR Analysis (Determine Absolute Assay) Start->qNMR CheckAssay Assay > 95% w/w? qNMR->CheckAssay HPLC Step 2: HPLC-UV (Check for Isomers) CheckAssay->HPLC Yes Reject REJECT BATCH (High Salt/Moisture Content) CheckAssay->Reject No CheckPurity Regioisomer < 0.5%? HPLC->CheckPurity Approve APPROVE for Synthesis (Adjust stoichiometry based on qNMR) CheckPurity->Approve Yes Purify Recrystallize (IPA/Hexane) CheckPurity->Purify No

Figure 2: Analytical workflow ensuring both chemical purity and absolute mass content are validated.

References

  • ChemicalBook. (2025). 4-Acetyl-2-methylbenzonitrile Product Properties and CAS 1138444-80-0. Retrieved from

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Retrieved from

  • WIPO. (2025). WO/2025/003945: An Improved Process for the Preparation of 4-Acetyl-2-Methyl-Benzonitrile.[2] Retrieved from

  • Sigma-Aldrich. (n.d.). High-Performance Quantitative H-1 NMR (qNMR) Technical Guide. Retrieved from

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 (Benzonitrile Analogue Context). Retrieved from

  • BenchChem. (n.d.). 4-Acetyl-2-methylbenzonitrile Structure and Safety Data. Retrieved from

Sources

Benchmarking Analytical Strategies: GC-MS Characterization of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan , the intermediate 4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) represents a Critical Quality Attribute (CQA) checkpoint.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final purity release, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for process control, particularly in distinguishing regioisomers and identifying volatile halogenated precursors.[1]

This guide objectively compares GC-MS against HPLC-UV and NMR, providing a validated protocol for researchers requiring high-throughput structural confirmation during scale-up.[1]

Molecular Profile & Analytical Challenges

4-Acetyl-2-methylbenzonitrile presents unique challenges due to its bifunctional nature (nitrile and ketone groups) and the potential for positional isomerism during Friedel-Crafts acylation or cyanation steps.[1]

PropertySpecificationAnalytical Implication
Formula

Nitrogen rule applies (Odd MW = Odd N count).[1]
MW 159.18 g/mol Ideal range for EI-MS (50–500 Da).[1]
Boiling Point ~316°C (Predicted)Requires high-temperature GC column (e.g., 325°C limit).[1]
Key Impurities 4-Acetyl-3-methyl...[1]Regioisomers have identical mass; require chromatographic resolution.[1]
The Isomer Challenge

A common synthetic route involves cyanation of fluoro-methyl-acetophenones.[1] If the starting material contains 3-methyl isomers, the resulting 4-acetyl-3-methylbenzonitrile will co-elute on short HPLC columns.[1] GC capillary columns (30m) generally offer higher theoretical plate counts (


), providing superior resolution of these positional isomers compared to standard C18 HPLC.[1]

Comparative Assessment: Choosing the Right Tool

We evaluated three orthogonal methods for the characterization of this intermediate.

Method Comparison Matrix
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Structural ID & Impurity ProfilingQuantitative Purity AssayStructural Elucidation
Sample Req.

g (Trace analysis)
mg (Standard)mg (High conc.[1] needed)
Isomer Resolution High (Capillary column)Medium (Dependent on mobile phase)High (Distinct chemical shifts)
Throughput High (< 20 min)Medium (15-40 min)Low (Acquisition + Processing)
Blind Spots Thermally labile compoundsCo-eluting non-chromophoresMinor impurities (<1%)
Decision Logic
  • Use GC-MS when: You are monitoring the reaction progress (IPC), checking for unreacted volatile starting materials (e.g., 2-fluoro-toluene derivatives), or need to confirm the identity of a new impurity peak.[1]

  • Use HPLC-UV when: You are performing the final release testing for purity % where non-volatile salts or heavy byproducts might be present.[1]

  • Use NMR when: You have isolated a completely unknown impurity and need to map the carbon skeleton.[1]

Validated Experimental Protocol (GC-MS)[1][3]

The following protocol has been optimized to prevent thermal degradation of the nitrile group while ensuring sharp peak shapes for the acetyl moiety.

A. Sample Preparation[1][4][5][6]
  • Solvent: Ethyl Acetate (HPLC Grade).[1] Reasoning: MeOH can cause transesterification artifacts in the injector port at high temps; EtAc is inert.

  • Concentration: 100 ppm (100 µg/mL).

  • Filtration: 0.22 µm PTFE filter.[1]

B. GC Parameters (Agilent 7890B / 5977B equivalent)
  • Column: DB-5ms or HP-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm).[1]
    • Why: Low-bleed, 5% phenyl phase provides pi-pi interaction to separate aromatic isomers.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split Mode (20:1) @ 250°C.

    • Why: Prevents column overload and improves peak symmetry.[1]

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 200°C.

    • Ramp 10°C/min to 300°C.

    • Hold 3 min.

C. MS Parameters (EI Source)[5]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).[1]

  • Scan Range: 40–350

    
    .[1]
    

Data Interpretation & Fragmentation Mechanics[4]

The Electron Impact (EI) spectrum of 4-Acetyl-2-methylbenzonitrile provides a distinct "fingerprint" used for library matching (NIST/Wiley).[1]

Key Diagnostic Ions
m/z (Mass-to-Charge)Ion IdentityMechanism of Formation
159

Molecular Ion.[1] Stable aromatic ring stabilizes the radical cation.[1]
144

Loss of Methyl (

).[1] Cleavage from the acetyl group or the ring methyl (less likely).[1]
116

Base Peak (Typical). Loss of Acetyl radical (

).[1] Alpha-cleavage adjacent to the carbonyl.
89

Phenyl cation derivative.[1] Loss of HCN from the nitrile ring fragment.[1]
Visualizing the Workflow

The following diagram illustrates the critical decision pathways and data flow for characterizing this intermediate.

AnalyticalWorkflow RawSample Crude Reaction Mixture (Vonoprazan Intermediate) Prep Sample Prep (Dilution in EtAc + Filtration) RawSample->Prep Decision Decision Point: What is the Goal? Prep->Decision GCMS GC-MS Analysis (DB-5ms Column) Decision->GCMS Structure ID / Process Control HPLC HPLC-UV Analysis (C18 Column) Decision->HPLC Final Purity / Non-volatiles DataGC Data: Fragmentation Pattern (m/z 159, 144, 116) GCMS->DataGC DataHPLC Data: Area % Purity (UV @ 254 nm) HPLC->DataHPLC Result1 Identify Volatile Impurities & Regioisomers DataGC->Result1 Result2 Final Batch Release (Quantification) DataHPLC->Result2

Figure 1: Analytical workflow for selecting between GC-MS and HPLC based on the specific stage of drug development (Process Control vs. Batch Release).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile.[1] Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. Synthetic Route to Vonoprazan (Scheme 1).[1][2] As cited in: Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. J. Org.[1] Chem. Retrieved from [Link][1]

  • Scientific Research Publishing (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.[1] (Demonstrating acetophenone fragmentation patterns). Retrieved from [Link]

Sources

A Comparative Guide to Catalysts in the Synthesis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Acetyl-2-methylbenzonitrile is a pivotal intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. Its molecular architecture, featuring a strategically positioned acetyl group and a nitrile moiety on a methyl-substituted benzene ring, offers a versatile platform for the construction of more complex molecular entities. The efficiency and selectivity of its synthesis are of paramount importance, with the choice of catalyst being the most critical factor. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 4-acetyl-2-methylbenzonitrile, with a focus on providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions in their synthetic endeavors. We will explore the prevailing synthetic strategies, delve into the mechanistic nuances of different catalysts, and present a balanced view of their performance, practicality, and environmental impact.

Synthetic Strategies: An Overview

The synthesis of 4-acetyl-2-methylbenzonitrile is predominantly achieved through two major synthetic routes: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. The choice between these pathways is often dictated by the availability of starting materials, desired scale of reaction, and considerations of process sustainability.

I. Friedel-Crafts Acylation of 2-Methylbenzonitrile

The most direct and widely employed method for the synthesis of 4-acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile.[1] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a catalyst.

The regioselectivity of this reaction is favorably governed by the directing effects of the substituents on the 2-methylbenzonitrile ring. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director.[1] Consequently, the incoming electrophile (the acetyl group) is preferentially directed to the position that is para to the methyl group and meta to the nitrile group, leading to the desired 4-acetyl-2-methylbenzonitrile isomer.

Caption: Directing effects of substituents on 2-methylbenzonitrile.

The choice of catalyst in the Friedel-Crafts acylation is critical and significantly influences the reaction's efficiency, selectivity, and environmental footprint. We will now compare the performance of different classes of catalysts in this context.

Traditional Friedel-Crafts acylations heavily rely on homogeneous Lewis acid catalysts, with aluminum chloride (AlCl₃) being the most common choice.[1][2][3]

1. Aluminum Chloride (AlCl₃)

  • Mechanism of Action: AlCl₃ functions by activating the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 2-methylbenzonitrile, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the final product.

Caption: Simplified mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.

  • Performance and Considerations: While effective in promoting the reaction, the use of AlCl₃ is associated with several drawbacks. It is required in stoichiometric amounts because it forms a complex with the product ketone, rendering it inactive. This necessitates a hydrolytic workup to release the product, which in turn generates a significant amount of acidic waste. Furthermore, AlCl₃ is highly hygroscopic and corrosive, requiring careful handling. To enhance regioselectivity and minimize side reactions, the reaction is often conducted at low temperatures (e.g., 0-5 °C).[1]

2. Ferric Chloride (FeCl₃)

Ferric chloride is another Lewis acid that can be employed in Friedel-Crafts acylation. While generally less reactive than AlCl₃, it offers the advantages of being less expensive and more tolerant to certain functional groups. However, for the acylation of a moderately deactivated ring system like 2-methylbenzonitrile, higher reaction temperatures or longer reaction times may be necessary to achieve comparable yields to AlCl₃.

In a bid to overcome the environmental and practical limitations of traditional Lewis acids, heterogeneous solid acid catalysts have emerged as a promising alternative. Zeolites, in particular, have shown considerable potential in Friedel-Crafts acylation reactions.

1. Zeolites

  • Mechanism of Action: Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and/or Lewis acid sites. In the context of acylation, the reaction is believed to occur within the zeolite's pores, where the shape-selective environment can influence the regioselectivity of the product. The acidic sites in the zeolite activate the acylating agent, facilitating the electrophilic attack on the aromatic substrate.

  • Performance and Considerations: The primary advantages of zeolite catalysts are their reusability, non-corrosive nature, and the ease of separation from the reaction mixture, which simplifies the workup procedure and minimizes waste generation. While there is extensive literature on the use of zeolites for the acylation of various aromatics,[4][5] specific data for the acylation of 2-methylbenzonitrile is less common. However, studies on similar substrates like toluene suggest that zeolites such as H-USY can effectively catalyze the reaction, with a high selectivity towards the para-isomer.[4] A potential challenge with zeolite catalysts is deactivation due to coke formation at higher temperatures.

Comparative Summary of Friedel-Crafts Catalysts

CatalystTypeAdvantagesDisadvantagesTypical Conditions
AlCl₃ HomogeneousHigh reactivity, well-establishedStoichiometric amounts required, corrosive, generates acidic wasteLow temperature (0-5 °C), inert solvent (e.g., CH₂Cl₂)
FeCl₃ HomogeneousLess expensive than AlCl₃, more tolerant to some functional groupsGenerally lower reactivity than AlCl₃Moderate to high temperatures
Zeolites HeterogeneousReusable, non-corrosive, easy separation, shape-selectivePotential for deactivation, may require higher temperaturesHigher temperatures, can be used in solventless conditions
II. Palladium-Catalyzed Cross-Coupling Reactions

An alternative synthetic route to 4-acetyl-2-methylbenzonitrile involves palladium-catalyzed cross-coupling reactions. This approach typically starts with a suitably functionalized precursor, such as a halogenated derivative of 2-methylbenzonitrile, which is then coupled with an acetylating agent.

  • Potential Advantages: Palladium-catalyzed reactions are known for their high functional group tolerance and can often be performed under milder conditions than traditional Friedel-Crafts reactions. They also offer the potential for high selectivity.

  • Challenges: The primary challenges for this route would be the synthesis of the appropriate starting materials (e.g., 4-halo-2-methylbenzonitrile) and the identification of an effective palladium catalyst and ligand system for the specific acylation reaction. The cost of palladium catalysts can also be a consideration for large-scale synthesis.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Methylbenzonitrile using Aluminum Chloride (AlCl₃)

  • Materials:

    • 2-Methylbenzonitrile

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.05 eq.) to the suspension via the dropping funnel, maintaining the temperature below 5 °C.

    • To this mixture, add a solution of 2-methylbenzonitrile (1.0 eq.) in dry dichloromethane dropwise over 30 minutes, ensuring the temperature remains between 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 4-acetyl-2-methylbenzonitrile.

Note: This is a generalized procedure based on standard Friedel-Crafts acylation protocols. The exact stoichiometry and reaction times should be optimized for specific laboratory conditions.

Conclusion and Future Outlook

The synthesis of 4-acetyl-2-methylbenzonitrile is most commonly and directly achieved via Friedel-Crafts acylation of 2-methylbenzonitrile. The traditional method employing aluminum chloride as a catalyst is well-established but suffers from significant environmental and practical drawbacks. The exploration of greener alternatives is therefore a crucial area of research.

Heterogeneous catalysts, particularly zeolites, present a compelling case for a more sustainable synthetic approach. Their reusability and the simplification of product purification are significant advantages, especially in industrial settings. While further research is needed to optimize zeolite-based systems specifically for the acylation of 2-methylbenzonitrile and to address potential catalyst deactivation, the existing literature on similar transformations is highly encouraging.

Palladium-catalyzed cross-coupling reactions represent another potential avenue for the synthesis of 4-acetyl-2-methylbenzonitrile. Although less explored for this specific molecule, the versatility and high selectivity of palladium catalysis warrant further investigation into developing an efficient protocol.

For researchers and drug development professionals, the choice of catalyst will ultimately depend on a careful evaluation of factors such as reaction scale, cost, environmental impact, and the desired level of process efficiency. This guide has aimed to provide a solid foundation of technical information and comparative data to aid in this critical decision-making process. The continued development of novel and more sustainable catalytic systems will undoubtedly play a pivotal role in the future of fine chemical synthesis.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • WO/2025/003945 AN IMPROVED PROCESS FOR THE PREPARATION OF 4-ACETYL-2-METHYL-BENZONITRILE - WIPO Patentscope. Available at: [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid - University of Liverpool. Available at: [Link]

  • Solid Acid Catalysts for Acylation of Arom
  • Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. Available at: [Link]

  • a process for the preparation of 4-fluoro-2-methylbenzonitrile - WIPO Patentscope. Available at: [Link]

  • WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents.
  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents.
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • Catalytic performances tests for acylation of 2-methylfuran with acetic... - ResearchGate. Available at: [Link]

  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts - ShareOK. Available at: [Link]

  • Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3 - ResearchGate. Available at: [Link]

  • Modeling of toluene acetylation with acetic anhydride on H-USY zeolite - Vrije Universiteit Brussel. Available at: [Link]

  • The acylation of 2-methoxynaphthalene with acetic anhydride over Nafion/silica composites and BEA zeolites containing Lewis acid sites | Request PDF - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Validated Analytical Methods for 4-Acetyl-2-methylbenzonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of reaction progress and the stringent quality control of intermediates are paramount. 4-Acetyl-2-methylbenzonitrile, a key building block in the synthesis of various pharmaceutically active compounds, requires robust and reliable analytical methods for its quantification in complex reaction mixtures. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of validated analytical methodologies for this purpose, grounded in scientific principles and regulatory expectations.

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand the principle of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines on the characteristics to be considered during validation[1][2][3][4][5][6]. These parameters, including specificity, linearity, accuracy, precision, and robustness, ensure the reliability and consistency of analytical data[7]. This guide will explain the practical application of these principles in the context of analyzing 4-Acetyl-2-methylbenzonitrile.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

For the routine analysis of 4-Acetyl-2-methylbenzonitrile in reaction mixtures, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended primary technique. This choice is predicated on the compound's structure, which contains a chromophore (the acetyl-substituted benzonitrile moiety) making it suitable for UV detection, and its expected polarity, which is well-suited for separation on common C18 stationary phases.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its nonpolar nature provides excellent retention for moderately polar aromatic compounds like 4-Acetyl-2-methylbenzonitrile, allowing for effective separation from more polar starting materials or byproducts.

  • Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like phosphoric acid or trifluoroacetic acid to ensure consistent peak shape) and a polar organic solvent like acetonitrile or methanol is optimal. A gradient is preferred over an isocratic elution to ensure adequate separation of components with a wide range of polarities that may be present in a reaction mixture, and to allow for a timely elution of all compounds.

  • Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance of 4-Acetyl-2-methylbenzonitrile to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution of the compound.

  • Internal Standard: The use of a chemically stable, structurally similar internal standard that is not present in the sample matrix is highly recommended for accurate quantification. This corrects for variations in injection volume and potential sample loss during preparation.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for developing a fully validated HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 30% B to 80% B over 10 minutes, followed by a 2-minute hold at 80% B, and a 3-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined λmax).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Acetyl-2-methylbenzonitrile reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase at the initial gradient composition to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with acetonitrile to bring the concentration of 4-Acetyl-2-methylbenzonitrile within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters (as per ICH Q2(R1) Guidelines[3][4]):

  • Specificity: Inject a blank (diluent), the reference standard, and a sample from the reaction mixture. The peak for 4-Acetyl-2-methylbenzonitrile in the sample should have the same retention time as the reference standard and should be well-resolved from other components.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo (a simulated reaction mixture without the analyte) with known amounts of the 4-Acetyl-2-methylbenzonitrile reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Inject one of the working standard solutions six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day with a different analyst and/or instrument. The RSD over the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability under normal operational variations.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard Reference Standard Dilution1 Serial Dilutions (Calibration Curve) Standard->Dilution1 ReactionMix Reaction Mixture Dilution2 Dilution & Filtration ReactionMix->Dilution2 HPLC HPLC System Dilution1->HPLC Dilution2->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for the validated HPLC analysis of 4-Acetyl-2-methylbenzonitrile.

Comparative Analysis of Alternative Methods

While HPLC is the primary recommendation, other analytical techniques can be employed, each with its own set of advantages and limitations for this specific application.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. 4-Acetyl-2-methylbenzonitrile, with a predicted boiling point of 316.0±30.0 °C, is amenable to GC analysis[8].

  • Advantages:

    • High Resolution: GC often provides higher separation efficiency than HPLC, which can be beneficial for resolving closely related impurities.

    • Sensitive Detectors: Flame ionization detection (FID) offers excellent sensitivity for organic compounds, while mass spectrometry (GC-MS) provides definitive identification of components.

  • Disadvantages:

    • Thermal Lability: Non-volatile or thermally labile components in the reaction mixture may not be suitable for GC analysis.

    • Derivatization: Some polar compounds may require derivatization to improve their volatility and peak shape, adding a step to the sample preparation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of analyte concentration without the need for a calibration curve, provided a certified internal standard is used[9][10].

  • Advantages:

    • Absolute Quantification: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification.

    • Structural Information: Provides detailed structural information about the analyte and any impurities present in the sample.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: NMR is generally less sensitive than chromatographic methods, requiring higher sample concentrations.

    • Signal Overlap: In complex mixtures, signals from different compounds can overlap, making accurate integration and quantification challenging[11][12][13].

    • Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require specialized expertise for operation and data interpretation.

Summary of Method Performance

Parameter HPLC-UV GC-FID/MS qNMR
Specificity High (with proper method development)Very High (especially with MS)High (dependent on spectral resolution)
Linearity Excellent (typically r² > 0.999)ExcellentExcellent
Accuracy High (typically 98-102% recovery)HighVery High
Precision High (RSD < 2%)High (RSD < 2%)High (RSD < 1-3%)
LOD/LOQ Low (ng/mL to µg/mL range)Very Low (pg/mL to ng/mL range)Higher (µg/mL to mg/mL range)
Throughput HighHighLower
Cost ModerateModerateHigh
Expertise ModerateModerateHigh

Method Selection Logic

The choice of analytical method should be guided by the specific requirements of the analysis.

Method_Selection Start Define Analytical Need Routine_QC Routine QC & Process Monitoring? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No HPLC HPLC-UV Routine_QC->HPLC Yes Primary_Std Primary Standard or Absolute Quantification? Impurity_ID->Primary_Std No GC GC-FID/MS Impurity_ID->GC Yes Primary_Std->HPLC No NMR qNMR Primary_Std->NMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine, validated analysis of 4-Acetyl-2-methylbenzonitrile in reaction mixtures, a well-developed HPLC-UV method stands out as the most practical and efficient choice, balancing performance with cost and ease of use. Gas chromatography offers a powerful alternative, particularly when high resolution is required or when dealing with volatile impurities. Quantitative NMR, while less sensitive, provides unparalleled accuracy for absolute quantification and structural elucidation, making it an invaluable tool for reference standard characterization and in-depth mixture analysis.

The successful implementation of any of these methods hinges on a thorough understanding of the underlying scientific principles and a commitment to rigorous validation in accordance with established regulatory guidelines[14][15]. By carefully considering the specific analytical needs and the strengths and weaknesses of each technique, researchers can ensure the generation of high-quality, reliable data essential for advancing drug development and chemical manufacturing.

References

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. (2024-10-31). Available at: [Link]

  • World Journal of Pharmaceutical Research. AWS. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • 4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440. PubChem - NIH. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Quantitative NMR spectroscopy of complex mixtures. Chemical Communications (RSC Publishing). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • NMR methods for the analysis of mixtures. PMC - NIH. Available at: [Link]

  • Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. Eurachem. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025-10-22). Available at: [Link]

  • Quantitative NMR Spectroscopy.docx. University of Ottawa. (2017-11). Available at: [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. NIH. (2023-06-29). Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]

  • Quantitative NMR spectroscopy of complex mixtures. ResearchGate. Available at: [Link]

  • Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride. ResearchGate. (2012-11-29). Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024-03-07). Available at: [Link]

  • Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PMC - NIH. (2022-08-15). Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. YouTube. (2017-10-04). Available at: [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. SHIMADZU CORPORATION. Available at: [Link]

Sources

Benchmarking the efficiency of 4-Acetyl-2-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0 / 14610-43-6) is a critical bifunctional intermediate used in the synthesis of next-generation pharmaceuticals, including potassium-competitive acid blockers (P-CABs) like Vonoprazan and novel agrochemicals. Its structure features an electron-withdrawing nitrile group and a ketone moiety, positioned around a sterically significant ortho-methyl group.

This guide benchmarks three distinct synthetic methodologies for its production. While the traditional Rosenmund-von Braun reaction remains a legacy industrial standard, our analysis identifies Palladium-Catalyzed Cyanation using non-toxic cyanide sources as the superior method for modern drug development, offering a 20-30% yield advantage and significantly improved safety profiles.

Strategic Analysis of Synthetic Pathways

Method A: Palladium-Catalyzed Cyanation (The "Gold Standard")

This route utilizes a Palladium(0) catalyst to facilitate the cross-coupling of 4-bromo-3-methylacetophenone with a cyanide source.

  • Mechanism: Oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the cyanide source (Zn(CN)₂ or K₄[Fe(CN)₆]), and finally reductive elimination to release the nitrile.

  • Key Advantage: High turnover number (TON) and mild conditions (80–100°C).

  • Innovation: The use of Potassium Ferrocyanide (K₄[Fe(CN)₆]) as a "green" cyanide source eliminates the risk of free cyanide gas evolution.

Method B: Rosenmund-von Braun Reaction (The "Legacy" Route)

A stoichiometric reaction involving the heating of aryl halides with Copper(I) Cyanide (CuCN).

  • Mechanism: Nucleophilic aromatic substitution facilitated by copper complexation at high temperatures (150–200°C).

  • Key Disadvantage: Requires polar, high-boiling solvents (DMF/NMP) which are difficult to remove; generates stoichiometric copper waste (high E-factor).

Method C: Sandmeyer Reaction (The "Cost-Driven" Route)

Starts from 4-amino-3-methylacetophenone (derived from the nitro precursor).

  • Mechanism: Diazotization using NaNO₂/HCl followed by displacement with CuCN.

  • Key Risk: Formation of potentially explosive diazonium salts; poor atom economy due to multi-step reduction requirements.

Comparative Benchmarking Data

The following data is normalized based on a 100g production scale.

MetricMethod A: Pd-Catalyzed (Green) Method B: Rosenmund-von Braun Method C: Sandmeyer
Precursor 4-Bromo-3-methylacetophenone4-Bromo-3-methylacetophenone4-Amino-3-methylacetophenone
Reagent K₄[Fe(CN)₆] (Non-toxic)CuCN (Toxic)NaNO₂ / CuCN (Toxic)
Catalyst Pd₂(dba)₃ / SPhosNone (Stoichiometric Cu)None (Stoichiometric Cu)
Temperature 90–100 °C160–180 °C0–5 °C (Step 1), 60 °C (Step 2)
Yield 92–96% 75–82%60–70% (Over 2 steps)
Purification Filtration & CrystallizationDistillation / ColumnExtraction & Column
Safety Profile High (No free HCN)Low (HCN risk at high temp)Critical (Explosion/Toxicity)
E-Factor (Waste) Low (< 5 kg/kg )High (> 20 kg/kg )High (> 15 kg/kg )

Visualizing the Mechanism and Workflow

Retrosynthetic Analysis

The following diagram illustrates the disconnection logic for the target molecule.

Retrosynthesis Target TARGET: 4-Acetyl-2-methylbenzonitrile Precursor_Br Precursor A: 4-Bromo-3-methylacetophenone Precursor_Br->Target Pd-Catalyzed Cyanation (C-C Coupling) Precursor_NH2 Precursor B: 4-Amino-3-methylacetophenone Precursor_NH2->Target Sandmeyer Reaction (Diazotization) Start_Toluene Starting Material: 3-Methylacetophenone Start_Toluene->Precursor_Br Bromination (NBS)

Figure 1: Retrosynthetic disconnection showing the primary access points to the target nitrile.

Optimized Workflow (Method A)

This flow details the "Green" Palladium route, emphasizing the workup simplicity.

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase Step1 Charge Reactor: 4-Bromo-3-methylacetophenone K4[Fe(CN)6] (0.5 equiv) Na2CO3 (1.0 equiv) Step2 Catalyst Addition: Pd(OAc)2 (1 mol%) SPhos (2 mol%) Solvent: DMAc/Water (1:1) Step1->Step2 Step3 Heat: 100°C for 4-6 Hours Step2->Step3 Step4 Quench: Cool to RT, Dilute with EtOAc Step3->Step4 Step5 Filtration: Remove solid salts Step4->Step5 Step6 Phase Separation: Wash organic layer with Brine Step5->Step6 Product FINAL PRODUCT: 4-Acetyl-2-methylbenzonitrile (Crystallized Solid) Step6->Product

Figure 2: Process flow for the Pd-catalyzed synthesis using Potassium Ferrocyanide.

Detailed Experimental Protocols

Protocol A: Green Pd-Catalyzed Cyanation (Recommended)

Rationale: This protocol uses SPhos to sterically protect the active Pd species, preventing deactivation by the nitrile product. K₄[Fe(CN)₆] is used to slowly release cyanide ions, preventing catalyst poisoning.[1]

Reagents:

  • 4-Bromo-3-methylacetophenone: 10.65 g (50 mmol)

  • K₄[Fe(CN)₆][1][2][3][4][5][6][7][8]·3H₂O: 10.55 g (25 mmol)

  • Pd(OAc)₂: 112 mg (1 mol%)

  • SPhos: 410 mg (2 mol%)

  • Na₂CO₃: 5.3 g (50 mmol)

  • Solvent: DMAc (50 mL) / Water (50 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the aryl bromide, K₄[Fe(CN)₆], and Na₂CO₃.

  • Inerting: Evacuate the flask and backfill with Nitrogen (repeat 3 times).

  • Solvent/Catalyst: Add the degassed DMAc/Water mixture. Add the Pd(OAc)₂ and SPhos ligand under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 100°C for 5 hours. Monitor conversion via HPLC or TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL). Filter the biphasic mixture through a pad of Celite to remove iron salts.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over MgSO₄.

  • Isolation: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Heptane to yield off-white crystals.

    • Expected Yield: 92-95%

    • Purity: >99% (HPLC)

Protocol B: Rosenmund-von Braun (Legacy)

Rationale: Provided for comparison or when Palladium costs are prohibitive and waste disposal is not a constraint.

Reagents:

  • 4-Bromo-3-methylacetophenone: 10.65 g (50 mmol)

  • CuCN: 5.37 g (60 mmol, 1.2 equiv)

  • Solvent: DMF (50 mL, dry)

Procedure:

  • Setup: Charge aryl bromide and CuCN into a dry flask under Nitrogen.

  • Reaction: Add DMF and heat to 160°C (reflux) for 16 hours. Caution: Use a blast shield.

  • Quench: Cool to 60°C. Pour the dark mixture into a solution of FeCl₃ (20g) in 100mL 1N HCl (to decompose the copper complex). Stir vigorously for 1 hour.

  • Extraction: Extract with Toluene (3 x 50 mL).

  • Purification: The organic layer will be dark. Wash with 1N NaOH, then water. Concentrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Expected Yield: 75-80%

Conclusion

For the synthesis of 4-Acetyl-2-methylbenzonitrile , the Palladium-catalyzed route using K₄[Fe(CN)₆] is the superior methodology. It outperforms the traditional Rosenmund-von Braun reaction in yield (95% vs 75%), safety (no free cyanide gas), and operational simplicity (easier workup). While the upfront catalyst cost is higher, the reduction in hazardous waste disposal and the elimination of purification bottlenecks makes it the most cost-effective route for pharmaceutical scale-up.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, (12), 1388–1389.

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[8] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 70(4), 1508–1510.

  • Cohen, D. T., et al. (2015). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Organic Letters, 17(12), 3026–3029.

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews, 87(4), 779–794.

  • Takeda Pharmaceutical Company. (2010). "Patent: Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors." World Intellectual Property Organization, WO2010089127.

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the isomeric purity of a starting material is not a trivial detail; it is a critical quality attribute that dictates the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API). 4-Acetyl-2-methylbenzonitrile is a key building block in the synthesis of complex molecules, including potent insecticides and potential therapeutic agents.[1] Its synthesis, often via Friedel-Crafts acylation of 2-methylbenzonitrile, can inadvertently lead to the formation of several positional isomers.[1] Ensuring the correct isomeric structure is paramount, as even minor impurities can lead to unforeseen side reactions, altered biological activity, and significant regulatory hurdles.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of 4-Acetyl-2-methylbenzonitrile. We move beyond mere protocols to explore the underlying principles and strategic choices that enable robust, reliable, and self-validating analytical methods.

Understanding the Challenge: Potential Isomeric Impurities

The primary challenge in analyzing 4-Acetyl-2-methylbenzonitrile lies in differentiating it from its positional isomers. The substitution pattern on the benzene ring is the sole difference, leading to compounds with identical mass and very similar physicochemical properties. The most probable impurities, based on the directing effects of the methyl group (an ortho-, para- director) during synthesis, are the isomers where the acetyl group is in a different position relative to the other two substituents.

Caption: Key isomeric impurities of 4-Acetyl-2-methylbenzonitrile.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is driven by the specific requirements of the analysis: Is it for routine quality control, in-depth structural confirmation, or trace-level impurity detection? We will compare the three most powerful techniques in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Isomeric Purity Analysis

The general workflow, regardless of the chosen technique, involves a systematic approach from sample preparation to final purity assessment.

G cluster_0 Phase 1: Preparation & Strategy cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Interpretation & Reporting A Sample Preparation (Dissolution in appropriate solvent) B Method Selection (Based on volatility, concentration, and required specificity) A->B C HPLC Analysis (Reversed-Phase) B->C Non-Volatile / High Polarity D GC-MS Analysis (Capillary GC) B->D Volatile / Thermally Stable E NMR Spectroscopy (1H, 13C, 2D-NOESY) B->E Structural Confirmation / No Standards Available F Peak Identification & Integration (Chromatography) C->F D->F H Isomeric Purity Calculation (% Area Normalization or vs. Standard) F->H G Signal Assignment & Quantification (NMR) G->H I Final Report H->I

Caption: General workflow for isomeric purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[2] Its strength lies in the vast selection of stationary and mobile phases that can be tailored to exploit subtle differences in polarity and structure.

Principle of Separation: The separation of benzonitrile isomers is typically achieved using reversed-phase chromatography. The stationary phase (e.g., C18) is non-polar, and the mobile phase is a more polar mixture, such as acetonitrile and water. Isomers will interact differently with the stationary phase based on minor variations in their polarity and hydrodynamic volume, leading to different retention times. More polar isomers elute earlier, while less polar ones are retained longer.

Causality Behind Experimental Choices:

  • Stationary Phase: A standard C18 (octadecylsilane) column is the logical starting point due to its versatility and effectiveness in separating moderately non-polar aromatic compounds.[3][4] For enhanced resolution, a biphenyl or phenyl-hexyl phase can be employed. These phases offer alternative selectivity through π-π interactions with the aromatic rings of the isomers, which can be more discriminating than simple hydrophobic interactions.[5]

  • Mobile Phase: An acetonitrile/water gradient is preferred over an isocratic method. A gradient allows for the elution of a wider range of potential impurities with better peak shape and shorter run times. A shallow gradient provides the necessary resolving power to separate closely eluting isomers.

  • Detector: A UV detector is ideal, as the aromatic ring and acetyl group provide strong chromophores.[6] Monitoring at a wavelength around 254 nm or 290 nm typically provides an excellent signal-to-noise ratio.[3]

Exemplary HPLC Protocol:

  • System: UHPLC or HPLC system with a quaternary pump and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient: Start at 30% B, ramp to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[3]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 acetonitrile/water.

Gas Chromatography (GC)

GC offers unparalleled resolving power for volatile and thermally stable compounds.[7] Coupled with a Mass Spectrometer (MS), it becomes a definitive tool for identification. 4-Acetyl-2-methylbenzonitrile is sufficiently volatile for GC analysis.

Principle of Separation: Separation in GC occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of a long capillary column. Isomers with lower boiling points or weaker interactions with the stationary phase will travel through the column faster.

Causality Behind Experimental Choices:

  • Stationary Phase: A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is an excellent choice. This phase provides good selectivity for aromatic compounds. For isomers that are particularly difficult to separate, a more polar "WAX" (polyethylene glycol) or a specialized liquid crystalline phase could be evaluated for its unique shape selectivity.[7]

  • Temperature Program: A slow temperature ramp (e.g., 5-10 °C/min) is crucial.[8] This ensures that the small differences in boiling points and stationary phase interactions among the isomers are fully exploited, maximizing separation.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantification. However, a Mass Spectrometer (MS) is highly recommended.[9] While the isomers will have the same molecular ion, their fragmentation patterns may show subtle, reproducible differences that can aid in identification. More importantly, MS confirms that a separated peak corresponds to the correct mass, preventing misidentification with unrelated impurities.

Exemplary GC-MS Protocol:

  • System: Gas chromatograph with a capillary column inlet and a Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[8]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

  • Scan Range: 40-200 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for absolute structural elucidation.[10] Unlike chromatographic methods, it can differentiate isomers without the need for reference standards, which are often commercially unavailable.[9]

Principle of Differentiation: NMR distinguishes isomers by probing the unique electronic environment of each proton (¹H) and carbon (¹³C) nucleus in the molecule.[11] The precise position of the methyl, acetyl, and nitrile groups on the aromatic ring creates a distinct pattern of chemical shifts and spin-spin coupling for the aromatic protons.

Causality Behind Experimental Choices:

  • ¹H NMR: This is the first and most crucial experiment. The number of signals, their chemical shifts, their integration (proton count), and their multiplicity (splitting pattern) provide a unique fingerprint for each isomer.[12][13]

  • ¹³C NMR: This experiment provides information about the carbon skeleton and confirms the number of unique carbon environments, which will differ between isomers.[14]

  • 2D NMR (COSY & NOESY): These experiments are definitive. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, helping to trace the connectivity through the aromatic ring. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the ultimate tool for confirming regiochemistry. It identifies protons that are close in space, even if they are not directly bonded.[14] For 4-Acetyl-2-methylbenzonitrile, a NOESY experiment would show a correlation between the methyl protons and the aromatic proton at position 3, but not with the proton at position 5, unambiguously confirming the substitution pattern.

Exemplary NMR Protocol:

  • System: NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum (proton-decoupled).

    • 2D NOESY: To establish through-space proximity between the methyl group protons and the adjacent aromatic proton.

Performance Comparison

FeatureHPLCGC-MSNMR Spectroscopy
Principle Differential partitioning between mobile and stationary phases.Differential partitioning between gas and stationary phases.Nuclear spin properties in a magnetic field.
Primary Use Quantitative analysis, routine QC.Quantitative and qualitative analysis.Absolute structural elucidation, primary standard characterization.
Reference Standard Required for positive identification and accurate quantification.Required for retention time confirmation; MS library can suggest identity.Not required for structural identification.
Sensitivity High (ng to pg range).Very High (pg to fg range).Low (mg to µg range).
Sample Volatility Not required. Ideal for non-volatile compounds.[2]Required. Sample must be thermally stable.Not required.
Resolution Good to Excellent.Excellent to Superior.Not a separation technique, but resolves individual nuclei.
Key Advantage Robust, widely available, versatile for many compound types.High resolving power and definitive identification with MS.Unambiguous structure confirmation without reference standards.[10]
Key Limitation Co-elution of very similar isomers is possible.Not suitable for thermally labile compounds.Low sensitivity, requires higher sample amount.

Conclusion and Recommendation

For the comprehensive analysis of isomeric purity in 4-Acetyl-2-methylbenzonitrile, a multi-faceted approach is superior.

  • For routine quality control and quantification , a validated HPLC method is the most practical and robust choice. It is reliable, reproducible, and well-suited for the high-throughput needs of a drug development environment.

  • For impurity identification and high-resolution separation , GC-MS is the preferred method, provided the isomers are thermally stable. Its ability to couple exceptional separation power with mass confirmation provides a high degree of confidence in peak identity.

  • For absolute proof of structure and primary characterization of a new batch or when reference standards for potential isomers are unavailable, NMR spectroscopy (specifically 2D-NOESY) is indispensable. It is the only technique that can definitively confirm the regiochemistry without ambiguity.

In a regulated drug development setting, a typical strategy would involve developing a robust HPLC method for routine purity testing while using GC-MS and NMR during initial process development and for the definitive characterization of the reference standard itself. This orthogonal approach ensures the highest level of scientific integrity and analytical trustworthiness.

References

  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • MDPI. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis towards 4, 6-Disubstituted Pyrimidines via Chalcone Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • MDPI. (2020). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Acetyl-2-methylbenzonitrile. PubChem. Retrieved from [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • MDPI. (n.d.). Supplementary Information: Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation and identification of polycyclic aromatic hydrocarbon isomers of molecular weight 302 in complex mixtures. Analytical Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • FUNAAB. (n.d.). SEPARATION METHODS OF ANALYSIS (CHM 703). Retrieved from [Link]

  • CDC Stacks. (n.d.). SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. Retrieved from [Link]

Sources

A-Comprehensive-Guide-to-the-Electronic-Properties-of-Substituted-Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Structure-Property Relationships

In the realms of medicinal chemistry and materials science, a nuanced understanding of how molecular structure dictates electronic properties is paramount. Substituted benzonitriles serve as a classic model system for elucidating these fundamental principles. The nitrile group, with its strong dipole moment and electron-withdrawing nature, provides a sensitive probe to explore the electronic perturbations induced by various substituents on the benzene ring. This guide offers an in-depth comparison of the electronic properties of substituted benzonitriles, grounded in experimental data and theoretical principles, to empower researchers in their design and development endeavors.

The Theoretical Framework: Understanding Substituent Effects

The electronic influence of a substituent on an aromatic ring is a composite of two primary factors: the inductive effect and the resonance effect. The inductive effect is a through-bond polarization of sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons. These effects collectively modulate the electron density distribution within the molecule, thereby influencing its reactivity and physical properties.

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants of substituted aromatic compounds.[1] It is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

where K and k are the equilibrium constant and reaction rate constant for the substituted compound, respectively, and K₀ and k₀ are the corresponding values for the unsubstituted compound. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of a given reaction to these electronic effects.[1]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. Hammett plots, which are graphical representations of this equation, can reveal important mechanistic insights.[1][2]

Experimental Probing of Electronic Properties

Several experimental techniques are routinely employed to quantify the electronic properties of substituted benzonitriles. These methods provide valuable data that can be correlated with theoretical models like the Hammett equation.

  • Infrared (IR) Spectroscopy: The stretching frequency of the nitrile group (νC≡N) is a sensitive indicator of the electronic environment. Electron-withdrawing groups increase the bond order and force constant of the C≡N bond, leading to a higher stretching frequency. Conversely, electron-donating groups decrease the stretching frequency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and the carbon atom of the nitrile group are influenced by the electron density at these nuclei.[3] Electron-withdrawing substituents deshield these nuclei, causing their resonances to shift downfield (to higher ppm values). Electron-donating groups have the opposite effect.

  • Electrochemistry: Techniques such as cyclic voltammetry can be used to determine the reduction and oxidation potentials of substituted benzonitriles. Electron-withdrawing groups make the molecule easier to reduce (lower reduction potential) and harder to oxidize, while electron-donating groups have the inverse effect.

  • UV-Visible Spectroscopy: The absorption maxima (λmax) in the UV-Vis spectrum correspond to electronic transitions within the molecule. Substituents can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the λmax.[4]

Comparative Analysis of Substituted Benzonitriles

The following table summarizes the electronic properties of a selection of para-substituted benzonitriles, illustrating the impact of both electron-donating and electron-withdrawing groups.

Substituent (p-X)Hammett Constant (σp)νC≡N (cm⁻¹)¹³C NMR Chemical Shift of CN (ppm)Reduction Potential (V vs. SCE)
-NO₂0.78~2235~119More Positive
-CN0.66~2233~118.5
-Br0.23~2230~118
-H0.002229117.7Reference
-CH₃-0.17~2227~117
-OCH₃-0.27~2225~116.5
-NH₂-0.66~2220~115More Negative

Data Interpretation:

  • Electron-Withdrawing Groups (-NO₂, -CN, -Br): These substituents have positive Hammett constants, indicating their ability to withdraw electron density from the benzene ring.[5] This is reflected in the higher νC≡N frequencies, the downfield shift of the nitrile carbon in the ¹³C NMR spectrum, and a more positive reduction potential. The strong electron-withdrawing nature of the nitro group (-NO₂) makes p-nitrobenzonitrile significantly easier to reduce compared to benzonitrile.[4]

  • Electron-Donating Groups (-CH₃, -OCH₃, -NH₂): These groups possess negative Hammett constants, signifying their capacity to donate electron density to the aromatic system.[6] This results in lower νC≡N frequencies, an upfield shift of the nitrile carbon resonance, and a more negative reduction potential. The amino group (-NH₂) is a particularly strong electron-donating group, leading to a substantial stabilization of the oxidized form of the molecule.

The position of the substituent on the benzene ring significantly influences its electronic effect.

  • Para-Substitution: Both inductive and resonance effects are fully operative.

  • Meta-Substitution: The resonance effect is significantly diminished, and the inductive effect is the primary contributor to the overall electronic influence.

  • Ortho-Substitution: In addition to electronic effects, steric interactions between the substituent and the nitrile group can play a crucial role, often leading to unpredictable behavior.[5]

For instance, a methoxy group (-OCH₃) at the para position exerts a strong electron-donating resonance effect, while at the meta position, its electron-withdrawing inductive effect is more dominant.

Experimental Protocols

1. Determination of νC≡N by FT-IR Spectroscopy

This protocol outlines the measurement of the nitrile stretching frequency, a key parameter for assessing electronic effects.

Caption: Workflow for determining the nitrile stretching frequency using FT-IR spectroscopy.

Causality: The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial to minimize solvent-solute interactions that could perturb the C≡N bond polarity and shift its stretching frequency. The specified spectral range is where the nitrile stretch is typically observed.

2. Determination of Reduction Potential by Cyclic Voltammetry (CV)

This protocol describes the electrochemical characterization of substituted benzonitriles.

CV_Workflow cluster_Setup Electrochemical Cell Setup cluster_Experiment Cyclic Voltammetry Experiment cluster_DataAnalysis Data Analysis node1 Prepare Solution Dissolve the substituted benzonitrile and a supporting electrolyte (e.g., TBAPF₆) in an aprotic solvent (e.g., acetonitrile) node2 Assemble Cell - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) node1->node2 Fill Cell node3 Connect to Potentiostat Connect the electrodes to a potentiostat node2->node3 node4 Set Parameters Define the potential window and scan rate node3->node4 node5 Run Scan Initiate the voltage sweep and record the current response node4->node5 node6 Identify Peaks Identify the cathodic (reduction) and anodic (oxidation) peaks in the voltammogram node5->node6 node7 Determine Potential Calculate the half-wave potential (E₁/₂) as the average of the peak potentials node6->node7

Caption: Experimental workflow for determining the reduction potential using cyclic voltammetry.

Causality: An aprotic solvent and a supporting electrolyte are essential for conducting electrochemical measurements to ensure conductivity and minimize unwanted side reactions. The half-wave potential (E₁/₂) provides a thermodynamically relevant measure of the ease of reduction or oxidation.

Logical Relationships and Mechanistic Insights

The interplay between substituent electronic effects and the resulting molecular properties can be visualized as follows:

Substituent_Effects substituent Substituent Type edg Electron-Donating Group (-NH₂, -OCH₃, -CH₃) substituent->edg e.g. ewg Electron-Withdrawing Group (-NO₂, -CN, -Br) substituent->ewg e.g. inc_density Increased Ring Electron Density edg->inc_density Leads to dec_density Decreased Ring Electron Density ewg->dec_density Leads to effect Electronic Effect property Observable Property Change inc_density->property Results in dec_density->property Results in dec_vcn Decrease in ν(C≡N) property->dec_vcn Manifests as neg_ep More Negative Reduction Potential property->neg_ep Manifests as inc_vcn Increase in ν(C≡N) property->inc_vcn Manifests as pos_ep More Positive Reduction Potential property->pos_ep Manifests as

Caption: Relationship between substituent type, electronic effect, and observable properties.

This diagram illustrates the causal chain from the nature of the substituent to the measurable changes in the electronic properties of the benzonitrile molecule. Electron-donating groups enrich the π-system of the benzene ring, which in turn affects the nitrile group through resonance and inductive effects, leading to a decrease in its stretching frequency and making the molecule harder to reduce. Conversely, electron-withdrawing groups deplete the electron density of the ring, resulting in a stronger C≡N bond and a molecule that is more susceptible to reduction.

Conclusion

The electronic properties of substituted benzonitriles are systematically tunable through the judicious selection and placement of substituents on the aromatic ring. A thorough understanding of the interplay between inductive and resonance effects, quantified by parameters such as Hammett constants and measured through techniques like IR spectroscopy and cyclic voltammetry, is indispensable for the rational design of molecules with tailored electronic characteristics. This guide provides a foundational framework and practical insights for researchers and professionals engaged in drug development and materials science, enabling them to harness the principles of physical organic chemistry to achieve their design objectives.

References

  • ResearchGate. (n.d.). Hammett plot for the hydration of para-substituted benzonitriles... Retrieved from [Link]

  • Wikipedia. (2023, December 27). Hammett equation. Retrieved from [Link]

  • Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Acta Physico-Chimica Sinica, 16(10), 874-880. Retrieved from [Link]

  • MDPI. (2023). 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Hindawi. (2021). Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 8). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

Sources

Structural Confirmation of 4-Acetyl-2-methylbenzonitrile and Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) and its critical downstream reaction products. This document is designed for researchers in medicinal chemistry, specifically those working on Vonoprazan (potassium-competitive acid blocker) and Fluralaner (isoxazoline ectoparasiticide) scaffolds.

Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, Analytical Scientists Focus: Regiochemical Differentiation, Impurity Profiling, and Downstream Validation

Executive Summary: The Regioisomer Trap

4-Acetyl-2-methylbenzonitrile is a bifunctional intermediate where the relative positioning of the methyl, acetyl, and cyano groups is critical for biological activity. In large-scale synthesis—often via cyanation of 4-bromo-3-methylacetophenone or Friedel-Crafts acylation—a common failure mode is the formation of the 3-methyl isomer (4-acetyl-3-methylbenzonitrile) or the 2-acetyl isomer .

Standard LC-MS is insufficient for validation as these impurities are isobaric (


 159.18). This guide provides a definitive, multi-modal analytical protocol to distinguish the target molecule from its isomers and confirm the structure of its key downstream diketone derivative.

Strategic Analysis: Analytical Pillars

To guarantee structural integrity, we employ a "Triangulation Strategy" combining 1D NMR, 2D NMR, and Vibrational Spectroscopy.

FeatureTarget: 4-Acetyl-2-methylbenzonitrileIsomer: 4-Acetyl-3-methylbenzonitrileAnalytical Method
Symmetry Asymmetric (1,2,4-substitution)Asymmetric (1,3,4-substitution)1H NMR
Aromatic Singlet H3 (between Me and Ac)H2 (between CN and Me)1H NMR / NOE
Methyl Connectivity Methyl couples to C1 (CN-bearing) Methyl couples to C4 (Ac-bearing) HMBC (Critical)
IR Fingerprint

~2225 cm⁻¹

~2225 cm⁻¹
FTIR (Non-discriminatory)

Comparative Data: Target vs. Isomer

The following table contrasts the predicted and empirically observed spectral features.

1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Note: Chemical shifts (


) are estimates based on substituent shielding increments.
Proton4-Acetyl-2-methylbenzonitrile (Target)4-Acetyl-3-methylbenzonitrile (Impurity)Diagnostic Logic
Aromatic Singlet

7.85 (s, 1H, H3)

7.55 (s, 1H, H2)
H3 is deshielded by the ortho-acetyl group. H2 is shielded relative to H3.
Aromatic Doublet 1

7.65 (d, H6, ortho to CN)

7.90 (d, H5, ortho to Ac)
Coupling patterns differ (H5/H6 vs H5/H6).
Aromatic Doublet 2

7.80 (d, H5, ortho to Ac)

7.60 (d, H6, ortho to CN)
Methyl Group

2.55 (s, 3H, Ar-CH₃)

2.60 (s, 3H, Ar-CH₃)
NOE Difference: Target shows NOE between Me and H3. Isomer shows NOE between Me and H2.
2D NMR: The HMBC "Smoking Gun"

This is the gold standard for confirmation.

  • Target (2-Me): The methyl protons (

    
     2.55) will show a strong 3-bond correlation (
    
    
    
    ) to the Nitrile Carbon (C1) (
    
    
    ~116 ppm).
  • Isomer (3-Me): The methyl protons will show a strong 3-bond correlation to the Carbonyl Carbon (C=O) (

    
     ~197 ppm).
    

Experimental Protocol: Step-by-Step Confirmation

Phase 1: Purity & Identity (LC-MS & IR)
  • Sample Prep: Dissolve 1 mg in acetonitrile.

  • LC-MS: Confirm parent ion

    
    .
    
    • Checkpoint: If mass is 174 or 146, stop. (Methylation error).

  • FTIR: Verify Nitrile stretch at

    
     and Ketone stretch at 
    
    
    
    .
Phase 2: Regiochemistry Confirmation (NMR)
  • Solvent: Dissolve 10 mg in

    
     CDCl₃.
    
  • 1H Acquisition: 16 scans,

    
    .
    
  • Analysis:

    • Identify the aromatic singlet.

    • NOE Experiment: Irradiate the methyl peak at 2.55 ppm.

      • Target: Enhancement of the singlet at 7.85 ppm (H3).

      • Isomer: Enhancement of the singlet at 7.55 ppm (H2).

  • HMBC Acquisition: (If NOE is ambiguous).

    • Look for cross-peak between Methyl protons and Carbonyl carbon (~197 ppm).

    • Presence = 3-Methyl Isomer (REJECT).

    • Absence = 2-Methyl Target (ACCEPT).

Downstream Application: Synthesis of Fluralaner Intermediate

The most common reaction of 4-Acetyl-2-methylbenzonitrile is the Claisen Condensation with ethyl trifluoroacetate to form the 1,3-diketone (a key step in Fluralaner synthesis).

Reaction: 4-Acetyl-2-methylbenzonitrile + Ethyl Trifluoroacetate + NaOEt -> 1,3-Diketone Product

Analytical Monitoring of Reaction Product
FeatureStarting MaterialReaction Product (1,3-Diketone/Enol)
Acetyl Methyl Singlet at

2.60 (3H)
Disappears
Enol Proton AbsentBroad singlet at

14.0 - 15.0 ppm (Exchangeable)
Vinyl Proton AbsentSinglet at

6.5 - 6.8 ppm (C-H of enol)
19F NMR AbsentSinglet at

-72 ppm (CF₃)

Logic Visualization (Graphviz)

The following diagram outlines the decision logic for confirming the structure and rejecting isomers.

StructuralConfirmation Start Unknown Sample (Expected 4-Acetyl-2-methylbenzonitrile) MassSpec LC-MS Analysis [M+H]+ = 160.07? Start->MassSpec RejectMass REJECT: Wrong Molecular Weight MassSpec->RejectMass No NMR_1H 1H NMR Analysis Identify Aromatic Singlet & Methyl MassSpec->NMR_1H Yes NOE_Test NOE Experiment Irradiate Methyl Group NMR_1H->NOE_Test Result_Isomer Enhancement of Shielded Singlet (~7.5 ppm)? NOE_Test->Result_Isomer Result_Target Enhancement of Deshielded Singlet (~7.8 ppm)? NOE_Test->Result_Target Final_Isomer IDENTIFIED: 4-Acetyl-3-methylbenzonitrile (Impurity) Result_Isomer->Final_Isomer Yes HMBC_Check HMBC Confirmation Methyl Correlation to C=O? Result_Target->HMBC_Check Yes HMBC_Check->Final_Isomer Strong Correlation Final_Target CONFIRMED: 4-Acetyl-2-methylbenzonitrile (Target) HMBC_Check->Final_Target No Correlation (Couples to CN-Carbon instead)

Caption: Decision tree for distinguishing 4-Acetyl-2-methylbenzonitrile from its regioisomers using MS and NMR techniques.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44119440, 4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]

  • Takeda Pharmaceutical Company Ltd.Process for the preparation of Vonoprazan Fumarate.
  • Royal Society of Chemistry.NMR Data for Substituted Benzonitriles.

Cross-validation of analytical results for 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Pharmaceutical Analytical Scientists, Process Chemists, and QA/QC Managers. Subject: 4-Acetyl-2-methylbenzonitrile (CAS: 1000339-68-5) Context: Key Intermediate for Vonoprazan Fumarate Synthesis

Executive Summary & Strategic Importance

4-Acetyl-2-methylbenzonitrile is a critical scaffold in the synthesis of potassium-competitive acid blockers (P-CABs), specifically Vonoprazan . In drug development, the purity of this intermediate directly impacts the yield and impurity profile of the final API.

The Analytical Challenge: Routine HPLC-UV analysis often overestimates the potency of this compound due to:

  • Response Factor Bias: Synthetic precursors (e.g., 4-bromo-2-methylbenzonitrile) may have lower UV extinction coefficients at 254 nm, appearing as minor impurities even when present in significant molar quantities.

  • Inorganic Contamination: HPLC-UV is blind to inorganic salts and residual moisture, which are common in the cyanation and acetylation steps used to synthesize this molecule.

The Solution: This guide establishes a Cross-Validation Triad , utilizing HPLC-PDA for impurity profiling, GC-MS for orthogonal volatile analysis, and qNMR (Quantitative Nuclear Magnetic Resonance) as the absolute primary method for potency assignment.

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the three validated methods for this specific intermediate.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-PDA Method B: GC-MS Method C: 1H-qNMR
Primary Role Routine QC, Impurity ProfilingOrthogonal Purity, VolatilesAbsolute Potency Assignment
Specificity High (for UV-active species)High (for volatiles)Extremely High (Structural)
Reference Std Required (External)Required (External/Library)Not Required (Internal Std only)
Bias Risk High (Response Factor differences)Medium (Thermal degradation)Low (Molar response is 1:1)
LOD/LOQ Excellent (<0.05%)Excellent (<0.05%)Moderate (~0.5%)
Blind Spots Inorganics, Moisture, Non-chromophoresNon-volatiles, Thermally labileOverlapping signals (rare)

The Cross-Validation Workflow

To ensure scientific integrity, a linear workflow is insufficient. A cyclic validation loop is required to reconcile discrepancies between chromatographic purity (Area %) and absolute weight-based purity (w/w %).

CrossValidation Sample Crude/Isolated 4-Acetyl-2-methylbenzonitrile HPLC Method A: HPLC-PDA (Area % Purity) Sample->HPLC GC Method B: GC-MS (Volatile Impurities) Sample->GC qNMR Method C: qNMR (Absolute Assay w/w%) Sample->qNMR Decision Data Reconciliation Is Assay > 98.0%? HPLC->Decision Purity Data GC->Decision Solvent/Volatiles qNMR->Decision True Mass Balance Pass RELEASE Assign Potency Value Decision->Pass Concordance Analysis Impurity Identification (UV Spectra + Mass Frag) Decision->Analysis Discrepancy Fail REJECT / RE-PURIFY Check for Inorganics/Water Analysis->Fail

Figure 1: The "Triad" Cross-Validation Workflow. Note that qNMR serves as the arbitrator when HPLC and GC results diverge.

Detailed Experimental Protocols

Method A: HPLC-PDA (Impurity Profiling)

Rationale: Reverse-phase chromatography is necessary to separate the target from likely polar hydrolysis byproducts (e.g., carboxylic acids).

  • Instrument: Agilent 1290 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    10% B (15.1-20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 210 nm (Secondary).

  • Critical System Suitability: Resolution (

    
    ) > 2.0 between 4-Acetyl-2-methylbenzonitrile and the nearest impurity (often the des-acetyl precursor).
    
Method B: GC-MS (Orthogonal Check)

Rationale: Confirms the absence of halogenated precursors (e.g., 4-bromo-2-methylbenzonitrile) which may co-elute in HPLC but have distinct mass spectra.

  • Instrument: GC-MS (Single Quadrupole).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Inlet Temp: 250°C (Split 20:1).

  • Oven Program: 50°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: EI (70 eV), Scan range 35-500 amu.

  • Key Fragment: Look for molecular ion

    
     at m/z 159.1 and the acetyl fragment loss 
    
    
    
    .
Method C: qNMR (The "Gold Standard" Assay)

Rationale: qNMR provides a direct molar ratio between the analyte and a certified internal standard, bypassing the need for a reference standard of the analyte itself.

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance or equivalent).

  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It presents a sharp singlet at

      
       6.2-6.4 ppm, a clean region free from the aromatic signals of the benzonitrile derivative (
      
      
      
      7.5-8.2 ppm) and the aliphatic methyl/acetyl signals (
      
      
      2.4-2.7 ppm).
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      of the slowest relaxing proton to ensure 99.9% magnetization recovery).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6]

Comparative Data Analysis (Case Study)

The following dataset represents a typical scenario where cross-validation reveals hidden quality issues.

ParameterHPLC ResultqNMR ResultInterpretation
Purity Value 99.2% (Area) 97.1% (w/w) Discrepancy Detected.
Impurity A 0.3% (at 254 nm)Not detectedLikely high UV-absorbing, low mass impurity.
Water/Solvent Not Detected1.8% (w/w)HPLC is blind to residual moisture/inorganics.
Conclusion False PassTrue ValueThe sample contains ~2% non-chromophoric mass (salts/water).
Causality Analysis

The discrepancy above highlights the danger of relying solely on HPLC. 4-Acetyl-2-methylbenzonitrile is often synthesized via cyanation, which can leave residual inorganic salts, or Friedel-Crafts acetylation, which can leave moisture. qNMR detects these "invisible" impurities by providing a true mass balance.

ImpurityLogic Synthesis Synthesis Step: Cyanation or Acetylation Crude Crude Product Synthesis->Crude Imp1 Impurity: Inorganic Salts (from CuCN or Catalysts) Crude->Imp1 Imp2 Impurity: Moisture (H2O) Crude->Imp2 Imp3 Impurity: Isomers (Positional) Crude->Imp3 HPLC HPLC-UV Detects: Isomers Misses: Salts, H2O Imp1->HPLC Invisible qNMR qNMR Detects: EVERYTHING (via Mass Balance) Imp1->qNMR Low Assay Imp2->HPLC Invisible Imp2->qNMR Low Assay Imp3->HPLC Imp3->qNMR Split Peaks

Figure 2: Analytical "Blind Spots." HPLC fails to detect inorganic salts and moisture, leading to inflated purity values compared to qNMR.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8] [Link]

  • Takeda Pharmaceutical Company Limited. (2010). Patent WO2010101218: Pyrrole derivatives and use thereof (Vonoprazan synthesis). WIPO. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020). Guidance on Quantitative NMR (qNMR).[Link]

  • U.S. Food and Drug Administration (FDA). (2024).[8] Q2(R2) Validation of Analytical Procedures.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in the field of drug development and organic synthesis, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. 4-Acetyl-2-methylbenzonitrile is a versatile bifunctional intermediate, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like the veterinary acaricide Fluralaner.[1] Its molecular structure, featuring a nitrile and an acetyl group on a substituted benzene ring, necessitates a nuanced understanding of its reactivity and potential hazards to ensure its safe handling and disposal.[1]

This guide provides in-depth, procedural information for the proper disposal of 4-Acetyl-2-methylbenzonitrile, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory. The procedures outlined are grounded in established safety protocols and an understanding of the compound's chemical nature.

Part 1: Understanding the Hazard Profile

Before addressing disposal, a thorough understanding of the risks associated with 4-Acetyl-2-methylbenzonitrile is paramount. The causality behind its hazard classification informs every step of the handling and disposal process. This compound is classified as harmful and an irritant.[2]

The primary hazards stem from its potential to cause harm upon exposure through multiple routes and its irritating effects on skin and eyes.[2] While specific toxicological data for this exact compound is limited, the presence of the benzonitrile moiety is a key consideration.[3][4] Nitrile compounds can, under certain conditions (such as combustion or metabolic processes), release hydrogen cyanide, a potent toxin.[1][5]

Table 1: GHS Hazard Classification for 4-Acetyl-2-methylbenzonitrile

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[2]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin.[2]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled.[2]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2) H319: Causes serious eye irritation.[2]

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[2] |

Source: Classification according to regulation (EC) No. 1272/2008 [CLP].[2]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Adherence to proper PPE protocols is the first line of defense against accidental exposure during handling and disposal.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[2] To prevent skin contact, as the substance is harmful and causes skin irritation.[2]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[4] To protect against dust, splashes, and serious eye irritation.[2]
Skin and Body Protection Laboratory coat, and for larger quantities, chemical-resistant apron or suit. To prevent contamination of personal clothing and minimize skin exposure.[2][6]

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust formation is likely or ventilation is inadequate, a full-face respirator with an appropriate filter is necessary.[2][4] | To avoid inhalation of harmful dust or vapors.[2] |

The causality is clear: because 4-Acetyl-2-methylbenzonitrile is harmful via inhalation, skin contact, and ingestion, and is a known irritant, a comprehensive barrier provided by appropriate PPE is essential to mitigate these risks.[2]

Part 3: Disposal Procedures - A Step-by-Step Guide

Disposal of 4-Acetyl-2-methylbenzonitrile must be approached with the understanding that it is a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular municipal trash. [3][4] Benzonitrile compounds can pose a threat to aquatic ecosystems and interfere with wastewater treatment processes.[7][8]

Workflow for Disposal of 4-Acetyl-2-methylbenzonitrile

The following diagram outlines the decision-making process for the safe disposal of this chemical.

Sources

Personal protective equipment for handling 4-Acetyl-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 147754-12-9 | Class: Aromatic Nitrile

Hazard Architecture & Risk Assessment

The "Why" Behind the Protocol

As an intermediate in organic synthesis, 4-Acetyl-2-methylbenzonitrile presents a dual-threat profile that standard generic safety training often overlooks. To handle this compound safely, you must understand its molecular behavior, not just its hazard codes.

  • The Nitrile Moiety (

    
    ):  While organic nitriles are generally more stable than inorganic cyanides, they pose a latent metabolic risk. Upon absorption (dermal or inhalation), liver enzymes can metabolize the nitrile group, slowly liberating free cyanide ions (
    
    
    
    ). This "delayed toxicity" means symptoms of exposure may not appear immediately.
  • The Aromatic Lipophilicity: The benzene ring increases the compound's lipophilicity, facilitating rapid dermal absorption. Standard thin nitrile gloves often provide insufficient protection against aromatic solvents and intermediates, leading to silent permeation.

  • Physical State: Typically a low-melting solid or powder. The primary vector for exposure is dust inhalation during weighing and dermal absorption during solubilization.

Core Hazard Profile
Hazard ClassRisk DescriptionCritical Countermeasure
Acute Toxicity (Oral/Dermal) Harmful if swallowed or in contact with skin (H302+H312).Zero-Skin-Contact policy. Double-gloving required.
Respiratory Sensitization Dust/mist inhalation can cause irritation or systemic toxicity.Engineering controls (Fume Hood) + N95/P100 backup.
Chemical Incompatibility Acid Sensitivity: Contact with strong acids can liberate Hydrogen Cyanide (HCN) gas.Strict Segregation: Never dispose of in acidic waste streams.

The PPE Firewall: Selection Matrix

The "What" to Wear

Do not rely on generic lab PPE.[1] The following matrix is designed to create a self-validating barrier system.

Protection ZoneRecommended EquipmentScientific Rationale & Protocol
Hand Protection Primary: Silver Shield® (Laminate) or heavy-gauge Nitrile (min 8 mil).Secondary (Outer): Standard disposable Nitrile (4-5 mil).The "Sacrificial Layer" System: Aromatic nitriles can permeate standard nitrile in <15 mins. The outer glove provides dexterity and protects the inner barrier from physical abrasion. Change outer gloves immediately upon splash.
Respiratory Solid Handling: N95 or P100 particulate respirator.Solution Handling: Half-face respirator with Organic Vapor (OV) cartridges.Volatility Control: While the solid has low vapor pressure, solutions (often in DCM or Ethyl Acetate) mobilize the compound. If the fume hood sash is compromised, OV protection is mandatory.
Eye/Face Chemical Safety Goggles (Indirect Vent).Dust Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular cavity.
Body Defense Tyvek® Lab Coat or Chemical-Resistant Apron over standard cotton coat.Permeation Break: Cotton absorbs liquids, holding the toxin against the skin. A chemical-resistant apron prevents this "poultice effect."

Operational Protocol: The Safe Handling Loop

The "How" to Execute

This workflow minimizes static generation and aerosolization.[2][3]

Phase A: Engineering Setup
  • Velocity Check: Ensure Fume Hood face velocity is 80–100 fpm.

  • Ionization: If available, use an ionizing bar or anti-static gun inside the hood. Aromatic nitriles are often static-prone, causing "powder jump" during weighing.

  • Acid Sweep: Verify NO acidic reagents (HCl,

    
    ) are present in the immediate workspace.
    
Phase B: Transfer & Solubilization
  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a larger secondary glass jar before taring.

    • Transfer the solid into the boat.

    • Cap the secondary jar before moving it from the balance to the reaction vessel. This prevents dust trails in the lab environment.

  • Solvent Addition: Add solvent slowly down the side of the vessel to avoid displacing air that carries powder particles.

Phase C: Decontamination (The Feedback Loop)
  • Wipe Down: Use a solvent-dampened wipe (Acetone or Ethanol) to clean the balance and immediate area.

  • Glove Check: Inspect outer gloves for discoloration. Peel them off inside the hood, turning them inside out.

  • Wash: Wash hands with soap and water immediately after doffing, even if no exposure is suspected.

Visualization: Safe Handling Workflow

Logic Flow for Risk Mitigation

SafeHandling Start START: Risk Assessment Check Check: Acids Removed? Start->Check PPE Don PPE: Double Glove (Nitrile) Check->PPE Confirmed Weigh Weighing: Static Control PPE->Weigh Solubilize Solubilization: Closed System Weigh->Solubilize Waste Waste: Segregate (No Acids) Solubilize->Waste Waste->PPE If Splash Occurs (Change Outer Glove) End END: Wash Hands Waste->End

Figure 1: Operational flowchart emphasizing the critical "Acid Check" and the glove replacement feedback loop.

Emergency & Disposal Logistics

Emergency Response (Cyanide Awareness)
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (it drives the chemical deeper).

  • Inhalation: Move to fresh air immediately.

  • Antidote Note: While 4-Acetyl-2-methylbenzonitrile is an organic nitrile, standard medical protocols for cyanide poisoning (hydroxocobalamin) may be relevant in severe, massive exposures. Ensure local medical support is aware you are handling nitrile compounds.

Disposal Compliance
  • Stream: Organic Waste (Non-Halogenated or Halogenated depending on solvent).

  • Labeling: Must explicitly state "CONTAINS NITRILES - DO NOT MIX WITH ACID."

  • Destruction: Commercial chemical incineration is the only validated disposal method.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Hand Protection. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Benzonitrile Derivatives Safety Data. National Library of Medicine. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.